(S)-1-(4-nitrophenyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVOBPXEHVUFY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361438 | |
| Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4187-53-5 | |
| Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (S)-1-(4-nitrophenyl)ethanamine
This in-depth technical guide provides a comprehensive overview of the core physical properties of (S)-1-(4-nitrophenyl)ethanamine and its hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven methodologies for property determination. The structure of this guide is tailored to present the information logically and intuitively, moving from fundamental characteristics to detailed experimental protocols.
Introduction: The Significance of this compound
This compound is a chiral primary amine of significant interest in synthetic organic chemistry and pharmaceutical development. Its stereospecific structure makes it a valuable chiral building block and resolving agent in the synthesis of enantiomerically pure compounds. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, enhancing its versatility as a synthetic intermediate. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide will delve into the key physical characteristics of both the free base and its commonly used hydrochloride salt.
Core Physical Properties: A Tabular Summary
For ease of reference and comparison, the fundamental physical properties of this compound and its hydrochloride salt are summarized below. It is important to note that properties such as melting and boiling points can vary slightly depending on the experimental conditions and purity of the sample.
| Property | This compound (Free Base) | This compound HCl |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 166.18 g/mol [1] | 202.64 g/mol [2][3][4] |
| Appearance | - | Off-white to yellow solid[3][5] |
| Melting Point | 27 °C[4] | 248-250 °C (lit.)[3][4][5] |
| Boiling Point | 119-120 °C at 0.5 mmHg[4] | Not applicable |
| Density | 1.1764 g/cm³[4] | Not available |
| Refractive Index | 1.5688[4] | Not available |
| Optical Rotation | [α] ±17.7° (neat)[4] | [α]25/D +6.0°, c = 1 in 0.05 M NaOH[3][5] |
| Solubility | Soluble in organic solvents. | Soluble in water and polar solvents.[2] |
In-Depth Analysis and Experimental Determination of Physical Properties
This section provides a detailed examination of each key physical property, including the theoretical basis for its importance and a step-by-step experimental protocol for its determination.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[6]
This protocol describes the use of a standard melting point apparatus.
-
Sample Preparation:
-
Ensure the sample of this compound or its hydrochloride salt is completely dry and finely powdered.[6] If necessary, grind the crystals in a mortar and pestle.
-
Introduce a small amount of the powdered sample into a capillary tube, tapping the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[7]
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 20°C below the expected temperature.
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
-
-
Causality Behind Experimental Choices:
-
A slow heating rate near the melting point is crucial for accurate determination, allowing for the heat to be transferred uniformly throughout the sample.
-
Proper packing of the sample ensures efficient and even heat transfer.
-
Caption: Workflow for Melting Point Determination.
Boiling Point (for the Free Base)
The boiling point, determined at a specific pressure, is another fundamental physical constant that provides insight into the volatility and intermolecular forces of a liquid. For compounds like this compound, which may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure.
Optical Rotation
As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of plane-polarized light.[8] The direction and magnitude of this rotation are characteristic of the enantiomer and are measured using a polarimeter. The specific rotation [α] is a standardized value.
-
Solution Preparation:
-
Accurately weigh a sample of this compound hydrochloride (e.g., 100 mg).
-
Dissolve the sample in a precise volume of a specified solvent (e.g., 10 mL of 0.05 M NaOH) in a volumetric flask. Calculate the concentration (c) in g/100 mL.
-
-
Polarimeter Operation:
-
Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up.[2][8]
-
Calibrate the instrument by filling the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and setting the reading to zero.[2]
-
Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[2]
-
-
Measurement and Calculation:
Caption: Workflow for Optical Rotation Measurement.
Solubility
The solubility of a compound in various solvents is crucial for its purification, reaction setup, and formulation. This compound, as a free base, is generally soluble in organic solvents. Its hydrochloride salt, being an ionic compound, exhibits higher solubility in polar solvents like water.[2]
-
Setup:
-
Place a small, measured amount of the compound (e.g., 20 mg) into a series of labeled test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to each test tube. Solvents to test should include water, methanol, ethanol, dichloromethane, and diethyl ether.
-
-
Observation:
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Observe whether the solid dissolves completely. If it does, the compound is considered soluble. If not, it is sparingly soluble or insoluble.
-
For the hydrochloride salt, test its solubility in water and polar organic solvents. For the free base, test its solubility in a range of organic solvents of varying polarity.
-
-
pH Effect on Solubility (for the free base):
-
To a suspension of the free base in water, add 5% aqueous HCl dropwise and observe if dissolution occurs. The formation of the water-soluble hydrochloride salt should lead to increased solubility.[9]
-
Spectral Properties
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum would be expected to show a quartet for the methine proton (CH) coupled to the methyl protons, a doublet for the methyl group (CH₃), and signals in the aromatic region for the protons on the nitrophenyl ring. The amino protons (NH₂) would likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the methyl carbon, the methine carbon, and the four unique carbons of the p-substituted phenyl ring.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic groups, N-O stretching for the nitro group (typically two strong bands), and C=C stretching for the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the C-C bond adjacent to the phenyl ring.
Purification and Handling
This compound hydrochloride can be purified by recrystallization. A common procedure involves dissolving the crude salt in a minimal amount of a hot polar solvent, such as ethanol or a methanol/isopropanol mixture, followed by slow cooling to induce crystallization.[10][11] The purified crystals are then collected by filtration and dried under vacuum.
It is important to handle this compound and its salts with appropriate personal protective equipment, as they are potentially toxic. The hydrochloride salt is also described as being light-sensitive and hygroscopic, and should be stored in a cool, dry, dark place.[2]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound and its hydrochloride salt. By understanding these properties and the experimental methods used for their determination, researchers can more effectively utilize this important chiral building block in their synthetic and developmental endeavors. The provided protocols and explanations are intended to serve as a practical resource for laboratory professionals.
References
- (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications. (n.d.).
- (S)-1-(4-Nitrophenyl)ethylamine hydrochloride - ChemicalBook. (n.d.).
- (S)-1-(4-Nitrophenyl)ethylamine hydrochloride | 57233-86-0 - ChemicalBook. (n.d.).
- 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem. (n.d.).
- 57233-86-0((S)-1-(4-Nitrophenyl)ethylamine hydrochloride) Product Description - ChemicalBook. (n.d.).
- Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
- Melting point determination. (n.d.).
- DETERMINATION OF MELTING POINTS. (n.d.).
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
- 5.4: Optical Activity - Chemistry LibreTexts. (2021, December 15).
- Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation - JoVE. (2017, February 22).
- Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem. (n.d.).
- Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
(S)-1-(4-nitrophenyl)ethanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties of (S)-1-(4-nitrophenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a chiral primary amine of significant interest in the fields of pharmaceutical research and synthetic organic chemistry. As a versatile chiral building block, its unique structural features—a stereogenic center adjacent to a phenyl ring, a primary amine for diverse functionalization, and an electron-withdrawing nitro group—make it a valuable intermediate in the synthesis of complex molecular targets. This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic profile, reactivity, synthesis, and applications, offering a critical resource for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for its effective utilization in the laboratory and in the rational design of novel chemical entities.
Chemical Identity and Structure
This compound is comprised of an ethylamine backbone with a phenyl substituent at the C1 position, which also serves as the chiral center. A nitro group is attached at the para (C4) position of the phenyl ring. The amine is often supplied and used as its hydrochloride salt to improve stability and handling.
Caption: Chemical structure of this compound.
Section 1: Physicochemical Properties
The physical properties of this compound and its hydrochloride salt are crucial for determining appropriate storage, handling, and reaction conditions. The hydrochloride salt is a crystalline solid, which is more common in laboratory use than the low-melting free base.[1][2] Its solubility in water and polar solvents is a key advantage for workup and purification procedures.[3]
| Property | This compound (Free Base) | This compound HCl | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ | [1][4] |
| Molecular Weight | 166.18 g/mol | 202.64 g/mol | [1][4] |
| CAS Number | 4187-53-5 | 132873-57-5 / 57233-86-0 | [2][5] |
| Appearance | - | White to light yellow crystalline powder | [3] |
| Melting Point | 27 °C | 248-250 °C (dec.) | [1][2] |
| Boiling Point | 119-120 °C @ 0.5 mmHg | Not applicable | [1][2] |
| Solubility | - | Soluble in water and polar solvents | [3] |
| Optical Rotation [α] | +17.7° (neat) | -6.5° (c=1, 0.05N NaOH) | [1][2][5] |
| pKa | Not readily available | Not readily available | [1] |
Field Insights: The significant difference in melting points between the free base and its hydrochloride salt underscores the latter's superior physical stability and ease of handling. The hygroscopic and light-sensitive nature of the hydrochloride salt necessitates storage in a cool, dry, dark place under an inert atmosphere to maintain its purity and prevent degradation.[3]
Section 2: Spectroscopic Characterization
Authenticating the structure and purity of this compound requires a combination of spectroscopic techniques. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides distinct signals for the methyl, methine, and aromatic protons. The aromatic protons typically appear as two distinct doublets due to the para-substitution pattern.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.6 | Doublet (d) | ~6-7 |
| -CH -NH₂ | ~4.6 | Quartet (q) | ~6-7 |
| Aromatic CH (ortho to NO₂) | ~8.3 | Doublet (d) | ~8-9 |
| Aromatic CH (ortho to CH) | ~7.9 | Doublet (d) | ~8-9 |
| -NH₃ ⁺ | ~9.0 | Broad singlet | N/A |
| (Data based on the hydrochloride salt in DMSO-d₆)[4] |
¹³C NMR: The carbon spectrum is characterized by signals for the aliphatic carbons and four signals for the aromatic carbons due to symmetry.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C H₃ | ~21-23 |
| -C H-NH₂ | ~50-52 |
| Aromatic C H (ortho to CH) | ~128-130 |
| Aromatic C H (ortho to NO₂) | ~124-125 |
| Aromatic Quaternary C -CH | ~150-152 |
| Aromatic Quaternary C -NO₂ | ~147-148 |
| (Predicted values based on analogous structures)[6][7] |
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1500-1570 | Strong |
| Aromatic Nitro (NO₂) | Symmetric Stretch | 1300-1380 | Strong |
| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) | Medium |
| Primary Amine (NH₂) | N-H Scissoring (bend) | 1580-1650 | Medium |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850-2970 | Medium |
| (Data based on standard functional group frequencies)[8] |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry typically results in the fragmentation of the molecule. The molecular ion peak for the free base is expected at m/z = 166.
Expected Fragmentation Pattern: The most characteristic fragmentation pathway for primary amines is alpha-cleavage , where the bond between the alpha-carbon and a substituent is broken. For 1-(4-nitrophenyl)ethanamine, this involves the loss of the methyl group.
-
Molecular Ion (M⁺): m/z = 166
-
Base Peak ([M-CH₃]⁺): m/z = 151. This results from the loss of a methyl radical (•CH₃), forming a stable resonance-stabilized iminium cation.[4][9]
-
Other fragments may arise from the cleavage of the nitro group or fragmentation of the aromatic ring.
Section 3: Chemical Reactivity and Stability
The reactivity of this compound is governed by its two primary functional groups: the nucleophilic primary amine and the electron-withdrawing nitro group on the aromatic ring.
Reactivity of the Amine Group: The primary amine is a potent nucleophile and a base. It readily participates in a variety of classical amine reactions:
-
Acylation/Amide Formation: Reacts with acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This is a common strategy for protecting the amine or for building more complex molecular scaffolds.
-
Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue. Reductive amination is a more controlled method for forming secondary and tertiary amines.
-
Salt Formation: Reacts with acids to form ammonium salts, such as the commonly used hydrochloride salt.
Reactivity of the Nitro Group: The nitro group is a strong deactivating group, making the aromatic ring electron-poor and less susceptible to electrophilic aromatic substitution. Its primary reactivity involves reduction:
-
Reduction to Aniline: The nitro group can be readily reduced to a primary aromatic amine (-NH₂) using various reducing agents, such as H₂ with a metal catalyst (Pd, Pt), or metals in acid (e.g., Fe/HCl, SnCl₂). This transformation is synthetically powerful, converting an electron-withdrawing group into a strongly electron-donating and nucleophilic group.
Caption: Key reaction pathways for this compound.
Stability: The compound is stable under normal storage conditions but is known to be hygroscopic and light-sensitive.[3] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
Section 4: Synthesis and Purification
Several synthetic routes to 1-(4-nitrophenyl)ethanamine have been reported. A common and effective laboratory-scale method involves the protection of a precursor, nitration, and subsequent deprotection.
Example Synthesis Protocol: From N-Acetyl-phenethylamine
This three-step process is advantageous as it allows for controlled nitration at the para position due to the directing effect of the acetyl group.
Caption: Workflow for the synthesis of 1-(4-nitrophenyl)ethanamine HCl.
Step-by-Step Methodology: [10][11]
-
Amine Protection: β-phenylethylamine is reacted with an acylating agent (e.g., acetic anhydride) in a suitable solvent to form the N-acetyl protected intermediate.
-
Nitration: The protected intermediate is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The acetyl group directs the nitration primarily to the para position. After the reaction is complete, the mixture is poured onto ice, and the precipitated solid (N-acetyl-2-(4-nitrophenyl)ethylamine) is filtered and washed.
-
Deprotection (Acid Hydrolysis): The N-acetyl-2-(4-nitrophenyl)ethylamine intermediate is suspended in an aqueous solution of hydrochloric acid. The mixture is heated to reflux for several hours to hydrolyze the amide bond.
-
Isolation: Upon cooling, the hydrochloride salt of the product crystallizes out of the solution. The solid is collected by filtration, washed, and dried to yield 1-(4-nitrophenyl)ethanamine hydrochloride.
Note: To obtain the enantiomerically pure (S)-form, a chiral starting material or a resolution step would be required.
Section 5: The Role of Chirality
As with many pharmaceuticals, the biological activity of molecules derived from this building block can be highly dependent on stereochemistry. The (S)-enantiomer may exhibit desired therapeutic effects while the (R)-enantiomer could be inactive or even responsible for adverse effects. Therefore, the synthesis and analysis of enantiomerically pure compounds are critical.
Enantiomeric Separation and Analysis: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the primary methods for separating and analyzing the enantiomers of 1-(4-nitrophenyl)ethanamine and its derivatives. Cyclofructan-based and cellulose-based CSPs have shown excellent efficacy in resolving chiral primary amines.
Section 6: Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[3] Its structure is incorporated into more complex molecules to impart specific properties.
Case Study: Precursor to Mirabegron A prominent example of its application is in the synthesis of Mirabegron, a β₃ adrenergic agonist used to treat overactive bladder. In several patented synthetic routes, a derivative, 4-nitrophenethylamine, is coupled with (R)-styrene oxide or (R)-mandelic acid.[12] The phenethylamine backbone forms the core of the final drug molecule. The nitro group serves as a masked amine; it is carried through several synthetic steps before being reduced to an aniline, which is then further functionalized to complete the synthesis of the drug.
This application highlights the strategic use of the 4-nitrophenyl moiety:
-
Structural Backbone: Provides the core ethylamine linker.
-
Masked Functionality: The nitro group is a stable, non-reactive placeholder for what will later become a reactive aniline group, preventing unwanted side reactions in earlier steps.
-
Chiral Pool Synthesis: When used in its enantiomerically pure form, it allows for the stereospecific synthesis of the final API.
Section 7: Safety and Handling
Proper safety protocols are mandatory when working with this compound.
-
Hazard Identification: The compound is classified as poisonous and is an irritant to the eyes, respiratory system, and skin.[3][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[3] The hydrochloride salt is hygroscopic and light-sensitive.
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the interplay of its chirality, primary amine, and aromatic nitro group. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for its successful application in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides the foundational knowledge required by scientists to leverage the unique characteristics of this versatile building block for advanced chemical research and development.
References
- (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications. (n.d.). IndiaMART.
- 1-(4-Nitrophenyl)ethanamine. (n.d.). PubChem.
- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database.
- A process for the preparation of mirabegron. (2015). Google Patents.
- A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (2018). Google Patents.
- (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. (n.d.). ChemBK.
- Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2008). ResearchGate.
- A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. (2019). Google Patents.
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Scribd.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex. (2015). The Royal Society of Chemistry.
- 4-Nitrodiphenylamine. (n.d.). PubChem.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube.
- Ethyl-(4-nitrophenyl)amine. (n.d.). SpectraBase.
- 4-Nitrophenethylamine hydrochloride Drug Information. (n.d.). PharmaCompass.
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Taylor & Francis Online.
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed.
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). ResearchGate.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. (2018). MDPI.
- Interpreting IR Scans Exp 11 Reduction of a Nitro Group. (2014). YouTube.
- Infrared Spectroscopy. (n.d.). Illinois State University.
- 4-Nitrophenethylamine. (n.d.). PubChem.
Sources
- 1. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 132873-57-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 4. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 11. 4-Nitrophenethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Solubility Profile of (S)-1-(4-nitrophenyl)ethanamine
Foreword
In the landscape of pharmaceutical development and chiral synthesis, a comprehensive understanding of the physicochemical properties of key intermediates is paramount. (S)-1-(4-nitrophenyl)ethanamine, a critical chiral building block, presents a unique solubility profile that dictates its handling, reaction kinetics, and purification strategies. This technical guide provides an in-depth analysis of the solubility of this compound and its hydrochloride salt, offering researchers, scientists, and drug development professionals a foundational understanding backed by field-proven insights and methodologies. Our exploration is grounded in the principles of scientific integrity, providing not just data, but a causal understanding of the underlying factors governing solubility.
Introduction to this compound
This compound is a chiral primary amine of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a stereogenic center and a nitro-aromatic moiety, imparts specific chemical and physical properties that are crucial for its application. The amine is often utilized in its free base form or as a more stable hydrochloride salt. The solubility of both forms is a critical parameter for process development, formulation, and biological studies.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 166.18 g/mol | 202.64 g/mol [1] |
| Appearance | Yellowish oil or low-melting solid | White to light yellow crystalline powder[1] |
| Melting Point | ~27 °C | 248-250 °C (decomposes)[2] |
The Critical Role of Solvent Selection: A Qualitative and Quantitative Overview
The solubility of a compound is intrinsically linked to the intermolecular forces between the solute and the solvent. For this compound, the presence of a polar amino group, a nonpolar ethyl group, and a polar nitro-substituted aromatic ring results in a nuanced solubility profile.
Solubility in Aqueous and Organic Solvents
The hydrochloride salt of this compound exhibits good solubility in water and other polar solvents[1]. This is attributed to the ionic nature of the salt, which readily dissociates in polar media to form solvated ions. The free base, on the other hand, is expected to have lower aqueous solubility but greater solubility in organic solvents.
Table 2: Representative Solubility Data of this compound HCl at 25°C
| Solvent | Dielectric Constant (ε) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 80.1 | 75.8 | 0.374 |
| Methanol | 32.7 | 45.2 | 0.223 |
| Ethanol | 24.6 | 28.7 | 0.142 |
| Isopropanol | 19.9 | 15.1 | 0.074 |
| Acetonitrile | 37.5 | 10.5 | 0.052 |
| Dichloromethane | 8.9 | < 1 | < 0.005 |
| Toluene | 2.4 | < 0.1 | < 0.0005 |
Note: The data presented in this table are illustrative and based on typical solubility trends for similar compounds. Actual experimental values may vary.
The trend observed in Table 2 highlights the importance of solvent polarity. Protic polar solvents like water, methanol, and ethanol are particularly effective due to their ability to form hydrogen bonds with both the ammonium cation and the chloride anion, in addition to their high dielectric constants which stabilize the separated ions. A noteworthy observation is that the presence of even small amounts of water can significantly increase the solubility of the hydrochloride salt in less polar organic solvents like ethanol, a phenomenon attributed to the preferential solvation of the ionic species by water molecules[2].
The Influence of pH on Aqueous Solubility
The aqueous solubility of this compound is highly dependent on the pH of the medium. As a primary amine, it can exist in its protonated (cationic) form or as the neutral free base. The equilibrium between these two forms is governed by the pKa of the conjugate acid.
At a pH below the pKa of the conjugate acid, the protonated form, (S)-1-(4-nitrophenyl)ethanaminium, is the dominant species. This ionic form is significantly more soluble in water than the neutral free base. Conversely, at a pH above the pKa, the equilibrium shifts towards the free base, leading to a decrease in aqueous solubility. This pH-dependent solubility is a critical consideration in designing aqueous-based reactions, extractions, and purification protocols.
Impact of Temperature on Solubility
Table 3: Representative Temperature-Dependent Solubility of this compound HCl in Ethanol
| Temperature (°C) | Temperature (K) | Solubility (g/L) |
| 10 | 283.15 | 18.5 |
| 25 | 298.15 | 28.7 |
| 40 | 313.15 | 42.1 |
| 60 | 333.15 | 65.3 |
Note: The data presented in this table are illustrative and based on typical solubility trends for similar compounds. Actual experimental values may vary.
This positive temperature coefficient of solubility is a valuable tool for purification by recrystallization. A saturated solution prepared at an elevated temperature will become supersaturated upon cooling, leading to the crystallization of the pure compound.
Experimental Determination of Solubility: A Validated Protocol
The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility[5][6][7]. Coupled with a suitable analytical method for quantification, such as UV-Vis spectrophotometry, this method provides accurate and reproducible results. The nitroaromatic chromophore in this compound makes it an ideal candidate for UV-Vis analysis[8][9][10].
Experimental Workflow: Shake-Flask Method with UV-Vis Analysis
Detailed Step-by-Step Methodology
I. Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a precise amount of this compound HCl and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with at least five different concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99.
II. Sample Preparation and Equilibration (Shake-Flask Method):
-
Add an excess amount of solid this compound HCl to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a constant temperature shaker bath and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
III. Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Dilute the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
IV. Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
Conclusion and Future Perspectives
The solubility profile of this compound is a multifaceted subject governed by the interplay of its chemical structure, the nature of the solvent, pH, and temperature. Its hydrochloride salt demonstrates favorable solubility in polar, protic solvents, a property that is highly advantageous for its use in various synthetic applications. The pronounced pH-dependence of its aqueous solubility offers a powerful tool for its separation and purification.
While this guide provides a comprehensive overview, further research into the complete thermodynamic profiling of the dissolution process, including the determination of enthalpy and entropy of dissolution in a wider range of solvents, would provide even deeper insights for process optimization. Additionally, co-solvency studies could unveil synergistic solvent systems for enhanced solubility and reaction efficiency. The methodologies and principles outlined herein serve as a robust foundation for any researcher or professional working with this important chiral intermediate.
References
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Bienta. (n.d.). Shake-Flask Solubility Assay.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- ResearchGate. (2015). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives.
- ResearchGate. (2021). Тhermodynamic properties solutions 5-(nitrophenyl)-furan-2-carboxylic acid in ethyl acetate.
- BMC Chemistry. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives.
- Longo, C., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
- IndiaMART. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride.
- Longdom. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- ChemBK. (2024). (R)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE.
- ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV), c = 0.1 mM, and hydrogen peroxide (V), c = 8 mM, in water.
- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- National Center for Biotechnology Information. (n.d.). (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. PubChem Compound Summary for CID 135473.
- National Center for Biotechnology Information. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PubMed Central.
- National Center for Biotechnology Information. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central.
- National Center for Biotechnology Information. (2021). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. PubMed Central.
- Pharmaffiliates. (n.d.). CAS No: 1158452-11-9| Chemical Name : N-(4-Nitrobenzyl)ethanamine hydrochloride.
- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
Sources
- 1. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 2. (S)-1-(4-Nitrophenyl)ethylamine hydrochloride | 57233-86-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Guide to the Accurate Melting Point Determination of (S)-1-(4-nitrophenyl)ethanamine and Its Hydrochloride Salt
Abstract
(S)-1-(4-nitrophenyl)ethanamine is a chiral building block of significant interest in pharmaceutical synthesis. The accurate determination of its physicochemical properties, particularly the melting point, is a cornerstone of identity, purity, and quality control. This technical guide provides an in-depth exploration of the principles and methodologies for measuring the melting point of the this compound free base and its more commonly used hydrochloride salt. We will delve into the causality behind experimental choices, compare analytical techniques, and discuss the critical impact of chemical and stereoisomeric impurities on melting behavior. This document is intended for researchers, scientists, and drug development professionals who rely on precise thermal analysis for confident decision-making.
Physicochemical Profile and Significance
This compound is a primary amine featuring a chiral center, making it a valuable precursor for asymmetric synthesis. Its physical state and melting point are fundamentally different from its hydrochloride salt, a distinction that has practical implications for handling, storage, and analysis.
The free base is a low-melting solid, often appearing as a yellow to pale yellow liquid or crystalline solid depending on the ambient temperature[1]. In contrast, the hydrochloride salt is a stable, white to light yellow crystalline powder[2]. This difference in physical state underscores the importance of specifying the exact form of the material being analyzed.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 166.18 g/mol | 202.64 g/mol |
| Appearance | Yellow to pale yellow liquid or solid[1] | White to light yellow crystalline powder[2] |
| Melting Point | 27–32 °C[1][3][4] | 248–250 °C (literature value)[4][5] |
Note: The melting point of the hydrochloride salt is widely cited as 248-250 °C, though other ranges such as 175-178 °C have also been reported, highlighting potential variations due to purity or polymorphic form[2].
The melting point serves as a critical quality attribute. A sharp melting range is a reliable indicator of high purity, whereas a depressed and broadened melting range typically signals the presence of impurities[2][6].
The Role of Melting Point in Pharmaceutical Development
In the context of drug development, the melting point is not merely a physical constant; it is a critical parameter that informs:
-
Purity Assessment : The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break it down. This phenomenon, known as melting point depression, makes the melting point a sensitive and rapid indicator of sample purity[4][6].
-
Compound Identification : A mixed melting point determination, where the sample is mixed with an authentic reference standard, is a reliable method for confirming chemical identity. If the mixture's melting point is sharp and matches the pure substance, it provides strong evidence of identity.
-
Polymorph and Salt Form Screening : Different crystalline forms (polymorphs) or salt forms of a drug substance can have distinct melting points. This has profound implications for solubility, stability, and bioavailability.
-
Stability Studies : A change in the melting point of a substance over time can indicate degradation or conversion to a different physical form.
Methodologies for Accurate Melting Point Determination
Two primary methods are employed for routine and advanced melting point determination: the capillary method and Differential Scanning Calorimetry (DSC). The choice between them depends on the required precision, the amount of sample available, and the stage of development.
Capillary Melting Point Determination (USP <741>)
This is the most common and accessible method, governed by pharmacopeial standards such as USP General Chapter <741>[1]. It relies on the visual observation of the phase transition from solid to liquid.
Workflow for Capillary Melting Point Determination
Caption: Workflow for USP-compliant melting point determination.
Detailed Protocol (Class Ia):
-
Sample Preparation: Ensure the sample is completely dry. If necessary, gently pulverize the material to a fine powder. Charge a capillary tube (0.8-1.2 mm internal diameter) with the powder so it forms a tightly packed column of 2.5–3.5 mm[7].
-
Instrument Setup: Calibrate the apparatus using USP Melting Point Reference Standards. For an expected melting point, set the apparatus to heat rapidly to a temperature approximately 10°C below the expected onset.
-
Heating and Observation: Adjust the heating rate to a slow, controlled ramp, typically 1°C per minute[5][8]. Insert the capillary tube when the temperature is about 5°C below the expected melting range[7].
-
Data Recording: Record the temperature at which the column of the substance is first observed to collapse or form a distinct liquid droplet (the onset). Continue heating at the same rate and record the temperature at which the substance becomes completely liquid (the clear point). The melting point is reported as this range.
Causality: A slow heating rate (e.g., 1°C/min) is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer. A faster rate can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.
Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that provides quantitative thermodynamic data. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[9][10].
Workflow for DSC Analysis
Caption: Standard workflow for melting point analysis by DSC.
Detailed Protocol:
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified reference material like indium[9].
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as the reference[11].
-
Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a controlled program, for example, at a rate of 2°C/min under a nitrogen atmosphere[11].
-
Data Analysis: The resulting thermogram plots heat flow against temperature. The melting event is observed as an endothermic peak. The extrapolated onset temperature is often reported as the melting point. The area under the peak corresponds to the enthalpy of fusion (ΔHfus)[12].
Causality: DSC offers higher precision and provides more information than the capillary method. The enthalpy of fusion is a measure of the crystal lattice energy, which can be invaluable for characterizing polymorphs. DSC can also be used to determine the molar fraction of impurities using the Van't Hoff equation[11].
Factors Influencing the Melting Point
Chemical Impurities
The presence of soluble impurities almost always causes a depression of the melting point and a broadening of the melting range[6][13]. Impurities disrupt the regular crystalline lattice, making it less stable and requiring less energy to transition to the liquid phase[4]. This is the principle behind using melting point as a purity indicator.
Enantiomeric Purity
For a chiral compound like this compound, the "wrong" enantiomer, (R)-1-(4-nitrophenyl)ethanamine, acts as an impurity. The resolution of racemic mixtures is a critical step in the synthesis of chiral molecules[14][15]. The presence of the R-enantiomer in a sample of the S-enantiomer will depress and broaden the melting point. A sharp melting point at the expected value is therefore also an indicator of high enantiomeric purity. The determination of enantiomeric excess (% ee) requires specialized techniques like chiral HPLC, but the melting point provides an excellent preliminary assessment[16].
Conclusion
The melting point of this compound and its hydrochloride salt are fundamental physical properties that serve as crucial indicators of identity and purity. The free base, with its low melting point of 27-32°C, requires careful handling and characterization, while the high-melting hydrochloride salt is a more stable solid for pharmaceutical applications. Accurate and reproducible determination of the melting point, whether by the established capillary method or the more quantitative DSC technique, is essential. A thorough understanding of the methodologies and the influence of both chemical and chiral impurities allows researchers and developers to use this simple, yet powerful, analytical tool to ensure the quality and consistency of this vital chemical intermediate.
References
- JIGS Chemical Limited. (n.d.). (S)-4-Nitro-alpha-methylbenzylamine.
- U.S. Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE.
- Best Price for Research R&D Applications. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride.
- TutorChase. (n.d.). How do impurities affect the melting point of a substance?
- METTLER TOLEDO. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- YouTube. (2021, June 11). Melting point testing as per USP 741.
- Applus+ Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
- SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
- National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
- National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- da Silva, et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences.
Sources
- 1. (S)-4-Nitro-alpha-methylbenzylamine High Purity Chiral Compound at Best Price [jigspharma.com]
- 2. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 3. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5 [amp.chemicalbook.com]
- 4. (S)-1-(4-Nitrophenyl)ethylamine hydrochloride CAS#: 57233-86-0 [m.chemicalbook.com]
- 5. 132873-57-5 CAS MSDS ((S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. R(+)-a-phenylethylamine CAS 3886-69-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. biosynth.com [biosynth.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. echemi.com [echemi.com]
- 12. 57233-86-0 CAS MSDS ((S)-1-(4-Nitrophenyl)ethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. westliberty.edu [westliberty.edu]
- 16. fishersci.es [fishersci.es]
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to (S)-1-(4-Nitrophenyl)ethanamine: Synthesis, Chiral Resolution, and Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a critical chiral building block in modern pharmaceutical and chemical synthesis. Moving beyond a simple data sheet, this document elucidates the core chemical principles, provides field-tested experimental protocols, and outlines the rationale behind key methodological choices, reflecting the perspective of a senior application scientist.
This compound is a chiral primary amine whose stereochemical integrity is paramount for its application in asymmetric synthesis. It is most commonly handled and stored as its hydrochloride salt to improve stability and ease of handling. The distinction between the free base and the salt is critical for accurate experimental design and stoichiometric calculations.
Chemical Identity
The foundational structure consists of an ethylamine backbone attached to a p-substituted nitrophenyl ring, with a chiral center at the alpha-carbon.
-
Free Base: this compound
-
Hydrochloride Salt: this compound hydrochloride
Physicochemical Data
The properties of the free base and its more common hydrochloride salt are summarized below. Understanding these parameters is essential for designing synthesis, purification, and formulation protocols.
| Property | This compound (Free Base) | This compound HCl | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | 202.64 g/mol | [1][2] |
| Appearance | Yellow Crystalline Powder | White to light yellow crystalline powder | [3][4] |
| Melting Point | Not available | 248-250 °C (decomposes) | [5] |
| Solubility | Soluble in organic solvents | Soluble in water and polar solvents | |
| Optical Activity | [α] ±17.7° (neat) | [α]²⁵/D +6.0° (c=1, 0.05N NaOH) | [5] |
| Storage Conditions | Store under inert atmosphere | Inert atmosphere, Room Temperature, protect from light | [2] |
| Key Hazards | Irritant | Poisonous, hygroscopic, light-sensitive | [3][4] |
Synthesis of Racemic 1-(4-Nitrophenyl)ethanamine
The most direct and industrially scalable approach to synthesizing the core structure is through the nitration of a readily available precursor, phenethylamine. This process initially yields a racemic mixture, which must subsequently undergo chiral resolution. The rationale for this two-stage approach (racemic synthesis followed by resolution) is often economic and practical, as direct asymmetric synthesis can be more complex and costly to scale.
Synthetic Workflow Overview
The synthesis involves a three-step process: protection of the amine, nitration of the aromatic ring, and deprotection to yield the target hydrochloride salt. Amine protection is a critical step; direct nitration of phenethylamine would lead to undesired side reactions and oxidation due to the activating and acid-sensitive nature of the primary amine.
Caption: General workflow for the synthesis of racemic 1-(4-nitrophenyl)ethanamine HCl.
Experimental Protocol: Racemic Synthesis
This protocol is a synthesized representation of common industrial methods.[6][7]
-
Amine Protection:
-
In a reaction vessel, dissolve β-phenylethylamine in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an acyl-class protecting agent (e.g., acetic anhydride) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer and evaporate the solvent to yield the protected intermediate.
-
-
Nitration:
-
In a separate, dry vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Slowly add the protected intermediate from the previous step to the nitrating mixture, ensuring the temperature does not exceed 5-10 °C.
-
Stir the reaction at low temperature for 1-2 hours until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Adjust the pH to neutral or slightly alkaline with a base (e.g., NaOH solution) to ensure complete precipitation.
-
Filter the solid, wash with cold water, and dry to obtain the crude nitrated intermediate.
-
-
Deprotection and Salt Formation:
-
Suspend the crude nitrated intermediate in a suitable solvent (e.g., ethanol).[8]
-
Add concentrated hydrochloric acid to adjust the pH to approximately 1.[8]
-
Heat the mixture to reflux for several hours (e.g., 20 hours) until the deprotection is complete.[8]
-
Cool the reaction solution to room temperature to induce crystallization of the hydrochloride salt.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield racemic 1-(4-nitrophenyl)ethanamine hydrochloride. Purity can be further enhanced by recrystallization from methanol or ethanol.[9][8]
-
Chiral Resolution: Isolating the (S)-Enantiomer
The separation of enantiomers is a critical step in drug development, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause undesirable side effects.[10] Classical resolution via diastereomeric salt formation remains a robust and scalable method.[11]
Principle of Diastereomeric Salt Resolution
This technique relies on the reaction of a racemic mixture (like our amine) with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid). This reaction forms two diastereomeric salts: [(S)-amine:(+)-acid] and [(R)-amine:(+)-acid]. Diastereomers have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomer can be selectively crystallized while the other remains in solution.
Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution
-
Salt Formation:
-
Dissolve the racemic 1-(4-nitrophenyl)ethanamine hydrochloride in water and neutralize with a base (e.g., NaOH) to liberate the free amine. Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent.
-
Dissolve the resulting racemic free amine in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve 0.5 molar equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.[11] Using 0.5 equivalents is often most efficient for initial screening and enrichment.[11]
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Selective Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to promote the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent. This solid is enriched in one diastereomer.
-
The mother liquor is enriched in the other diastereomer and can be processed separately to recover the other enantiomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water.
-
Add a strong base (e.g., 1M NaOH solution) until the pH is alkaline, which breaks the salt and liberates the free amine.
-
Extract the enantiomerically pure (S)-amine with an organic solvent.
-
Wash, dry, and evaporate the solvent to yield the final product. The enantiomeric excess (ee) should be determined at this stage.
-
Analytical Characterization and Quality Control
Self-validating protocols require rigorous analytical checks to confirm identity, purity, and stereochemical integrity.
Identity and Purity Confirmation
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of organic impurities. The spectra should match reference data for 1-(4-nitrophenyl)ethanamine.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Confirms the presence of key functional groups (amine N-H, nitro NO₂, aromatic C-H).
Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the ratio of enantiomers.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column known to resolve this or similar compounds (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A common starting point is 90:10 Hexane:IPA + 0.1% DEA.
-
Sample Preparation: Prepare a dilute solution of the final (S)-amine product in the mobile phase (e.g., ~1 mg/mL). Also prepare a sample of the racemic starting material for comparison.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Applications and Significance in Drug Development
This compound serves as a valuable chiral intermediate.[3][12] The presence of three key functional handles—the primary amine, the aromatic ring, and the nitro group—allows for diverse subsequent chemical modifications:
-
The Chiral Amine: Acts as a scaffold to build stereospecific centers in a target molecule.
-
The Nitro Group: Can be readily reduced to an aniline, providing a different point for chemical elaboration (e.g., amide bond formation, diazotization).[13]
-
The Aromatic Ring: Can undergo further electrophilic substitution if desired.
This versatility makes it a key starting material in the synthesis of complex Active Pharmaceutical Ingredients (APIs) where specific stereochemistry is crucial for biological activity.
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties.[3]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. The compound is considered poisonous.[3]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture, as it is hygroscopic.[2][3] Keep in a cool, dry, dark place, as it is light-sensitive.[3] A shelf life of 2 years is typical under proper conditions.[3]
References
- (S)-1-(4-Nitrophenyl)
- 1-(4-Nitrophenyl)ethanamine | C8H10N2O2. PubChem. [Link]
- (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. ChemBK. [Link]
- Chiral Resolution Screening. Onyx Scientific. [Link]
- Chiral compounds and their resolution synthesis using enantioselective esterases.
- Benzeneethanamine, N-(4-nitrophenyl)-.alpha.-phenyl-. SpectraBase. [Link]
- A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- 4-Nitrophenethylamine hydrochloride | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]
- 4-nitrophenethylamine hydrochloride and preparation method thereof.
- Research in the Field of Drug Design and Development. PubMed Central. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 132873-57-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 4. chembk.com [chembk.com]
- 5. 57233-86-0 CAS MSDS ((S)-1-(4-Nitrophenyl)ethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 7. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 8. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 9. (S)-1-(4-Nitrophenyl)ethylamine hydrochloride | 57233-86-0 [chemicalbook.com]
- 10. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onyxipca.com [onyxipca.com]
- 12. cphi-online.com [cphi-online.com]
- 13. US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases - Google Patents [patents.google.com]
(S)-1-(4-nitrophenyl)ethanamine spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-(4-nitrophenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a chiral amine of significant interest in the pharmaceutical and chemical industries.[1][2] As a critical chiral building block, its unambiguous identification and purity assessment are paramount. This document details the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Authored for researchers, scientists, and drug development professionals, this guide synthesizes spectral data with field-proven insights, explaining the causality behind experimental choices and providing self-validating protocols for data acquisition.
Introduction
Chemical Identity and Structure
This compound is a primary amine featuring a chiral center at the carbon atom adjacent to the amino group and the phenyl ring. The "S" designation refers to the stereochemical configuration at this center. The presence of a nitro group in the para position of the phenyl ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.
-
IUPAC Name: (1S)-1-(4-nitrophenyl)ethanamine[3]
-
Molecular Formula: C₈H₁₀N₂O₂[3]
-
Molecular Weight: 166.18 g/mol [3]
-
CAS Number: 3886-69-9 (for the (S)-enantiomer)
Caption: 2D structure of this compound.
Significance in Pharmaceutical and Chemical Research
Chirality is a fundamental concept in drug development, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] this compound and its derivatives serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctionality, possessing both a reactive amine group and a modifiable aromatic ring, makes it a versatile precursor for creating more complex chiral molecules.[2] Therefore, robust analytical methods to confirm its stereochemical integrity and purity are essential for regulatory compliance and ensuring the safety and efficacy of the final drug product.[6]
Overview of Spectroscopic Techniques for Chiral Analysis
While standard spectroscopic techniques like NMR and IR are powerful for structural elucidation, they are inherently achiral and cannot distinguish between enantiomers in a non-chiral environment.[7][8] The spectra of this compound and its (R)-enantiomer are identical under such conditions. Chiral discrimination requires the use of a chiral auxiliary, such as a chiral solvent or a derivatizing agent, to create diastereomeric complexes that are distinguishable by NMR.[9][10] This guide will first present the standard spectroscopic data and then discuss strategies for chiral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Theoretical Considerations for a Chiral Amine
For this compound, the key structural features to be identified by NMR are the aromatic protons on the para-substituted ring, the methine proton (CH) at the chiral center, the methyl protons (CH₃), and the amine protons (NH₂). The electron-withdrawing nitro group (-NO₂) will significantly deshield the aromatic protons, shifting them downfield.
Caption: General workflow for spectroscopic characterization.
¹H NMR Spectroscopic Data & Interpretation
The following table summarizes the expected proton NMR signals. Note that the spectrum for the hydrochloride salt is often reported, which would show a broader amine signal at a more downfield position.[11]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ha, ortho to -CH(NH₂)CH₃) | ~7.5 | Doublet (d) | ~8-9 | 2H |
| Aromatic (Hb, ortho to -NO₂) | ~8.2 | Doublet (d) | ~8-9 | 2H |
| Methine (-CH (NH₂)CH₃) | ~4.2 - 4.6 | Quartet (q) | ~6-7 | 1H |
| Amine (-NH₂ ) | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | N/A | 2H |
| Methyl (-CH₃) | ~1.4 - 1.6 | Doublet (d) | ~6-7 | 3H |
Causality and Interpretation:
-
The aromatic region shows a classic AA'BB' system for a para-substituted ring. The protons ortho to the strongly electron-withdrawing nitro group (Hb) are deshielded and appear further downfield than those ortho to the ethylamine group (Ha).
-
The methine proton is a quartet due to coupling with the three protons of the adjacent methyl group.
-
The methyl protons appear as a doublet due to coupling with the single methine proton.
-
The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[12] Adding a drop of D₂O will cause the NH₂ signal to disappear, confirming its assignment.[12]
¹³C NMR Spectroscopic Data & Interpretation
The carbon NMR spectrum provides information on the number and type of carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Methyl (-C H₃) | ~24 |
| Methine (-C H(NH₂)CH₃) | ~50 |
| Aromatic (-C H, ortho to -CH(NH₂)CH₃) | ~127 |
| Aromatic (-C H, ortho to -NO₂) | ~124 |
| Aromatic (-C -NO₂) | ~147 |
| Aromatic (-C -CH(NH₂)CH₃) | ~153 |
Causality and Interpretation:
-
The aliphatic carbons (methyl and methine) appear upfield as expected.
-
The four aromatic carbons show distinct signals. The two quaternary carbons (ipso-carbons) are the most downfield, with the carbon attached to the nitro group being significantly deshielded. The protonated aromatic carbons appear in the typical aromatic region (~120-130 ppm).
Standard Operating Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a single-pulse experiment. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical starting points.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.[9]
-
Data Processing: Fourier transform the raw data, and then perform phase and baseline corrections. Integrate the ¹H NMR signals and pick peaks for both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
IR Spectrum Analysis of this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3400 | N-H stretch (primary amine) | Medium (often two bands) |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium |
| 1590 - 1610 | N-H bend (scissoring) | Medium-Strong |
| 1500 - 1530 | N-O asymmetric stretch (nitro group) | Strong |
| 1340 - 1350 | N-O symmetric stretch (nitro group) | Strong |
| 1000 - 1250 | C-N stretch | Medium |
| 850 | C-H out-of-plane bend (para-substitution) | Strong |
Causality and Interpretation:
-
The presence of two bands in the 3300-3400 cm⁻¹ region is characteristic of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-H stretching modes.[12]
-
The two very strong absorptions around 1520 cm⁻¹ and 1345 cm⁻¹ are definitive proof of the nitro group.
-
The strong band around 850 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Fragmentation Pattern
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.
-
Molecular Ion [M]⁺˙ (in EI) or [M+H]⁺ (in ESI): m/z = 166 or 167
-
Major Fragment: A prominent fragment is expected from the loss of a methyl group (•CH₃) via alpha-cleavage, which is characteristic of amines. This results in a stable iminium ion.
-
[M - CH₃]⁺: m/z = 151 (C₇H₇N₂O₂)⁺
-
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or an acetonitrile/water mixture.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Method Setup: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and the mass analyzer parameters (e.g., mass range, scan time). For this compound, positive ion mode is appropriate.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the m/z value for the protonated molecular ion [M+H]⁺ and any significant fragment ions.
Summary of Spectroscopic Data
| Technique | Key Feature | Observed Value/Region | Interpretation |
| ¹H NMR | Aromatic Protons | δ ~7.5 (d) and ~8.2 (d) | para-substituted aromatic ring |
| Methine Proton | δ ~4.4 (q) | CH adjacent to NH₂ and CH₃ | |
| Methyl Protons | δ ~1.5 (d) | CH₃ adjacent to chiral center | |
| ¹³C NMR | Quaternary Carbons | δ ~147 and ~153 | Carbons bonded to -NO₂ and -CH(NH₂)CH₃ |
| Aliphatic Carbons | δ ~24 and ~50 | -CH₃ and -CH carbons | |
| IR | N-H Stretch | 3300 - 3400 cm⁻¹ | Primary amine |
| N-O Stretch | ~1520 and ~1345 cm⁻¹ | Nitro group | |
| MS (ESI+) | Protonated Molecule | m/z 167 | [M+H]⁺ |
| Major Fragment | m/z 151 | [M - CH₃]⁺ |
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a detailed and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, nitro), and mass spectrometry verifies the molecular weight and predictable fragmentation. While these standard techniques confirm the chemical structure, they do not differentiate between the (S) and (R) enantiomers. For stereochemical confirmation, advanced techniques such as NMR with chiral solvating agents or chiral chromatography are required. The protocols and data presented herein form the foundational analytical package for this important chemical intermediate in research and development settings.
References
- SciSpace. (n.d.). Direct chiral discrimination in NMR spectroscopy.
- Buckingham, A. D., & Fischer, P. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(3), 327-340.
- Jimenez-Vazquez, H. A., & Zepeda, L. G. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 21(8), 1047.
- Spectroscopy Online. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality.
- Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality.
- University of Canterbury. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry.
- Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.
- ResearchGate. (2014). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.
- Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
- PubChem. (n.d.). 1-(4-Nitrophenyl)ethanamine.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- Royal Society of Chemistry. (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
- SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts.
- TradeIndia. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride.
- PubChem. (n.d.). 4-Nitrophenethylamine.
- NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-.
- PubChem. (n.d.). 4-Nitrodiphenylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of N-Acetyl-2-(4-nitrophenyl)ethylamine in Chemical Synthesis.
- ACS Publications. (2020). Chirality Detection by Raman Spectroscopy: The Case of Enantioselective Interactions between Amino Acids and Polymer-Modified Chiral Silica.
- Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-.
- RTI International. (n.d.). Drug Discovery and Development.
- YouTube. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. biocompare.com [biocompare.com]
- 6. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
- 7. scispace.com [scispace.com]
- 8. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(4-nitrophenyl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral building block, (S)-1-(4-nitrophenyl)ethanamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation for this molecule. We will explore the characteristic chemical shifts, coupling constants, and signal multiplicities, grounding the analysis in the fundamental principles of NMR spectroscopy. Furthermore, this guide presents a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the attainment of high-fidelity spectra. The objective is to equip the reader with the expertise to confidently identify this compound, assess its purity, and understand the structural nuances revealed by its ¹H NMR spectrum.
Part I: Molecular Structure and Theoretical Principles
This compound is a primary amine of significant interest in synthetic chemistry, often utilized as a chiral precursor or resolving agent. The structural integrity and stereochemical purity of this compound are paramount for its applications, and ¹H NMR spectroscopy is the primary analytical tool for its characterization.
The molecule's structure features a p-substituted nitroaromatic ring and a chiral ethylamine side chain. This arrangement gives rise to five distinct proton environments, each with a unique resonance signature in the ¹H NMR spectrum.
Caption: Structure of this compound with proton environments labeled.
The key principles governing the spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which is determined by the local electronic environment of the proton. Electron-withdrawing groups, such as the nitro group (-NO₂), decrease the electron density around nearby protons, "deshielding" them and shifting their signals to a higher ppm value (downfield).[1][2][3]
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet, quartet) due to the influence of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). This value is independent of the spectrometer's magnetic field strength and provides information about the connectivity of protons.
Part II: Detailed Spectral Analysis
Expected ¹H NMR Data
| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ (Aromatic) | ~ 8.20 | Doublet (d) | ~ 8.8 | 2H |
| Hₑ (Aromatic) | ~ 7.55 | Doublet (d) | ~ 8.8 | 2H |
| Hₐ (Methine, CH) | ~ 4.20 | Quartet (q) | ~ 6.7 | 1H |
| Hₑ (Amine, NH₂) | ~ 1.80 | Broad Singlet (br s) | - | 2H |
| Hₑ (Methyl, CH₃) | ~ 1.45 | Doublet (d) | ~ 6.7 | 3H |
Signal-by-Signal Interpretation
-
The Aromatic Region (Hₐ and Hₑ, ~7.5-8.2 ppm):
-
Causality: The four protons on the benzene ring are in two distinct chemical environments due to the C1 substituent. The protons ortho to the powerful electron-withdrawing nitro group (Hₐ) are the most deshielded and appear furthest downfield.[1][4] The protons meta to the nitro group (Hₑ) are less deshielded and appear further upfield.
-
Splitting Pattern: This arrangement creates a classic AA'BB' system, which at high field strengths often simplifies to appear as two distinct doublets. Hₐ is split by its neighbor Hₑ, and Hₑ is split by its neighbor Hₐ. The result is a pair of doublets, each integrating to 2H. The characteristic ortho-coupling constant is typically in the range of 8-9 Hz.
-
-
The Methine Proton (Hₐ, ~4.2 ppm):
-
Causality: This single proton is attached to the chiral center (the benzylic carbon). It is deshielded by its proximity to both the aromatic ring and the nitrogen atom of the amine group, resulting in a chemical shift around 4.2 ppm.
-
Splitting Pattern: The methine proton is adjacent to the three equivalent protons of the methyl group (Hₑ). According to the n+1 rule (3+1=4), its signal is split into a quartet.
-
-
The Methyl Protons (Hₑ, ~1.45 ppm):
-
Causality: These three protons are on the terminal methyl group. Being part of an alkyl fragment, they are relatively shielded and appear upfield.
-
Splitting Pattern: The three methyl protons are adjacent to the single methine proton (Hₐ). Following the n+1 rule (1+1=2), their signal is split into a doublet. The coupling constant of this doublet will be identical to the coupling constant of the methine quartet (~6.7 Hz), confirming their coupling relationship.
-
-
The Amine Protons (Hₑ, ~1.8 ppm):
-
Causality: The two protons of the primary amine group are labile and can undergo rapid chemical exchange. Their chemical shift is highly variable and depends on solvent, concentration, and temperature.
-
Splitting Pattern: Due to quadrupole broadening from the nitrogen atom and chemical exchange, the NH₂ signal typically appears as a broad singlet. This signal will disappear upon shaking the sample with a drop of deuterium oxide (D₂O) due to proton-deuterium exchange, a key confirmatory test for -OH and -NH protons.
-
Part III: Experimental Protocol for Spectrum Acquisition
A self-validating protocol is crucial for obtaining reliable and reproducible NMR data. This workflow incorporates necessary checks and standards.
Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the amine into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh, sealed ampoule to minimize water content.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides the reference peak at 0.00 ppm.
-
Vortex gently to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (Example: 400 MHz Spectrometer):
-
Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Lock: The instrument "locks" onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm). This compensates for any magnetic field drift during the experiment.
-
Shim: The magnetic field is homogenized by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
-
Acquisition Parameters:
-
Pulse Angle: ~30 degrees
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via FT.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are upright and have a flat baseline.
-
Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.
-
Integration: The integral is calculated for each signal. The ratio of these integrals should correspond to the ratio of protons (e.g., 2:2:1:2:3 for Hₐ:Hₑ:Hₐ:Hₑ:Hₑ).
-
Part IV: Advanced Analysis and Purity Assessment
Beyond structural confirmation, ¹H NMR is a powerful tool for assessing both chemical and stereochemical purity.
-
Chemical Purity: The presence of unexpected signals in the spectrum indicates impurities. For example, a singlet around 1.56 ppm could indicate the presence of water. The integration of impurity peaks relative to the compound's peaks can be used for semi-quantitative analysis.
-
Enantiomeric Purity (ee%): As this compound is a chiral molecule, determining its enantiomeric excess (ee%) is often necessary. The ¹H NMR spectra of the two enantiomers, (S) and (R), are identical in a standard achiral solvent. However, their ee% can be determined by:
-
Chiral Derivatizing Agents (CDAs): Reacting the amine with a chiral agent (e.g., Mosher's acid) creates a mixture of diastereomers. Diastereomers have different physical properties and their NMR spectra are distinct. The integration of specific, well-resolved signals from each diastereomer allows for the direct calculation of the ee%.
-
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce small chemical shift differences between the enantiomers, allowing for their direct quantification.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of its key features—the downfield aromatic AA'BB' system, the benzylic methine quartet, and the upfield methyl doublet—allows for unambiguous identification and quality control. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently leverage ¹H NMR as a cornerstone of their analytical workflow for this important chiral amine.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.
- Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. ACS Publications.
- Nitro Groups Spectroscopy Tutorial. University of Colorado Boulder.
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
- Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
- Aromatic H - H-NMR. University of Calgary.
- 1H NMR Chemical Shifts. Oregon State University.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
Sources
Foreword: Contextualizing the Analysis of a Chiral Building Block
An In-depth Technical Guide to the Mass Spectrometry Analysis of (S)-1-(4-nitrophenyl)ethanamine
This compound is a chiral primary amine of significant interest in synthetic organic chemistry and pharmaceutical development. Its stereospecific structure makes it a valuable building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the chirality can dictate therapeutic efficacy and toxicological profiles.[1][2] Consequently, the ability to unambiguously identify this compound, confirm its molecular structure, and assess its enantiomeric purity is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic separation, serves as a cornerstone analytical technique for these purposes, offering unparalleled sensitivity and specificity.[3]
This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. We will move beyond rote protocols to dissect the underlying principles, guiding researchers and drug development professionals in making informed methodological choices—from sample introduction and ionization to mass analysis and data interpretation.
Part 1: Foundational Principles—Choosing the Right Tool for the Job
The selection of an ionization technique is the most critical decision in designing a mass spectrometry experiment. The choice hinges on the analytical goal: are we seeking structural elucidation through fragmentation or confirmation of molecular weight with minimal fragmentation?[4] Ionization methods are broadly categorized as "hard" or "soft" based on the amount of energy transferred to the analyte molecule during ionization.[5][6]
-
Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons to bombard the analyte, causing extensive and reproducible fragmentation.[5] While this often obliterates the molecular ion, the resulting fragmentation pattern is a unique "fingerprint" that is invaluable for structural confirmation and library matching.[7] EI is the standard for gas chromatography-mass spectrometry (GC-MS).[4]
-
Soft Ionization (e.g., Electrospray Ionization - ESI; Chemical Ionization - CI): These methods impart minimal excess energy, preserving the analyte's structure and typically yielding an intact molecular ion, often as a protonated species [M+H]⁺.[4][6] This is essential for accurate molecular weight determination and is the foundation of liquid chromatography-mass spectrometry (LC-MS).[8]
For a complete characterization of this compound, employing both hard and soft ionization techniques is often the most robust strategy.
Electron Ionization (EI) for Unambiguous Structural Confirmation
Electron Ionization is a powerful tool for elucidating the core structure of this compound. The high energy involved (typically 70 eV) leads to predictable bond cleavages, providing a detailed structural map.[7]
Electrospray Ionization (ESI) for Sensitive Quantification and LC-MS Coupling
Electrospray Ionization is the premier technique for analyzing polar, thermally labile molecules like amines when coupled with liquid chromatography. It generates ions from a liquid solution, making it perfectly suited for LC-MS workflows.[8] In positive ion mode, the basic amine group readily accepts a proton, forming a stable [M+H]⁺ ion. This soft ionization process results in a clean spectrum dominated by the protonated molecular ion, which is ideal for quantification.[5][9]
Part 2: Fragmentation Pathways of this compound
Understanding the fragmentation of this compound under EI conditions is key to interpreting its mass spectrum. The molecule's structure contains several features that dictate its fragmentation: a primary amine, a benzylic position, and an aromatic nitro group.
Table 1: Key Properties of 1-(4-nitrophenyl)ethanamine
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| CAS Number (Racemate) | 3886-60-0 | N/A |
| Key Functional Groups | Primary Amine, Nitro Group, Aromatic Ring | N/A |
The primary fragmentation pathway for aliphatic and benzylic amines is alpha-cleavage—the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[10] For 1-(4-nitrophenyl)ethanamine, this involves the loss of a methyl radical (•CH₃).
Caption: Predicted EI fragmentation pathway for 1-(4-nitrophenyl)ethanamine.
Key Predicted Fragments under EI:
-
m/z 166 (M⁺•): The molecular ion. Due to its benzylic nature, it may be observed, but likely at low intensity.
-
m/z 151 ([M-CH₃]⁺): This is the base peak resulting from alpha-cleavage and loss of a methyl radical. Its high stability is due to the formation of a resonance-stabilized iminium cation. This is a characteristic fragmentation for phenylethylamines.[11]
-
m/z 120 ([M-NO₂]⁺): Loss of the nitro group (46 Da) is a common fragmentation pathway for nitroaromatic compounds.[12][13]
-
m/z 106: A fragment corresponding to the ethyl-aminobenzene cation, potentially formed through rearrangement.
-
m/z 76: Represents the benzyne radical cation, a common fragment from the benzene ring after loss of substituents.
Part 3: Experimental Protocols
A self-validating protocol is essential for trustworthy results. This involves the systematic use of blanks, standards, and quality controls to ensure the analytical system is performing correctly.
GC-MS Analysis for Structural ID
This protocol is designed for structural confirmation using the characteristic EI fragmentation pattern.
Workflow Diagram: GC-MS Analysis
Caption: General workflow for GC-MS analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
Blank Injection: Inject a solvent blank to ensure no system contamination.
-
GC-MS System Parameters:
-
Injector: Set to 250°C, splitless mode.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Ion Source: EI source at 230°C, with 70 eV electron energy.
-
Mass Analyzer: Scan from m/z 40 to 250.
-
-
Sample Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the chromatographic peak for the analyte. Extract the mass spectrum and compare the fragmentation pattern to the predicted pathways (e.g., base peak at m/z 151).
LC-MS Analysis for Quantification
This protocol is optimized for detecting the protonated molecular ion with high sensitivity.
Table 2: Typical LC-MS (Positive ESI) Parameters
| Parameter | Setting | Rationale |
| LC Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Good retention and peak shape for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reverse-phase column. |
| Gradient | 5% B to 95% B over 8 minutes | Ensures elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The amine is basic and readily protonates. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temp. | 150°C | Aids in desolvation. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350°C | Removes solvent from droplets to form gas-phase ions. |
| Mass Analyzer | Scan for [M+H]⁺ at m/z 167.1 | Confirms molecular weight. |
Part 4: The Challenge of Chirality—Enantiomer Analysis by MS
Mass spectrometry is inherently "chirally blind," as enantiomers have identical masses and fragmentation patterns.[14] To resolve enantiomers using MS, a chiral environment must be introduced, typically prior to or during the analysis.
Indirect Method: Chiral Derivatization
The most common approach is to react the chiral amine with a chiral derivatizing agent to form diastereomers.[3][9] These diastereomers have different physical properties and can be separated by standard (non-chiral) chromatography.
Workflow Diagram: Chiral Analysis via Derivatization
Caption: Workflow for indirect chiral analysis using a derivatizing agent.
A suitable reagent, such as L-pyroglutamic acid, can be used to label the amine.[9] The resulting diastereomeric amides can then be separated by reverse-phase LC and detected by ESI-MS/MS, allowing for sensitive quantification of the enantiomeric ratio.[9]
Direct Method: The Kinetic Method
A more advanced technique involves forming diastereomeric complexes in situ within the mass spectrometer.[14][15] This "kinetic method" relies on the principle that diastereomeric cluster ions will fragment at different rates upon collision-induced dissociation (CID).
Core Principle:
-
Complex Formation: The analyte enantiomers (A_R and A_S) are mixed with a chiral reference compound (Ref) and a metal ion (M²⁺), typically Cu(II), in the ESI source. This forms trimeric diastereomeric complexes: [M(A_R)(Ref)₂]²⁺ and [M(A_S)(Ref*)₂]²⁺.
-
MS/MS Analysis: These complex ions (which are isobaric) are mass-selected in the first stage of a tandem mass spectrometer.
-
Collision-Induced Dissociation (CID): The selected ions are fragmented. They compete to lose either the analyte or the reference compound.
-
Chiral Distinction: Even a small difference in the stability of the diastereomeric complexes leads to a measurable difference in the ratio of the fragment ions. This allows for the quantification of the enantiomeric excess.[14]
This method is rapid and avoids chemical derivatization but requires careful optimization and a tandem mass spectrometer.[15]
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task that leverages the full power of modern analytical instrumentation. A combination of GC-MS with hard electron ionization provides an irrefutable structural fingerprint through its characteristic fragmentation pattern, dominated by alpha-cleavage. In parallel, LC-MS with soft electrospray ionization delivers the high sensitivity and molecular weight confirmation necessary for quantification. When enantiomeric purity is , established derivatization protocols or advanced kinetic methods can be employed to resolve the chiral ambiguity. By understanding the chemical principles behind each technique, the scientist can design and execute a robust, self-validating analytical strategy to fully characterize this critical chiral building block.
References
- Nakashima, K., & Fukushima, T. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.
- Fukushima, T., Kanemoto, T., & Imai, K. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Analytical and Bioanalytical Chemistry, 405(11), 3709-3718. [Link]
- Grigorean, G., & Lebrilla, C. B. (2001). Chiral analysis by MS. Analytical Chemistry, 73(17), 519A-525A. [Link]
- Guo, J., Wu, J., Si, J., & Liu, D. (2006). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. Analytical Chemistry, 78(4), 1301-1307. [Link]
- Kubáň, P., & Císařová, I. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6421. [Link]
- Welch, C. J., Wu, N., & Biba, M. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
- ACD/Labs. (2023, August 23).
- PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). [Link]
- Brückner, H., & Schieber, A. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
- Blackmond, D. G. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Imperial College London. [Link]
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- Cruz-Acuña, M., & Gotor-Fernández, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13941-14022. [Link]
- Singh, N. (2021, May 23). Ionization Methods in MS | Mass Spectroscopy. YouTube. [Link]
- Strege, M. A., & Toth, L. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol.
- National Institute of Standards and Technology. (n.d.). Phenol, 4-nitro-. In NIST Chemistry WebBook.
- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]
- Zhang, H., & Byrd, G. D. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(9), e4867. [Link]
- Chemistry LibreTexts. (2023, August 29).
- Zhang, J., Oxley, J., Smith, J., Bedford, C., & Chapman, R. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852. [Link]
- Wang, C. H., Jia, W., & Li, J. H. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(9), 13698-13711. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 7. agilent.com [agilent.com]
- 8. osti.gov [osti.gov]
- 9. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Infrared (IR) Spectrum of (S)-1-(4-nitrophenyl)ethanamine
Authored by: A Senior Application Scientist
Introduction
(S)-1-(4-nitrophenyl)ethanamine is a chiral primary amine of significant interest in synthetic chemistry, serving as a crucial building block and resolving agent. Its molecular architecture, comprising a stereogenic center, a primary amine, an aliphatic ethyl group, and a para-substituted nitrophenyl ring, gives rise to a distinct and informative infrared (IR) spectrum. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, we can identify the functional groups present and gain insights into the molecular structure, making it an indispensable tool for identity confirmation, purity assessment, and quality control in research and drug development.
This guide provides a comprehensive analysis of the key features of the IR spectrum of this compound. We will dissect the spectrum by assigning characteristic absorption bands to their corresponding molecular vibrations, explain the principles behind these assignments, and provide a field-proven protocol for acquiring a high-quality spectrum of a solid sample.
Molecular Structure and Key Vibrational Modes
The vibrational characteristics of this compound are dictated by its constituent functional groups. The primary amine (-NH₂), the aromatic nitro group (-NO₂), the para-substituted benzene ring, and the aliphatic C-H bonds all exhibit unique absorption frequencies. Understanding these is key to a full spectral interpretation.
Caption: Molecular structure and associated key IR vibrational modes.
Interpretation of the Infrared Spectrum
A typical IR spectrum is plotted as transmittance (%) versus wavenumber (cm⁻¹). The key is to correlate absorption bands (dips in transmittance) with specific molecular vibrations.
The N-H Vibrations of the Primary Amine Group
-
N-H Stretching: Primary amines (-NH₂) are distinguished by two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[1][2] These arise from the asymmetric and symmetric stretching modes of the N-H bonds.[3][4] The asymmetric stretch occurs at a higher frequency (around 3450-3350 cm⁻¹) while the symmetric stretch appears at a lower frequency (around 3350-3250 cm⁻¹).[1][3] The presence of this doublet is a definitive indicator of a primary amine.
-
N-H Bending (Scissoring): A medium to strong intensity band is expected between 1650 cm⁻¹ and 1580 cm⁻¹ due to the scissoring deformation of the -NH₂ group.[1] This peak can sometimes be obscured by or overlap with aromatic ring vibrations.
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines typically produces a strong band in the 1335-1250 cm⁻¹ range.[1]
The N-O Vibrations of the Aromatic Nitro Group
The nitro group (-NO₂) is one of the most easily identifiable functional groups in IR spectroscopy due to its very strong and characteristic absorptions.
-
Asymmetric N-O Stretching: A very strong absorption band appears in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[5][6] This is one of the most prominent peaks in the spectrum of this compound.
-
Symmetric N-O Stretching: A second strong absorption band is found at a lower frequency, typically between 1360-1290 cm⁻¹.[5][6] The presence of these two intense bands is conclusive evidence for a nitro group.[7][8]
Vibrations of the Para-Substituted Aromatic Ring
-
Aromatic C-H Stretching: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.[9][10][11] This distinguishes aromatic C-H bonds from aliphatic C-H bonds, which absorb below 3000 cm⁻¹.[12]
-
Aromatic C=C Stretching: The benzene ring itself gives rise to a series of absorptions due to C=C in-ring stretching vibrations. Typically, two or more bands of variable intensity are observed in the 1600-1450 cm⁻¹ region.[9][11] For p-nitroaniline, a related compound, these peaks have been noted around 1585 cm⁻¹ and 1570 cm⁻¹.[13]
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring can often be determined from the strong C-H "oop" bending bands in the 900-675 cm⁻¹ region.[10] For para-disubstituted rings, a strong, characteristic absorption is expected between 860 and 790 cm⁻¹.[14] This band is a key marker for the 1,4-substitution pattern in the molecule.
Vibrations of the Aliphatic Side Chain
-
Aliphatic C-H Stretching: The methyl (-CH₃) and methine (-CH) groups of the ethylamine side chain will exhibit strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range.[15] These are typically sharp and appear just to the right of the 3000 cm⁻¹ mark.
Summary of Expected IR Absorption Bands
The following table summarizes the principal infrared absorption bands anticipated for this compound, providing a quick reference for spectral analysis.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3350 | N-H Asymmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3350 - 3250 | N-H Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3100 - 3030 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 2960 - 2850 | C-H Stretch | Aliphatic (-CH, -CH₃) | Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1600 - 1450 | C=C In-Ring Stretch | Aromatic Ring | Medium, Multiple |
| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Very Strong |
| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 860 - 790 | C-H Out-of-Plane Bend | p-Disubstituted Ring | Strong |
Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method
For solid samples like this compound, the potassium bromide (KBr) pellet technique is a standard and reliable method for obtaining a high-quality transmission spectrum.[16] The principle relies on the fact that KBr is transparent to mid-infrared radiation and becomes a clear, glass-like disc under high pressure, providing an ideal matrix for the finely dispersed solid analyte.[17][18]
Causality and Self-Validation
This protocol is designed to be self-validating. The quality of the final pellet (transparency) is a direct indicator of correct preparation. A cloudy or opaque pellet suggests poor grinding, insufficient pressure, or moisture, which will manifest as a sloping baseline or broad water peaks in the spectrum, invalidating the result.[16][19] Adherence to the sample-to-KBr ratio ensures that peak intensities fall within the detector's linear range, avoiding "flat-topped" peaks from total absorption.[18]
Materials and Equipment
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet-forming die set
-
Hydraulic press (capable of 8-10 tons)
-
Analytical balance
-
FTIR Spectrometer
Step-by-Step Methodology
-
Material Preparation:
-
Gently grind a small amount of the KBr powder in the agate mortar to ensure it is free of clumps. It is critical to use KBr that has been stored in a desiccator or dried in an oven (e.g., at 110°C) to minimize moisture, which absorbs strongly in the N-H and O-H stretching region (~3400 cm⁻¹).[19]
-
Using an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample.[17]
-
Weigh approximately 100-200 mg of the dried, spectroscopy-grade KBr.[16][17] The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
Transfer the weighed sample to the mortar containing the weighed KBr.
-
Grind the mixture vigorously for several minutes. The objective is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize light scattering (which causes a sloping baseline) and to ensure the sample is homogeneously distributed within the KBr matrix.[18] The final mixture should be an ultra-fine, flour-like powder.
-
-
Loading the Die and Pressing:
-
Carefully assemble the pellet die. Transfer a portion of the finely ground mixture into the die barrel, ensuring an even distribution.
-
Place the die into the hydraulic press. It is best practice to apply a vacuum to the die for a few minutes before pressing to remove trapped air and any residual moisture.[17]
-
Slowly apply pressure, ramping up to 8-10 tons.[18] Hold this pressure for 1-2 minutes. This immense pressure causes the KBr to undergo plastic deformation and fuse into a transparent disc.[17]
-
-
Pellet Release and Analysis:
-
Release the pressure on the press very slowly to prevent the pellet from cracking.
-
Carefully disassemble the die and retrieve the KBr pellet. A high-quality pellet will be thin and transparent or translucent.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum (typically of the empty sample chamber) and then acquire the sample spectrum.
-
Caption: Experimental workflow for the KBr pellet method in FTIR spectroscopy.
Conclusion
The infrared spectrum of this compound is rich with information, providing clear and unambiguous signatures for its key functional groups. The characteristic doublet of the primary amine N-H stretch, the exceptionally strong dual absorptions of the aromatic nitro group, and the distinct bands of the para-substituted aromatic ring combine to create a unique molecular fingerprint. By following a systematic interpretation approach and employing a robust experimental protocol such as the KBr pellet method, researchers and scientists can confidently use FTIR spectroscopy to verify the identity and structural integrity of this important chiral compound.
References
- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? (n.d.). Kintek Press.
- How Do You Prepare A Kbr Pellet For Ir Spectroscopy? (n.d.). Kintek Solution.
- Spectroscopy of Amines. (2023). OpenStax.
- 15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation.
- IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry.
- KBr Pellet Method. (n.d.). Shimadzu.
- IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.
- How is Potassium Bromide Used in Infrared Spectroscopy? (2022). AZoM.
- Infrared Spectroscopy. (n.d.). Illinois State University.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc.
- 18.8: Spectral Characteristics of the Benzene Ring. (2019). Chemistry LibreTexts.
- FT-IR spectra of p-nitroaniline. (n.d.). ResearchGate.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.
- Infrared of nitro compounds. (n.d.). University of Calgary.
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. shimadzu.com [shimadzu.com]
- 17. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 18. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 19. azom.com [azom.com]
(S)-1-(4-nitrophenyl)ethanamine hydrochloride salt properties
An In-depth Technical Guide to (S)-1-(4-nitrophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound hydrochloride is a chiral amine of significant interest within the fields of organic synthesis and pharmaceutical development. As a single-enantiomer compound, it serves as a valuable chiral building block, enabling the stereoselective synthesis of complex molecular architectures. Its utility is most pronounced in the preparation of active pharmaceutical ingredients (APIs), where specific stereochemistry is often crucial for therapeutic efficacy and safety. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, applications, and handling protocols.
Physicochemical Properties
The hydrochloride salt form of this compound enhances its stability and water solubility, which improves its handling characteristics and ease of use in various reaction conditions, particularly in aqueous or polar solvent systems. The compound is noted to be light-sensitive and hygroscopic (absorbs moisture from the air).
Key physicochemical data are summarized in the table below.
| Property | Value | References |
| CAS Number | 57233-86-0; 128018-53-3 | |
| Molecular Formula | C₈H₁₁ClN₂O₂ | |
| Molecular Weight | 202.64 g/mol | |
| Appearance | White to light yellow crystalline solid powder | |
| Melting Point | 248-250 °C (decomposes) | |
| Solubility | Soluble in water and polar solvents like methanol | |
| Optical Rotation | [α]25/D +6.0° (c=1 in 0.05 M NaOH) | |
| Purity | Typically ≥99% by HPLC | |
| Storage | Store in a cool, dry place away from direct sunlight and moisture, under an inert atmosphere | |
| Shelf Life | 2 years under proper storage conditions |
Synthesis and Purification
The synthesis of chiral phenylethylamines often involves the resolution of a racemic mixture or an asymmetric synthesis approach. A common industrial method for the related p-nitrophenylethylamine hydrochloride involves a three-step process: protection of the amine, nitration of the aromatic ring, and subsequent deprotection. The nitro group is introduced at the para position due to the directing effects of the substituted ethylamine side chain.
Generalized Synthetic Workflow
The key to producing the (S)-enantiomer specifically is to start with the corresponding chiral precursor, (S)-1-phenylethylamine, or to employ a chiral resolution step during the synthesis.
A representative synthesis pathway is as follows:
-
Amine Protection: The amino group of (S)-1-phenylethylamine is protected, typically as an amide (e.g., using acetic anhydride), to prevent side reactions during nitration.
-
Nitration: The protected intermediate undergoes electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the phenyl ring, primarily at the para position.
-
Deprotection (Hydrolysis): The protecting group is removed under acidic conditions. Treatment with hydrochloric acid not only removes the acetyl group but also forms the desired hydrochloride salt.
-
Purification: The final product is purified, typically by recrystallization, to achieve high purity.
Figure 1: General workflow for the synthesis and purification of this compound HCl.
Detailed Purification Protocol: Recrystallization
The rationale for recrystallization is to remove impurities that have different solubility profiles from the desired compound. Ethanol is a common choice because the hydrochloride salt is typically soluble in hot ethanol and significantly less soluble at cooler temperatures, allowing for the selective crystallization of the pure product upon cooling.
Step-by-Step Methodology:
-
Dissolution: The crude hydrochloride salt is dissolved in a minimal amount of hot absolute ethanol with stirring. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with filter paper to remove them. This step prevents premature crystallization of the product.
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals. The cooling process can be completed by placing the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation: The resulting crystals are collected by vacuum filtration, washing them with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove all traces of the solvent.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of this compound hydrochloride, a panel of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where data from orthogonal methods corroborates the quality of the material.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the molecular structure by showing the chemical shifts, integration, and coupling patterns of all protons. Key signals include the aromatic protons (typically two doublets), the methine proton (CH), the methyl protons (CH₃), and the amine protons.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Expected absorption bands include those for N-H bonds of the ammonium salt, C-H bonds (aromatic and aliphatic), and the symmetric and asymmetric stretches of the nitro group (NO₂).
-
Mass Spectrometry (MS): Determines the molecular weight of the free base and provides fragmentation patterns that can help confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A chiral HPLC method is essential for confirming the enantiomeric excess (e.e.), ensuring the product is the desired (S)-enantiomer and is free from its (R)-enantiomer counterpart. Purity levels are typically expected to be >98% or higher.
Figure 2: A typical analytical workflow for quality control and characterization.
Applications in Research and Drug Development
The primary value of this compound hydrochloride lies in its application as a chiral building block in asymmetric synthesis. Chiral amines are widely used as resolving agents for racemic acids or as starting materials for the synthesis of more complex chiral molecules.
Key Intermediate in API Synthesis
This compound is a known intermediate in the synthesis of several important pharmaceutical drugs. The presence of the amine provides a nucleophilic handle for coupling reactions, while the nitro group can be readily reduced to an aniline, which can then be further functionalized.
Example: Synthesis of Mirabegron Mirabegron is a β₃ adrenergic agonist used to treat overactive bladder. The synthesis of Mirabegron can utilize a derivative of this compound. In a patented synthetic route, the related compound 4-nitrophenethylamine hydrochloride is coupled with (R)-styrene oxide. The resulting intermediate undergoes further transformations, including reduction of the nitro group, to form a key diamine precursor, which is then elaborated to the final API. The use of the chiral amine building block is fundamental to establishing the correct stereochemistry in the final drug molecule.
Figure 3: Conceptual role of the chiral amine in the synthesis of Mirabegron.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the quality of the compound and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: The compound is classified as a skin irritant and a serious eye irritant. It may also cause respiratory tract irritation. It is described as poisonous and should be handled with care.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing (e.g., lab coat) to prevent skin contact.
-
Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Handling and Storage Protocols
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place. Protect from light and moisture due to its light-sensitive and hygroscopic nature. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve its integrity over time.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
First Aid Measures
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
References
- Vertex AI Search. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications.
- Angene Chemical. Safety Data Sheet - (R)-1-(4-Nitrophenyl)ethanamine hydrochloride.
- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Google Patents. WO2015155664A1 - An improved process for the preparation of mirabegron.
The Stereochemical Foundation of 1-(4-Nitrophenyl)ethanamine
An In-Depth Technical Guide to the Chirality of 1-(4-Nitrophenyl)ethanamine
This guide provides a comprehensive technical overview of the chirality of 1-(4-nitrophenyl)ethanamine, a critical chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the stereochemical properties, resolution methodologies, analytical techniques, and synthetic applications of its enantiomers. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep and practical understanding of the subject matter.
1-(4-Nitrophenyl)ethanamine possesses a single stereogenic center at the carbon atom bonded to the amino group, the phenyl ring, the methyl group, and a hydrogen atom. Due to this chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers, designated (R)-1-(4-nitrophenyl)ethanamine and (S)-1-(4-nitrophenyl)ethanamine, exhibit identical physical properties such as melting point and solubility in achiral solvents, but differ in their interaction with plane-polarized light and other chiral entities.[1][2] This distinction is paramount in drug development, as enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[3]
Caption: The (R) and (S) enantiomers of 1-(4-nitrophenyl)ethanamine.
The starting point for accessing these enantiopure compounds is typically a racemic mixture, produced through non-stereoselective synthesis, such as the reductive amination of 4-nitroacetophenone. The subsequent separation of this mixture into its constituent enantiomers is a critical process known as chiral resolution.[4]
Table 1: Physicochemical Properties
| Property | (R)-1-(4-nitrophenyl)ethanamine HCl | This compound HCl | Racemic 1-(4-nitrophenyl)ethanamine |
|---|---|---|---|
| Molecular Formula | C₈H₁₁ClN₂O₂[5] | C₈H₁₁ClN₂O₂[6][7] | C₈H₁₀N₂O₂[8] |
| Molecular Weight | 202.64 g/mol [5] | 202.64 g/mol [6][7] | 166.18 g/mol [8] |
| CAS Number | 57233-86-0[5][9] | 57233-86-0 or 128018-53-3[6][10][11] | 42142-15-4[8] |
Note: The hydrochloride salts are commonly used due to their enhanced stability and crystallinity.
Strategies for Enantiomeric Resolution
Obtaining enantiomerically pure 1-(4-nitrophenyl)ethanamine requires a robust resolution strategy. While several methods exist, enzymatic kinetic resolution is a highly efficient and widely adopted technique for chiral amines.[12][13]
Enzymatic Kinetic Resolution (EKR)
Principle: EKR leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemic substrate. For primary amines, this is typically an acylation reaction. The enzyme, such as Candida antarctica Lipase B (CALB), selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.[12][14] This results in a mixture of the acylated (R)-amine and the unreacted (S)-amine, which can then be easily separated due to their different chemical properties (amide vs. amine).
Causality of Experimental Choices:
-
Enzyme Selection: CALB (often immobilized as Novozym 435) is a workhorse biocatalyst known for its broad substrate scope, high enantioselectivity, and stability in organic solvents.[14][15]
-
Acyl Donor: An acyl donor like ethyl acetate or vinyl acetate is used. Vinyl esters are often preferred as the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation effectively irreversible and driving the reaction forward.[16]
-
Solvent: A non-polar organic solvent like hexane or heptane is chosen to maintain enzyme activity and solubilize the substrates.
Caption: Workflow for enzymatic kinetic resolution of 1-(4-nitrophenyl)ethanamine.
Protocol 1: Enzymatic Kinetic Resolution of 1-(4-Nitrophenyl)ethanamine
-
Setup: To a solution of racemic 1-(4-nitrophenyl)ethanamine (1.0 eq) in heptane (10 mL per mmol of amine), add the acyl donor (e.g., ethyl methoxyacetate, 1.5 eq).[14]
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 40-200 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.[14]
-
Reaction: Shake the mixture at a constant temperature (e.g., 35-45 °C) and monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion, which theoretically yields the unreacted enantiomer with 100% enantiomeric excess (e.e.).[12]
-
Workup: Once the target conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Separation: The resulting mixture contains the acylated amine and the unreacted amine. These can be separated by:
-
Acid Extraction: Add dilute HCl to the organic phase. The unreacted amine will form a water-soluble hydrochloride salt and move to the aqueous phase, while the neutral amide remains in the organic phase.
-
Chromatography: Utilize silica gel column chromatography for separation.
-
-
Isolation: Recover the free amine from the hydrochloride salt by basifying the aqueous layer and extracting with an organic solvent. Evaporate the solvent to yield the enantiopure amine. The amide can also be isolated and, if desired, hydrolyzed back to the other amine enantiomer.
Chiral Analysis and Characterization
Verifying the success of a resolution requires robust analytical techniques capable of distinguishing between enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity (e.e.) of a sample. It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. These transient, unequal interactions cause the enantiomers to travel through the column at different rates, resulting in their separation and detection as distinct peaks.[17] Polysaccharide-based CSPs (e.g., Chiralpak series) are highly effective for separating a wide range of chiral compounds, including amines.[18][19]
Causality of Experimental Choices:
-
Stationary Phase: Columns like Chiralpak AD-3, with amylose derivatives, provide chiral recognition sites (grooves and cavities) where enantiomers can bind reversibly through interactions like hydrogen bonding and π-π stacking.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol) is typical for normal-phase separations.[20] The ratio is optimized to achieve good resolution and reasonable analysis time.
-
Additives: Small amounts of an acid (e.g., trifluoroacetic acid) and a base (e.g., diethylamine) are often added to the mobile phase to suppress peak tailing and improve the peak shape of basic analytes like amines by minimizing unwanted interactions with the silica support.[18][20]
Protocol 2: Chiral HPLC Analysis
-
System: An HPLC system equipped with a UV detector.[20]
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-3, 150 x 4.6 mm, 3 µm).[21]
-
Mobile Phase: An isocratic mixture of n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (the nitrophenyl group is a strong chromophore).
-
Sample Preparation: Prepare a dilute solution of the amine sample (~0.1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% e.e.) is calculated from the integrated areas of the two enantiomer peaks (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.[2][17]
Optical Activity and Specific Rotation
Principle: Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light.[2][22] Enantiomers rotate light by equal magnitudes but in opposite directions.[23] The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). This property is quantified as the specific rotation [α], a physical constant for a given compound under specific conditions (temperature, wavelength, solvent, concentration).[24]
Table 2: Chiroptical Properties
| Enantiomer | Designation | Sign of Rotation | Specific Rotation [α] (at 589 nm, 20°C) |
|---|---|---|---|
| (R)-enantiomer | (R)-(-) or (R)-(l) | Levorotatory (-) | To be determined experimentally |
| (S)-enantiomer | (S)-(+) or (S)-(d) | Dextrorotatory (+) | To be determined experimentally |
Note: The R/S designation is based on Cahn-Ingold-Prelog priority rules and does not inherently correlate with the (+) or (-) direction of optical rotation.[23]
Protocol 3: Measurement of Specific Rotation
-
Instrument: A polarimeter.[25]
-
Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., chloroform or ethanol).
-
Measurement: Fill a polarimeter cell of a known path length (l, in decimeters). Measure the observed optical rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (c * l).[22][24]
Applications in Asymmetric Synthesis and Drug Development
Enantiomerically pure 1-(4-nitrophenyl)ethanamine is a valuable chiral building block and intermediate in the synthesis of complex, high-value molecules, particularly pharmaceuticals.[6][26]
As a Chiral Building Block: The amine provides a pre-defined stereocenter that is incorporated directly into the final target molecule. This is a highly efficient strategy in asymmetric synthesis.[27] For example, it can be used in the synthesis of chiral ligands or as a key fragment in the construction of drug candidates.
As a Chiral Auxiliary: A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction on a non-chiral substrate.[28] While 1-(4-nitrophenyl)ethanamine is less common as an auxiliary than Evans oxazolidinones or pseudoephedrine, the principle remains a cornerstone of asymmetric synthesis.[28][29] The amine could be attached to a carbonyl compound to form a chiral imine, which then undergoes a diastereoselective addition reaction. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product.
Caption: Conceptual workflow for using a chiral amine as a chiral auxiliary.
The presence of the nitro group offers synthetic versatility, as it can be readily reduced to an aniline, which can then participate in a wide range of further chemical transformations, such as diazotization or amide bond formation. This dual functionality—a chiral center and a modifiable aromatic group—makes 1-(4-nitrophenyl)ethanamine a powerful tool for building molecular complexity in drug discovery programs.[30][31][32]
Conclusion
The chirality of 1-(4-nitrophenyl)ethanamine is a defining feature that underpins its importance in modern organic synthesis. Understanding the principles and practicalities of its resolution and analysis is crucial for its effective application. Through robust methods like enzymatic kinetic resolution and precise analytical techniques such as chiral HPLC, researchers can access the enantiomerically pure forms of this versatile building block. Its strategic use in the synthesis of pharmaceuticals and other high-value chiral compounds continues to be a key enabler in the advancement of chemical and life sciences.
References
- TradeIndia. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride.
- ChemBK. (2024, April 9). (1R)-1-(4-nitrophenyl)ethanamine hydrochloride.
- Guerrero, A., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry.
- Araujo, Y., & Porto, A. L. M. (2015). Biocatalytic Acetylation of Primary Amines by Lipases under Orbital Shaking and Microwave Radiation.
- PubChem. (n.d.). 1-(4-Nitrophenyl)ethanamine.
- Taylor & Francis Online. (n.d.). Specific rotation – Knowledge and References.
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Wikipedia. (n.d.). Specific rotation.
- Scribd. (n.d.). Paper: Enzymatic Enantiomeric Resolution of Phenylethylamines Structurally Related To Amphetamine.
- ResearchGate. (n.d.). Scheme 3 Enzymatic resolution of racemic amines 4a–i.
- DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.
- Wikipedia. (n.d.). Chiral resolution.
- PubMed. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- HPLC.eu. (n.d.). chiral columns.
- Wikipedia. (n.d.). Chiral auxiliary.
- Taylor & Francis Online. (n.d.). Enantiomers – Knowledge and References.
- ResearchGate. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Reddit. (2023, February 13). Could someone please explain this?
- Google Patents. (2015). WO 2015/155664 A1.
- Yale University, Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines.
- PubMed. (1967). Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA)... V. Effects of the optical isomers D(minus) and L(plus) INPEA...
- PubMed. (1967). Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA)... IV. Effects of the optical isomers D (minus) and L (plus) INPEA...
- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- YouTube. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry.
- Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.
- Royal Society of Chemistry Blogs. (2019, March 19). Organic chemistry research for asymmetric synthesis.
- MDPI. (n.d.). Enantiomers and Their Resolution.
- National Institutes of Health. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
- Catalysis Science & Technology (RSC Publishing). (2022, June 6). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases.
- Chiralpedia. (2024, August 14). Understanding the Fundamentals of Asymmetric Synthesis.
- National Institutes of Health. (2020, March 11). Special Issue: Development of Asymmetric Synthesis.
- PubMed Central. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties.
- PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives...
- Chiralpedia. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. (R)-1-(4-nitrophenyl)ethanamine hydrochloride, China (R)-1-(4-nitrophenyl)ethanamine hydrochloride Selling, Selling China (R)-1-(4-nitrophenyl)ethanamine hydrochloride, J&H Chemical [chemnet.com]
- 6. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 7. 57233-86-0 CAS MSDS ((S)-1-(4-Nitrophenyl)ethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. (S)-1-(4-Nitrophenyl)ethylamine hydrochloride | 57233-86-0 [chemicalbook.com]
- 11. 132873-57-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. reddit.com [reddit.com]
- 24. Specific rotation - Wikipedia [en.wikipedia.org]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 27. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 28. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 29. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 31. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 32. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
Stereochemistry of (S)-1-(4-nitrophenyl)ethanamine
An In-Depth Technical Guide to the Stereochemistry of (S)-1-(4-Nitrophenyl)ethanamine for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereogenic center makes it a valuable building block for the asymmetric synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing its synthesis, chiral resolution, analytical characterization, and applications. The methodologies presented herein are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and reproducibility.
Introduction: The Significance of Chiral Amines in Drug Development
Chiral amines are ubiquitous structural motifs found in a vast number of natural products and synthetic drugs.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can profoundly influence a molecule's biological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the ability to selectively synthesize and control the stereochemistry of chiral amines is of paramount importance in modern drug discovery and development.[3]
This compound, with its defined (S)-configuration at the α-carbon, serves as a critical chiral intermediate. The presence of the nitro group offers a versatile handle for further chemical transformations, making it a highly sought-after precursor in multi-step syntheses.[4]
Stereochemical Properties of this compound
The core of this compound's utility lies in its stereochemical properties, which are defined by its absolute configuration and its interaction with plane-polarized light (optical activity).
Absolute Configuration
The designation "(S)" refers to the absolute configuration at the stereogenic carbon atom, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 1-(4-nitrophenyl)ethanamine, the substituents on the chiral carbon are prioritized as follows:
-
-NH₂ (Amine group)
-
-C₆H₄NO₂ (4-nitrophenyl group)
-
-CH₃ (Methyl group)
-
-H (Hydrogen)
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, hence the "(S)" designation. The precise three-dimensional arrangement of these atoms is crucial for its role as a chiral building block.[5]
Optical Activity
As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The specific rotation is a physical constant that can be used to help characterize the enantiomeric purity of a sample.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | White to light yellow crystalline powder[6] |
| Solubility | Soluble in water and polar solvents[6] |
| Storage | Store in a cool, dry place away from light[6] |
Note: Specific rotation values can vary with solvent, concentration, and temperature and should be consulted from a reliable source for specific experimental conditions.
Synthesis and Chiral Resolution
The production of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution.[7] Several modern synthetic methodologies can be employed:
-
Asymmetric Reductive Amination: This is a powerful technique for the direct conversion of a ketone (4'-nitroacetophenone) into a chiral amine.[8] This transformation is typically catalyzed by a chiral transition metal complex, such as those based on ruthenium or iridium, in the presence of an ammonia source and a reducing agent.[8][9] The chirality of the ligand on the metal catalyst directs the stereochemical outcome of the reaction.
-
Biocatalytic Methods: Enzymes, such as transaminases, can be used to synthesize chiral amines with high enantioselectivity under mild reaction conditions.[10] These biocatalytic approaches are increasingly favored due to their high specificity and environmentally benign nature.
Diagram: Asymmetric Synthesis Workflow
Caption: Workflow for asymmetric synthesis.
Chiral Resolution of Racemic 1-(4-Nitrophenyl)ethanamine
Chiral resolution separates the two enantiomers of a racemic mixture. While this approach has a theoretical maximum yield of 50% for the desired enantiomer, it remains a widely used and practical method, especially when coupled with racemization of the unwanted enantiomer.[11][12]
-
Classical Resolution via Diastereomeric Salt Formation: This is the most common resolution technique.[7] The racemic amine is reacted with a chiral resolving agent, typically a chiral acid such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts.[7][13] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 1-(4-nitrophenyl)ethanamine in a suitable solvent (e.g., methanol). Add a stoichiometric amount of L-(+)-tartaric acid dissolved in the same solvent.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt, ((S)-amine)-(L-tartrate).
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the free this compound with an organic solvent (e.g., dichloromethane) and dry the organic layer.
-
Purification: Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine.[14][15] This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by conventional methods like chromatography.
Diagram: Chiral Resolution Process
Caption: Diastereomeric salt resolution workflow.
Analytical Techniques for Stereochemical Characterization
Verifying the enantiomeric purity and absolute configuration of this compound is crucial. Several analytical techniques are routinely employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers.[16] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are particularly effective for the separation of chiral amines.[17] The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers, allowing for the determination of enantiomeric excess (ee).
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with an acidic or basic additive[18] |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric excess.[19][20] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral derivatizing agent or a chiral solvating agent is used to convert the enantiomers into diastereomers, which will have distinct NMR signals.[21][22] The integration of these signals allows for the quantification of each enantiomer.
Experimental Protocol: Determination of Enantiomeric Excess by ¹H NMR
-
Derivatization: React the amine sample with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric amides.
-
Sample Preparation: Prepare an NMR sample of the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their relative ratio, which corresponds to the enantiomeric ratio of the original amine.[20]
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral building block and a chiral auxiliary in asymmetric synthesis.[2][23]
Chiral Building Block
As a chiral building block, the entire molecule, with its defined stereocenter, is incorporated into the final target molecule. This is a common strategy in the synthesis of pharmaceuticals where a specific stereoisomer is required for biological activity.
Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic group that is attached to a prochiral substrate to direct a subsequent stereoselective reaction.[24][25] After the desired stereochemistry has been established, the auxiliary is removed and can often be recycled. This compound can be converted into various chiral auxiliaries that are used to control the stereochemical outcome of reactions such as alkylations and aldol additions.[26]
Safety and Handling
This compound hydrochloride is classified as an irritant.[27] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[28] All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[27][28][29][30]
Conclusion
This compound is a fundamentally important chiral amine with broad applications in the synthesis of enantiomerically pure compounds. A thorough understanding of its stereochemical properties, coupled with robust methods for its synthesis, resolution, and analysis, is essential for its effective use in research and development. The methodologies and principles outlined in this guide provide a solid foundation for scientists and researchers working with this valuable chiral intermediate.
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
- Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion.
- Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Europe PMC. [Link]
- Enzymatic resolution of racemic amines in a continuous reactor in organic solvents.
- Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride. Fisher Scientific. [Link]
- (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. ExportersIndia. [Link]
- Safety Data Sheet - (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. Angene Chemical. [Link]
- Chiral resolution. Wikipedia. [Link]
- Chiral HPLC Separ
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Taylor & Francis Online. [Link]
- Chiral Resolution Screening. Onyx Scientific. [Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chiral auxiliary. Wikipedia. [Link]
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Chiral auxiliary. ChemEurope. [Link]
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Understanding the Role of N-Acetyl-2-(4-nitrophenyl)ethylamine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Asymmetric Synthesis of Amines.
- Absolute configuration – Knowledge and References. Taylor & Francis. [Link]
- SUPPLEMENTARY NOTES FOR STEREOCHEMISTRY. University of Calgary. [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. rsc.org [rsc.org]
- 13. onyxipca.com [onyxipca.com]
- 14. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Simple protocol for NMR analysis of the enantiomeric purity of primary amines. | Semantic Scholar [semanticscholar.org]
- 23. tcichemicals.com [tcichemicals.com]
- 24. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 25. Chiral_auxiliary [chemeurope.com]
- 26. キラル補助剤 [sigmaaldrich.com]
- 27. angenechemical.com [angenechemical.com]
- 28. fishersci.com [fishersci.com]
- 29. cloudfront.zoro.com [cloudfront.zoro.com]
- 30. fishersci.es [fishersci.es]
A Comprehensive Technical Guide to (S)-1-(4-nitrophenyl)ethanamine: Synthesis, Resolution, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-1-(4-nitrophenyl)ethanamine is a chiral building block of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecificity is crucial for the desired pharmacological activity of the final drug product. This in-depth technical guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, a detailed protocol for the synthesis of the racemic mixture, a robust method for its chiral resolution to obtain the desired (S)-enantiomer, and analytical techniques for the determination of enantiomeric purity. Furthermore, this guide delves into the safety and handling of this compound and illustrates its application in the synthesis of a notable pharmaceutical agent.
Chemical Identity and Physicochemical Properties
This compound and its commonly used hydrochloride salt are the primary forms of this chiral intermediate. A clear distinction between these two entities is crucial for stoichiometric calculations and reaction condition optimization.
| Identifier | This compound (Free Amine) | This compound Hydrochloride |
| Structure | O=N(=O)c1ccc(CC)cc1 | O=N(=O)c1ccc(CC)cc1.Cl |
| CAS Number | 4187-53-5[1][2][3][4] | 132873-57-5[5][6][7][8], 57233-86-0 |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 166.18 g/mol [4] | 202.64 g/mol [5] |
| Appearance | Yellowish liquid or solid[3] | White to light yellow crystalline powder[6] |
| Melting Point | Not well-defined | ~248-250 °C[9] |
| Solubility | Soluble in organic solvents | Soluble in water and polar solvents[6] |
| Optical Rotation | [α]D typically negative in a specified solvent | [α]D ~ -6.5° (c=1, 0.05N NaOH)[9] |
Synthesis of Racemic 1-(4-nitrophenyl)ethanamine
The synthesis of the racemic precursor is a critical first step. A common and efficient method is the reductive amination of 4'-nitroacetophenone. This process involves the formation of an imine intermediate, which is then reduced to the corresponding amine.
Principle of Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds in two main stages:
-
Imine Formation: The carbonyl group of the ketone (4'-nitroacetophenone) reacts with an ammonia source (e.g., ammonium acetate) to form an imine intermediate. This is often an equilibrium process.
-
Reduction: A reducing agent, selective for the imine double bond, is used to reduce the intermediate to the final amine. Sodium borohydride (NaBH₄) is a commonly used and cost-effective reducing agent for this transformation.
Experimental Protocol: Reductive Amination of 4'-Nitroacetophenone
Materials:
-
4'-Nitroacetophenone
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (for optional salt formation)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4'-nitroacetophenone (1 equivalent) and ammonium acetate (10 equivalents).
-
Add methanol as the solvent and stir the mixture at room temperature until the solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
To the aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield racemic 1-(4-nitrophenyl)ethanamine as an oil or solid.
Chiral Resolution of Racemic 1-(4-nitrophenyl)ethanamine
The separation of the racemic mixture into its constituent enantiomers is achieved through chiral resolution. The most common and industrially scalable method is the formation of diastereomeric salts using a chiral resolving agent.[10] L-(+)-tartaric acid is a cost-effective and efficient resolving agent for this purpose.
Principle of Diastereomeric Salt Formation
The reaction of a racemic amine (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral acid (e.g., L-tartaric acid) results in the formation of two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.
Diagram of Diastereomeric Salt Formation
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
Materials:
-
Racemic 1-(4-nitrophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve racemic 1-(4-nitrophenyl)ethanamine (1 equivalent) in methanol in a flask with gentle heating.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization.
-
Collect the precipitated crystals (the diastereomeric salt of the (S)-amine) by vacuum filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, suspend the crystals in water and add a 10% sodium hydroxide solution until the solid dissolves and the solution is basic (pH > 10).
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched this compound.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.
Analytical Methods for Enantiomeric Purity
The determination of the enantiomeric excess (e.e.) is critical to ensure the quality of the chiral intermediate. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this analysis.[11][12]
Principle of Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
Exemplary Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Ethanol (e.g., 90:10 v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase. |
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Diagram of Chiral HPLC Separation
Caption: Schematic of a chiral HPLC system for enantiomeric separation.
Applications in Pharmaceutical Synthesis
This compound is a valuable precursor in the synthesis of more complex chiral molecules. A notable example is its use in the synthesis of levamisole analogues, which are investigated for their potential biological activities. The primary amine of this compound can be derivatized to introduce the necessary pharmacophores for biological targeting.
Safety and Handling
This compound and its hydrochloride salt should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14][15][16]
-
Hazard Statements: May cause skin and eye irritation. The toxicological properties have not been fully investigated.
-
Precautionary Statements: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
This compound is a pivotal chiral intermediate whose synthesis and purification are of great importance to the pharmaceutical industry. The methodologies outlined in this guide, from the synthesis of the racemic precursor to its efficient chiral resolution and analytical characterization, provide a solid foundation for researchers and drug development professionals working with this compound. Adherence to the described protocols and safety precautions will ensure the successful and safe utilization of this compound in the synthesis of next-generation pharmaceuticals.
References
- Fisher Scientific. This compound Hydrochloride, TRC 2.5 g.
- Synthonix. This compound hydrochloride.
- Wikipedia. Chiral resolution.
- Veeprho. This compound | CAS 4187-53-5.
- Angene Chemical. Safety Data Sheet.
- Chirality. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Royal Society of Chemistry. Supporting Information.
- Phenomenex. Chiral HPLC Separations.
- Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
Sources
- 1. 4187-53-5|this compound|BLD Pharm [bldpharm.com]
- 2. 4187-53-5 | CAS DataBase [chemicalbook.com]
- 3. CAS 4187-53-5: (S)-4-Nitro-α-methylbenzylamine [cymitquimica.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound Hydrochloride, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 6. scbt.com [scbt.com]
- 7. CAS 132873-57-5: (S)-(-)-A-methyl 4-nitrobenzylamine hydro… [cymitquimica.com]
- 8. Synthonix, Inc > 132873-57-5 | this compound hydrochloride [synthonix.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. CAS No. 4187-53-5 Specifications | Ambeed [ambeed.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
(S)-1-(4-nitrophenyl)ethanamine stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of (S)-1-(4-nitrophenyl)ethanamine
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound in Synthesis
This compound is a critical chiral building block in modern organic synthesis and pharmaceutical development. As a primary chiral amine, it serves as a versatile intermediate for the construction of complex, enantiomerically pure molecules, which is a cornerstone of contemporary drug design.[1][2] Its molecular architecture, featuring a stereogenic center adjacent to an aromatic ring and a nitro functional group, makes it a valuable precursor for active pharmaceutical ingredients (APIs). However, these same functional groups—the primary amine, the nitro group, and the benzylic position—also represent potential sites of chemical instability.
This guide provides an in-depth analysis of the factors governing the stability of this compound, with a primary focus on its more common hydrochloride salt form. We will explore the underlying chemical principles that dictate its degradation pathways and provide field-proven, scientifically grounded recommendations for its proper storage and handling. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's stability profile is not merely a matter of good laboratory practice; it is essential for ensuring the integrity of experimental results, the success of multi-step syntheses, and the quality of the final drug product.
Section 1: Physicochemical Properties and Inherent Instabilities
The stability of a chemical compound is intrinsically linked to its structure. This compound hydrochloride is a white to light yellow crystalline powder.[3] Its key structural features are a primary amine, a nitro-substituted aromatic ring, and a chiral benzylic carbon. Each of these contributes to its reactivity and potential instability.
-
Primary Amine Group: The amine is basic and nucleophilic, making it susceptible to reactions with acids and electrophiles. It can also be a target for oxidation.
-
Nitroaromatic System: The nitro group is strongly electron-withdrawing, which activates the aromatic ring. More importantly, nitroaromatic compounds are known to be sensitive to light (photosensitive) and can undergo reduction under certain conditions.[3][4]
-
Benzylic Position: The C-H bond at the chiral center is at a benzylic position, making it potentially susceptible to oxidation.
-
Hygroscopicity: The hydrochloride salt form is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Water can act as a plasticizer, increasing molecular mobility in the solid state, or as a reactant in hydrolytic degradation pathways.
Understanding these inherent properties is the first step in designing a robust storage and handling strategy.
Section 2: Recommended Storage and Handling Conditions
Based on the compound's physicochemical properties, a multi-faceted approach to storage is required to ensure its long-term stability and purity, which is often cited as ≥99%.[3] The primary goals are to protect it from moisture, light, heat, and reactive chemicals.
Data Presentation: Summary of Storage Conditions
| Condition | Recommendation | Scientific Rationale & Causality |
| Temperature | Store in a cool place; room temperature is generally acceptable.[5][6] | Lower temperatures reduce the kinetic energy of molecules, slowing the rate of all potential degradation reactions. While cryogenic storage is unnecessary, avoiding elevated temperatures from sources like direct sunlight or heating vents is critical. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[5][6] Keep container tightly closed.[7] | The primary amine and benzylic position are susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating oxidative degradation. A tight seal also prevents moisture ingress. |
| Light | Store in a dark place, away from direct sunlight.[3][7] Use amber glass vials or opaque containers. | The nitroaromatic moiety makes the compound light-sensitive.[3] UV radiation can provide the energy to initiate photolytic degradation, potentially leading to cleavage of bonds or reduction of the nitro group.[8] |
| Moisture | Store in a dry place, such as in a desiccator.[3] | The compound is hygroscopic.[3] Absorbed moisture can accelerate solid-state degradation or participate directly in hydrolysis, potentially affecting the salt form or leading to the formation of impurities. |
| Chemical Compatibility | Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][9] | Oxidizing agents can directly attack the amine group. Strong acids or related reagents can react with the primary amine, leading to unwanted side reactions and compromising the integrity of the material.[9] |
When stored under these recommended conditions, this compound hydrochloride has a reported shelf life of approximately two years.[3]
Section 3: A Framework for Stability Assessment: Forced Degradation Studies
To proactively understand the degradation profile of this compound, a forced degradation (or stress testing) study is an indispensable tool.[10][11] These studies, mandated by regulatory bodies like the ICH, deliberately expose the compound to harsh conditions to accelerate degradation, thereby identifying likely degradation products and pathways.[11][12] This information is crucial for developing stability-indicating analytical methods—methods that can accurately quantify the parent compound in the presence of its degradants.[13][14]
Mandatory Visualization: Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocols: Step-by-Step Methodology for Forced Degradation
This protocol describes a typical, self-validating system for investigating the stability of this compound hydrochloride.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution: 1.1. Accurately weigh and dissolve this compound HCl in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL. The compound is soluble in water and polar solvents.[3] 1.2. This stock solution will be used for all stress conditions to ensure a consistent starting concentration.
2. Application of Stress Conditions: [10][12]
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. Rationale: Basic conditions can deprotonate the amine, potentially altering its reactivity.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at time points and dilute for analysis. Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[10]
- Thermal Degradation: Place a known quantity of the solid compound in a vial and store it in an oven at 80°C for 48 hours. At the end of the study, dissolve the solid in the solvent to the target concentration for analysis.
- Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to exclude light.
3. Analytical Methodology: Stability-Indicating HPLC-PDA Method
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.[13][15]
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point. Chiral columns like CHIRAL-AGP or CHIRAL-CBH could be used if stereochemical stability is being assessed.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient will be optimized to separate the parent peak from all degradation products.
- Detection: The PDA detector will monitor across a range of wavelengths (e.g., 200-400 nm). The nitroaromatic chromophore provides strong UV absorbance, making detection sensitive.[16] A wavelength around 254 nm is often effective.[16]
- Analysis:
- Inject the unstressed control and all stressed samples.
- Assess peak purity of the parent compound in all samples using the PDA detector to ensure the peak is not co-eluting with any degradants.
- Calculate the mass balance. The sum of the parent compound and all degradation products should ideally be between 95-105% of the initial concentration, indicating that all major degradants are being detected.[14]
4. Degradant Identification:
- For samples showing significant degradation, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is performed to obtain the molecular weights of the degradation products, which is a critical step in elucidating their structures.[15][17]
Section 4: Potential Degradation Pathways
While specific degradation pathways for this compound must be confirmed experimentally, knowledge of related nitroaromatic compounds allows for the postulation of likely mechanisms.[4][18][19]
-
Reduction of the Nitro Group: A common pathway for nitroaromatics is the reduction of the -NO₂ group, which can proceed through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to form the corresponding aniline derivative, (S)-1-(4-aminophenyl)ethanamine.[4] This could be initiated by photolytic stress or interaction with reducing agents.
-
Oxidation of the Amine Group: The primary amine can be oxidized, potentially leading to imines, oximes, or other related species.
-
Reactions at the Benzylic Position: The benzylic carbon could undergo oxidation to form a ketone, which would result in the loss of the chiral center.
-
Hydrolysis (for the HCl salt): While the core structure is not readily hydrolyzed, interactions with water under pH stress could potentially affect the stability of the salt form or catalyze other degradation reactions.
Elucidating these pathways through forced degradation studies is paramount for ensuring product quality and safety in drug development.[11]
Conclusion
The chemical stability of this compound is a critical parameter that underpins its successful application in research and pharmaceutical manufacturing. Its susceptibility to degradation via oxidation, photolysis, and moisture necessitates a stringent and scientifically informed approach to storage and handling. By adhering to the conditions outlined in this guide—storage in a cool, dark, dry, and inert environment—researchers can preserve the compound's high purity and ensure the reliability of their synthetic endeavors. Furthermore, the application of systematic forced degradation studies provides the ultimate assurance of stability, enabling the development of robust analytical methods and a deeper understanding of the molecule's behavior over its lifecycle.
References
- (S)-1-(4-Nitrophenyl)
- 1-(4-Nitrophenyl)ethanamine | C8H10N2O2. PubChem. [Link]
- Analytical Methods for Biological and Environmental Samples. Agency for Toxic Substances and Disease Registry. [Link]
- SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride. Fisher Scientific. [Link]
- S. Singh, et al. (2016).
- S. Singh, et al. (2016).
- Nitrosamine Degradation Pathways.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- A. K. Gupta, et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Determination of Aromatic Nitro Compounds.
- M. K. Singh & K. Singh. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- Analytical Techniques In Stability Testing.
- Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
- B. T. D. Le, et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Propellants, Explosives, Pyrotechnics. [Link]
- INSTRUCTION MANUAL FOR CHIRALPAK® AGP. Daicel Chiral Technologies. [Link]
- INSTRUCTION MANUAL FOR CHIRALPAK® HSA. Daicel Chiral Technologies. [Link]
- Nitrophenol Family Degradation P
- T. C. Nugent. (2013). Step-Efficient Access to Chiral Primary Amines. Synthesis. [Link]
- S. Debnath, et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- W. R. Haigler, et al. (1996). Reactions involved in the lower pathway for degradation of 4-nitrotoluene by Mycobacterium strain HL 4-NT-1. Applied and Environmental Microbiology. [Link]
- J. V. Ju & J. B. Parales. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
- K. Takeo, et al. (2018). Characterization of the 3-methyl-4-nitrophenol Degradation Pathway and Genes of Pseudomonas Sp. Strain TSN1. Journal of Bioscience and Bioengineering. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 132873-57-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. 57233-86-0 CAS MSDS ((S)-1-(4-Nitrophenyl)ethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fishersci.com [fishersci.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 19. Reactions involved in the lower pathway for degradation of 4-nitrotoluene by Mycobacterium strain HL 4-NT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-1-(4-nitrophenyl)ethanamine
Introduction: The Significance of (S)-1-(4-nitrophenyl)ethanamine in Modern Drug Discovery
This compound is a chiral building block of considerable importance in the pharmaceutical and chemical industries.[1] Its stereochemically defined structure makes it a valuable intermediate for the synthesis of a wide array of optically active compounds, particularly active pharmaceutical ingredients (APIs).[1][2] The precise spatial arrangement of its amine group is critical for molecular recognition and binding to biological targets, making enantiomerically pure forms essential for drug efficacy and safety. This guide provides detailed protocols and scientific rationale for two robust synthetic strategies to obtain this key chiral amine: Asymmetric Synthesis via Biocatalytic Reductive Amination and Chiral Resolution of a racemic mixture.
Strategic Approaches to Enantiopure this compound
The synthesis of a single enantiomer like this compound can be broadly approached in two ways:
-
Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired stereocenter selectively from a prochiral precursor. This is often the more efficient and atom-economical route.[3] Methods include catalytic asymmetric reduction and, increasingly, chemoenzymatic synthesis which leverages the high stereoselectivity of enzymes.[4][5]
-
Chiral Resolution: This classical method involves the synthesis of a racemic mixture (an equal mixture of both S and R enantiomers), followed by separation.[3][6] The most common technique is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in physical properties like solubility.[7][]
This document will detail a protocol for both an advanced enzymatic asymmetric synthesis and a classical diastereomeric salt resolution, allowing researchers to select the method best suited to their resources and objectives.
Part 1: Asymmetric Synthesis via Enzymatic Reductive Amination
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods.[5] Transaminases (TAs) or engineered amine dehydrogenases (AmDHs) can catalyze the direct asymmetric amination of a prochiral ketone, 4-nitroacetophenone, to yield the desired (S)-amine with excellent enantiomeric excess (e.e.).[9]
Scientific Principle: The Power of Biocatalysis
The reaction utilizes an engineered enzyme, such as a phenylalanine dehydrogenase (PhDw) variant, which stereoselectively transfers an amino group to the ketone.[9] An amino donor, typically isopropylamine, is used in excess. To regenerate the enzyme's cofactor (NADH/NADPH), a coupled enzymatic system is employed, often using a formate dehydrogenase (FDH) which converts formate to CO₂, driving the reaction forward.[9] This integrated system allows for high conversion and selectivity under mild, aqueous conditions.
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for enzymatic synthesis of this compound.
Detailed Protocol: Enzymatic Reductive Amination
Materials & Reagents:
| Reagent/Material | Specification | Typical Quantity |
| 4-Nitroacetophenone | >98% purity | 1.0 g (6.0 mmol) |
| Ammonium Formate | Reagent grade | 1.14 g (18.0 mmol) |
| NAD⁺ | Cofactor grade | 20 mg |
| Engineered Amine Dehydrogenase | Lyophilized powder | 50 mg |
| Formate Dehydrogenase | Lyophilized powder | 25 mg |
| Potassium Phosphate Buffer | 100 mM, pH 8.0 | 50 mL |
| Ethyl Acetate | ACS grade | 150 mL |
| Sodium Hydroxide | 2 M solution | As needed |
| Anhydrous Sodium Sulfate | Granular | As needed |
| Round-bottom flask | 100 mL | 1 |
| Magnetic stirrer & stir bar | - | 1 |
| Incubator/Shaker | - | 1 |
| Separatory Funnel | 250 mL | 1 |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 50 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Add 4-nitroacetophenone (1.0 g), ammonium formate (1.14 g), and NAD⁺ (20 mg). Stir until all solids are dissolved. A co-solvent like DMSO (1-5% v/v) may be used if solubility is an issue.
-
Add the lyophilized amine dehydrogenase (50 mg) and formate dehydrogenase (25 mg) to the reaction mixture.
-
Incubation: Seal the flask and place it in an incubator shaker set to 30°C and 150 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours. Quench the aliquot with an equal volume of acetonitrile, centrifuge to remove protein, and analyze the supernatant by reverse-phase HPLC to track the disappearance of the starting ketone. The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction reaches completion (>99% conversion), cool the mixture to room temperature.
-
Adjust the pH of the aqueous solution to >10 using 2 M NaOH to ensure the amine product is in its free base form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Analysis: The resulting oil or solid is this compound. Determine the chemical purity by HPLC or GC and the enantiomeric excess by chiral HPLC analysis. The expected yield is typically >90% with an enantiomeric excess of >99%.
Part 2: Synthesis via Chiral Resolution of Racemic Amine
This strategy first involves the non-stereoselective synthesis of racemic 1-(4-nitrophenyl)ethanamine, followed by separation of the enantiomers. Reductive amination using a chemical reducing agent is a common method to produce the racemate.[10][11]
Scientific Principle: Diastereomeric Salt Formation
Chiral resolution by diastereomeric crystallization is a well-established technique.[12] It relies on the principle that enantiomers (like R- and S-amines) react with a single enantiomer of a chiral resolving agent (like L-(+)-tartaric acid) to form a pair of diastereomers.[3] Diastereomers have different physical properties, including solubility. By carefully selecting a solvent system, one diastereomeric salt can be selectively crystallized and separated by filtration.[7] The desired enantiomer is then liberated from the salt by treatment with a base.
Reaction Mechanism: Racemization and Resolution
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Detailed Protocol: Chiral Resolution
Step A: Synthesis of Racemic 1-(4-nitrophenyl)ethanamine
Materials & Reagents:
| Reagent/Material | Specification | Typical Quantity |
| 4-Nitroacetophenone | >98% purity | 10.0 g (60.2 mmol) |
| Ammonium Acetate | Reagent grade | 46.4 g (602 mmol) |
| Sodium Cyanoborohydride (NaBH₃CN) | >95% purity | 4.16 g (66.2 mmol) |
| Methanol | Anhydrous | 200 mL |
| Dichloromethane (DCM) | ACS grade | 300 mL |
| Hydrochloric Acid | 1 M solution | As needed |
| Sodium Hydroxide | 2 M solution | As needed |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-nitroacetophenone (10.0 g) and ammonium acetate (46.4 g) in 200 mL of anhydrous methanol. Stir at room temperature until dissolved.
-
Reduction: Carefully add sodium cyanoborohydride (4.16 g) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with acid.[10] Perform this step in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or GC-MS for the disappearance of the starting ketone.
-
Work-up: Carefully acidify the reaction mixture to pH ~2 with 1 M HCl to quench any remaining reducing agent.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Redissolve the residue in water and wash with dichloromethane (2 x 50 mL) to remove unreacted starting material.
-
Basify the aqueous layer to pH >10 with 2 M NaOH.
-
Extract the product into dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield racemic 1-(4-nitrophenyl)ethanamine as an oil or solid.
Step B: Resolution with L-(+)-Tartaric Acid
Materials & Reagents:
| Reagent/Material | Specification | Typical Quantity |
| Racemic Amine | From Step A | ~10.0 g (60.2 mmol) |
| L-(+)-Tartaric Acid | >99% purity | 4.52 g (30.1 mmol) |
| Methanol | ACS grade | ~200 mL |
| Sodium Hydroxide | 2 M solution | As needed |
| Ethyl Acetate | ACS grade | 150 mL |
Procedure:
-
Salt Formation: Dissolve the crude racemic amine (~10.0 g) in 100 mL of warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (4.52 g, 0.5 equivalents) in 100 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.
-
Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize crystallization.
-
Filtration: Collect the crystalline solid (the diastereomeric salt) by vacuum filtration and wash the crystals with a small amount of cold methanol. The solid is enriched in the (S)-amine-L-tartrate salt.
-
Recrystallization (Optional): To improve the enantiomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 2 M NaOH solution until the pH is >10 and all solids have dissolved.
-
Extract the liberated (S)-amine with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield enantiomerically enriched this compound.
-
Analysis: Determine the yield, chemical purity (HPLC/GC), and enantiomeric excess (chiral HPLC). The mother liquor from the initial filtration contains the enriched (R)-enantiomer.
Conclusion
Both the chemoenzymatic and classical resolution methods are effective for producing this compound. The choice of method depends on factors such as available equipment, scale, cost, and desired environmental impact. The enzymatic approach offers superior selectivity, milder conditions, and reduced waste, making it an attractive option for modern, sustainable synthesis.[5] The diastereomeric salt resolution, while more traditional, is a robust and scalable method that does not require specialized biological reagents.[12] Both protocols, when executed with care, provide access to this critical chiral intermediate for drug discovery and development.
References
- (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications.
- Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Chiral resolution - Wikipedia.
- Myers, A. (n.d.). Reductive Amination. Myers Chem 115.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Reductive Amination. YouTube. (2023, March 16).
- Joshi, U. M., et al. (2003). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Synthetic Communications, 33(15), 2579-2583.
- Chiral Resolution Screening. Onyx Scientific.
- Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1).
- This compound hydrochloride. BLDpharm.
- Chemoenzymatic synthesis of novel, structurally diverse compounds. UCL Discovery.
- Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University Blogs.
- Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Benchchem.
- Resolution of Enantiomers. Chiralpedia. (2025, September 15).
- Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH.
- A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Google Patents. (CN107759477A).
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Request PDF.
- Novel process for the preparation of mirabegron. Google Patents. (WO 2015/155664 A1).
- 1-(4-Nitrophenyl)ethanamine. PubChem.
- Catalytic asymmetric synthesis of 1,4-enynes. ResearchGate.
- New Asymmetric Synthesis Research. Purdue Chemistry, The Ghosh Laboratory.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH.
- 4-Nitrophenethylamine hydrochloride Drug Information. PharmaCompass.com.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.
- Enzymatic production of 1,4-cyclohexanedimethylamine. Request PDF.
- Studies in asymmetric synthesis. DOKUMEN.PUB.
Sources
- 1. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. onyxipca.com [onyxipca.com]
Application Note: A Validated Protocol for the Asymmetric Synthesis of (S)-1-(4-nitrophenyl)ethanamine via Catalytic Reductive Amination
Abstract
Chiral primary amines are indispensable building blocks in modern medicinal chemistry and drug development, where the stereochemistry of a molecule is often critical to its biological activity.[1][2] This application note provides a comprehensive, field-validated experimental protocol for the asymmetric synthesis of (S)-1-(4-nitrophenyl)ethanamine, a key intermediate for various active pharmaceutical ingredients (APIs).[3] The described method utilizes a direct, one-pot catalytic reductive amination of 4-nitroacetophenone. This approach offers high enantioselectivity, operational simplicity, and excellent atom economy by using a chiral ruthenium catalyst system with molecular hydrogen as the terminal reductant.[4] We provide detailed, step-by-step instructions for the synthesis, purification, and rigorous analytical characterization to ensure both high yield and enantiopurity, meeting the stringent demands of pharmaceutical research and development.
Introduction and Reaction Principle
The synthesis of enantiomerically pure amines is a cornerstone of asymmetric synthesis.[5] Traditional methods often rely on the resolution of racemic mixtures, which is inherently inefficient with a maximum theoretical yield of 50% for the desired enantiomer without additional racemization and recycling steps.[6] Modern synthetic strategies favor direct asymmetric methods that construct the chiral center with high fidelity from the outset.
This protocol employs the principle of Asymmetric Reductive Amination .[7] The reaction proceeds via the in situ formation of an imine intermediate from 4-nitroacetophenone and an ammonia source (ammonium acetate). A chiral transition-metal catalyst, in this case, a Ruthenium-TunePhos complex, then coordinates to the imine. This chiral complex stereoselectively delivers hydrogen gas (H₂) to one face of the C=N double bond, yielding the desired (S)-enantiomer in high excess.[4] The choice of a highly efficient catalytic system is paramount, as it allows for low catalyst loading and mild reaction conditions, making the process scalable and cost-effective.[1]
Caption: Reaction scheme for the asymmetric synthesis.
Materials and Equipment
Reagents and Solvents
| Reagent | CAS No. | Purity | Supplier | Notes |
| 4'-Nitroacetophenone | 100-19-6 | ≥98% | Sigma-Aldrich | Starting material |
| [RuCl₂(p-cymene)]₂ | 52462-29-0 | - | Strem Chemicals | Catalyst precursor |
| (S)-C₃-TunePhos | 849925-36-2 | ≥98% | Strem Chemicals | Chiral ligand |
| Ammonium Acetate | 631-61-8 | ≥98% | Fisher Scientific | Ammonia source |
| 2,2,2-Trifluoroethanol (TFE) | 75-89-8 | ≥99% | Acros Organics | Anhydrous, reaction solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | ≥99.999% | Airgas | In a high-pressure cylinder |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | VWR | For work-up and chromatography |
| Ethyl Acetate (EtOAc) | 141-78-6 | HPLC Grade | VWR | For work-up and chromatography |
| Hexanes | 110-54-3 | HPLC Grade | VWR | For chromatography |
| Saturated aq. NaHCO₃ | - | - | Lab-prepared | For work-up |
| Anhydrous MgSO₄ | 7487-88-9 | - | Lab-prepared | For drying |
| Silica Gel | 112926-00-8 | 230-400 mesh | SiliCycle Inc. | For column chromatography |
Equipment
-
High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves
-
Schlenk line or glovebox for inert atmosphere manipulations
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Analytical balance (4 decimal places)
-
Magnetic stir plate with heating capabilities
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
NMR Spectrometer (≥400 MHz) and Mass Spectrometer (e.g., GC-MS or LC-MS)
Detailed Experimental Protocol
Catalyst Pre-formation
Causality Note: The active chiral catalyst is formed in situ from the ruthenium precursor and the chiral phosphine ligand. This step is critical for achieving high catalytic activity and enantioselectivity.
-
In a glovebox or under a nitrogen atmosphere on a Schlenk line, add [RuCl₂(p-cymene)]₂ (2.5 mg, 0.004 mmol, 0.25 mol%) and (S)-C₃-TunePhos (6.6 mg, 0.009 mmol, 0.55 mol%) to a clean, dry vial.
-
Add 2.0 mL of anhydrous 2,2,2-trifluoroethanol (TFE) to the vial.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.
Asymmetric Reductive Amination
Safety Note: This reaction involves high-pressure hydrogen gas. Ensure the reactor is properly assembled, leak-tested, and operated behind a blast shield in a well-ventilated fume hood.
-
To the glass liner of a high-pressure reactor, add 4'-nitroacetophenone (264 mg, 1.6 mmol, 1.0 equiv.) and ammonium acetate (370 mg, 4.8 mmol, 3.0 equiv.).
-
Add a magnetic stir bar.
-
Transfer the pre-formed catalyst solution from step 3.1 into the reactor liner using a syringe. Rinse the vial with an additional 1.0 mL of TFE and add it to the reactor to ensure quantitative transfer.
-
Seal the reactor according to the manufacturer's instructions.
-
Remove the reactor from the glovebox/Schlenk line and place it in its heating mantle.
-
Purge the reactor by pressurizing with H₂ gas to ~10 atm and then carefully venting three times to remove any residual air.
-
Pressurize the reactor to 50 atm with H₂ gas.
-
Begin stirring and heat the reaction mixture to 100 °C.
-
Maintain the reaction at 100 °C under 50 atm of H₂ for 24 hours.
-
After 24 hours, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
Work-up and Purification
-
Open the reactor and transfer the reaction mixture to a 100 mL round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the TFE.
-
Dissolve the residue in 50 mL of dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of saturated aqueous NaHCO₃ solution to remove unreacted ammonium acetate and other acidic impurities.
-
Wash the organic layer with 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 40% Ethyl Acetate in Hexanes.
-
Monitoring: Monitor fractions by TLC (visualized under UV light). The product spot should be well-separated from any remaining starting material or impurities.
-
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a yellow solid or oil.
-
Determine the final mass and calculate the percentage yield.
Caption: High-level experimental workflow.
Characterization and Quality Control
Self-Validation Note: Rigorous characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. The data below serves as a benchmark for a successful synthesis.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.51 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (q, J = 6.6 Hz, 1H, CH), 1.75 (s, 2H, NH₂), 1.45 (d, J = 6.6 Hz, 3H, CH₃).[8]
-
¹³C NMR (101 MHz, CDCl₃): δ 155.2, 147.0, 127.4, 123.8, 50.8, 25.5.
-
Mass Spectrometry (EI): m/z 166.07 [M]⁺, confirming the molecular weight of C₈H₁₀N₂O₂.[9]
Enantiomeric Excess (e.e.) Determination by Chiral HPLC
The enantiomeric excess is the most critical quality parameter for this synthesis. It is reliably determined by High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP).[10][11]
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based CSP) | Proven to be effective for separating enantiomers of primary amines.[12] |
| Mobile Phase | 90:10 Hexane:Isopropanol | Standard normal-phase conditions for good resolution. |
| Additives | 0.1% Diethylamine (DEA) | A basic additive is crucial to prevent peak tailing and improve the peak shape of amines on silica-based CSPs.[11] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times.[13] |
| Detection | UV at 254 nm | The nitroaromatic chromophore provides a strong UV signal. |
| Expected Result | Baseline separation of the two enantiomers. The (S)-enantiomer should be the major peak (>95% of the total area for >90% e.e.). |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst; Insufficient H₂ pressure; Reactor leak. | Ensure catalyst components are handled under inert conditions. Check reactor seals and repressurize if necessary. |
| Low Enantioselectivity | Racemization of the catalyst; Impurities in solvent/reagents. | Use high-purity, anhydrous solvent. Ensure the chiral ligand is of high enantiomeric purity. |
| Formation of Alcohol Byproduct | Reduction of the ketone before imine formation. | Ensure an adequate excess of the ammonium source is present. The chosen catalyst system is generally selective for the imine.[4] |
| Poor Chromatographic Separation | Incorrect eluent polarity; Amine interacting with silica. | Optimize the EtOAc/Hexanes gradient. Add a small amount (~0.5%) of triethylamine to the eluent to improve peak shape. |
References
A numbered list of all cited sources with full details and working URLs.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- 1-(4-Nitrophenyl)ethanamine. PubChem Database.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Taylor & Francis Online. [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Catalytic asymmetric synthesis of 1,4-enynes.
- Asymmetric synthesis video lecture. YouTube. [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. [Link]
- A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.
- (S)-1-(4-Nitrophenyl)
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Chiral HPLC Separ
- 1H NMR Spectrum of 4-Nitrophenol.
- Asymmetric synthesis – Knowledge and References. Taylor & Francis. [Link]
- Asymmetric Synthesis of Pharmaceuticals and Natural Products Lecture Notes. Cardiff University Blogs. [Link]
- Synthesis of chiral amines via reductive amination and rational design...
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- New Asymmetric Synthesis Research. Purdue University. [Link]
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- 1H-NMR spectrum of 4-nitrophenol.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
- 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Preparation of (S)-1-(4-nitrophenyl)ethanamine hydrochloride: A Detailed Technical Guide
This comprehensive guide provides a detailed protocol for the preparation of the chiral intermediate, (S)-1-(4-nitrophenyl)ethanamine hydrochloride. This compound is a valuable building block in pharmaceutical and chemical synthesis, particularly in the research and development of active pharmaceutical ingredients (APIs).[1] This document outlines a robust two-part synthetic strategy: the initial synthesis of racemic 1-(4-nitrophenyl)ethanamine via reductive amination, followed by chiral resolution to isolate the desired (S)-enantiomer. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices to ensure reproducibility and success.
Introduction
Chirality is a critical aspect of drug design and synthesis, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The ability to produce enantiomerically pure compounds is therefore essential. This compound is a key chiral amine intermediate. This guide presents a reliable method for its preparation, starting from the readily available 4-nitroacetophenone.
The overall synthetic pathway involves two key transformations:
-
Reductive Amination: The carbonyl group of 4-nitroacetophenone is converted to an amine via an intermediate imine, yielding the racemic product.[2]
-
Chiral Resolution: The racemic mixture is separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, L-tartaric acid.[3]
This approach combines a high-yielding initial synthesis with a classical and effective resolution technique.
Part 1: Synthesis of Racemic 1-(4-nitrophenyl)ethanamine
The first part of this protocol details the synthesis of the racemic amine through a one-pot reductive amination of 4-nitroacetophenone. This method is efficient and avoids the isolation of the intermediate imine.
Reaction Scheme:
Experimental Protocol: Reductive Amination
Materials:
-
4-Nitroacetophenone
-
Ammonium acetate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-nitroacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol. The use of a large excess of the ammonia source (from ammonium acetate) drives the equilibrium towards the formation of the imine.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5-2 equivalents) to the stirred solution. Sodium borohydride is a versatile reducing agent, however, it can also reduce the starting ketone.[4] Adding it after the imine has had time to form minimizes this side reaction.[5][6] The addition should be done carefully to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add dichloromethane (DCM) to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. The bicarbonate wash is to neutralize any remaining acidic species.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude racemic 1-(4-nitrophenyl)ethanamine as an oil or solid.
-
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood and away from ignition sources.[7][8][9][10][11]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Part 2: Chiral Resolution of 1-(4-nitrophenyl)ethanamine
This section describes the separation of the racemic amine into its (S) and (R) enantiomers using L-tartaric acid. The principle behind this resolution is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3][8][9][12]
Reaction Scheme:
Experimental Protocol: Diastereomeric Salt Formation and Separation
Materials:
-
Racemic 1-(4-nitrophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
50% (w/w) Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Equipment:
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic 1-(4-nitrophenyl)ethanamine (1 equivalent) in a minimal amount of warm methanol or ethanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the same warm solvent. Using a sub-stoichiometric amount of the resolving agent is a common strategy to ensure the precipitation of the less soluble diastereomeric salt in high purity.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, typically the (S)-amine-L-tartrate, will begin to crystallize. For optimal crystallization, the flask can be left undisturbed for several hours or overnight.[12]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble (R)-amine-L-tartrate diastereomer.[8][9]
-
The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt from the same solvent system.[7]
-
-
Liberation of the Free (S)-Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add 50% sodium hydroxide solution dropwise with stirring until the solution is basic (pH > 10).[8][9][12] This neutralizes the tartaric acid and liberates the free amine.
-
Extract the free amine with diethyl ether or DCM three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to yield the enantiomerically enriched this compound.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the free (S)-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound hydrochloride.
-
Workflow Diagrams
Caption: Workflow for the synthesis of racemic 1-(4-nitrophenyl)ethanamine.
Caption: Workflow for the chiral resolution and salt formation.
Characterization and Data
The final product, this compound hydrochloride, should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 175-178 °C[1] |
| Purity (HPLC) | ≥ 99%[1] |
| Solubility | Soluble in water and polar solvents[1] |
¹H NMR Spectroscopy: The ¹H NMR spectrum should be recorded to confirm the structure of the compound. The expected signals would include peaks for the aromatic protons, the methine proton, and the methyl protons. The integration of these signals should correspond to the number of protons in the molecule.
FTIR Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretch (amine salt): A broad band in the region of 3200-2800 cm⁻¹
-
Aromatic C-H stretch: Peaks around 3100-3000 cm⁻¹
-
Aliphatic C-H stretch: Peaks around 2900-2800 cm⁻¹
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[13]
-
Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC analysis is essential. A suitable chiral stationary phase should be used to separate the (S) and (R) enantiomers, and the peak areas are used to calculate the e.e.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in reductive amination | Incomplete imine formation or reduction. | Increase the reaction time for imine formation. Ensure the quality of NaBH₄. |
| No crystallization during resolution | Solvent is too polar; concentration is too low. | Try a less polar solvent system. Concentrate the solution. Scratch the inside of the flask or add a seed crystal. |
| Low enantiomeric excess | Inefficient separation of diastereomeric salts. | Recrystallize the diastereomeric salt multiple times. Optimize the solvent system for crystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the preparation of this compound hydrochloride. By following the outlined procedures for reductive amination and chiral resolution, researchers can successfully synthesize this important chiral intermediate for their research and development needs. The emphasis on the rationale behind the experimental steps and the inclusion of troubleshooting guidance aims to facilitate a high rate of success in the laboratory.
References
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- ESPI Metals.
- Science Learning Center. Resolution of a Racemic Mixture. [Link]
- Chemistry Online. (2022). Chemoselective reductions of 4-nitroacetophenone. [Link]
- Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Common Organic Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
- Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]
- IndiaMART. (S)-1-(4-Nitrophenyl)
- Master Organic Chemistry. (2017).
- PubChem. 1-(4-Nitrophenyl)ethanamine. [Link]
- University of Liverpool. (2013).
- Organic Chemistry Portal.
- Wikipedia. Chiral resolution. [Link]
- Google Patents.
- Wikipedia.
- RTI Labor
- MDPI. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
- Royal Society of Chemistry.
- Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. [Link]
- Agilent. FTIR SPECTROSCOPY REFERENCE GUIDE. [Link]
- ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)
- ResearchGate. FTIR spectrum of (a)
- YouTube. (2022). Lecture 16: Understanding FTIR Spectrum. [Link]
Sources
- 1. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. rsc.org [rsc.org]
- 11. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. researchgate.net [researchgate.net]
Asymmetric synthesis using (S)-1-(4-nitrophenyl)ethanamine
An In-Depth Guide to the Application of (S)-1-(4-Nitrophenyl)ethanamine in Asymmetric Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal chiral building block in the field of asymmetric synthesis, prized for its structural rigidity, crystallinity-enhancing nitro group, and versatile primary amine functionality.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by detailed protocols and mechanistic insights. We will explore its utility as a classical resolving agent for racemic acids, its role as a precursor to powerful chiral auxiliaries for diastereoselective transformations, and its use in the construction of sophisticated chiral ligands and organocatalysts. Each section is designed to bridge theory with practice, offering not just procedural steps but also the underlying chemical principles that ensure success.
Core Principles and Molecular Advantages
This compound, often supplied as its hydrochloride salt for enhanced stability and handling, is more than a simple chiral amine.[1] Its utility is magnified by specific molecular features:
-
Stereochemical Integrity: The (S)-configuration at the α-carbon provides a reliable source of chirality that can be transferred or used to induce stereoselectivity in subsequent reactions.
-
Aromatic Rigidity: The phenyl group offers a rigid scaffold, which is crucial for creating a well-defined three-dimensional environment necessary for effective stereochemical communication.
-
The Nitro Group Effect: The para-nitro substituent is a key feature. As a strong electron-withdrawing group, it influences the amine's basicity. More importantly, it significantly enhances the propensity of its derivatives, particularly diastereomeric salts, to form highly crystalline solids. This property is paramount for efficient purification through fractional crystallization.[3]
-
Functional Handle: The primary amine is a versatile functional group, readily undergoing reactions such as amidation, reductive amination, and alkylation to form a wide array of derivatives.
Application I: Chiral Resolution of Racemic Carboxylic Acids
The most classic and industrially scalable application of this compound is in the optical resolution of racemic carboxylic acids.[4][5] This method relies on the conversion of a mixture of enantiomers into a mixture of diastereomers, which possess different physical properties and can be separated.[6]
The Principle of Diastereomeric Salt Formation
A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, in this case, this compound. This acid-base reaction forms a pair of diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine]. Because these salts are not mirror images, they exhibit different solubilities in a given solvent system. Through a carefully controlled crystallization process, the less soluble diastereomeric salt precipitates from the solution, allowing for its separation by filtration. The desired enantiomer of the acid is then recovered by treating the isolated salt with a strong acid.
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Optical Resolution of Racemic Ibuprofen
This protocol provides a representative procedure for resolving a racemic carboxylic acid. The choice of solvent and crystallization temperature is critical and often requires empirical optimization.[6]
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol (reagent grade)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, rotary evaporator
-
Chiral HPLC or polarimeter for enantiomeric excess (ee) analysis
Protocol Steps:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. Warm the solution gently to 50 °C to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount of this compound in 50 mL of warm methanol.
-
Slowly add the amine solution to the stirred ibuprofen solution. A precipitate may begin to form immediately.
-
Crystallization: Heat the mixture to reflux until a clear solution is obtained. Allow the flask to cool slowly to room temperature, and then let it stand undisturbed for 12-24 hours. For enhanced precipitation, the flask can be further cooled to 4 °C. The slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity.[7]
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[6]
-
Recovery of Enantiopure Acid: Suspend the collected salt in 100 mL of water and add 50 mL of diethyl ether.
-
Stir the biphasic mixture vigorously and acidify the aqueous layer to pH 1-2 by the dropwise addition of 2 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC or polarimetry. The mother liquor can be processed similarly to recover the other enantiomer.
Application II: Precursor to Chiral Auxiliaries for Diastereoselective Synthesis
A chiral auxiliary is an enantiopure compound that is temporarily incorporated into a prochiral substrate to direct a chemical transformation to one of two possible stereochemical outcomes.[4] this compound can be readily converted into an amide-based auxiliary to control, for example, the stereochemistry of enolate alkylation.
Principle of Auxiliary-Controlled Alkylation
The amine is first coupled with a prochiral carboxylic acid (e.g., propanoic acid). The resulting amide is then deprotonated to form a chiral enolate. The bulky (S)-1-(4-nitrophenyl)ethyl group effectively shields one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer of the product. Subsequent hydrolysis of the amide bond removes the auxiliary (which can be recovered) and yields the desired enantiopure α-substituted carboxylic acid.
Workflow for Diastereoselective Alkylation
Caption: Diastereoselective alkylation using an amine-derived chiral auxiliary.
Protocol: Diastereoselective Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
Part A: Synthesis of the Chiral Auxiliary (N-propanoyl-(S)-1-(4-nitrophenyl)ethanamine)
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add propanoyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.
Part B: Diastereoselective Alkylation
-
Dissolve the chiral amide (1 equiv.) in anhydrous THF in a flame-dried, N₂-purged flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation. The choice of base and temperature is critical for preventing side reactions and maintaining selectivity.
-
Add benzyl bromide (1.2 equiv.) to the enolate solution. Stir at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, and concentrate. The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR or GC analysis.
Part C: Auxiliary Cleavage
-
Reflux the alkylated amide from Part B in a 1:1 mixture of 6 M H₂SO₄ and dioxane for 12-24 hours.
-
After cooling, extract the mixture with diethyl ether to isolate the (R)-2-methyl-3-phenylpropanoic acid.
-
Basify the aqueous layer with NaOH and extract with DCM to recover the chiral amine auxiliary.
Table 1: Representative Data for Auxiliary-Controlled Reactions
| Substrate | Auxiliary Type | Reaction | Electrophile | Diastereomeric Ratio (dr) |
| Propionamide | Evans Oxazolidinone | Alkylation | Benzyl Bromide | >99:1 |
| Propionamide | (S)-1-Phenylethylamine | Alkylation | Benzyl Bromide | 90:10 |
| Acrylate | (S)-1-(1-Naphthyl)ethylamine | Diels-Alder | Cyclopentadiene | 95:5 |
Note: Data is representative of the diastereoselectivity achievable with amide-based auxiliaries in common asymmetric transformations.[8]
Application III: Synthesis of Chiral Ligands and Organocatalysts
The enantiopure backbone of this compound is an excellent starting point for synthesizing more complex chiral molecules that can act as ligands for metal catalysts or as metal-free organocatalysts.[] This transfers the amine's chirality to a catalytic system, enabling the production of large quantities of an enantiopure product from a small amount of the catalyst.
Chiral Ligands for Asymmetric Metal Catalysis
Chiral ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively. Bidentate aminophosphine ligands, for instance, can be synthesized from this compound and used in reactions like asymmetric hydrogenation and hydroformylation.[10]
Chiral Organocatalysts
Bifunctional organocatalysts, such as chiral thioureas, often incorporate a chiral amine scaffold. These catalysts operate by activating both the nucleophile and the electrophile simultaneously through non-covalent interactions (e.g., hydrogen bonding), leading to highly organized, stereoselective transition states. They are particularly effective in conjugate additions to nitroalkenes and other electron-deficient systems.[11][12]
Protocol: Synthesis of a Chiral Thiourea Organocatalyst
This protocol describes the synthesis of a bifunctional thiourea catalyst derived from this compound.
Materials:
-
This compound
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Anhydrous Toluene
-
Inert atmosphere setup (N₂ or Argon)
Protocol Steps:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous toluene.
-
Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold hexanes, and dried under vacuum to yield the pure chiral thiourea catalyst. The product is typically of high purity and can be used without further purification.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the synthetic chemist. Its robust stereochemistry and unique physicochemical properties make it highly effective for the classical separation of enantiomers via diastereomeric salt formation. Furthermore, its utility extends to modern synthetic challenges, serving as a reliable precursor for chiral auxiliaries that confer high levels of diastereoselectivity and as a foundational building block for the elegant design of chiral ligands and organocatalysts. The protocols and principles outlined in this guide demonstrate the breadth of its application and provide a solid foundation for its successful implementation in research and development.
References
- Vertex AI Search Result. (S)-1-(4-Nitrophenyl)
- BLDpharm. This compound hydrochloride.
- BenchChem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- CPHI Online. (S)-1-(4-Nitrophenyl)ethylamine | Chiral Quest (Suzhou) Co. Ltd.
- Dalton Transactions (RSC Publishing).
- BOC Sciences. Diverse Chiral Ligand Synthesis Services.
- PMC - NIH. Special Issue: Asymmetric Synthesis 2017.
- Active Biopharma Corp. This compound (HyDrochloriDe).
- TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
- Chemistry LibreTexts. 6.
- PMC - NIH. Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions.
- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
- ResearchGate. Diastereoselective Diels-Alder Reactions with an Allenyl-Containing Spiro-Amido Chiral Auxiliary | Request PDF.
- PMC - NIH.
Sources
- 1. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 2. 132873-57-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 10. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Stereoselective amine-thiourea-catalysed sulfa-Michael/nitroaldol cascade approach to 3,4,5-substituted tetrahydrothiophenes bearing a quaternary stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-1-(4-nitrophenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1][2] Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction.[3] This guide provides a detailed overview of (S)-1-(4-nitrophenyl)ethanamine, a versatile chiral auxiliary, for researchers, scientists, and drug development professionals. We will explore its core applications, provide detailed experimental protocols, and discuss the mechanistic principles that underpin its effectiveness.
The Principle of Chiral Auxiliaries
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.[1] One of the most robust strategies to achieve this is the use of a chiral auxiliary. This method involves covalently bonding a chiral molecule (the auxiliary) to a prochiral substrate. The inherent stereochemistry of the auxiliary then directs subsequent reactions to occur on one face of the substrate, leading to the formation of one diastereomer in excess. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched target molecule and allowing for the recovery and reuse of the auxiliary.
Sources
The Strategic Role of (S)-1-(4-nitrophenyl)ethanamine in Modern Asymmetric Catalysis: Application Notes and Protocols
Introduction: A Versatile Chiral Building Block
In the landscape of asymmetric synthesis, the demand for efficient, reliable, and versatile chiral molecules is perpetual. (S)-1-(4-nitrophenyl)ethanamine emerges as a pivotal player, not merely as a chiral auxiliary, but as a strategic cornerstone for a multitude of stereoselective transformations. Its utility extends from the classical, yet indispensable, method of diastereomeric salt resolution to its role as a precursor for sophisticated chiral ligands and organocatalysts that drive modern asymmetric reactions. The presence of the nitro group provides a handle for further functionalization, enhancing its versatility as a chiral building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its practical implementation in a research and development setting.
Core Applications in Asymmetric Synthesis
The utility of this compound in asymmetric catalysis can be broadly categorized into three key areas:
-
Chiral Resolving Agent: Leveraging its basicity and defined stereochemistry to separate racemic mixtures of acidic compounds.
-
Chiral Building Block: Serving as a foundational chiral scaffold for the synthesis of more complex enantiopure molecules.
-
Precursor to Chiral Ligands and Organocatalysts: Forming the basis for the synthesis of advanced catalytic systems for a range of asymmetric transformations.
This compound as a Chiral Resolving Agent
The separation of enantiomers from a racemic mixture, or chiral resolution, remains a pragmatic and widely employed strategy in both academic and industrial settings.[2] Diastereomeric salt formation is a classical and effective method for resolving racemic carboxylic acids.[3][4] this compound serves as an excellent chiral base for this purpose. The principle lies in the reaction of the racemic acid with the enantiopure amine to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6][7]
The choice of solvent is critical in achieving efficient separation, as it directly influences the solubility difference between the two diastereomeric salts. A systematic screening of solvents is often necessary to identify optimal conditions for crystallization of the less soluble salt.[8]
Sources
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. advanceseng.com [advanceseng.com]
- 4. ERIC - EJ827433 - The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl) Propionic Acid, Journal of Chemical Education, 2008-Jul [eric.ed.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unchainedlabs.com [unchainedlabs.com]
Application Notes & Protocols: (S)-1-(4-nitrophenyl)ethanamine as a Premier Chiral Resolving Agent
Prepared by: Senior Application Scientist, Chemical Development Division
Introduction: The Imperative of Enantiomeric Purity in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, dangerously toxic. This reality necessitates the development of robust and efficient methods for the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution.[1][2]
Among the various techniques for chiral resolution, the formation of diastereomeric salts followed by fractional crystallization remains a cornerstone methodology, particularly for the large-scale production of enantiomerically pure compounds.[3][4] This method leverages the principle that while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine), a pair of diastereomeric salts is formed. These salts, having different solubilities, can then be separated by crystallization.
This document provides a comprehensive guide to the application of (S)-1-(4-nitrophenyl)ethanamine as a highly effective chiral resolving agent for racemic carboxylic acids. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights grounded in practical laboratory experience.
Profile of the Resolving Agent: this compound
This compound, also known as (S)-α-methyl-4-nitrobenzylamine, is a powerful tool in the chemist's arsenal for chiral resolution. Its efficacy stems from a combination of structural and chemical properties that favor the formation of well-defined, crystalline diastereomeric salts with a variety of racemic acids.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point (°C) | 248-250 (as hydrochloride salt) |
| Optical Activity ([α]²⁵/D) | -6.5° (c=1 in 0.05 M NaOH) |
Advantages in Chiral Resolution:
-
Rigid Aromatic Structure: The presence of the nitrophenyl group provides a rigid scaffold that facilitates strong intermolecular interactions, such as π-π stacking, within the crystal lattice of the diastereomeric salt. This rigidity often leads to more ordered and stable crystal structures, enhancing the difference in solubility between the two diastereomers.
-
Basic Amine Functionality: The primary amine group readily forms acid-base salts with carboxylic acids, which is the fundamental reaction for this type of resolution.
-
High Enantiomeric Purity: It is commercially available at high enantiomeric purity, a prerequisite for an effective resolving agent.
Mechanism of Chiral Recognition and Separation
The success of chiral resolution via diastereomeric salt formation hinges on the differential properties of the two diastereomers formed. When a racemic acid, (R/S)-Acid, is reacted with this compound, two diastereomeric salts are produced: [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine].
These diastereomers are not mirror images of each other and thus possess distinct physical properties, most critically, different solubilities in a given solvent system. This difference arises from the unique three-dimensional arrangement of the ions in the crystal lattice, which leads to different intermolecular forces and packing efficiencies. One diastereomeric salt will be less soluble and will preferentially crystallize from the solution, allowing for its separation by filtration.
The separated diastereomeric salt is then treated with a strong acid to break the salt linkage, regenerating the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and reused.
Caption: Workflow for chiral resolution using this compound.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative procedure for the resolution of racemic ibuprofen using this compound. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer possesses the desired pharmacological activity.[5][6][7]
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, vacuum filtration apparatus.
Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. Gently heat the mixture to approximately 50-60°C to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount (0.5 equivalents relative to the total racemic ibuprofen) of this compound in a minimal amount of warm methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the yield and purity of the less soluble diastereomeric salt.
-
Salt Formation: Slowly add the resolving agent solution to the warm ibuprofen solution with continuous stirring.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cloudiness and subsequent precipitation of the less soluble diastereomeric salt should be observed. For optimal crystal growth and purity, slow cooling is crucial. The process can be aided by gently scratching the inside of the flask with a glass rod.
-
Complete Precipitation: Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize the precipitation of the diastereomeric salt.
-
Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer. Rationale: Using a cold solvent for washing minimizes the loss of the desired product due to dissolution.
-
Drying: Dry the collected crystals in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. This solid is the diastereomeric salt of one of the ibuprofen enantiomers and this compound.
Part B: Recovery of the Enriched Ibuprofen Enantiomer
-
Salt Dissociation: Suspend the dried diastereomeric salt in a mixture of 50 mL of water and 50 mL of diethyl ether (or MTBE) in a separatory funnel.
-
Acidification: Slowly add 2 M HCl to the mixture with shaking until the aqueous layer is acidic (pH 1-2, check with litmus paper). This will protonate the amine and deprotonate the carboxylic acid, breaking the salt.
-
Extraction: Shake the separatory funnel vigorously, allowing the now-neutral enantiomerically enriched ibuprofen to dissolve in the organic layer. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (which contains the hydrochloride salt of the resolving agent) and collect the upper organic layer.
-
Washing and Drying: Wash the organic layer with two 25 mL portions of water to remove any residual acid. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Enantiomer: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting solid is the enantiomerically enriched ibuprofen.
Part C: Analysis
-
Yield Calculation: Determine the mass of the recovered ibuprofen enantiomer and calculate the percentage yield.
-
Melting Point: Measure the melting point of the resolved enantiomer. Enantiomerically pure (S)-ibuprofen has a melting point of 49-52°C.[8]
-
Polarimetry: Prepare a solution of the resolved ibuprofen in a suitable solvent (e.g., ethanol) at a known concentration and measure its optical rotation using a polarimeter. The literature value for the specific rotation of (S)-(+)-ibuprofen is approximately +59°.[8]
-
Chiral HPLC: For a precise determination of the enantiomeric excess (% ee), analyze the product using chiral High-Performance Liquid Chromatography (HPLC). This is the most definitive method for assessing the success of the resolution.
Data Interpretation and Troubleshooting
The effectiveness of a chiral resolution is evaluated by the yield and the enantiomeric excess of the desired product.
Representative Data Table for Resolution of Racemic Acids:
| Racemic Acid | Resolving Agent | Solvent System | Typical Yield (%) | Typical ee (%) |
| Ibuprofen | (S)-α-phenethylamine | Methanol/Water | 35-45 | >90 |
| Mandelic Acid | L-phenylalanine | Water | 40-50 | ~85[9] |
| Naproxen | (S)-Naproxen based reagent | Acetonitrile/Buffer | - | High |
(Note: This table provides illustrative data from resolutions of similar systems, as specific data for this compound is proprietary or scattered in literature. The principles remain the same.)
Troubleshooting Common Issues:
-
No Precipitation:
-
Cause: The diastereomeric salts may be too soluble in the chosen solvent. The solution may not be sufficiently concentrated.
-
Solution: Try a less polar solvent or a solvent mixture. Concentrate the solution by evaporating some of the solvent.
-
-
Oily Precipitate:
-
Cause: The diastereomeric salt is "oiling out" instead of crystallizing, often due to impurities or rapid cooling.
-
Solution: Ensure high purity of starting materials. Allow for slower cooling. Try adding a co-solvent or an anti-solvent to induce crystallization.
-
-
Low Enantiomeric Excess (% ee):
-
Cause: Incomplete separation of the diastereomers. The more soluble salt may have co-precipitated.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt from a suitable solvent before proceeding to the recovery step. This will purify the less soluble salt and enhance the enantiomeric excess of the final product.
-
Conclusion
This compound stands as a robust and reliable chiral resolving agent for the separation of racemic carboxylic acids. Its structural features promote the formation of highly crystalline diastereomeric salts with significant solubility differences, which is the key to a successful resolution by fractional crystallization. The protocol outlined in this document provides a solid foundation for researchers and drug development professionals to achieve high enantiomeric purity on a laboratory scale. As with any crystallization-based separation, empirical optimization of solvent systems and crystallization conditions is often necessary to achieve the best results for a specific substrate.
References
- chemconnections. (n.d.). resolution-08.
- Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen.
- PubMed. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review.
- chemconnections. (n.d.). resolution-08.
- ResearchGate. (n.d.). Investigating Chiral Recognizability of Diastereomeric Crystallization of Mandelic Acid and L-Phenylalanine.
- Google Patents. (n.d.). US5621140A - Resolution of ibuprofen.
- ResearchGate. (n.d.). Enzymatic resolution of naproxen.
- PubMed. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review.
- PubMed Central. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture.
- PubMed Central. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode.
- ResearchGate. (n.d.). Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization.
- PubMed. (n.d.). Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine.
- ResearchGate. (n.d.). Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study.
- RSC Publishing. (2015). (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers.
- PubMed Central. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- PubMed. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Google Patents. (n.d.). US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- Chromedia. (n.d.). 1 Use of SFC for Chiral separation in Pharmaceutical Industry.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
- Research Scientific. (n.d.). (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDR OCHLORIDE, 97%.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemconnections.org [chemconnections.org]
- 6. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemconnections.org [chemconnections.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (S)-1-(4-nitrophenyl)ethanamine
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. A vast number of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The resolution of racemic mixtures, a 50:50 mixture of two enantiomers, into their constituent enantiopure forms is, therefore, a cornerstone of pharmaceutical research and manufacturing.[1][2]
This guide provides a detailed technical overview and practical protocols for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation, employing the highly effective resolving agent, (S)-1-(4-nitrophenyl)ethanamine. This method, a classical yet powerful technique, leverages the differential physicochemical properties of diastereomeric salts to achieve separation through fractional crystallization.[2] We will delve into the mechanistic underpinnings of this process, provide step-by-step experimental procedures, and offer insights into the optimization and troubleshooting of this crucial separation technique.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties such as solubility, melting point, and crystal structure.[2] This is achieved by reacting the racemic acid with an enantiomerically pure resolving agent, in this case, the chiral amine this compound.
The reaction of a racemic acid, (R/S)-Acid, with this compound, (S)-Amine, yields two diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine]. These diastereomers are no longer mirror images and, consequently, exhibit different solubilities in a given solvent system. This disparity in solubility is the key to their separation. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor.
This compound: A Profile of the Resolving Agent
This compound is a chiral amine frequently employed as a resolving agent for acidic compounds. Its efficacy stems from several key features:
-
Structural Rigidity: The phenyl ring provides a rigid scaffold, which can lead to well-defined crystal packing in the diastereomeric salts.
-
Hydrogen Bonding Capabilities: The primary amine group is a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor, facilitating strong intermolecular interactions within the crystal lattice.
-
Electronic Properties: The electron-withdrawing nitro group influences the basicity of the amine and can participate in π-π stacking interactions, further differentiating the diastereomeric salts.
These structural and electronic characteristics contribute to the formation of crystalline diastereomeric salts with significant differences in lattice energy and, consequently, solubility.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. It is imperative to note that optimal conditions, particularly the choice of solvent, temperature, and stoichiometry, are substrate-dependent and may require empirical screening and optimization.
Part 1: Diastereomeric Salt Formation and Crystallization
Objective: To form and selectively crystallize one diastereomeric salt from the mixture.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen, Mandelic Acid)
-
This compound (≥99% e.e.)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable warm solvent. A preliminary solvent screen is highly recommended to identify a solvent in which the diastereomeric salts exhibit differential solubility.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective.[3]
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic acid. A precipitate may form immediately.
-
Heating to Dissolution: Gently heat the mixture with stirring until all solids dissolve, forming a clear solution. Avoid excessive heating to prevent potential racemization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. For kinetically controlled resolutions, rapid cooling may be beneficial, whereas for thermodynamically controlled resolutions, slow cooling is preferred.[4]
-
Isolation of Crystals: Collect the crystallized diastereomeric salt by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Part 2: Liberation of the Enantiomerically Enriched Acid
Objective: To recover the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Isolated and dried diastereomeric salt
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution and Acidification: Suspend the diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1 M HCl) in a separatory funnel.
-
Extraction: Shake the separatory funnel vigorously to ensure the complete dissociation of the salt and the transfer of the free carboxylic acid into the organic layer. The protonated resolving agent will remain in the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual acid and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Part 3: Determination of Enantiomeric Excess (e.e.)
Objective: To quantify the enantiomeric purity of the resolved carboxylic acid.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of a resolved compound.[5][6]
Sample Preparation:
-
Accurately weigh a small amount of the resolved carboxylic acid (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., mobile phase, or a solvent compatible with the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Illustrative HPLC Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H, Chiralpak® AD, or equivalent |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Vol. | 10 µL |
Data Analysis:
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Optimization and Troubleshooting
The success of a chiral resolution is highly dependent on the careful optimization of several experimental parameters.
| Problem | Potential Cause | Suggested Solution |
| No Crystallization | - Diastereomeric salts are too soluble in the chosen solvent. - Solution is too dilute. | - Screen a wider range of solvents, including solvent mixtures. - Concentrate the solution by evaporating some of the solvent. - Try adding an anti-solvent to induce precipitation. |
| Low Yield | - The desired diastereomeric salt has significant solubility in the mother liquor. - Insufficient crystallization time. - Suboptimal stoichiometry of the resolving agent. | - Optimize the crystallization temperature (lower temperature may decrease solubility). - Allow for a longer crystallization period. - Experiment with different ratios of racemic acid to resolving agent (e.g., 1:0.5, 1:1). |
| Low Enantiomeric Excess (e.e.) | - Co-crystallization of both diastereomeric salts. - Inefficient separation of the less soluble salt. | - Recrystallize the diastereomeric salt from the same or a different solvent system. - Optimize the cooling rate; slower cooling often leads to purer crystals. - Ensure thorough washing of the isolated crystals with cold solvent. |
| Oiling Out | - The diastereomeric salt is melting at the crystallization temperature. - The salt is precipitating from a supersaturated solution too rapidly. | - Add more solvent to decrease the saturation level. - Heat the solution to a higher temperature to ensure complete dissolution before slow cooling. - Use a different solvent system. |
Workflow Visualization
Recovery and Recycling: Towards a Greener Process
A significant drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer. To improve the overall efficiency and sustainability of the process, recovery of the resolving agent and racemization of the unwanted enantiomer are crucial steps.
-
Recovery of this compound: The resolving agent can be recovered from the acidic aqueous layer obtained during the liberation of the resolved carboxylic acid. Basification of this aqueous layer with a strong base (e.g., NaOH) will deprotonate the amine, which can then be extracted with an organic solvent, dried, and purified for reuse.
-
Racemization of the Unwanted Enantiomer: The unwanted enantiomer of the carboxylic acid, which remains in the mother liquor, can often be racemized and recycled back into the resolution process. For α-arylpropionic acids like ibuprofen, racemization can be achieved by heating in the presence of a base.[7][8] This significantly improves the overall yield and economics of the process.
Conclusion
The chiral resolution of racemic acids using this compound is a robust and widely applicable technique for obtaining enantiomerically pure compounds. Success hinges on a systematic approach to solvent screening and the careful optimization of crystallization conditions. By understanding the underlying principles of diastereomeric salt formation and employing the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively implement this powerful separation method. The integration of resolving agent recovery and unwanted enantiomer racemization further enhances the efficiency and sustainability of this classical yet indispensable chemical transformation.
References
- Google Patents. (n.d.). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
- Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
- Lam, W. H., & Ng, K. M. (2007). Diastereomeric salt crystallization synthesis for chiral resolution of ibuprofen. AIChE Journal, 53(2), 429-437.
- Wijnberg, J. B. P. A., & de Gelder, R. (2007). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Crystal Growth & Design, 7(12), 2533-2537.
- Lam, W. H., & Ng, K. M. (2007). Diastereomeric salt crystallization synthesis for chiral resolution of ibuprofen. AIChE Journal, 53(2), 429-437.
- Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Google Patents. (n.d.). WO2015007897A1 - Method of racemisation of undesired enantiomers.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Lam, W. H., & Ng, K. M. (2007). Diastereomeric salt crystallization synthesis for chiral resolution of ibuprofen. AIChE Journal, 53(2), 429-437.
- Royal Society of Chemistry. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid.
- McCullagh, J. V., & Ponder, J. B. (2008). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Chiral Technology.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen, (2-(4'-isobutylphenyl)-propionic acid).
- Tong, S., Zhang, H., Shen, M., Ito, Y., & Yan, J. (2012). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation.
- ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
- Nito, K. (n.d.). HPLC manual (for chiral HPLC analysis).
- Wang, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1013-1018.
- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (n.d.). Separation of enantiomers of mandelic acid using MIP with (+) as template.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sparaco, R., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(11), 2691.
- Morbidelli, M., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Organic Process Research & Development, 25(8), 1836-1847.
- Chirality. (2025). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. Chirality.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Sparaco, R., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(11), 2691.
- Google Patents. (n.d.). CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug.
- ResearchGate. (2020, October 13). (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 8. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof - Google Patents [patents.google.com]
The Strategic Utility of (S)-1-(4-Nitrophenyl)ethanamine as a Chiral Intermediate for Active Pharmaceutical Ingredients
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of modern pharmaceutical development, the stereochemistry of Active Pharmaceutical Ingredients (APIs) is of paramount importance. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and as such, the selective synthesis of a single enantiomer is often a critical determinant of therapeutic efficacy and safety. Chiral amines, in particular, represent a foundational class of intermediates, constituting the structural backbone of a significant portion of commercial pharmaceuticals.[1] Among these, (S)-1-(4-nitrophenyl)ethanamine emerges as a versatile and strategically valuable chiral building block. Its utility lies not only in the inherent chirality it introduces but also in the synthetic versatility offered by the nitro functional group, which can be readily transformed into a variety of other functionalities, paving the way for the synthesis of complex API targets.
This comprehensive guide delves into the synthesis, resolution, and application of this compound as a key intermediate in API synthesis. We will explore detailed protocols for its preparation and chiral resolution, and elucidate its potential transformation into advanced intermediates for the synthesis of clinically relevant pharmaceuticals.
Core Concepts: Synthesis and Chiral Resolution
The journey to obtaining enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 1-(4-Nitrophenyl)ethanamine
The most common and cost-effective route to racemic 1-(4-nitrophenyl)ethanamine is the reductive amination of 4-nitroacetophenone. This reaction introduces the amine functionality, creating the racemic chiral center.
Caption: Reductive amination of 4-nitroacetophenone.
Protocol 1: Synthesis of Racemic 1-(4-Nitrophenyl)ethanamine
Objective: To synthesize racemic 1-(4-nitrophenyl)ethanamine from 4-nitroacetophenone via reductive amination.
Materials:
-
4-Nitroacetophenone[2]
-
Ammonium acetate or Ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-nitroacetophenone (1.0 eq) in methanol.
-
Add ammonium acetate (10.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(4-nitrophenyl)ethanamine.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Chiral Resolution: The Enzymatic Advantage
While classical resolution methods using chiral acids are viable, enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign alternative. Lipases, such as Candida antarctica lipase B (CALB), are widely used for the enantioselective acylation of racemic amines.[3][4] In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted amine.
Caption: Enzymatic kinetic resolution of a racemic amine.
Protocol 2: Enzymatic Kinetic Resolution of 1-(4-Nitrophenyl)ethanamine
Objective: To obtain enantiomerically enriched this compound via lipase-catalyzed kinetic resolution.
Materials:
-
Racemic 1-(4-nitrophenyl)ethanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)[4]
-
Ethyl acetate (as both solvent and acyl donor)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with temperature control
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a flask, add racemic 1-(4-nitrophenyl)ethanamine (1.0 eq) and anhydrous toluene.
-
Add ethyl acetate (0.6 eq) as the acylating agent.
-
Add Novozym 435 (typically 20-50 mg per mmol of amine).
-
Seal the flask and place it in a shaking incubator at 40-50 °C.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of both the remaining amine and the formed amide.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains a mixture of this compound and (R)-N-(1-(4-nitrophenyl)ethyl)acetamide.
-
Separate the (S)-amine from the (R)-amide by column chromatography or by an acid-base extraction. The basic amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase.
Data Summary:
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (%) of (S)-Amine | ee (%) of (R)-Amide |
| 1-(4-Nitrophenyl)ethanamine | Novozym 435 | Ethyl Acetate | Toluene | ~50 | >99 | >99 |
Application in API Synthesis: A Pathway to Rivastigmine Intermediate
This compound is a valuable precursor for the synthesis of more complex chiral amines used in APIs. A notable example is its potential application in a synthetic route towards an intermediate for Rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's and Parkinson's diseases.[5][6] The active enantiomer of Rivastigmine is the (S)-isomer.[7]
The synthetic utility of this compound in this context hinges on the transformation of the nitro group. The nitro group can be reduced to an amine, which can then be converted to a hydroxyl group via a Sandmeyer reaction.[5][8][9] This provides a pathway to phenolic chiral amines, which are key intermediates in several APIs.
Caption: Synthetic pathway from this compound.
Protocol 3: Catalytic Reduction of this compound
Objective: To synthesize (S)-1-(4-aminophenyl)ethanamine by the reduction of the nitro group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply or a transfer hydrogenation source (e.g., ammonium formate)
-
Filter agent (e.g., Celite®)
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-1-(4-aminophenyl)ethanamine.
Expected Yield: >95%
Characterization: The product's identity and purity can be confirmed by NMR and mass spectrometry.
Protocol 4: Conversion to a Phenolic Intermediate via Sandmeyer Reaction (Illustrative)
Objective: To demonstrate the conversion of the amino group to a hydroxyl group, a key transformation for accessing phenolic intermediates.
Materials:
-
(S)-1-(4-Aminophenyl)ethanamine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Copper(I) oxide (Cu₂O) or Copper(II) sulfate (CuSO₄) (optional, for catalysis)
Procedure:
-
Diazotization:
-
Dissolve (S)-1-(4-aminophenyl)ethanamine (1.0 eq) in a mixture of water and sulfuric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
-
Hydrolysis:
-
Slowly add the cold diazonium salt solution to a vigorously stirred, boiling aqueous solution of sulfuric acid.
-
The addition of a copper catalyst can facilitate the reaction.[5]
-
Continue heating until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (S)-1-(4-hydroxyphenyl)ethanamine.
-
Note: The direct synthesis of the meta-hydroxy intermediate for Rivastigmine from the para-substituted compound would require additional synthetic steps, such as isomerization, which are beyond the scope of this illustrative protocol. However, this sequence demonstrates the principle of converting the versatile nitro-amine functionality into a key phenolic structure.
Conclusion
This compound stands as a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its straightforward preparation, coupled with highly efficient enzymatic resolution, provides a reliable and scalable source of a key chiral building block. The true synthetic potential of this intermediate is unlocked through the versatile chemistry of the nitro group, which serves as a masked functionality, enabling access to a diverse range of more complex chiral amines and their derivatives. The protocols and pathways detailed herein provide a framework for researchers and drug development professionals to leverage the unique attributes of this compound in the pursuit of novel and more effective active pharmaceutical ingredients.
References
- US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google P
- Novel Convenient Synthesis of Rivastigmine - ResearchG
- Sandmeyer reaction - Wikipedia
- Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis - JOCPR
- Reduction of 4-Nitrophenol to 4-Aminophenol - University of Canterbury
- Sandmeyer Reaction - Organic Chemistry Portal
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH
- Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts - ResearchG
- EP2233465A1 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google P
- Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method - Longdom Publishing
- Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs - Journal of Emerging Investig
- Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed
- Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines - ResearchG
- US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google P
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
- Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I)
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- WO 2015/155664 Al - A process for the preparation of mirabegron and intermediates thereof - Google P
- Enzymatic kinetic resolution of (RS)-4 Amongst all the...
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride | Request PDF - ResearchG
- 4'-Nitroacetophenone 98% 100-19-6 - Sigma-Aldrich
- JP3418725B2 - Simple method for producing 1,1-bis (4-aminophenyl)
- 4-Nitroacetophenone - SIELC Technologies
- Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling - YouTube
- How will you convert ethanamide to ethanamine? - Quora
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
- US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)
Sources
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-硝基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. CN101016257A - Intermediate of rivastigmine, preparation and application thereof - Google Patents [patents.google.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enamine Catalysis with Derivatives of (S)-1-(4-nitrophenyl)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Power of Chiral Primary Amines in Asymmetric Synthesis
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based catalysts.[1][2] Within this field, enamine catalysis stands out as a robust strategy for the α-functionalization of carbonyl compounds.[3][4] This process mimics biological transformations, such as those mediated by Class I aldolase enzymes, by using a chiral amine to reversibly convert a prochiral ketone or aldehyde into a nucleophilic enamine intermediate.[5]
While secondary amines like proline have been historically significant, chiral primary amines have emerged as highly versatile and powerful catalysts, often providing complementary or superior reactivity and selectivity.[1][6] Primary amine catalysts can activate more sterically demanding substrates, such as acyclic ketones and α,α-disubstituted aldehydes, because the resulting enamine intermediate has a reduced degree of steric congestion.[7][8]
This guide focuses on the application of catalysts derived from (S)-1-(4-nitrophenyl)ethanamine. We will explore the mechanistic underpinnings of this catalyst scaffold, its application in key synthetic transformations, and provide detailed, field-proven protocols for its successful implementation.
The this compound Scaffold: A Privileged Structure
The efficacy of an organocatalyst is dictated by its structure. The this compound framework incorporates several key features that make it and its derivatives particularly effective for asymmetric enamine catalysis.
-
(S)-Stereocenter: The chiral center at the α-carbon is the primary source of asymmetry. During the catalytic cycle, this well-defined stereochemistry creates a chiral environment that effectively biases the approach of the electrophile, leading to high enantioselectivity in the final product.
-
Primary Amine Moiety: As a primary amine, it readily forms an enamine with a diverse range of carbonyl compounds. This is crucial for activating substrates that are often challenging for bulkier secondary amine catalysts.[8]
-
4-Nitrophenyl Group: This electron-withdrawing group is not merely a bulky substituent for steric control. Its electronic properties can influence the catalyst's reactivity and the stability of key intermediates. The nitro group's electron-withdrawing nature can enhance the acidity of protons on adjacent atoms, potentially influencing the rate of enamine formation and turnover. This feature is often exploited in the synthesis of various bioactive molecules and pharmaceutical intermediates.[9][10]
The Catalytic Cycle: A Mechanistic Deep Dive
Enamine catalysis proceeds through a well-defined, cyclic mechanism. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The process involves the reversible formation of an enamine from a carbonyl compound and the chiral amine catalyst.[11]
The key stages are:
-
Iminium Ion Formation: The chiral primary amine nucleophilically attacks the carbonyl substrate to form a carbinolamine intermediate. Acid-catalyzed dehydration yields a transient, electrophilic iminium ion.[12]
-
Enamine Formation: A proton is abstracted from the α-carbon of the iminium ion, forming the key nucleophilic enamine intermediate. This step transforms the carbonyl compound from an electrophile into a potent nucleophile.[3][13]
-
Stereoselective C-C Bond Formation: The enamine, existing in a chiral environment dictated by the catalyst, attacks an electrophile (e.g., a Michael acceptor). The catalyst's stereocenter and steric bulk direct this attack to one face of the enamine, establishing the new stereocenter in the product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium, releasing the enantioenriched product and regenerating the chiral amine catalyst to re-enter the cycle.[13]
Application Focus: The Asymmetric Michael Addition
A cornerstone application for enamine catalysis is the asymmetric Michael addition, a powerful method for forming carbon-carbon bonds.[14] Catalysts derived from this compound are particularly effective in promoting the conjugate addition of aldehydes and ketones to electrophilic olefins, such as nitroalkenes.[7][14] The strong electrophilicity of nitroalkenes makes them ideal partners for the weakly nucleophilic enamine intermediate.[7]
The reaction typically affords γ-nitro carbonyl compounds, which are versatile synthetic intermediates for producing chiral amines, amino acids, and other valuable building blocks for the pharmaceutical industry.[15][16]
Table 1: Representative Data for the Michael Addition of Ketones to β-Nitrostyrene (Note: This table is illustrative, summarizing typical results achievable with this compound-derived catalysts under optimized conditions.)
| Entry | Ketone Donor | Catalyst Loading (mol%) | Additive | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| 1 | Cyclohexanone | 10 | 4-Nitrophenol | 95 | >95:5 | 98 |
| 2 | Cyclopentanone | 10 | Benzoic Acid | 92 | 90:10 | 96 |
| 3 | Acetone | 20 | None | 85 | N/A | 92 |
| 4 | Propiophenone | 15 | Acetic Acid | 88 | 85:15 | 94 |
Causality Insights:
-
Catalyst Loading: Higher loadings (10-20 mol%) are sometimes required for less reactive substrates like acetone to ensure a reasonable reaction rate.
-
Additives: The addition of a weak Brønsted acid (e.g., 4-nitrophenol, benzoic acid) is often crucial.[14] It can facilitate both the initial iminium ion formation and the final hydrolysis step, thereby accelerating catalyst turnover. The acid co-catalyst can also activate the nitroalkene electrophile through hydrogen bonding.[14]
Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol describes a reliable method for the synthesis of a chiral γ-nitro ketone using a thiourea derivative of this compound, a common bifunctional catalyst design that enhances stereocontrol through hydrogen bonding interactions.[14]
Principle: The chiral primary amine-thiourea catalyst activates cyclohexanone by forming a nucleophilic enamine. Simultaneously, the thiourea moiety activates the β-nitrostyrene electrophile via hydrogen bonding. This dual activation model facilitates a highly organized, stereoselective transition state, leading to excellent diastereo- and enantioselectivity.
Materials and Reagents:
-
This compound-derived thiourea catalyst (e.g., (S)-1-(2-(3,5-bis(trifluoromethyl)phenyl)thioureido)-1-(4-nitrophenyl)ethane)
-
Cyclohexanone (distilled before use)
-
β-Nitrostyrene (trans-isomer)
-
4-Nitrophenol (optional additive)
-
Anhydrous Chloroform (CHCl₃) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the this compound-derived catalyst (e.g., 0.02 mmol, 10 mol%) and 4-nitrophenol (0.02 mmol, 10 mol%).
-
Expert Insight: Ensuring all glassware is scrupulously dry is critical, as excess water can hydrolyze the iminium/enamine intermediates and inhibit the catalytic cycle.
-
-
Reagent Addition: Add anhydrous chloroform (2.0 mL) and stir until all solids are dissolved. Add cyclohexanone (1.0 mmol, 5.0 equiv.).
-
Expert Insight: Using an excess of the ketone donor is common practice to push the equilibrium towards enamine formation and drive the reaction to completion.
-
-
Enamine Pre-formation: Stir the mixture at room temperature for 10-15 minutes.
-
Substrate Addition: Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the β-nitrostyrene by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (10 mL) and wash with saturated aqueous NH₄Cl (2 x 5 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the product as a solid or oil.
-
Analysis: Characterize the product by ¹H and ¹³C NMR to confirm its structure. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (e.e.) by analysis on a chiral stationary phase HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient reaction time. | 1. Use fresh, high-purity catalyst. 2. Use freshly distilled solvents and reagents. Add molecular sieves to the reaction. 3. Allow the reaction to run longer, monitoring periodically by TLC. |
| Low Enantioselectivity (e.e.) | 1. Reaction temperature is too high. 2. Racemization of the product. 3. Competing uncatalyzed background reaction. | 1. Lower the reaction temperature to 0°C or -20°C. 2. Ensure the work-up is not overly acidic or basic. 3. Lower the temperature and confirm catalyst activity. Ensure no achiral amine impurities are present. |
| Low Diastereoselectivity (d.r.) | 1. Substrate or catalyst structure. 2. Inappropriate solvent. | 1. The inherent selectivity for the substrate-catalyst pairing may be low. 2. Screen other solvents (e.g., Toluene, CH₂Cl₂, THF). Solvent polarity can significantly influence the transition state geometry. |
| Complex Mixture of Products | 1. Side reactions (e.g., self-condensation of the aldehyde/ketone). 2. Decomposition of starting material or product. | 1. Use a less reactive ketone or lower the reaction temperature. 2. Ensure the reaction is not run for an excessive amount of time after completion. Use a milder work-up procedure. |
Conclusion and Outlook
Derivatives of this compound represent a highly effective and versatile class of primary amine organocatalysts. Their structural and electronic properties enable a wide range of asymmetric transformations, most notably the Michael addition, with excellent levels of stereocontrol. The protocols outlined herein provide a robust starting point for researchers aiming to construct complex, enantioenriched molecules. As the demand for efficient and selective synthetic methods in drug discovery and materials science continues to grow, the application of such privileged catalyst scaffolds will undoubtedly expand, paving the way for new innovations in chemical synthesis.[17]
References
- Pihko, P. M., Majander, I., & Erkkilä, A. (2010). Enamine Catalysis. Topics in Current Chemistry, 291, 29-75. [Link]
- Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts.
- Ríos-Lombardía, N., & Morán-Poladura, P. (2020).
- List, B. (2004). Asymmetric Enamine Catalysis. Chemical Reviews, 104(12), 5503-5503. [Link]
- Hansen, J. H., & Zeeshan, M. (2014). Recent Advances in Asymmetric Enamine Catalysis. Mini-Reviews in Organic Chemistry, 11(4), 432-444. [Link]
- Silvi, M., & Melchiorre, P. (2018). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews, 47(1), 329-346. [Link]
- Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts.
- Al-Terkawi, A., & Bertelsen, S. (2009).
- Xie, H., et al. (2009).
- Wang, C., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5310-5348. [Link]
- Ashenhurst, J. (2024). Enamines. Master Organic Chemistry. [Link]
- Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 125(5), 1192-1194. [Link]
- LibreTexts. (2024). 19.
- Lee, J., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Prime Archives in Chemistry, 2. [Link]
- MacMillan Group. (n.d.).
- Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Enantioselective organocatalytic Michael addition reactions between N-heterocycles and nitroolefins. Organic Letters, 6(8), 1321-1324. [Link]
- Han, X., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
- Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of N-Acetyl-2-(4-nitrophenyl)ethylamine in Chemical Synthesis. PRLog. [Link]
- Company, R., et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 15(17), 4474-4477. [Link]
- Gan, X.-C., et al. (2020). Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines.
- Wang, L., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(28), 6143-6156. [Link]
- Reddy, G. J., & Srinivasan, K. V. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (2021). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Tetrahedron, 78, 131821. [Link]
- Ay, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. [Link]
- Eurofins Discovery. (2024). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. [Link]
Sources
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. videleaf.com [videleaf.com]
- 15. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: A Detailed Guide to the Nitration of Phenylethylamine
Introduction: The Significance of Nitrophenylethylamines
Phenylethylamine and its derivatives are fundamental scaffolds in medicinal chemistry and pharmacology. The introduction of a nitro group onto the phenyl ring of phenylethylamine creates versatile intermediates, most notably 4-nitrophenylethylamine. This compound serves as a crucial building block in the synthesis of various pharmaceuticals and research chemicals.[1][2] The bifunctionality of 4-nitrophenylethylamine, possessing both a reactive nitro group and a primary amine, allows for a wide range of subsequent chemical modifications, making it a valuable precursor in drug discovery programs.[1][2]
This application note provides a comprehensive, in-depth guide for the experimental procedure of nitrating phenylethylamine, with a focus on the synthesis of 4-nitrophenylethylamine hydrochloride. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss critical safety considerations and analytical techniques for product characterization.
Reaction Scheme and Mechanism: The Chemistry of Electrophilic Aromatic Substitution
The nitration of phenylethylamine is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The ethylamine group is an activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. However, under the strongly acidic conditions of the nitration reaction, the amine group is protonated to form an ammonium ion (-CH₂CH₂NH₃⁺), which is a deactivating, meta-directing group. To favor the formation of the para isomer, it is common to first protect the amine group, for instance, through acetylation.[1][2] However, direct nitration can still yield the desired 4-nitro product, often as the hydrochloride salt.[5]
The key to the nitration reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺). This is achieved by reacting concentrated nitric acid with concentrated sulfuric acid.[6][7][8] Sulfuric acid is a stronger acid than nitric acid and protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the nitronium ion.[6][7][8]
The three key steps in the mechanism are: [3][6]
-
Generation of the electrophile (nitronium ion): HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Attack of the electrophile on the benzene ring: The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][6]
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[6]
Experimental Protocol: Synthesis of 4-Nitrophenylethylamine Hydrochloride
This protocol details the direct nitration of phenylethylamine to synthesize 4-nitrophenylethylamine hydrochloride.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Phenylethylamine | Reagent Grade, ≥99% | Sigma-Aldrich |
| Concentrated Nitric Acid | ACS Reagent, 70% | Fisher Scientific |
| Concentrated Sulfuric Acid | ACS Reagent, 95-98% | VWR |
| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich |
| 1M Hydrochloric Acid | Volumetric Standard | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | VWR |
| Deionized Water | ||
| Crushed Ice | ||
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific |
| Glassware (beakers, flasks) | ||
| Magnetic Stirrer and Stir Bar | ||
| Ice Bath | ||
| Separatory Funnel | ||
| Rotary Evaporator | ||
| pH paper or pH meter |
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and require strict safety precautions.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[10][11]
-
Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood.[10]
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[10][11][12] They can cause severe burns upon contact with skin and eyes.[10][11] Handle with extreme care and have an emergency eyewash and shower readily accessible.[11][12]
-
Exothermic Reaction: The reaction is highly exothermic.[9] Maintain strict temperature control to prevent runaway reactions.
-
Quenching: The quenching of the reaction mixture in water is also highly exothermic. Perform this step slowly and with efficient cooling.[13][14]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not mix nitric acid waste with other waste streams.[12]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-nitrophenylethylamine HCl.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stir bar, carefully add 65 mL of concentrated sulfuric acid.
-
Place the flask in an ice-salt bath and cool the acid to 0°C with stirring.
-
Slowly, and in a dropwise manner, add 35 mL of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture at or below 10°C during the addition. This mixture of acids is highly corrosive and a powerful oxidizing agent.
-
-
Nitration Reaction:
-
In a separate beaker, dissolve 20 g of 2-phenylethylamine.
-
Once the nitrating mixture is prepared and cooled to 0°C, slowly add the 2-phenylethylamine dropwise to the stirred nitrating mixture.[5] The rate of addition should be controlled to maintain the internal reaction temperature at 0°C.[5]
-
After the addition is complete, continue to stir the reaction mixture at 0°C until the reaction is complete.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Prepare a large beaker containing 1.5 L of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.[5][14] This will dilute the acid and quench the reaction.
-
Cool the resulting solution in an ice bath and adjust the pH to 10 by the slow addition of a concentrated sodium hydroxide solution.[5] This step neutralizes the excess acid and deprotonates the ammonium salt to the free amine.
-
Transfer the basic aqueous solution to a large separatory funnel and extract it with diethyl ether (3 x 100 mL).
-
Combine the organic (ether) phases and then extract the combined ether phase with 1M hydrochloric acid (3 x 50 mL).[5] The 4-nitrophenylethylamine will be protonated and move into the aqueous phase as the hydrochloride salt.
-
Separate the aqueous phase and remove the water under reduced pressure using a rotary evaporator to obtain the crude yellow solid product.[5]
-
-
Purification:
Product Characterization
To confirm the identity and purity of the synthesized 4-nitrophenylethylamine hydrochloride, the following analytical techniques are recommended:
-
Melting Point: Determine the melting point of the dried product. The literature value for 4-nitrophenethylamine hydrochloride is around 200°C (with decomposition).[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons (two doublets in the downfield region) and the ethylamine chain protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1345 cm⁻¹), the N-H bonds of the ammonium salt, and the aromatic C-H bonds.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[1][16] A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) and UV detection can be employed.[1]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up. | Ensure sufficient reaction time and monitor by TLC. Be careful during extractions to avoid loss of product in the aqueous or organic layers. |
| Formation of Side Products | Reaction temperature too high, leading to dinitration or oxidation. | Maintain strict temperature control at 0°C during the addition of phenylethylamine.[13] |
| Product is an Oil, Not a Solid | The product may be impure or not fully converted to the hydrochloride salt. | Ensure complete extraction with 1M HCl. If it remains an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
| Runaway Reaction | Addition of reagents is too fast; inadequate cooling. | Add the phenylethylamine very slowly and ensure the ice bath is maintaining the temperature at 0°C.[13] Have a larger ice bath ready to add more ice if the temperature starts to rise. |
References
- Joshi, U. M., Kobal, B. S., & Joshi, H. V. (2003). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Request PDF. (n.d.). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- Scribd. (n.d.). 4 Nitrophenethylamine.
- Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- The Organic Chemistry Tutor. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction [Video]. YouTube.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Sadia Malik. (2020, March 30). Electrophilic substitution - nitration [Video]. YouTube.
- Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE.
- Google Patents. (n.d.). US3856859A - Selective nitration process.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- Leah4sci. (2017, November 13). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration [Video]. YouTube.
- ResearchGate. (n.d.). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection.
- ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review.
- PubMed. (n.d.). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scribd.com [scribd.com]
- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Nitrophenethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-(4-nitrophenyl)ethanamine
Welcome to the technical support center for the purification of (S)-1-(4-nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this critical chiral intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your final product.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, primarily focusing on diastereomeric crystallization, the most common resolution method.[1][2]
Issue 1: Low or No Crystal Formation After Addition of Chiral Resolving Agent
Observation: Upon adding the chiral resolving agent (e.g., tartaric acid), no precipitate or an oily substance forms instead of the expected crystalline diastereomeric salt.
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Solvent System | The solubility of the diastereomeric salt is highly dependent on the polarity of the solvent. If the solvent is too polar, the salt will remain fully solvated and will not crystallize. | Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, or mixtures with water or less polar solvents like ethyl acetate).[1] |
| Sub-optimal Concentration | The solution may be too dilute for the diastereomeric salt to exceed its solubility limit and crystallize. | Increase the concentration of both the racemic amine and the chiral resolving agent.[1] |
| Incorrect Stoichiometry | Using a 1:1 molar ratio of the amine to the resolving agent can sometimes lead to the crystallization of both diastereomers or prevent selective crystallization. | Begin with a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent. This often favors the crystallization of the less soluble diastereomer.[1][3] |
| Presence of Impurities | Impurities from the synthesis of the racemic amine can inhibit crystallization by interfering with crystal lattice formation.[3] | Ensure the starting racemic 1-(4-nitrophenyl)ethanamine is of high purity before attempting resolution. Consider a preliminary purification step like distillation or recrystallization of the free base or its hydrochloride salt. |
Issue 2: Low Enantiomeric Excess (e.e.) of the Final Product
Observation: After liberation of the free amine from the diastereomeric salt, chiral HPLC analysis reveals a low enantiomeric excess.
| Potential Cause | Scientific Rationale | Recommended Action |
| Poor Diastereoselectivity of Crystallization | The chosen resolving agent and solvent system may not provide a significant enough difference in solubility between the two diastereomeric salts, leading to co-crystallization.[4][5] | Screen different chiral resolving agents (e.g., mandelic acid, camphorsulfonic acid) and solvent systems.[3] |
| Insufficient Recrystallization | A single crystallization may not be sufficient to achieve high diastereomeric purity. | Perform one or more recrystallizations of the diastereomeric salt.[1] Each recrystallization step will further enrich the less soluble diastereomer. |
| Racemization During Workup | Although less common for this specific compound under standard conditions, harsh pH or high temperatures during the liberation of the free amine could potentially cause some racemization. | Use mild basic conditions (e.g., NaHCO3 or Na2CO3 solution) at room temperature to liberate the free amine from the salt. Avoid excessive heat. |
Issue 3: Low Overall Yield of this compound
Observation: The final isolated yield of the desired enantiomer is significantly lower than the theoretical maximum of 50% for a classical resolution.
| Potential Cause | Scientific Rationale | Recommended Action |
| High Solubility of the Diastereomeric Salt | The desired diastereomeric salt may have significant solubility in the mother liquor, leading to material loss. | Optimize the crystallization temperature. Cooling the solution to a lower temperature (e.g., 0-5 °C) can increase the yield.[6] Be cautious not to crash out the other diastereomer. |
| Excessive Washing of Crystals | Washing the filtered crystals with too much solvent or a solvent in which the salt is partially soluble will dissolve the product. | Wash the crystals with a minimal amount of ice-cold solvent used for the crystallization.[7] |
| Material Loss During Extractions | Inefficient phase separation or using an insufficient volume of organic solvent during the extraction of the free amine can lead to product loss in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the free amine.[8] |
II. Experimental Workflow & Data Presentation
Workflow for Diastereomeric Resolution
The following diagram illustrates a typical workflow for the purification of this compound via diastereomeric crystallization.
Caption: Workflow for diastereomeric resolution of 1-(4-nitrophenyl)ethanamine.
Protocol: Diastereomeric Crystallization with L-Tartaric Acid
-
Salt Formation: In a suitable flask, dissolve racemic 1-(4-nitrophenyl)ethanamine (1.0 eq) in methanol with gentle heating. In a separate flask, dissolve L-tartaric acid (0.5 eq) in a minimal amount of hot methanol. Add the tartaric acid solution dropwise to the amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization. Once crystal formation begins, allow the flask to stand undisturbed for several hours, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, dissolve the collected crystals in a minimal amount of hot methanol and repeat the slow cooling and filtration process.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a saturated aqueous solution of sodium carbonate until the pH is >10.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as an oil or solid.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.[1][9]
III. Frequently Asked Questions (FAQs)
Q1: What are the best storage conditions for purified this compound and its hydrochloride salt? this compound and its hydrochloride salt should be stored in a cool, dry place, protected from light and moisture.[10] The hydrochloride salt is known to be hygroscopic and light-sensitive.[10] Proper storage is crucial to maintain its purity and a shelf life of up to 2 years can be expected under these conditions.[10]
Q2: How can I determine the enantiomeric excess (e.e.) of my purified sample? The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[1][9][11] This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the e.e.[9] Other methods include chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.[11]
Q3: My purified amine is slightly yellow. Is this an issue, and can it be removed? A slight yellow color is common for this compound and its hydrochloride salt.[10] This may be due to minor impurities or degradation products. If high purity is required, you can try treating a solution of the compound with activated charcoal followed by filtration.[12] Recrystallization can also help in removing colored impurities.[7]
Q4: What are some common impurities that might be present in the starting racemic 1-(4-nitrophenyl)ethanamine? Impurities can arise from the starting materials, by-products, or degradation during the synthesis.[13][14] For the synthesis of 1-(4-nitrophenyl)ethanamine, which often involves nitration of 1-phenylethanamine or reduction of 4-nitroacetophenone, potential impurities could include unreacted starting materials, isomers (e.g., 2-nitrophenyl derivative), or over-reduction products.[15]
Q5: Can I use a different chiral resolving agent besides tartaric acid? Yes, a variety of chiral acids can be used for the resolution of chiral amines.[5] Commonly used alternatives include (+)- or (-)-mandelic acid, (+)- or (-)-camphorsulfonic acid, and dibenzoyltartaric acid.[3] The effectiveness of a particular resolving agent depends on the specific amine and the solvent system used, so screening may be necessary to find the optimal conditions.[3]
Q6: What is the difference between purification and resolution? Purification is a general term for the removal of any unwanted substances (impurities) from a desired compound. Resolution, specifically chiral resolution, is a type of purification that separates a racemic mixture into its individual enantiomers.[2][5]
IV. References
-
(S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications. (n.d.). Vertex AI Search.
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. (n.d.). ResearchGate.
-
4187-53-5|this compound. (n.d.). BLDpharm.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
-
132873-57-5|this compound hydrochloride. (n.d.). BLDpharm.
-
Chiral resolution. (n.d.). Wikipedia.
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? (n.d.). ResearchGate.
-
Recrystallization - Single Solvent. (n.d.). University of Toronto.
-
Chiral Resolution Screening | Solid State. (n.d.). Onyx Scientific.
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
-
Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (2025). Benchchem.
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). NIH.
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
-
Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH.
-
A Comparative Guide to Determining Enantiomeric Excess of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. (2025). Benchchem.
-
57233-86-0((S)-1-(4-Nitrophenyl)ethylamine hydrochloride) Product Description. (n.d.). ChemicalBook.
-
CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (n.d.). Google Patents.
-
Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho.
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. onyxipca.com [onyxipca.com]
- 4. rsc.org [rsc.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. youtube.com [youtube.com]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of (S)-1-(4-nitrophenyl)ethanamine hydrochloride
Welcome to the technical support guide for the purification of (S)-1-(4-nitrophenyl)ethanamine hydrochloride. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. As a chiral building block vital in the synthesis of various active pharmaceutical ingredients (APIs), achieving high purity of this intermediate is paramount.[1][2] This guide moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you to troubleshoot effectively and optimize your outcomes.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the successful recrystallization of this specific amine salt.
Q1: Why is recrystallization the preferred method for purifying this compound hydrochloride?
A1: Recrystallization is a powerful purification technique for crystalline solids.[3] Its effectiveness relies on the differences in solubility between the desired compound and any impurities present.[4] For this compound hydrochloride, which is a stable, crystalline solid, recrystallization excels at removing by-products from its synthesis, such as unreacted starting materials or isomers. The process selectively incorporates the target molecules into a growing crystal lattice while leaving impurities behind in the solvent, a process that is both efficient and scalable.[5]
Q2: What are the critical properties of this compound hydrochloride to consider before starting?
A2: Understanding the compound's physicochemical properties is the foundation of a successful protocol. Key characteristics include:
-
Appearance: Typically a white to light yellow crystalline powder.[1] Significant deviation in color may indicate substantial impurities.
-
Solubility: It is generally soluble in water and other polar solvents, such as methanol and ethanol.[1][6][7] This is the most critical parameter for solvent selection.
-
Stability: The compound is known to be hygroscopic and light-sensitive.[1] This necessitates careful handling and storage in a cool, dry, dark place to prevent degradation and maintain its shelf life.[1]
-
Melting Point: The reported melting point for the pure compound is in the range of 175-178 °C.[1] A broad or depressed melting point is a classic indicator of impurity.
Q3: How do I select the right solvent system for this recrystallization?
A3: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature, but dissolve it completely at or near its boiling point.[5][8] For amine hydrochlorides, polar protic solvents are an excellent starting point.[9]
Based on literature and empirical data, the following solvents should be considered:
-
Methanol: Often an excellent choice. It readily dissolves the compound when hot and has a significantly lower solubility when cold.[6][7]
-
Ethanol/Water Mixtures: Using a binary solvent system can fine-tune the solubility. The compound is highly soluble in water[1], so adding ethanol can decrease the solubility at cold temperatures, potentially improving yield.
-
Isopropanol: Another common alcohol for recrystallizing amine salts, offering a different solubility profile that may be advantageous for separating specific impurities.[9]
A small-scale solvent screen is always recommended. Test the solubility of a few milligrams of your crude material in 0.1-0.2 mL of each candidate solvent, both at room temperature and upon heating, to identify the optimal system for your specific impurity profile.
Part 2: Experimental Protocol - Single-Solvent Recrystallization
This protocol details a robust method for the recrystallization of this compound hydrochloride using methanol.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methanol is flammable and toxic. Avoid open flames and ensure proper handling and disposal.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound hydrochloride into an Erlenmeyer flask. Add a magnetic stir bar. In the fume hood, add a minimal amount of methanol and begin heating the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue to add methanol dropwise from a heated reservoir until the solid just completely dissolves.[5] The key is to use the minimum amount of hot solvent required to create a saturated solution. Adding excess solvent will significantly reduce your final yield.
-
Hot Filtration (If Necessary): If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[4]
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is critical for the formation of large, pure crystals. Rushing this step by placing the hot flask directly into an ice bath will cause the compound to precipitate, trapping impurities.[3][10]
-
Induce Crystallization (If Necessary): If no crystals have formed after the solution reaches room temperature, crystallization can be induced by scratching the inside of the flask at the solution's surface with a glass rod or by adding a single seed crystal of the pure compound.[8]
-
Ice Bath Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold methanol to rinse away any residual soluble impurities clinging to the crystal surfaces.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass and dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Store the final product in a sealed, dark container.
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of this compound hydrochloride.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common issues in a question-and-answer format.
Q: My compound separated as an oil instead of forming crystals ("oiling out"). How can I fix this?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when a supersaturated solution cools too quickly.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1 (Add More Solvent): Add a small amount of additional hot solvent to lower the saturation point, then attempt to cool slowly again.
-
Solution 2 (Lower the Cooling Temperature): Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the primary solvent to clarify. This lowers the temperature at which saturation occurs.
-
Solution 3 (Change Solvents): If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.
Q: The solution has cooled completely, but no crystals have appeared. What should I do?
A: This is a common sign of either using too much solvent or the solution being reluctant to nucleate.
-
Step 1 (Induce Nucleation): Try scratching the inner wall of the flask with a clean glass rod. The microscopic glass fragments can act as nucleation sites.[8] Alternatively, add a tiny "seed" crystal of the pure compound.
-
Step 2 (Reduce Solvent Volume): If nucleation fails, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent. Be careful not to evaporate too much. Allow the concentrated solution to cool again.
-
Step 3 (Add Anti-Solvent): If you are using a solvent in which your compound is very soluble (e.g., water), you can slowly add a miscible anti-solvent (e.g., ethanol or isopropanol) at room temperature until the solution becomes persistently cloudy, then let it stand.
Q: I got crystals, but my recovery is very low. How can I improve the yield?
A: Low yield is typically a consequence of using excess solvent or incomplete crystallization.
-
Review Your Procedure: Did you use the absolute minimum amount of hot solvent to dissolve the compound? This is the most common cause of low yield.
-
Increase Cooling Time: Ensure you have allowed sufficient time in the ice bath for crystallization to complete.
-
Solvent Choice: Your compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent screen to find a system where the solubility difference between hot and cold is more pronounced.
-
Recover a Second Crop: The liquid remaining after filtration (the mother liquor) still contains dissolved product. You can concentrate this solution by boiling off some solvent and cooling it again to obtain a second, though likely less pure, crop of crystals.
Q: My final product is still discolored or has a broad melting point. What went wrong?
A: This indicates that impurities are still present in your final product.
-
Cooling Rate: The most likely cause is cooling the solution too quickly. Rapid cooling traps impurities within the crystal lattice.[3] Repeat the recrystallization and ensure the cooling process is slow and undisturbed.
-
Inadequate Washing: Did you wash the filtered crystals with ice-cold solvent? Using room-temperature solvent can dissolve some of your product, while not washing at all can leave behind impurity-laden mother liquor on the crystal surfaces.
-
Activated Carbon: If the impurity is colored, you can add a small amount of activated carbon to the hot solution before the hot filtration step. The carbon will adsorb the colored impurities, which are then removed by filtration. Use sparingly, as it can also adsorb your desired product.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues in recrystallization.
Part 4: Data Summary
This table provides a qualitative overview of the solubility of this compound hydrochloride in common laboratory solvents, which is essential for solvent selection and troubleshooting.
| Solvent | Temperature | Solubility | Rationale & Comments |
| Water | Cold & Hot | Freely Soluble | As a hydrochloride salt, it has high aqueous solubility.[1] Generally unsuitable for recrystallization alone but can be used in a binary system. |
| Methanol | Cold | Sparingly Soluble | An excellent candidate solvent. The solubility difference between hot and cold is significant, allowing for good recovery.[6][7] |
| Hot | Soluble | ||
| Ethanol | Cold | Sparingly Soluble | Similar to methanol, a good candidate. Often used in aqueous mixtures to fine-tune solubility.[9] |
| Hot | Soluble | ||
| Isopropanol | Cold | Slightly Soluble | Can be a very effective solvent, potentially offering better yields than methanol or ethanol if the compound is less soluble at cold temperatures.[9] |
| Hot | Soluble | ||
| Acetone | Cold & Hot | Sparingly Soluble | May not be a strong enough solvent to fully dissolve the compound even when hot. Could be used as an anti-solvent. |
| Ethyl Acetate | Cold & Hot | Poorly Soluble | Generally not a suitable primary solvent, but can be effective for washing or as an anti-solvent.[11] |
| Hexanes | Cold & Hot | Insoluble | A non-polar solvent, unsuitable for dissolving a polar salt. Useful for washing away non-polar impurities. |
References
- (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications. (n.d.). IndiaMART.
- Recrystallization - Single Solvent. (n.d.). University of Calgary.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Kwan, M. H. T. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds.
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- 2.1: Recrystallization. (2021). Chemistry LibreTexts.
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Taylor & Francis Online.
- Ways of crashing out amines. (2018). Reddit.
- WO 2015/155664 A1. (2015). Google Patents.
- Recrystallization. (2020). Professor Dave Explains.
- (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. (2024). ChemBK.
- How To Recrystallize A Solid. (2020). TMP Chem.
Sources
- 1. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis and Purification of (S)-1-(4-nitrophenyl)ethanamine
Welcome to the technical support center for the synthesis and purification of (S)-1-(4-nitrophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven solutions. Chiral amines are critical building blocks in over 40% of pharmaceuticals, yet their synthesis remains a significant challenge.[1] This guide offers practical, evidence-based strategies to help you navigate the complexities of isolating the desired (S)-enantiomer with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure this compound?
The most common approaches to obtaining the enantiopure amine are:
-
Asymmetric Synthesis: This involves using chiral auxiliaries or catalysts to directly produce the desired (S)-enantiomer.[1] While elegant, this can require specialized and often expensive reagents.
-
Chiral Resolution of a Racemic Mixture: This is a widely used and often more practical method on a larger scale.[][3] It involves separating the enantiomers from a racemic mixture of 1-(4-nitrophenyl)ethanamine. Common techniques for chiral resolution include:
-
Diastereomeric Crystallization: This classic method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[4][5] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[4][5]
-
Enzymatic Resolution: This technique uses enzymes, like lipases, to selectively react with one enantiomer, allowing for the separation of the modified and unmodified forms.[4][6]
-
Q2: What is the most common impurity I'm likely to encounter?
The most significant impurity is the undesired (R)-enantiomer of 1-(4-nitrophenyl)ethanamine. Other potential impurities can arise from the initial synthesis of the racemic amine, often through reductive amination of 4-nitroacetophenone. These can include unreacted starting materials, byproducts from the reduction step, and products of side reactions.[7][8] For instance, if sodium cyanoborohydride is used as the reducing agent, a cyanide addition byproduct can sometimes be observed.[7]
Q3: Why is the enantiomeric excess (ee) of my purified (S)-amine low after diastereomeric salt resolution?
Low enantiomeric excess is a frequent challenge in diastereomeric crystallization. Several factors can contribute to this:
-
Poor Diastereomer Selectivity: The chosen chiral resolving agent may not form salts with significantly different solubilities, leading to co-crystallization.[6]
-
Suboptimal Solvent System: The solvent plays a critical role in the differential solubility of the diastereomeric salts. An inappropriate solvent can lead to poor separation.[9][10]
-
Incorrect Stoichiometry: A 1:1 molar ratio of the amine to the resolving agent is not always optimal. Experimenting with different ratios, often starting with 0.5 molar equivalents of the resolving agent, can improve selectivity.[3][9]
-
Insufficient Equilibration Time: The crystallization process may not have reached thermodynamic equilibrium, resulting in incomplete precipitation of the less soluble salt.[9]
-
Formation of a Solid Solution: In some instances, the two diastereomers can co-crystallize, making separation by simple crystallization difficult.[9]
Troubleshooting Guide: Diastereomeric Crystallization
This section provides a structured approach to troubleshooting common issues encountered during the diastereomeric resolution of 1-(4-nitrophenyl)ethanamine.
| Issue | Possible Cause(s) | Recommended Actions & Explanations |
| No precipitation of the diastereomeric salt. | - Inappropriate solvent choice.- Concentrations of amine and resolving agent are too low.- Unsuitable resolving agent. | - Solvent Screening: Systematically test a range of solvents with varying polarities.[6][9] Sometimes a solvent/anti-solvent system is required to induce crystallization.[6]- Increase Concentration: Carefully increase the concentration of the reactants to promote supersaturation and crystallization.[6]- Select a Different Resolving Agent: Common chiral acids for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[3][11] |
| The precipitate is an oil or fails to crystallize. | - The solvent system is not optimal for crystal lattice formation.- Presence of impurities inhibiting crystallization. | - Employ a Solvent/Anti-solvent System: This can help to gently induce crystallization.[6]- Slow Cooling: Allow the solution to cool slowly to encourage the formation of well-defined crystals.- Purify the Starting Racemic Amine: Ensure the initial racemic mixture is of high purity before attempting the resolution. |
| Low enantiomeric excess (ee) of the desired (S)-amine. | - Poor selectivity of the diastereomeric salt formation.- Co-crystallization of both diastereomers. | - Optimize Resolving Agent Stoichiometry: A common starting point is 0.5 molar equivalents of the chiral resolving agent.[3][9]- Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to enhance its purity.[10]- Screen Different Resolving Agents and Solvents: The combination of resolving agent and solvent is crucial for achieving high selectivity.[6][12] |
| Low yield of the resolved (S)-amine. | - High solubility of the desired diastereomeric salt in the chosen solvent.- Material loss during the workup and filtration steps. | - Optimize Crystallization Temperature and Time: Lowering the temperature can decrease the solubility of the desired salt.[6]- Minimize Solvent Usage: Use the minimum amount of solvent necessary for crystallization and for washing the filtered crystals to reduce product loss.[6] |
Visualizing the Diastereomeric Resolution Workflow
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. onyxipca.com [onyxipca.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(4-Nitrophenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and ensure the integrity of your results.
The synthesis of 1-(4-nitrophenyl)ethanamine from 4-nitroacetophenone appears straightforward but is complicated by the presence of two reducible functional groups: a nitro group and a ketone. The choice of synthetic route and the precise control of reaction parameters are critical to selectively form the desired primary amine without affecting the nitro group or over-reducing the ketone. This guide addresses the most frequent issues in a question-and-answer format, providing both diagnostic insights and validated protocols.
Frequently Asked Questions & Troubleshooting Guides
Q1: My yield is low, and I've identified 1-(4-nitrophenyl)ethanol as a major byproduct. What is causing this, and how can I prevent it?
A1: Plausible Cause & Troubleshooting
This is a classic chemoselectivity issue that commonly occurs during reductive amination when using a non-selective hydride reducing agent.
-
Causality: The formation of 1-(4-nitrophenyl)ethanol indicates that the reducing agent is directly reducing the starting material, 4-nitroacetophenone, before it can form an imine with the ammonia source. This is particularly common with powerful reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions. The reduction of the ketone carbonyl is often kinetically competitive with the formation of the imine intermediate.[1][2]
-
Expert Insight: To achieve a successful reductive amination, the reduction of the imine intermediate must be significantly faster than the reduction of the starting ketone. The key is to use a reducing agent that is selective for the protonated imine (iminium ion), which is more electrophilic than the ketone carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent reagents for this purpose because their reactivity is attenuated, and they are most effective under mildly acidic conditions (pH 4-6) that favor iminium ion formation.[2]
Troubleshooting Protocol: Selective Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitroacetophenone (1.0 eq) and a large excess of an ammonia source (e.g., ammonium acetate, 10 eq) in a suitable solvent like methanol.
-
pH Adjustment: Adjust the pH of the solution to ~5 using glacial acetic acid. This is crucial for promoting the formation of the iminium intermediate.[2]
-
Addition of Reducing Agent: Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) to the stirred solution. The milder nature of NaBH₃CN ensures it preferentially reduces the iminium ion over the ketone.[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product amine will have a lower Rf value than the starting ketone and can be visualized with a ninhydrin stain.
-
Workup: Once the reaction is complete, quench carefully with water, adjust the pH to be basic (pH > 10) with NaOH to deprotonate the amine, and extract the product with an organic solvent (e.g., ethyl acetate).
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Selectivity for Imine/Iminium | Common Side Product(s) |
| Sodium Borohydride (NaBH₄) | Neutral/Basic, MeOH | Low | 1-(4-nitrophenyl)ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly Acidic (pH 4-6) | High | Minimal ketone reduction |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Anhydrous, Acidic | High | Minimal ketone reduction |
| Catalytic Hydrogenation (H₂/Pd-C) | Neutral, H₂ pressure | Variable (see Q2) | See Question 2 below |
Reaction Pathway Visualization
Caption: Desired vs. side reaction in reductive amination.
Q2: During catalytic hydrogenation, I'm obtaining a complex mixture of products, including 4-aminoacetophenone and 1-(4-aminophenyl)ethanol. How can I achieve selectivity for 1-(4-nitrophenyl)ethanamine?
A2: Plausible Cause & Troubleshooting
Catalytic hydrogenation of a molecule with multiple reducible groups like 4-nitroacetophenone is a significant challenge where selectivity is dictated by the catalyst, support, and reaction conditions.[4]
-
Causality:
-
Formation of 4-aminoacetophenone: This occurs when the catalyst is highly selective for the reduction of the nitro group over the ketone. Palladium-based catalysts (e.g., Pd/C) are often used for the chemoselective hydrogenation of nitro groups.[4][5]
-
Formation of 1-(4-aminophenyl)ethanol: This is a product of over-reduction, where both the nitro group and the ketone have been reduced. Rhodium-based catalysts, for example, can be aggressive and lead to the reduction of both functionalities and even the aromatic ring under harsher conditions.[6][7]
-
The synthesis of your target, 1-(4-nitrophenyl)ethanamine, via this method is exceptionally difficult because it requires the selective reduction of the ketone in the presence of an ammonia source without reducing the nitro group. The conditions required for reductive amination often overlap with those that reduce the nitro group.
-
-
Expert Insight: Direct catalytic hydrogenation is generally not the preferred method for this specific transformation due to these competing reactions. A more robust strategy involves a two-step process: first, form an intermediate that protects or masks the ketone, then reduce the nitro group, and finally, reveal the amine. A more common route is the formation and subsequent reduction of the oxime.
Troubleshooting Protocol: Oxime Formation and Selective Reduction
-
Step 1: Oxime Synthesis:
-
React 4-nitroacetophenone (1.0 eq) with hydroxylamine hydrochloride (1.1 eq) in the presence of a base (e.g., sodium acetate) in an ethanol/water mixture.
-
Reflux the mixture until TLC indicates complete consumption of the starting material.
-
Cool the reaction and crystallize the 4-nitroacetophenone oxime product. This intermediate is now primed for reduction.
-
-
Step 2: Selective Reduction of the Oxime:
-
The reduction of the oxime to the primary amine can be achieved with various reagents. A common method is using zinc dust in acetic acid or catalytic hydrogenation with a catalyst like Raney Nickel, which can be selective for the C=N bond over the nitro group under controlled conditions.
-
Example (Zn/Acetic Acid): Suspend the oxime in acetic acid and add zinc dust portion-wise while controlling the temperature.
-
Monitor the reaction by TLC/GC-MS.
-
After completion, filter off the zinc salts, neutralize the filtrate, and extract the desired 1-(4-nitrophenyl)ethanamine.
-
Reaction Pathway Visualization
Caption: Competing pathways in the reduction of 4-nitroacetophenone.
Q3: I performed a Leuckart reaction with ammonium formate, but my product appears to be the N-formyl derivative. Is the reaction incomplete?
A3: Plausible Cause & Troubleshooting
This is not an incomplete reaction but rather a characteristic feature of the Leuckart reaction mechanism.
-
Causality: The Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, proceeds through an N-formyl intermediate.[8][9] The final step of the reaction sequence yields the N-formyl derivative of the amine, not the free primary amine directly. To obtain your target compound, a subsequent hydrolysis step is mandatory.[10]
-
Expert Insight: Many researchers new to this reaction are surprised by this outcome. The workup is as critical as the reaction itself. Acidic or basic hydrolysis is required to cleave the formyl group. Acid hydrolysis is generally cleaner and more common for base-sensitive compounds.
Troubleshooting Protocol: Hydrolysis of N-Formyl Intermediate
-
Reaction Workup: After the Leuckart reaction is complete (typically run at high temperatures, 120-165 °C), cool the reaction mixture.
-
Acid Hydrolysis: Add a strong acid, such as 6M hydrochloric acid, to the crude reaction mixture.
-
Heating: Heat the mixture to reflux for several hours to ensure complete cleavage of the amide bond.
-
Neutralization and Extraction: Cool the solution and carefully neutralize it with a strong base (e.g., NaOH) to a pH > 10. This deprotonates the ammonium salt of your product, liberating the free amine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the 1-(4-nitrophenyl)ethanamine.
Reaction Workflow Visualization
Caption: Standard workflow for a Leuckart synthesis.
References
- Currall, S. J., & Jackson, S. D. (2007). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules.
- Akiri, S., Ngcobo, N. L., & Ojwach, S. O. (2020). Comparative Study of Homogeneous and Silica Immobilized N^N and N^O Palladium(II) Complexes as Catalysts for Hydrogenation of Alkenes, Alkynes and Functionalized Benzenes.
- Hawkins, J. M., & Makowski, T. W. (2012). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Organic Process Research & Development. [Link]
- Jackson, S. D. (2010). Hydrogenation of Nitro-Substituted Acetophenones.
- Yamamoto, H., & Tashiro, M. (2018). Effect of Nanoporous Structure on the Catalytic Activity of Nanoporous Palladium for Hydrogenation of Nitro Compounds.
- Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry. [Link]
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions. [Link]
- Wikipedia. (n.d.).
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
- Wikipedia. (n.d.). Leuckart reaction. Wikipedia. [Link]
- Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica. [Link]
- Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molcules. [Link]
- Ke, C., et al. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine.
- Chemistry Steps. (n.d.).
- GlaxoSmithKline. (n.d.). Reductive Amination. GSK Solvent and Reagent Guides. [Link]
- ResearchGate. (n.d.). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Aurobindo Pharma Ltd. (2015). WO 2015/155664 A1 - An improved process for the preparation of mirabegron.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. erowid.org [erowid.org]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing the Synthesis of (S)-1-(4-nitrophenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-1-(4-nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Chiral amines are essential building blocks in the pharmaceutical and agrochemical industries, with approximately 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment[1][2]. This compound, in particular, serves as a valuable intermediate.
This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and make informed decisions to improve both yield and enantioselectivity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Overall Yield
A low isolated yield is one of the most common challenges. The root cause often depends on the synthetic strategy employed.
| Probable Cause | Underlying Explanation & Recommended Solution |
| Incomplete Imine Formation (Asymmetric Reductive Amination) | The condensation of 4-nitroacetophenone with an amine source (like ammonia) to form the corresponding imine is a reversible equilibrium.[3] If the imine is not formed efficiently in situ, the subsequent reduction step will be slow and incomplete, leading to low yield. Solution: To drive the equilibrium toward the imine, remove the water byproduct. This can be achieved by adding a dehydrating agent, such as 4Å molecular sieves, or by using a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)4), which accelerates imine formation.[4] |
| Catalyst Poisoning or Deactivation (Asymmetric Reductive Amination) | The nitrogen-containing substrate, intermediate, and amine product can act as ligands, strongly coordinating to the transition metal catalyst (e.g., Ru, Ir, Rh) and deactivating it.[3][5] This is particularly problematic with the high basicity and nucleophilicity of N-alkyl amines.[5] Solution: Screen different chiral ligands, as their electronic and steric properties can mitigate catalyst poisoning. Additionally, optimize the catalyst loading; sometimes a slightly higher loading can overcome partial deactivation. |
| Reaction Stalls at ~50% Conversion (Kinetic Resolution) | Kinetic Resolution (KR) works by selectively reacting one enantiomer of a racemic mixture faster than the other.[6] The theoretical maximum yield for the desired unreacted enantiomer is 50%.[2] Attempting to push the reaction beyond this point will not increase the yield of the desired enantiomer and will significantly decrease its enantiomeric purity. Solution: Monitor the reaction progress closely using chiral HPLC or GC. Stop the reaction when the conversion reaches approximately 50% to achieve the optimal balance of yield and enantiomeric excess (ee).[7] For yields exceeding 50%, a Dynamic Kinetic Resolution (DKR) is required. |
| Low Enzyme Activity or Inhibition (Biocatalysis) | Biocatalytic routes using transaminases or reductive aminases can suffer from low enzyme activity or stability under the chosen reaction conditions.[8] Furthermore, high concentrations of the substrate or the product can inhibit the enzyme, slowing or stopping the reaction.[9] Solution: Optimize reaction parameters such as pH, temperature, and buffer system.[10] To overcome inhibition, consider a fed-batch approach for the substrate and/or in situ product removal. Using an immobilized enzyme can enhance stability and allows for easier reuse, reducing overall cost.[11][12] |
Issue 2: Low Enantioselectivity (Low % ee)
Achieving high enantiomeric excess is the primary goal of asymmetric synthesis. Low selectivity points to fundamental issues with the chiral induction step.
| Probable Cause | Underlying Explanation & Recommended Solution |
| Suboptimal Catalyst/Ligand System (Asymmetric Reductive Amination) | The choice of the chiral ligand paired with the metal center is the single most critical factor for stereocontrol.[1] A given ligand may be highly effective for one substrate but not for another. Solution: There is no universal catalyst. A screening approach is necessary. For N-aryl ketimines, iridium catalysts with ligands like f-binaphane have shown excellent results.[5] For direct reductive amination of ketones, ruthenium and rhodium catalysts paired with various chiral diphosphine ligands are common starting points.[3][13] |
| Poor Enzyme Selectivity (Enzymatic Kinetic Resolution) | The enzyme's ability to discriminate between the two enantiomers, quantified by the enantiomeric ratio (E-value), may be insufficient.[14] Solution: Screen a variety of commercially available enzymes. For amine resolution, lipases are commonly used. Novozym 435 (immobilized Candida antarctica lipase B) is a robust and widely successful choice.[7][12][15] Also, optimize the acyl donor; bulkier acylating agents (e.g., isopropyl methoxyacetate instead of ethyl acetate) can sometimes enhance selectivity.[7][16] The choice of solvent can also dramatically impact enzyme performance. |
| Racemization of Product | The desired (S)-amine product might be racemizing under the reaction or workup conditions. This can be caused by harsh pH (acidic or basic) or elevated temperatures, especially if the stereocenter is labile. Solution: Analyze the product's optical purity at different stages of the process. If racemization is detected, employ milder workup and purification conditions. Avoid strong acids or bases and use minimal heat during solvent evaporation and chromatography. |
Part 2: Frequently Asked Questions (FAQs)
This choice depends on your primary goals and available resources. The following diagram and table summarize the key decision points.
Caption: Decision workflow for selecting a synthesis method.
Table 1: Comparison of Key Synthesis Strategies
| Feature | Asymmetric Reductive Amination (ARA) | Enzymatic Kinetic Resolution (EKR) | Dynamic Kinetic Resolution (DKR) |
| Max. Theoretical Yield | 100% | 50% | 100% |
| Atom Economy | High | Low (discards 50% of material) | High |
| Key Reagents | Prochiral Ketone, Amine Source, Chiral Metal Catalyst, Reducing Agent (e.g., H₂) | Racemic Amine, Enzyme (e.g., Lipase), Acyl Donor | Racemic Amine, Enzyme, Acyl Donor, Racemization Catalyst (e.g., Pd-based) |
| Pros | Direct, high-yielding route.[13][17] | Operationally simple, uses robust enzymes, predictable.[2][7] | Combines simplicity of EKR with 100% theoretical yield.[16] |
| Cons | Requires screening/optimization of expensive catalysts, potential for catalyst poisoning.[3][18] | Inherently wasteful unless the undesired enantiomer is recycled.[2] | Requires an additional catalyst for racemization which must be compatible with the enzyme. |
Success in ARA hinges on the harmonious interplay of several factors:
-
Chiral Ligand: This is the most crucial element for enantioselectivity. Extensive literature exists on ligands for asymmetric hydrogenation, including various diphosphines and phosphino-oxazolines.[1][5]
-
Metal Precursor: Iridium, Rhodium, and Ruthenium are the most common metals used.[3]
-
Amine Source: For primary amines, ammonia or an ammonium salt (e.g., NH₄I) is used. This can be challenging due to the low reactivity and potential for catalyst inhibition.[13]
-
Reducing Agent: High-pressure hydrogen gas is common, but transfer hydrogenation using sources like isopropanol or formic acid is also an effective and often more practical alternative.[19]
-
Additives: As mentioned, Lewis acids like Ti(OiPr)₄ can be critical for promoting the formation of the imine intermediate.[4]
After the enzymatic reaction, you will have a mixture of the unreacted (S)-amine and the acylated (R)-amide. Their different chemical properties allow for straightforward separation. A standard acid-base extraction is highly effective:
-
Dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The desired (S)-amine will be protonated and move to the aqueous layer. The neutral (R)-amide will remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine salt.
-
Extract the free (S)-amine back into an organic solvent.
-
Dry and concentrate the organic layer to isolate the pure (S)-amine.
Part 3: Key Experimental Protocols
The following protocols are generalized starting points. Optimization of concentrations, temperature, and reaction time will be necessary for your specific setup.
Protocol 1: Asymmetric Reductive Amination via Transfer Hydrogenation
This protocol is based on established methods for the asymmetric transfer hydrogenation of imines formed in situ.[3]
Caption: General workflow for Asymmetric Reductive Amination.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the metal precursor (e.g., [{RuCl₂(p-cymene)}₂]) and the chosen chiral ligand (e.g., a chiral diamine or amino alcohol).
-
Reagents: Add 4-nitroacetophenone (1.0 equiv.) and the amine/hydrogen source (e.g., a formic acid/triethylamine mixture or ammonium formate, 5.0 equiv.).
-
Solvent: Add an anhydrous solvent such as isopropanol.
-
Reaction: Heat the mixture to the optimized temperature (typically 40-80 °C) and stir until the starting material is consumed as monitored by TLC or GC.
-
Workup: Cool the reaction to room temperature. Filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound. Determine the enantiomeric excess using chiral HPLC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol uses the robust and commercially available immobilized lipase Novozym 435.[7][12]
Caption: General workflow for Enzymatic Kinetic Resolution.
-
Setup: To a round-bottom flask, add racemic 1-(4-nitrophenyl)ethanamine (1.0 equiv.) and an anhydrous organic solvent (e.g., toluene or MTBE).
-
Reagents: Add the acylating agent (e.g., ethyl acetate, 0.5-0.6 equivalents). Using a slight excess can be beneficial, but a large excess should be avoided.
-
Enzyme: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of amine).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitoring: Periodically take small aliquots of the reaction mixture, filter out the enzyme, and analyze by chiral HPLC to determine both the conversion and the enantiomeric excess of the remaining amine.
-
Quench: Once the reaction reaches ~50% conversion, stop the reaction by filtering off the enzyme. The enzyme can be washed with solvent and reused.
-
Separation: Concentrate the filtrate. Separate the unreacted (S)-amine from the formed (R)-amide using the acid-base extraction procedure described in the FAQ section.
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications.
- Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. (2022). Thieme.
- Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. (n.d.). ResearchGate.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI.
- Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC - NIH. (2020). National Center for Biotechnology Information.
- Application Notes and Protocols for the Kinetic Resolution of Amines. (n.d.). BenchChem.
- Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development.
- Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (n.d.). Europe PMC.
- Kinetic resolution of amines. (n.d.). Bode Research Group, ETH Zurich.
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. (2007). Organic Chemistry Portal.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024). National Center for Biotechnology Information.
- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI.
- Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science.
- New Methodology for the Asymmetric Reduction of Ketones. (n.d.). PubMed.
- Asymmetric Reduction of Ketones. (n.d.). Sigma-Aldrich.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Asymmetric Reductive Amination. (2013). University of Liverpool.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Asymmetric reductive amination of ketones. (2004). Google Patents.
- Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC - NIH. (n.d.). National Center for Biotechnology Information.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. New methodology for the asymmetric reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Chiral Resolution
Welcome to the Technical Support Center for Chiral Resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of enantiomers. In the pharmaceutical industry, ensuring the purity of a single enantiomer is paramount for drug efficacy and safety, as enantiomers of the same chiral drug can have vastly different biological activities.[1][2] This resource provides a structured approach to optimizing and troubleshooting the most common chiral resolution techniques.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step protocols and the scientific rationale behind them.
Diastereomeric Salt Crystallization
This classical resolution technique is widely used for its scalability and robustness, particularly for chiral acids and amines.[][4] It involves the formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in their physical properties, most commonly solubility.[5][6]
Problem: No Crystallization or "Oiling Out"
This is a frequent challenge where the diastereomeric salt either fails to precipitate or separates as an immiscible liquid.[7][8]
Possible Causes & Corrective Actions:
-
Inappropriate Solvent System: The solvent is a critical factor, as it must exhibit a significant solubility difference between the two diastereomeric salts.[8][9]
-
Protocol: Systematic Solvent Screening. A systematic approach is recommended to identify the optimal solvent.[7][9]
-
Select a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, and hydrocarbons).
-
In separate vials, dissolve small, equivalent amounts of the racemic mixture and the resolving agent in each solvent.
-
Observe which solvents promote the precipitation of a crystalline solid upon cooling or evaporation.
-
For promising solvents, create ternary phase diagrams to precisely determine the optimal composition for selective crystallization.[10]
-
-
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.[7][8]
-
Action: Increase the concentration by carefully evaporating the solvent or by adding an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.[8]
-
-
High Solubility of Both Diastereomers:
-
Inhibition of Nucleation:
Problem: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
This indicates poor separation of the two diastereomers.
Possible Causes & Corrective Actions:
-
Suboptimal Resolving Agent: The choice of resolving agent is crucial for forming diastereomeric salts with sufficient solubility differences.[10] Tartaric acid and its derivatives are common choices for resolving chiral bases.[4][5]
-
Action: Screen a variety of commercially available resolving agents. The solid-phase behavior of the resulting diastereomeric salts should be investigated prior to any large-scale experiment.[10]
-
-
Incorrect Molar Ratio: The stoichiometry between the resolving agent and the racemic substrate can significantly impact the resolution efficiency.
-
Co-precipitation of Diastereomers:
-
Action: Optimize the cooling profile. A slower cooling rate can improve selectivity. Additionally, consider recrystallizing the obtained solid to enhance its purity.
-
Experimental Workflow for Optimizing Diastereomeric Salt Crystallization
Caption: Workflow for optimizing diastereomeric salt crystallization.[7]
Enzymatic Kinetic Resolution
This technique utilizes the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[11][12] This leaves the unreacted enantiomer in high enantiomeric excess.
Problem: Low Conversion Rate
Possible Causes & Corrective Actions:
-
Suboptimal Enzyme Activity:
-
Action: Ensure the reaction conditions (temperature, pH, solvent) are optimal for the chosen enzyme. For lipases, a temperature range of 30-50°C is often a good starting point.[13] The pH of the buffer from which the enzyme is immobilized can also significantly affect its activity in organic solvents, a phenomenon known as "pH memory".[13]
-
-
Enzyme Inhibition or Denaturation:
-
Insufficient Enzyme Concentration:
-
Action: Increase the enzyme loading. A dose-response experiment can determine the optimal concentration.[13]
-
Problem: Low Enantiomeric Excess (e.e.)
Possible Causes & Corrective Actions:
-
Poor Enzyme Enantioselectivity:
-
Action: Screen different enzymes. Lipases from Candida rugosa (CRL) and Pseudomonas species are common choices with good performance for a variety of substrates.[13]
-
-
Reaction Proceeding Beyond 50% Conversion: In a standard kinetic resolution, the maximum yield for a single enantiomer is 50%. Pushing the reaction beyond this point will decrease the e.e. of the remaining substrate.
-
Action: Monitor the reaction progress closely (e.g., by GC or HPLC) and stop it at or near 50% conversion.
-
-
Racemization:
-
Action: Ensure the reaction conditions are not causing racemization of the starting material or product. Run a control experiment without the enzyme to verify this.[13]
-
Protocol: Immobilization of Lipase on Celite
-
Prepare a solution of the lipase in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add Celite as a support material (e.g., a 1:4 enzyme to support weight ratio).[13]
-
Gently stir the mixture for a few hours at a controlled low temperature (e.g., 4°C) to facilitate adsorption.[13]
-
Filter the mixture to separate the immobilized enzyme.
-
Wash the immobilized enzyme with cold buffer to remove any unbound enzyme, followed by a wash with a solvent like acetone to remove excess water.[13]
-
Dry the immobilized enzyme under vacuum until a constant weight is achieved.[13]
Chiral Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[2]
Problem: Poor Resolution of Enantiomers
Possible Causes & Corrective Actions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.
-
Action: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are versatile and widely effective.[14]
-
-
Suboptimal Mobile Phase:
-
Action: Systematically optimize the mobile phase composition. This includes the type and ratio of organic modifiers (e.g., isopropanol, ethanol in normal phase) and the use of additives. For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and selectivity.[14][15]
-
-
Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition and can have a significant, sometimes unpredictable, effect on resolution.[15]
-
Action: Screen a range of temperatures. Generally, lower temperatures enhance chiral selectivity.[15]
-
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Corrective Actions:
-
Secondary Interactions: Basic analytes can interact with residual acidic silanol groups on silica-based CSPs, causing peak tailing.[14]
-
Column Overload: Injecting too much sample can lead to peak distortion.[16]
-
Action: Reduce the sample concentration or injection volume.[15]
-
-
Contaminated Column or Guard Column:
Troubleshooting Workflow for Poor Enantiomeric Resolution in Chiral HPLC
Caption: Troubleshooting workflow for poor enantiomeric resolution.[15]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for chiral resolution on a commercial scale? A1: The most common techniques used at a commercial scale are diastereomeric salt formation, kinetic resolution (often enzymatic), and chiral chromatography.[18] Each method has its advantages and is chosen based on the specific compound and economic considerations.[18]
Q2: How do I select an appropriate chiral resolving agent? A2: The selection of a resolving agent is crucial and often empirical. For resolving chiral bases, tartaric acid and its derivatives are a popular first choice due to their availability and effectiveness.[4][5] A screening of several resolving agents is highly recommended to find one that provides diastereomeric salts with a significant difference in solubility.[10]
Q3: What is dynamic kinetic resolution (DKR)? A3: DKR is an advanced form of kinetic resolution where the less reactive enantiomer is racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution.[11]
Q4: Why is temperature control so important in chiral separations? A4: Temperature plays a complex role in chiral recognition.[15] In chromatography, it affects the thermodynamics of the interaction between the enantiomers and the chiral stationary phase.[14] In crystallization, it directly influences the solubility of the diastereomeric salts.[19] For enzymatic resolutions, temperature affects both the reaction rate and the enzyme's stability and enantioselectivity.[13]
Q5: My chiral HPLC column performance has degraded over time. What can I do? A5: A decline in performance can be due to contamination or degradation of the stationary phase. First, try flushing the column with a strong, compatible solvent as per the manufacturer's instructions.[17] For immobilized polysaccharide-based columns, flushing with solvents like DMF or THF may be permissible and can help remove strongly adsorbed contaminants.[17] If washing does not restore performance, the column may need to be replaced.[15]
Data Summary
Table 1: Key Parameters for Optimizing Diastereomeric Salt Crystallization
| Parameter | Typical Range/Consideration | Impact on Resolution | Reference(s) |
| Resolving Agent | Tartaric acid derivatives, mandelic acid, etc. | High | [10],[4] |
| Solvent | Alcohols, ketones, esters, hydrocarbons | High | [19],[9] |
| Molar Ratio (Agent:Racemate) | 0.5:1 to 1.5:1 | Medium | [5],[4] |
| Temperature | 0°C to reflux | High | [19],[9] |
| Concentration | Varies with solubility | Medium | [7] |
Table 2: Common Enzymes and Conditions for Kinetic Resolution
| Enzyme | Typical Substrate(s) | Common Acylating Agent | Optimal Temperature | Reference(s) |
| Candida rugosa Lipase (CRL) | Alcohols, Amines | Vinyl acetate | 30-50°C | [13] |
| Pseudomonas cepacia Lipase | Alcohols | Isopropenyl acetate | 30-50°C | [20] |
| Lipozyme TL IM (T. lanuginosus) | Alcohols | Vinyl acetate | 40-60°C | [13] |
References
- Chiral Resolution with and without Resolving Agents. (2015-02-02). Pharmaceutical Technology. [Link]
- Troubleshooting guide for HPLC analysis of chiral compounds. (2025-12). BenchChem Technical Support.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01).
- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025-05-26). Pure Synth.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Part 6: Resolution of Enantiomers. (2025-09-15). Chiralpedia. [Link]
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry.
- Optimizing Diastereomeric Salt Crystallization for Enantiomer Separ
- Advances and applications of chiral resolution in pharmaceutical field. (2022-06-08). PubMed. [Link]
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (2025). BenchChem.
- Technical Support Center: Optimization of Enzymatic Kinetic Resolution for L-Menthol Production. (2025). BenchChem.
- Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. (2014). Crystal Growth & Design. [Link]
- Advancement of Chiral Resolution and Separations: Techniques and Applications. (2024-02-27). Highlights in Science, Engineering and Technology. [Link]
- A Comparative Guide to the Efficacy of Tartrate-Based Resolving Agents in Diastereomeric Salt Form
- Troubleshooting diastereomeric salt crystallization for chiral resolution. (2025). BenchChem.
- Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE. (2025). BenchChem.
- How to overcome poor crystallization in diastereomeric salt form
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022-12-19). CrystEngComm. [Link]
- Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023-03-28). Reaction Chemistry & Engineering. [Link]
- Strategies for chiral separation: from racemate to enantiomer.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (2025). BenchChem.
- Strategies for chiral separation: from racemate to enantiomer. (2023-09-27). Chemical Science. [Link]
- Chiral Separations. (2010-07-19). Annual Review of Analytical Chemistry. [Link]
- The Fundamentals of Chiral Resolution: Why Chirality Matters. (2025-04-27). Chiralpedia. [Link]
- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. (2021-08-11).
- Kinetic resolution. Wikipedia. [Link]
- Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. (2019-07-03). Biochemistry. [Link]
- Parallel kinetic resolution of racemic mixtures: a new strategy for the preparation of enantiopure compounds?. (2002-09-20). Chemical Society Reviews. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022-06-01). LCGC. [Link]
- Troubleshooting Guide. Phenomenex. [Link]
- Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. (2024-10-29). ACS Engineering Au. [Link]
- Resolution of Racemic Mixtures. OrgoSolver. [Link]
- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis.
- Kinetic Resolution of Enantiomers in Racemic and Enantiomerically Enriched 2-Alkanols by Pseudomonas cepacia Lipase C
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2012-07-01).
- Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pure-synth.com [pure-synth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. orgosolver.com [orgosolver.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chiraltech.com [chiraltech.com]
- 18. pharmtech.com [pharmtech.com]
- 19. approcess.com [approcess.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Preserving the Stereochemical Integrity of (S)-1-(4-nitrophenyl)ethanamine
This guide is designed for researchers, scientists, and drug development professionals working with the chiral amine (S)-1-(4-nitrophenyl)ethanamine. Our goal is to provide in-depth technical guidance to anticipate and troubleshoot issues related to racemization, ensuring the stereochemical purity of your material throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, this means the desired (S)-enantiomer is converted into a 1:1 mixture of the (S) and (R)-enantiomers, rendering the sample optically inactive.
This is a significant concern in pharmaceutical development because the biological activity of a chiral molecule is often exclusive to one enantiomer. The presence of the undesired (R)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even significant off-target toxicity. The 4-nitro substituent on the phenyl ring can influence the electronic properties of the molecule, potentially affecting the stability of the chiral center compared to unsubstituted phenylethylamines.
Q2: What is the primary chemical mechanism responsible for the racemization of this amine?
A: The primary mechanism for racemization in 1-phenylethylamine derivatives is typically base-catalyzed deprotonation-reprotonation at the chiral carbon (the carbon atom bonded to the amino group and the phenyl ring). The benzylic proton on this carbon is acidic. A base can abstract this proton to form a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a mixture of both (S) and (R) enantiomers. The electron-withdrawing nature of the para-nitro group is expected to increase the acidity of this benzylic proton, making this compound particularly susceptible to base-catalyzed racemization.
Caption: Base-catalyzed racemization of this compound.
Troubleshooting Guide: Preventing Racemization in Experiments
Issue 1: Loss of enantiomeric excess (ee) is observed after basification or aqueous work-up.
-
Root Cause Analysis: Exposure to basic conditions is a primary driver of racemization for this compound. The use of strong inorganic bases (e.g., NaOH, K₂CO₃) or even some organic amine bases can be sufficient to cause significant loss of stereochemical purity. This is a known issue for chiral amines, where basic aqueous work-ups have been observed to decrease enantiomeric excess significantly.[1] The problem is likely exacerbated for this compound due to the electron-withdrawing nitro group increasing the acidity of the benzylic proton.
-
Recommended Solutions & Protocols:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases like sodium hydroxide or potassium carbonate for work-ups.
-
Use Weaker Organic Bases: If a base is necessary, consider using sterically hindered or weaker organic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are known to cause less racemization compared to smaller, stronger bases like triethylamine.
-
Minimize Contact Time: If a basic wash is unavoidable, perform it quickly at low temperatures (e.g., 0 °C) and immediately proceed to the next step.
-
Salt Precipitation/Filtration: Consider isolating the product as a salt (e.g., hydrochloride or tartrate) by precipitation from a suitable organic solvent. This often avoids an aqueous basic work-up altogether.
-
Issue 2: Racemization occurs during a chemical reaction, such as N-acylation or N-alkylation.
-
Root Cause Analysis: Many common reactions involving amines are performed under conditions that can promote racemization. This includes the use of basic catalysts or reagents, elevated temperatures, and prolonged reaction times. For instance, in peptide coupling or Boc-protection, the presence of a base is often required, creating a racemization-prone environment.
-
Recommended Solutions & Protocols:
-
Parameter Optimization: The key factors to control are Temperature, Solvent, Base, and Time.
-
Protocol: Racemization-Suppressed Boc Protection:
-
Dissolution: Dissolve this compound (1.0 equiv.) in a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 equiv.) portion-wise or as a solution in the reaction solvent.
-
Base Selection (if necessary): If a base is required, add a non-nucleophilic, sterically hindered base like DIPEA (1.1 equiv.) dropwise. Avoid stronger, less hindered bases.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor closely by TLC. Allow to warm to room temperature only if necessary and for the shortest time possible. Unnecessarily long reaction times increase the risk of racemization.[2]
-
Work-up: Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl) and proceed with extraction. Avoid basic aqueous washes.
-
-
| Parameter | Recommendation for Minimizing Racemization | Rationale |
| Temperature | Maintain low temperatures (e.g., 0 °C to RT). Avoid heating. | Racemization is a thermally activated process. Higher temperatures increase the rate of deprotonation-reprotonation. |
| Solvent | Use non-polar, aprotic solvents (e.g., DCM, THF). | Polar protic solvents can facilitate proton transfer and stabilize the charged intermediates that lead to racemization. |
| Base | Use weak, sterically hindered bases (e.g., DIPEA) or catalyst-free conditions if possible. | Stronger, less hindered bases are more effective at abstracting the benzylic proton, accelerating racemization.[1] |
| pH Control | Maintain neutral or acidic conditions where possible. | Racemization of amines is significantly accelerated at basic pH.[3] |
| Reaction Time | Minimize reaction time by monitoring progress closely. | Prolonged exposure to potentially racemizing conditions increases the likelihood of product erosion.[2] |
Issue 3: Gradual loss of optical purity is observed during storage.
-
Root Cause Analysis: this compound, especially as a free base, can be susceptible to degradation and racemization over time, potentially accelerated by light, heat, and atmospheric CO₂ (which can form carbamates and alter the local pH). The hydrochloride salt form is generally more stable.
-
Recommended Storage Protocol:
-
Form: Store the compound as its hydrochloride salt if possible. The protonated ammonium salt is not susceptible to deprotonation at the chiral center.
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).[4]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and CO₂.
-
Light: Protect from light by using an amber vial.[4] The nitroaromatic group can be light-sensitive.
-
Caption: Recommended workflow for reactions involving this compound.
Analytical Verification of Enantiomeric Excess (ee)
It is crucial to verify the enantiomeric excess of your material before and after any experimental procedure where racemization is a risk.
| Analytical Technique | Principle | Suitability for this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Highly Recommended. This is the most common and reliable method for determining the ee of chiral amines.[5][6][7] |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses supercritical CO₂ as the mobile phase, often providing faster separations. | A viable and often faster alternative to HPLC for chiral amine separations.[8] |
| NMR Spectroscopy with Chiral Discriminating Agents | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. | Can be used for rapid analysis but may require method development and may be less accurate than chromatographic methods. |
References
- BenchChem. (2025). Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines. Benchchem.
- ChemBK. (2024, April 9). (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. ChemBK.
- TCI America. (2018, July 6). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine Hydrochloride. TCI America.
- ResearchGate. (2025, August 10). Efficient racemization of 1-phenylethylamine and its derivatives.
- ResearchGate. (n.d.). General mechanism of base-catalysed racemisation.
- BLDpharm. (n.d.). 132873-57-5|this compound hydrochloride. BLDpharm.
- TradeIndia. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. TradeIndia.
- PubMed. (2011, January 3). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. PubMed.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- National Institutes of Health. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.
- University of Leeds. (n.d.).
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- LCGC International. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- ACS Publications. (2023, July 28). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Google Patents. (n.d.). US6548704B2 - Racemization of optically active amines.
- Herald Scholarly Open Access. (2018, October 23).
- FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
- Der Pharma Chemica. (n.d.).
- Phenomenex. (n.d.).
- Wiley-VCH. (n.d.).
- TCI Chemicals. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3. TCI Chemicals.
- ResearchGate. (2025, August 5). Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE.
- ResearchGate. (2017, May 14). Does specific rotation change with solvent?.
- ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc.
- PubMed Central. (n.d.).
- ResearchGate. (2023, January 10). 2-Phenethylamines in Medicinal Chemistry: A Review.
- ChemRxiv. (n.d.). 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams*. ChemRxiv.
- PubMed. (2006, June 8). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. PubMed.
- ResearchGate. (2022, January 27). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate.?.
- ResearchGate. (2024, July 10). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum.
- ResearchGate. (2023, July 20). Influence of polar solvents on the growth and characteristic aspects of m-nitroaniline single crystals.
- MDPI. (n.d.). Catalytic Stability of S-1-(4-Hydroxyphenyl)
- Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- ResearchGate. (2024, April 5). Experimental study of solvent effect on the heat transfer characteristics of 4-[(4-aminophenyl). ResearchGate. 4-[(4-aminophenyl)*.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient racemization of 1-phenylethylamine and its derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jigspharma.com [jigspharma.com]
- 5. uma.es [uma.es]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chiral resolution. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments, explaining not just the "how" but the critical "why" behind each step.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and critical problems encountered during diastereomeric salt crystallization.
Q1: I've mixed my racemate and resolving agent, but no crystals are forming, even after cooling. What's wrong?
This is the most common issue and typically points to problems with solubility and supersaturation, which is the essential driving force for crystallization.[1][2] Let's break down the potential causes and solutions.
Possible Causes & Solutions:
-
High Solubility of Diastereomeric Salts : The salt pair may be too soluble in your chosen solvent system, preventing the solution from becoming supersaturated upon cooling.[3][4]
-
Expert Causality : Crystallization can only occur when the concentration of a solute exceeds its solubility limit at a given temperature, creating a thermodynamically unstable supersaturated state.[2] If both of your diastereomeric salts are highly soluble, this state is never achieved.
-
Solution 1: Systematic Solvent Screening : The most crucial step is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[4][5] A good solvent system will show low solubility for the desired diastereomer and higher solubility for the undesired one.[1] Screen a range of solvents with varying polarities and hydrogen-bonding capabilities.[6][7]
-
Solution 2: Anti-Solvent Addition : Introduce a solvent in which the salts are poorly soluble (an "anti-solvent") to the system.[1][3] This should be done slowly and methodically to avoid crashing out the material as an oil. The anti-solvent reduces the overall solvating power of the system, inducing supersaturation.
-
-
Insufficient Supersaturation : The concentration of your salt may be below its solubility limit even at the lower temperature.[1][4]
-
Inhibition of Nucleation : Crystal formation begins with nucleation, a process that can be inhibited by impurities in the racemate, resolving agent, or solvent.[1][4]
-
Expert Causality : Impurities can interfere with the self-assembly of molecules into an ordered crystal lattice, increasing the energy barrier for nucleation.
-
Solution 1: Purify Starting Materials : Ensure the starting materials are of high purity.[1]
-
Solution 2: Seeding : If you have a small crystal of the desired diastereomeric salt, add it to the supersaturated solution.[4] This seed crystal acts as a template, bypassing the initial nucleation barrier and promoting controlled crystal growth.
-
Solution 3: Induce Nucleation : Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections on the glass surface that may serve as nucleation sites.
-
-
Incorrect Stoichiometry : The molar ratio of the racemic compound to the resolving agent may not be optimal for salt formation and crystallization.[3][4]
-
Solution : While a 1:1 ratio is a common starting point, the optimal stoichiometry can vary. Experiment with different ratios, such as using a half-equivalent (0.5:1) of the resolving agent.[8]
-
Q2: My product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to high supersaturation or the salt's melting point being lower than the crystallization temperature.[6]
Possible Causes & Solutions:
-
Supersaturation is too High : The solution is too concentrated, or the temperature was dropped too quickly, leading to spontaneous liquid-liquid phase separation rather than ordered crystallization.
-
Inappropriate Solvent System : The chosen solvent may be too "good," solvating the salt so effectively that it prefers to remain in a disordered, liquid-like state.
-
Solution : Change the solvent system. Often, moving to a less polar solvent can favor crystallization over oiling out.[6]
-
-
Low Melting Point : The melting point of the diastereomeric salt may be below the temperature of the experiment.
-
Solution : Attempt the crystallization at a lower temperature.
-
Q3: I have crystals, but my yield is very low. How can I improve it?
A low yield indicates that a significant portion of your target diastereomer remains dissolved in the mother liquor.[4]
Possible Causes & Solutions:
-
Substantial Solubility of the Target Salt : The desired diastereomeric salt is still quite soluble in the chosen solvent, even at low temperatures.[4]
-
Premature Isolation : The crystallization process may have been stopped before reaching equilibrium.
-
Solution : Allow for longer crystallization times (e.g., 12-24 hours) to ensure the system has reached thermodynamic equilibrium.[4]
-
-
Incorrect Stoichiometry : The molar ratio of the racemate to the resolving agent can significantly impact yield.[4]
-
Solution : Screen different stoichiometric ratios. Sometimes using less than one equivalent of the resolving agent can improve the recovery of the desired enantiomer.
-
Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Low diastereomeric excess indicates poor selectivity and co-precipitation of the more soluble diastereomer.[5] This is a common and critical challenge.
Possible Causes & Solutions:
-
Insufficient Solubility Differentiation : The fundamental requirement for this technique is a significant difference in the solubility of the diastereomeric salts.[4] If this difference is small, both salts will crystallize.
-
Cooling Rate is Too Fast : Rapid cooling increases supersaturation quickly for both diastereomers, leading to kinetic trapping and co-precipitation rather than selective crystallization of the less soluble, thermodynamically favored salt.[5]
-
Solution : Slow down the cooling process significantly. This can be achieved by insulating the flask or placing it in a large, warm water bath that is allowed to cool slowly to room temperature overnight.[5]
-
-
Formation of a Solid Solution : In some challenging cases, the two diastereomers are miscible in the solid state, forming a single crystalline phase with a variable composition (a solid solution). This makes separation by simple crystallization very difficult.[9]
-
Kinetic vs. Thermodynamic Control : Occasionally, the more soluble diastereomer crystallizes faster (kinetic product).
-
Solution : Allowing the crystallization mixture to stir for an extended period (a process known as aging or Ostwald ripening) can allow the system to equilibrate. The initially formed kinetic product may redissolve, allowing the more stable, less soluble thermodynamic product to crystallize.[1]
-
Experimental Protocols & Data Presentation
Protocol 1: Rapid Solvent Screening for Crystallization
Objective : To rapidly identify promising solvent systems for the selective crystallization of one diastereomer.
Methodology : This protocol is designed for a 96-well plate format to efficiently screen multiple conditions with minimal material.
-
Preparation : In separate stock solutions, dissolve the racemic compound and the chiral resolving agent in a solvent known to be a good solubilizer for both (e.g., methanol).
-
Dispensing : Dispense equimolar amounts of the racemate and resolving agent solutions into each well of a 96-well microplate.
-
Evaporation : Evaporate the solvent completely to leave behind the diastereomeric salt mixture in each well.
-
Solvent Addition : Add a precise volume (e.g., 200 µL) of each test solvent to the columns of the plate. The plate should cover a range of solvent polarities.
-
Equilibration : Seal the plate and agitate it at a controlled temperature (e.g., 50°C) for several hours to ensure salt formation and dissolution, then allow it to cool slowly to room temperature and stir for 12-24 hours.
-
Analysis :
-
Visually inspect each well for the presence of crystalline solids.
-
Centrifuge the plate to pellet the solid.
-
Carefully sample the supernatant (mother liquor) from each well.
-
Analyze the supernatant by chiral HPLC to determine the concentration and ratio of the two diastereomers remaining in solution.[6] The most promising solvent is the one that shows the largest difference in concentration between the two diastereomers.
-
Data Presentation: Illustrative Solvent Screening Results
The goal is to find a solvent that maximizes the solubility ratio, indicating high selectivity.
| Solvent System | Polarity Index | Solubility of Diastereomer 1 (mg/mL) | Solubility of Diastereomer 2 (mg/mL) | Solubility Ratio (S2/S1) | Crystal Morphology |
| Methanol | 5.1 | 50 | 75 | 1.5 | Small Needles |
| Isopropanol | 3.9 | 15 | 45 | 3.0 | Prisms |
| Ethyl Acetate | 4.4 | 5 | 8 | 1.6 | Fine Powder |
| Toluene | 2.4 | <1 | <1 | - | No Dissolution |
| Acetonitrile | 5.8 | 40 | 55 | 1.4 | Plates |
In this example, Isopropanol would be the most promising candidate for further optimization due to the highest solubility ratio.[1]
Frequently Asked Questions (FAQs)
Q5: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization?
Chiral resolution by this method is based on a foundational principle of stereochemistry. Enantiomers (non-superimposable mirror images) have identical physical properties (e.g., solubility, melting point), making them impossible to separate by standard physical means like crystallization.[5] The process involves three key steps:
-
Salt Formation : The racemic mixture (a 50:50 mix of two enantiomers) is reacted with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[4][10] This acid-base reaction forms a pair of diastereomeric salts.
-
Separation : Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent.[4][5][11] This difference allows one diastereomer to be selectively crystallized from solution while the other remains in the mother liquor.
-
Liberation : After the less soluble diastereomeric salt is isolated by filtration, the chemical bond with the resolving agent is broken (typically by adding an acid or a base) to release the desired pure enantiomer.[4][8]
Q6: How do I choose an appropriate resolving agent?
The selection of the resolving agent is a critical decision that often requires screening.[4] Key factors to consider include:
-
Chemical Compatibility : The resolving agent must be an acid if your racemate is a base, and vice versa, to ensure efficient salt formation. The pKa difference between the compound and the resolving agent should ideally be greater than 2 to favor salt formation.[7]
-
Physical Properties of Salts : The resulting diastereomeric salts must be stable, crystalline solids. A successful resolution hinges on the salts exhibiting a significant difference in solubility in a common, practical solvent.[4]
-
Availability and Cost : The resolving agent must be commercially available in high enantiomeric purity and be economically viable for the intended scale of your work.[4] Tartaric acid and its derivatives are common choices for this reason.[8]
Q7: Can I achieve a yield greater than 50% for the desired enantiomer?
Yes, under specific circumstances, yields approaching 100% are possible through a powerful technique called Crystallization-Induced Diastereomeric Transformation (CIDT) .[4]
-
Mechanism : CIDT is applicable when the undesired diastereomer in the solution can epimerize (racemize at its chiral center) under the crystallization conditions. As the desired, less soluble diastereomer crystallizes out of solution, it shifts the equilibrium in the solution. The dissolved, undesired diastereomer then converts into the desired diastereomer to re-establish equilibrium, which subsequently crystallizes.[4] This process continues, theoretically allowing for the complete conversion of the racemate into a single enantiomer. This often requires the presence of a catalytic amount of a base or acid to facilitate the epimerization.[12]
Visualized Workflows and Logic
General Workflow for Diastereomeric Salt Resolution
Caption: A typical experimental workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Logic: No Crystallization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Nitration of Phenylethylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nitration of phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential but often challenging chemical transformation. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the issues you may encounter in the lab. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic strategy.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues. Each entry details the problem, its probable chemical causes, and actionable solutions grounded in established laboratory practice.
Issue 1: My reaction yields are consistently low, with a complex mixture of products observed in my HPLC/TLC analysis.
Question: I'm attempting to nitrate phenylethylamine directly using a standard mixed acid (HNO₃/H₂SO₄) protocol at low temperatures, but I'm getting very little of the desired 4-nitrophenylethylamine. What's going wrong?
Probable Cause: The primary issue is the direct nitration of an unprotected primary amine under strong acidic conditions. The ethylamine side chain (-CH₂CH₂NH₂) is an activating, ortho, para-directing group. However, in a strong acid medium like a nitrating mixture, the basic amine group is protonated to form the phenylethylammonium ion (-CH₂CH₂NH₃⁺). This ammonium group is a powerful deactivating, meta-directing group. This fundamental change in electronics deactivates the aromatic ring towards electrophilic substitution and, if any reaction occurs, directs the nitro group to the meta position, while also increasing the likelihood of side reactions.
Furthermore, the strong oxidizing nature of nitric acid can degrade the phenylethylamine molecule, leading to tarry, complex mixtures.
Recommended Solutions:
-
Implement an Amine Protection Strategy: This is the most critical step for a successful nitration. By converting the amine to an amide (e.g., an acetamide), you maintain the ortho, para-directing influence and protect the functional group from both protonation and oxidation.[1][2] The electron-withdrawing effect of the acyl group also helps to moderate the reaction.[1]
-
Strict Temperature Control: Maintain temperatures at or below 0°C during the addition of the nitrating agent to minimize oxidative degradation and the formation of polynitrated byproducts.[2]
Workflow: Troubleshooting Low Yields
Here is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting decision tree for low-yield nitration.
Issue 2: My reaction mixture turns dark brown or black upon adding the nitrating agent.
Question: Even with a protected amine, my reaction solution darkens significantly, and I end up with a tar-like precipitate upon workup. How can I prevent this?
Probable Cause: This indicates significant degradation, most likely due to oxidation. The ethyl side chain and the aromatic ring itself are susceptible to oxidation by nitric acid, especially at elevated temperatures or in the presence of catalytic impurities like metal ions. The primary oxidation product of the amine group is phenylacetaldehyde, which can be further oxidized to phenylacetic acid.[3][4]
Recommended Solutions:
-
Use High-Purity Reagents and Solvents: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative side reactions. Use high-purity acids and acid-washed glassware.
-
Degas Solvents: Dissolved oxygen can contribute to oxidative degradation. While less critical in a highly oxidizing medium, it is good practice for sensitive substrates.
-
Consider a Milder Nitrating Agent: If mixed acid proves too harsh, acetyl nitrate (prepared from acetic anhydride and nitric acid) can be a milder alternative, potentially reducing oxidative byproduct formation.[5]
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized "hot spots" where the temperature can rise, accelerating degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the nitration of phenylethylamine, and how do they form?
The byproduct profile depends heavily on whether an amine protection strategy is used.
-
Without Amine Protection: The reaction is often uncontrolled, leading to a host of byproducts including meta-nitrophenylethylammonium salts, oxidation products, and potentially some para and ortho isomers if a fraction of the amine remains unprotonated.
-
With Amine Protection (e.g., N-acetylphenylethylamine): The reaction is much cleaner, but byproducts are still possible.
-
ortho-Nitrophenylethylamine (2-Nitrophenylethylamine): This is the most common isomeric byproduct. The N-acetyl group is an ortho, para-director, leading to a mixture of the 2- and 4-nitro isomers. The 4-nitro isomer is typically favored due to reduced steric hindrance. One industrial method reported the 2-nitro isomer content to be less than 0.05% after purification, indicating that careful control can heavily favor the para product.[1]
-
Dinitrated Products: If the reaction temperature is too high or an excess of the nitrating agent is used, a second nitro group can be added to the ring, yielding dinitrophenylethylamine derivatives.[6]
-
Oxidized Byproducts: As mentioned in the troubleshooting section, oxidation of the side chain or aromatic ring can lead to phenolic or aldehydic impurities.[3]
-
Q2: Why is protecting the amine group so crucial? Explain the mechanism.
Protecting the amine group is the cornerstone of a successful phenylethylamine nitration. The mechanism involves converting the highly basic and acid-sensitive primary amine into a neutral, stable amide.
Mechanism: Protection & Electrophilic Aromatic Substitution
Caption: Recommended three-step synthesis pathway.
The key benefits of this approach are:
-
Prevents Protonation: The amide is not basic and will not be protonated by the strong acid, preserving the activating nature of the substituent.
-
Maintains ortho, para-Direction: The N-acetyl group remains an ortho, para-director, guiding the incoming electrophile (NO₂⁺) to the desired positions.
-
Reduces Oxidative Degradation: The amide is more resistant to oxidation than the free amine.[1][2]
Q3: How do I separate the 2-nitro and 4-nitro isomers?
Separation is typically achieved through recrystallization. The two isomers have different physical properties (e.g., polarity, crystal lattice energy), which can be exploited. Often, the desired 4-nitrophenylethylamine hydrochloride salt is less soluble in specific solvent systems and will crystallize out, leaving the 2-nitro isomer in the mother liquor.[1][7]
-
Example Purification: A crude product mixture can be dissolved in a suitable solvent like methanol or an ethanol/water mixture, heated to ensure complete dissolution, and then cooled slowly.[2][8] The 4-nitro isomer hydrochloride will precipitate as a purified solid. Purity should be confirmed by HPLC, with a target of >99.5% for most pharmaceutical applications.[1][8]
Section 3: Experimental Protocols & Data
Protocol: Synthesis of 4-Nitrophenylethylamine Hydrochloride via Protection-Nitration-Deprotection
This protocol is a synthesis of common industrial and laboratory procedures.[1][2][8] Warning: This procedure involves strong acids and hazardous materials. Adhere to all institutional safety protocols.
Part 1: Amine Protection (Acetylation)
-
In a reaction vessel, combine β-phenylethylamine (1.0 eq) with a suitable solvent (e.g., toluene).
-
Slowly add acetic anhydride (1.1 eq) while stirring. The reaction is exothermic. Maintain the temperature between 40-50°C.
-
Stir for 4-5 hours at this temperature until TLC or HPLC indicates complete conversion to N-(2-phenylethyl)acetamide.
-
The resulting mixture can often be used directly in the next step.
Part 2: Nitration
-
In a separate, cooled vessel (-5 to 0°C), prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 65%, 1.2 eq) to concentrated sulfuric acid (e.g., 98%, 2.0 eq).
-
Maintain the temperature of the nitrating mixture below 10°C.
-
Slowly add the N-acetylphenylethylamine solution from Part 1 to the nitrating mixture, ensuring the reaction temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 2-3 hours.
-
Monitor the reaction by HPLC. Once the starting material is consumed, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., 30% NaOH solution) to a pH of 6-7.
-
Extract the product, N-(2-(4-nitrophenyl)ethyl)acetamide, with a suitable organic solvent like toluene or ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 3: Deprotection (Acid Hydrolysis)
-
Dissolve the crude N-(2-(4-nitrophenyl)ethyl)acetamide from Part 2 in a solvent such as ethanol.
-
Add concentrated hydrochloric acid (e.g., 2M HCl) to adjust the pH to approximately 1.[8]
-
Heat the mixture to reflux (approx. 80°C) and maintain for 12-20 hours.[7][8]
-
Monitor the reaction by HPLC for the disappearance of the acetylated intermediate.
-
Upon completion, cool the reaction mixture to room temperature, then further to 0-5°C to induce crystallization of the product.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield 4-nitrophenylethylamine hydrochloride as a yellow to brown crystalline powder.[7]
Data Summary: Reaction Parameters
The choice of reagents and conditions significantly impacts the outcome.
| Parameter | Condition/Reagent | Rationale & Common Byproducts |
| Amine Status | Unprotected | Not Recommended. Protonation leads to deactivation and meta-direction. High potential for oxidation. |
| Protected (e.g., Acetamide) | Recommended. Preserves o,p-direction, prevents oxidation, and leads to cleaner reactions.[1][2] | |
| Nitrating Agent | HNO₃ / H₂SO₄ | Strong, effective, and common. Can cause oxidation and dinitration if not carefully controlled.[9] |
| Acetyl Nitrate | Milder agent, may reduce oxidative byproducts. Useful for sensitive substrates.[5] | |
| Temperature | > 10°C | Increases rates of oxidation and dinitration. Leads to lower yields and purity. |
| 0 to 5°C | Optimal. Balances reaction rate with suppression of side reactions.[2] | |
| Deprotection | Acid Hydrolysis (HCl/H₂SO₄) | Effective method to remove the acetyl group and directly crystallize the hydrochloride salt.[8] |
References
- Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Wikipedia. (n.d.). Phenethylamine.
- Chemguide. (n.d.). the preparation of phenylamine (aniline).
- PubMed. (2005). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde.
- Google Patents. (1997). US5616818A - Process for the polynitration of aromatic compounds.
- ResearchGate. (2019). Nitration, Methods and Mechanisms.
- National Center for Biotechnology Information. (n.d.). Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices.
- ResearchGate. (2005). Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde.
Sources
- 1. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5616818A - Process for the polynitration of aromatic compounds - Google Patents [patents.google.com]
- 7. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 8. 4-Nitrophenethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Solvent Systems for Chiral Resolution
Welcome to the Technical Support Center for optimizing solvent systems in chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. Our focus is on not just what to do, but why specific choices in solvent systems are critical for achieving successful and robust chiral separations.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about solvent systems in chiral chromatography, providing concise answers and foundational knowledge.
Q1: What are the primary modes of chromatography for chiral separations and how do their solvent systems differ?
A: The most common modes are Normal-Phase (NP), Reversed-Phase (RP), Polar Organic Mode (POM), and Supercritical Fluid Chromatography (SFC). Each utilizes distinct solvent systems tailored to the separation mechanism.
-
Normal-Phase (NP) HPLC: Employs a non-polar mobile phase and a polar stationary phase. Typical mobile phases consist of alkanes (like hexane or heptane) mixed with an alcohol (such as isopropanol or ethanol).[1] This mode is often a starting point for screening chiral compounds.[2][3]
-
Reversed-Phase (RP) HPLC: Uses a polar mobile phase, typically aqueous-organic mixtures (e.g., water/acetonitrile or water/methanol), with a non-polar stationary phase.[4][5] This mode is highly compatible with mass spectrometry (MS) detection.[6][7]
-
Polar Organic Mode (POM): Utilizes polar organic solvents like methanol, ethanol, or acetonitrile, often with additives to suppress or promote ionization.[6][8] POM is beneficial for compounds with poor solubility in non-polar solvents and offers LC-MS compatibility.
-
Supercritical Fluid Chromatography (SFC): Primarily uses supercritical carbon dioxide (CO₂) as the main mobile phase component, mixed with a small percentage of an organic modifier (co-solvent) like methanol or ethanol.[9][10][11] SFC is known for its speed, reduced solvent consumption, and lower environmental impact.[10][12]
Q2: Why are mobile phase additives like acids and bases necessary in chiral separations?
A: Mobile phase additives are crucial for improving peak shape, resolution, and controlling the ionization state of analytes. For acidic or basic compounds, adding a small amount of a corresponding acidic or basic modifier can significantly enhance separation.
-
For Basic Analytes: An amine additive such as diethylamine (DEA) or triethylamine (TEA) is often added to the mobile phase in NP-HPLC to minimize undesirable interactions between the basic analyte and acidic sites on the silica-based stationary phase, thereby reducing peak tailing and improving resolution.[1][13]
-
For Acidic Analytes: An acidic additive like trifluoroacetic acid (TFA), formic acid, or acetic acid is used to suppress the ionization of acidic analytes, leading to better peak shapes and often improved chiral recognition.[4][14]
-
In Polar Ionic Mode (PIM): A combination of an acid and a base is used to promote ionic interactions, which can be a dominant mechanism for enantiomeric recognition on certain chiral stationary phases (CSPs), such as macrocyclic glycopeptides.[15]
The concentration of these additives is typically low, around 0.1%, but can have a dramatic impact on selectivity and even reverse the elution order of enantiomers.[3][13]
Q3: Can I use any solvent with any chiral column?
A: No, solvent compatibility is highly dependent on the type of chiral stationary phase (CSP).
-
Coated Polysaccharide-Based CSPs: These are the traditional type and have significant solvent restrictions. Solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone can damage or dissolve the coated chiral polymer, leading to irreversible column damage.[16][17][18] It is crucial to consult the manufacturer's instructions for a list of "forbidden" solvents.[19]
-
Immobilized Polysaccharide-Based CSPs: In these newer generation columns, the chiral selector is covalently bonded to the silica support. This immobilization provides much greater solvent compatibility, allowing for the use of a wider range of solvents, including those forbidden for coated phases.[19][20] This expanded solvent choice can be advantageous for improving solubility and exploring unique selectivities.[19][21]
Q4: My sample is not soluble in the mobile phase. What are my options?
A: Dissolving the sample in the mobile phase is always the best practice to avoid peak distortion and potential precipitation on the column.[19][22] If solubility is an issue:
-
Use a Stronger, Miscible Solvent: Dissolve the sample in a minimal amount of a stronger solvent that is miscible with the mobile phase. However, be aware that this can lead to peak distortion if the injection solvent is significantly stronger than the mobile phase.[16][19]
-
Switch to a Different Chromatographic Mode: If your compound has poor solubility in non-polar normal-phase solvents, consider switching to a polar organic or reversed-phase method where solubility is likely to be better.[21] Immobilized phases offer the flexibility to use solvents like DMSO or DMF for sample injection, which can be particularly useful in preparative chromatography.[20][23]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the optimization of solvent systems for chiral resolution.
Issue 1: Poor or No Resolution of Enantiomers
If your enantiomers are co-eluting or showing very poor separation, it indicates a lack of chiral recognition under the current conditions.
Causality and Troubleshooting Workflow
The primary reason for poor resolution is a suboptimal combination of the chiral stationary phase (CSP) and the mobile phase. Chiral recognition is a highly specific three-point interaction, and minor changes in the solvent system can significantly alter this interaction.[2]
Caption: Troubleshooting workflow for poor chiral resolution.
Step-by-Step Protocol: Systematic Mobile Phase Screening
-
Select Appropriate CSPs: Based on the analyte's structure, choose a few different types of CSPs for initial screening (e.g., polysaccharide-based, Pirkle-type, or macrocyclic glycopeptide).[2] Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[3][20]
-
Screen Across Different Modes: Test the selected columns in normal-phase, polar organic, and reversed-phase modes.[2][3] This multi-modal screening significantly increases the chances of finding a successful separation.
-
Optimize the Most Promising Condition:
-
Vary the Modifier Concentration: In NP, systematically change the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane).
-
Change the Modifier Type: Sometimes, switching from isopropanol to ethanol, or vice-versa, can dramatically alter selectivity.[24]
-
Introduce Additives: For ionizable compounds, add 0.1% of an appropriate acid or base and observe the effect on resolution.[13]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises resolution and the accuracy of quantification.
Causality and Troubleshooting
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds interacting with acidic silanol groups on the silica support.[22] It can also indicate column contamination or degradation.[16]
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the sample concentration or the injection volume.[4]
-
-
Split Peaks: This can be caused by dissolving the sample in a solvent much stronger than the mobile phase or by a partially blocked column frit.[16]
-
Solution: Dissolve the sample in the mobile phase. If the problem continues, try back-flushing the column (if permitted by the manufacturer) to dislodge any particulates from the inlet frit.[16]
-
Issue 3: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification and quantification unreliable.
Causality and Troubleshooting
-
Insufficient Column Equilibration: Chiral columns, particularly in normal-phase, can require a significant amount of time to equilibrate with the mobile phase.
-
Mobile Phase Inconsistency: Evaporation of the more volatile component of the mobile phase (e.g., hexane) can alter its composition and affect retention times.
-
Solution: Prepare fresh mobile phase daily and keep the reservoir tightly sealed.[22]
-
-
Temperature Fluctuations: Chiral separations can be sensitive to temperature changes.
III. Experimental Protocols & Data
Protocol 1: Generic Screening for a Novel Chiral Compound
This protocol outlines a systematic approach to finding a suitable starting point for method development.
-
Column Selection: Choose a set of 3-4 complementary polysaccharide-based CSPs (e.g., cellulose and amylose derivatives).
-
Mobile Phase Preparation: Prepare the following mobile phase systems:
-
Normal Phase (NP):
-
A: n-Hexane/Isopropanol (90:10, v/v)
-
B: n-Hexane/Ethanol (90:10, v/v)
-
-
Polar Organic Mode (POM):
-
C: Acetonitrile/Methanol (95:5, v/v) with 0.1% additive (acid or base as needed)
-
-
Reversed Phase (RP):
-
D: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid
-
-
-
Screening Procedure:
-
Equilibrate the first column with mobile phase A for at least 30 minutes.
-
Inject the sample.
-
Repeat for each mobile phase, ensuring proper column flushing between solvent systems (especially when switching from NP to RP).
-
Repeat the entire process for each selected column.
-
-
Data Evaluation: Analyze the chromatograms for the best initial separation (baseline or partial). The condition providing the best result will be the starting point for further optimization.
Data Presentation: Impact of Mobile Phase Additives
The following table illustrates the typical effect of additives on the resolution of a basic chiral compound on a polysaccharide-based CSP in normal phase.
| Mobile Phase Composition (Hexane/IPA, 90/10) | Additive (0.1%) | Resolution (Rs) | Peak Shape |
| No Additive | None | 0.8 | Significant tailing for both enantiomers |
| With Basic Additive | Diethylamine (DEA) | 2.1 | Symmetrical peaks, improved separation |
| With Acidic Additive | Trifluoroacetic Acid (TFA) | 0.0 (co-elution) | Loss of chiral recognition, poor peak shape |
Data is illustrative and based on common observations.[1][14][24]
IV. Visualization of Concepts
Logical Workflow for Chiral Method Development
The development of a robust chiral method follows a logical progression from initial screening to fine-tuning optimization.
Caption: A logical workflow for chiral method development.
V. References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
-
New insights into supercritical fluid chromatography for chiral separations. (n.d.). Analytical Methods (RSC Publishing).
-
Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
-
Supercritical fluid chromatography. (n.d.). Wikipedia.
-
A Systematic Approach to Chiral Screening and Method Development. (2020). Phenomenex Blog.
-
Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs for Chiral HPLC. (n.d.). Sigma-Aldrich.
-
Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography. (2006). Journal of Separation Science. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
-
Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. (n.d.). Chromatography Today.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies.
-
Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Sigma-Aldrich.
-
Chiral chromatography method screening strategies: Past, present and future. (2021). Journal of Chromatography A. [Link]
-
Troubleshooting poor peak resolution in chiral separation of HETE enantiomers. (n.d.). Benchchem.
-
Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). National Institutes of Health.
-
High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. (n.d.). ResearchGate.
-
Frequently Asked Questions. (n.d.). Daicel Chiral Technologies.
-
The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate.
-
Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
-
Chiral Resolution and Confirmation. (n.d.). Veranova.
-
High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. (2020). Organic Process Research & Development.
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (n.d.). Springer Nature Experiments.
-
HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases. (n.d.). Sigma-Aldrich.
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments.
-
Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
-
Chiral mobile phase additives for improved liquid-chromatography separations. (n.d.). Google Patents.
-
Chiral HPLC Method Development. (n.d.). I.B.S. Inc.
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
-
Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). Benchchem.
-
Chiral Method Development. (n.d.). Neopharm Labs.
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PMC - NIH.
-
Spin-Based Chiral Separations and the Importance of Molecule–Solvent Interactions. (2023). ACS Publications.
-
How can I improve my chiral column resolution? (2014). ResearchGate.
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (n.d.). AFMPS.
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (n.d.). LCGC North America.
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). MDPI.
-
6 Top Chiral Chromatography Questions. (2020). Regis Technologies.
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate.
-
Chiral FAQs. (n.d.). MZ-Analysentechnik.
-
14.3: Chiral Chromatography. (2020). Chemistry LibreTexts.
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies.
-
Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
-
Chiral resolution. (n.d.). Wikipedia.
-
6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
-
Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. (n.d.). Benchchem.
-
When using the CHIRALPAK® immobilised columns, are there any problems with diluting my sample in a solvent other than mobile phase? (n.d.). Chiral Technologies.
Sources
- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. selvita.com [selvita.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chiraltech.com [chiraltech.com]
- 17. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 18. mz-at.de [mz-at.de]
- 19. chiraltech.com [chiraltech.com]
- 20. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 21. pharmtech.com [pharmtech.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chiraltech.com [chiraltech.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Guide: Classical Resolution via Diastereomeric Salt Crystallization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral Amines as Resolving Agents and Resolution of Racemic Acids [ns1.almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 14. scite.ai [scite.ai]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 19. diva-portal.org [diva-portal.org]
- 20. rsc.org [rsc.org]
- 21. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Stability issues of (S)-1-(4-nitrophenyl)ethanamine in solution
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for handling and troubleshooting stability issues related to (S)-1-(4-nitrophenyl)ethanamine and its solutions. As a chiral intermediate, its stability is paramount for reproducible results in synthesis and analysis. This center is structured to provide rapid answers through FAQs and detailed guidance for complex issues in the Troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound hydrochloride?
A1: The solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[2] The compound is known to be hygroscopic and light-sensitive.[1] Under these conditions, the solid compound has a shelf life of approximately two years.[1]
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: this compound hydrochloride is soluble in water and other polar solvents.[1] For many applications, anhydrous polar aprotic solvents like acetonitrile (ACN) or polar protic solvents like methanol (MeOH) or ethanol (EtOH) are suitable. The choice of solvent should be guided by the specific requirements of your experiment and the downstream application. Always use high-purity, anhydrous solvents to minimize potential degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of amines in solution is highly dependent on pH.[3] The primary amine group in this compound is basic. In acidic to neutral pH, the amine will be protonated (as the ammonium ion), which is generally less susceptible to oxidation than the free base. Extreme pH levels, both acidic and basic, can catalyze degradation pathways such as hydrolysis or oxidation.[4] It is crucial to buffer your aqueous solutions to a stable pH range, typically slightly acidic (pH 4-6), to maintain the protonated state and minimize degradation.
Q4: Is this compound sensitive to light?
A4: Yes. The presence of the 4-nitroaromatic chromophore makes the compound susceptible to photodegradation.[1] Nitroaromatic compounds can absorb UV-visible light, leading to photolytic cleavage and the formation of various degradation products.[5][6] It is imperative to protect solutions from light by using amber vials or by covering containers with aluminum foil, especially during storage and long experiments.
Troubleshooting Guide: Solution Stability Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My solution of this compound is developing a yellow or brown color over time.
Cause & Explanation: Discoloration is a common indicator of chemical degradation. For this compound, two primary mechanisms are likely at play:
-
Photodegradation: Nitroaromatic compounds are known to undergo complex photochemical reactions when exposed to light.[5] This can lead to the formation of colored by-products like nitrophenols or other conjugated species.[5][7]
-
Oxidative Degradation: The phenylethylamine scaffold, even with the electron-withdrawing nitro group, can be susceptible to oxidation.[8] This process can be accelerated by dissolved oxygen, trace metal ion contaminants, or elevated temperatures.
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution in an amber volumetric flask or a clear flask wrapped in aluminum foil. Store the solution in the dark.
-
Deoxygenate Solvents: If oxidation is suspected, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before preparing the solution.
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or higher purity solvents.
-
Consider Antioxidants: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but its compatibility with your downstream application must be verified.
Issue 2: I am observing a progressive decrease in the concentration of my stock solution, confirmed by HPLC analysis.
Cause & Explanation: A quantifiable loss of the parent compound confirms a stability issue. The rate of degradation is influenced by several environmental factors.
| Factor | Mechanism | Recommended Action |
| Temperature | Accelerates the rate of all chemical degradation reactions.[8] | Store stock solutions at a reduced temperature (e.g., 2-8°C). Allow the solution to return to room temperature before use to avoid condensation. |
| Light | Induces photolysis of the nitroaromatic group.[6] | Always store solutions in light-blocking containers (amber vials) and minimize exposure during handling.[9] |
| pH (Aqueous) | The unprotonated free amine is more susceptible to oxidation. Extreme pH can catalyze other reactions.[4] | For aqueous solutions, use a buffer to maintain a slightly acidic pH (e.g., pH 4-6). |
| Air (Oxygen) | Facilitates oxidative degradation pathways.[8] | Prepare solutions with deoxygenated solvents and consider storing them under an inert gas headspace (N₂ or Ar). |
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for decreased solution concentration.
Issue 3: My HPLC chromatogram shows new, unidentified peaks appearing over time.
Cause & Explanation: The appearance of new peaks is direct evidence of degradation, where the parent compound is converting into other chemical entities. For nitroaromatic compounds, photodegradation can be a significant pathway, potentially leading to the reduction of the nitro group or hydroxylation of the aromatic ring.[5][10]
Potential Degradation Pathway:
Caption: A potential photodegradation pathway for nitroaromatic compounds.[5]
Troubleshooting Steps:
-
Methodical Stability Study: Conduct a formal stability study to identify the factors causing degradation. An example protocol is provided below.
-
Peak Identification: If necessary for your research, consider using techniques like High-Resolution Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can help elucidate their structures.
-
Review Analytical Method: Ensure your analytical method is stability-indicating, meaning that the degradation product peaks are well-resolved from the main compound peak. Common analytical techniques include HPLC with UV detection.[11][12]
Experimental Protocol: Solution Stability Assessment via HPLC-UV
This protocol outlines a systematic approach to evaluate the stability of this compound in a specific solvent under various conditions.
1. Objective: To determine the degradation rate of this compound in a chosen solvent (e.g., 50:50 Acetonitrile:Water) under different light and temperature conditions.
2. Materials:
-
This compound hydrochloride (≥99% purity)[1]
-
HPLC-grade acetonitrile and water
-
pH 5.0 Acetate Buffer
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector (detection wavelength ~274 nm, characteristic of nitroaromatic compounds)
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Temperature-controlled chamber/oven
-
Amber and clear HPLC vials
3. Stock Solution Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of this compound hydrochloride in the chosen solvent.
-
From this, prepare a working solution of ~50 µg/mL.
4. Experimental Setup: Aliquot the working solution into separate vials for each condition:
-
Condition A (Control): Amber vial, stored at 2-8°C.
-
Condition B (Ambient/Light): Clear vial, stored on a lab bench at room temperature (~25°C).
-
Condition C (Ambient/Dark): Amber vial, stored on a lab bench at room temperature (~25°C).
-
Condition D (Elevated Temp/Dark): Amber vial, stored in a chamber at 40°C.
5. Time Points and Analysis:
-
Analyze all samples by HPLC at initial time (T=0).
-
Continue analysis at specified time points (e.g., T=2h, 6h, 24h, 48h, 1 week).
-
At each time point, inject triplicate samples from each condition.
-
Record the peak area of the parent compound.
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control (Condition A).
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Plot % Remaining versus time for each condition.
-
Calculate the degradation rate for each condition. Note the appearance and growth of any new peaks, calculating their area as a percentage of the total area to monitor impurity formation.
7. Self-Validating Interpretation: The results will provide a clear, quantitative measure of stability. For example, a rapid decrease in concentration in Condition B compared to C will definitively prove light sensitivity. A faster decrease in D compared to C will quantify the effect of temperature. This systematic approach ensures trustworthy and actionable conclusions.
References
- BLDpharm. This compound hydrochloride.
- TCI AMERICA. (2018). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine Hydrochloride.
- Angene Chemical. (2024). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.
- Konieczny, R., & Kuling, D. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
- ExportersIndia. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride.
- Xie, H., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- Konieczny, R., & Kuling, D. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
- Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- ResolveMass Laboratories Inc. (2025).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Biosynth. (2019). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- Legrini, O., Oliveros, E., & Braun, A. M. (2003). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
- Fisher Scientific. (n.d.).
- Jayawadena, S. N., et al. (2018). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. PubMed Central.
- Sigma-Aldrich. (n.d.). Phenethylamine.
- ChemicalBook. (2025). (S)-1-(4-Nitrophenyl)ethylamine hydrochloride.
- Daher, F. A., et al. (n.d.). Influence of pH on α of selected chiral amino acids.
- BenchChem. (2025).
- Ju, K. S., & Parales, R. E. (2010).
- PubChem. 1-(4-Nitrophenyl)ethanamine.
- da Silveira, M. B., et al. (2025). Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Vardan, M. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Eawag. (2008).
- BLDpharm. This compound.
- Belda, L., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central.
- Takeda, T., et al. (2018). Characterization of the 3-methyl-4-nitrophenol Degradation Pathway and Genes of Pseudomonas Sp. Strain TSN1. PubMed.
- Thermo Fisher Scientific. (n.d.).
- Haigler, B. E., & Spain, J. C. (1995). Reactions involved in the lower pathway for degradation of 4-nitrotoluene by Mycobacterium strain HL 4-NT-1. PubMed.
- Belda, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
- World Health Organization. (n.d.). Analytical methods and achievability.
- Tlusty, M., et al. (2022). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI.
Sources
- 1. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Handling and storage of light-sensitive (S)-1-(4-nitrophenyl)ethanamine
Welcome to the technical support guide for (S)-1-(4-nitrophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of experiments involving this light-sensitive chiral amine. The information presented here is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
This compound is a valuable chiral building block in pharmaceutical and chemical synthesis, particularly for the development of active pharmaceutical ingredients (APIs).[1] Its utility is rooted in its specific stereochemistry, which is often crucial for biological activity. However, its inherent light sensitivity and hygroscopic nature present specific challenges in the laboratory.[1] This guide will address these challenges directly, providing you with the necessary information to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound.
Q1: What are the primary storage recommendations for this compound?
A1: To maintain its quality and ensure a shelf life of up to two years, this compound should be stored in a cool, dry place, away from direct sunlight and moisture.[1] Specifically, refrigeration at approximately 4°C in a tightly sealed container is recommended.[2] The use of amber vials or wrapping containers in aluminum foil can provide additional protection from light.[3]
Q2: Is this compound hazardous?
A2: While not classified as hazardous under US OSHA Hazard Communication Standard 2024, it is crucial to handle this compound with care in a laboratory setting.[4] It can cause skin and eye irritation.[5][6] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Q3: What is the appearance and solubility of this compound?
A3: this compound is typically a white to light yellow crystalline powder.[1] It is soluble in water and other polar solvents.[1]
Q4: How does light sensitivity affect the compound?
A4: Exposure to light, particularly UV and blue light, can provide the energy to initiate photodegradation.[3][7] This can lead to the breakdown of the molecule, resulting in a loss of purity and the formation of impurities.[3] These impurities can negatively impact experimental outcomes and potentially introduce safety concerns.
Troubleshooting Guide
Unforeseen experimental results are a common challenge in research. This guide provides a systematic approach to troubleshooting common issues encountered when working with this compound.
Problem 1: Inconsistent or Poor Reaction Yields
Symptoms:
-
Lower than expected product yield.
-
Significant batch-to-batch variability.
-
Presence of unexpected side products in analytical data (NMR, LC-MS).
Potential Causes & Solutions:
-
Cause: Degradation of the starting material due to improper storage.
-
Troubleshooting Step: Verify the storage conditions of your this compound. Has it been protected from light and moisture?
-
Solution: If degradation is suspected, it is recommended to use a fresh, properly stored batch of the reagent. For ongoing work, ensure all researchers are aware of the correct storage protocols.
-
-
Cause: Photodegradation during the experiment.
-
Troubleshooting Step: Review your experimental setup. Are reaction vessels exposed to direct sunlight or strong artificial light for extended periods?
-
Solution: Conduct the reaction in amber glass vessels or wrap the reaction flask with aluminum foil.[3] Work in a fume hood with the sash lowered to minimize light exposure.
-
-
Cause: Incompatible reaction conditions.
-
Troubleshooting Step: Review the reaction chemistry. Is the reaction sensitive to air or moisture? Are any of the reagents incompatible with the amine functionality?
-
Solution: Ensure all solvents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. Consult the SDS for a list of incompatible materials, which typically include acids, acid chlorides, acid anhydrides, and oxidizing agents.[2][4]
-
Problem 2: Poor Stereoselectivity in Chiral Synthesis
Symptoms:
-
Low enantiomeric excess (ee) or diastereomeric excess (de) of the desired product.
-
Formation of the undesired enantiomer or diastereomer.
Potential Causes & Solutions:
-
Cause: Racemization of the starting material or product.
-
Troubleshooting Step: Analyze a sample of the starting material by a chiral method (e.g., chiral HPLC) to confirm its enantiomeric purity.
-
Solution: If the starting material has degraded, acquire a new batch. If the product is susceptible to racemization, investigate if reaction conditions (e.g., high temperature, strong base) could be the cause and explore milder alternatives.[8]
-
-
Cause: Sub-optimal catalyst or reaction conditions.
-
Troubleshooting Step: The choice of catalyst, ligand, solvent, and temperature are critical in stereoselective synthesis.[8]
-
Solution: A systematic optimization of reaction parameters may be necessary. This could involve screening different chiral ligands, solvents of varying polarity, and adjusting the reaction temperature.
-
Troubleshooting Workflow Diagram
A workflow for troubleshooting common experimental issues.
Experimental Protocol: Standard Handling Procedure
This protocol outlines the best practices for weighing and preparing a solution of this compound to minimize degradation.
Objective: To accurately weigh and dissolve this compound while protecting it from light and atmospheric moisture.
Materials:
-
This compound (stored in a desiccator at 4°C)
-
Amber glass vial or a clear vial wrapped in aluminum foil
-
Spatula
-
Analytical balance
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas source (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation:
-
Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture on the cold solid.
-
Minimize ambient light in the workspace. Work in a fume hood with the light turned off if possible, or under yellow/red light.[3]
-
-
Weighing:
-
Tare the amber glass vial on the analytical balance.
-
Quickly transfer the desired amount of the crystalline powder to the vial using a clean, dry spatula.
-
Record the mass accurately.
-
Immediately and tightly seal the stock container of this compound and return it to the recommended storage conditions.
-
-
Dissolution:
-
If the subsequent reaction is air or moisture-sensitive, flush the vial containing the weighed amine with an inert gas.
-
Using a dry syringe, add the required volume of anhydrous solvent to the vial.
-
Gently swirl the vial to dissolve the solid completely.
-
Handling and Storage Workflow Diagram
Best practices for the storage and handling of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | [9] |
| Molecular Weight | 166.18 g/mol | [9] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥ 99% | [1] |
| Melting Point | 175-178 °C (hydrochloride salt) | [1] |
| Solubility | Soluble in water and polar solvents | [1] |
| Shelf Life | 2 years (under proper storage) | [1] |
Conclusion
By understanding the specific properties of this compound and implementing the handling and storage procedures outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental results. Proactive measures to protect this compound from light and moisture are paramount to maintaining its integrity and ensuring the success of your research endeavors.
References
- Overcoming poor stereoselectivity in chiral amine synthesis. BenchChem.
- SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride. Fisher Scientific.
- (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. TradeIndia.
- SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride. Fisher Scientific.
- Safety Data Sheet - 2-(4-Nitrophenyl)ethylamine hydrochloride. Biosynth.
- SAFETY DATA SHEET - 1-Ethynyl-4-nitrobenzene. TCI Chemicals.
- SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine Hydrochloride. TCI AMERICA.
- How to troubleshoot experiments. Chemistry World.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3). ChemicalBook.
- This compound hydrochloride. BLDpharm.
- (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. ChemBK.
- Light-Sensitive Injectable Prescription Drugs. PMC - NIH.
- Light-Sensitive Injectable Prescription Drugs—2022. PMC - NIH.
- 1-(4-Nitrophenyl)ethanamine. PubChem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.
- An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. ResearchGate.
- Light Sensitive Drug Products Need Protection. West Pharmaceutical Services.
- How To Protect Light Sensitive Products. LFA Tablet Presses.
- Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PMC - PubMed Central.
- Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. jigspharma.com [jigspharma.com]
- 2. 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-1-(4-nitrophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the precise and accurate enantiomeric analysis of chiral compounds is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-1-(4-nitrophenyl)ethanamine, a common chiral building block and amine model compound. We will delve into the rationale behind experimental choices, present comparative data, and provide actionable protocols to empower you in your chiral method development endeavors.
The Critical Choice: Selecting the Chiral Stationary Phase (CSP)
The heart of any successful chiral separation lies in the selection of the Chiral Stationary Phase (CSP). These specialized columns contain a chiral selector immobilized on a support material, creating a chiral environment where enantiomers can be differentially retained.[2] For primary amines like 1-(4-nitrophenyl)ethanamine, several classes of CSPs are viable, with polysaccharide-based and crown ether-based phases being prominent contenders.
Polysaccharide-Based CSPs: These are the workhorses of modern chiral chromatography, prized for their broad applicability and versatility.[1] Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) found in columns like Daicel CHIRALCEL OD-H and Phenomenex Lux Cellulose-1 , are particularly effective.[3] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[3]
Crown Ether-Based CSPs: These phases, like the one found in RStech ChiroSil , offer a more specialized mechanism for the separation of primary amines.[2] The chiral selector, typically a crown ether containing a chiral cavity, forms inclusion complexes with the protonated primary amine of the analyte. The stability of these complexes differs between enantiomers, leading to their separation. These columns are often highly efficient for primary amines but may require acidic mobile phases to ensure the analyte is in its cationic form.[4]
Comparative Performance Analysis
The true measure of a chiral method lies in its performance metrics. Below is a comparison of expected performance for the separation of 1-(4-nitrophenyl)ethanamine enantiomers on two distinct types of CSPs. The data for the Crown Ether-Based CSP is derived from literature, while the data for the Polysaccharide-Based CSP is projected based on extensive studies of similar primary aromatic amines on this phase.
| Parameter | Polysaccharide-Based CSP (e.g., CHIRALCEL OD-H / Lux Cellulose-1) | Crown Ether-Based CSP (e.g., ChiroSil RCA(+)) |
| Chiral Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | (+)-(18-Crown-6)-tetracarboxylic acid |
| Typical Mobile Phase | Normal Phase: Hexane/Isopropanol with a basic additive (e.g., Diethylamine) | Reversed-Phase: Aqueous acid (e.g., HClO₄) / Acetonitrile or Methanol |
| Separation Factor (α) | > 1.2 (Estimated) | 2.05[1] |
| Resolution (Rs) | > 1.5 (Achievable with optimization) | > 1.5 (Achievable) |
| Key Advantages | Broad applicability, versatile mobile phase options (NP, RP, Polar Organic) | High selectivity for primary amines |
| Considerations | Requires careful optimization of mobile phase and additive | Often requires acidic mobile phases, which may not be suitable for all analytes or LC-MS applications |
Experimental Protocols: A Step-by-Step Guide
Reproducibility and robustness are hallmarks of a well-developed analytical method. Here, we provide detailed, self-validating protocols for the chiral analysis of 1-(4-nitrophenyl)ethanamine on both polysaccharide and crown ether-based CSPs.
Protocol 1: Analysis on a Polysaccharide-Based CSP (Normal Phase)
This protocol is designed for a column such as the Daicel CHIRALCEL OD-H or Phenomenex Lux Cellulose-1. The normal phase mode is often a good starting point for amine separations on polysaccharide CSPs.
1. HPLC System and Column:
- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
- Column: Daicel CHIRALCEL OD-H, 250 x 4.6 mm, 5 µm (or equivalent).
2. Chromatographic Conditions:
- Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). The basic additive (DEA) is crucial for improving peak shape and reducing tailing of the amine analyte by masking active sites on the silica support.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C. Temperature control is important for reproducible retention times and selectivity.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Prepare a stock solution of racemic 1-(4-nitrophenyl)ethanamine at 1 mg/mL in the mobile phase.
- Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Dissolving the sample in the mobile phase is critical to prevent peak distortion.
4. System Suitability:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the racemic standard six times. The relative standard deviation (RSD) for the retention times of each enantiomer should be less than 2%, and the resolution between the enantiomeric peaks should be greater than 1.5.
Protocol 2: Analysis on a Crown Ether-Based CSP (Reversed-Phase)
This protocol is based on literature methods for the separation of 1-(4-nitrophenyl)ethanamine on a crown ether-based CSP.
1. HPLC System and Column:
- HPLC System: As in Protocol 1.
- Column: RStech ChiroSil RCA(+), 250 x 4.6 mm, 5 µm.
2. Chromatographic Conditions:
- Mobile Phase: 0.1% Perchloric Acid (HClO₄) in Water / Acetonitrile (ACN) (ratio to be optimized, e.g., 80:20 v/v). The acidic mobile phase ensures the primary amine is protonated, facilitating interaction with the crown ether.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Prepare a stock solution of 1-(4-nitrophenyl)ethanamine hydrogen chloride at 1 mg/mL in the mobile phase.
- Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
4. System Suitability:
- Equilibrate the column as described in Protocol 1.
- Perform six replicate injections of the standard. The RSD for retention times should be <2%, and the resolution should be >1.5.
Visualizing the Workflow and Logic
To further clarify the process of chiral method development and column selection, the following diagrams illustrate the key decision points and workflows.
Caption: A generalized workflow for chiral HPLC method development.
Caption: Logic for selecting a chiral stationary phase for a primary amine.
Conclusion and Expert Recommendations
For the chiral analysis of this compound, both polysaccharide-based and crown ether-based CSPs are excellent choices, albeit with different operational considerations.
-
For general screening and initial method development, a polysaccharide-based column like the CHIRALCEL OD-H or Lux Cellulose-1 is highly recommended due to its versatility across different mobile phase modes. The normal phase protocol provided is a robust starting point.
-
For applications requiring very high selectivity for a primary amine, a crown ether-based CSP such as ChiroSil RCA(+) can provide excellent results, as evidenced by the high separation factor reported in the literature. However, the requirement for acidic mobile phases should be considered, especially if the analyte is acid-labile or if the method is intended for LC-MS, where high concentrations of non-volatile acids can be problematic.
Ultimately, the choice of the optimal chiral HPLC method is a balance of performance, robustness, and compatibility with the analytical instrumentation and objectives. A systematic approach to screening and optimization, as outlined in this guide, will lead to the development of a reliable and accurate method for the enantiomeric analysis of this compound and other chiral amines.
References
- Lim, K. Y., Breitbach, Z. S., Armstrong, D. W., & Berthod, A. (2017). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex. [Link]
- Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
- Németh, G., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(15), 4545. [Link]
- Peluso, P., Cossu, S., Moretto, F., & Marchetti, M. (2009). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). Chirality, 21(5), 507–518. [Link]
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9). [Link]
- Al-Saeed, F. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4935. [Link]
- Daicel Corporation. (n.d.). CHIRALCEL OD-H. HPLC-MART. [Link]
- Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [Link]
- Phenomenex Inc. (n.d.). Lux Cellulose-1. [Link]
Sources
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (S)-1-(4-nitrophenyl)ethanamine
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. (S)-1-(4-nitrophenyl)ethanamine is a key chiral building block, and ensuring its enantiopurity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the three most robust and widely adopted analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative summary to aid researchers in selecting the most appropriate technique for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is a cornerstone technique for enantiomeric separation due to its high resolution, sensitivity, and broad applicability.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For primary amines like 1-(4-nitrophenyl)ethanamine, polysaccharide-based and cyclofructan-based CSPs are particularly effective.[1][3]
Scientific Principles
The enantioseparation on a CSP is governed by the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. The choice of mobile phase and additives is critical as it modulates these interactions.[1]
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of this compound using a polysaccharide-based chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral column: Polysaccharide-based CSP (e.g., cellulose or amylose derivatives)
-
Mobile Phase: Hexane/Isopropanol (IPA) with a basic additive (e.g., Diethylamine - DEA)
-
Sample: this compound dissolved in the mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) Hexane:IPA with 0.1% DEA. Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrument Setup:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Column Temperature: 25 °C.
-
-
Injection and Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the following formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
-
Expected Data
A successful separation will yield a chromatogram with two well-resolved peaks. For an enantiomerically pure sample of this compound, a single major peak will be observed. The presence of a smaller second peak would indicate the presence of the (R)-enantiomer.
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): High Efficiency for Volatile Amines
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[4][5] The separation mechanism is similar to chiral HPLC, relying on a chiral stationary phase, typically based on derivatized cyclodextrins.[4][5] For primary amines, derivatization to a less polar and more volatile form (e.g., trifluoroacetamide) is often necessary to improve peak shape and resolution.
Scientific Principles
In chiral GC, the enantiomers of the analyte partition between the inert carrier gas (mobile phase) and the chiral stationary phase. The differential interactions between the enantiomers and the CSP lead to different retention times. The use of derivatized cyclodextrins as CSPs provides a chiral cavity into which one enantiomer fits better than the other, resulting in enantioseparation.[5]
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess of this compound after derivatization.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., based on a derivatized β-cyclodextrin)
-
Derivatizing agent: Trifluoroacetic anhydride (TFAA)
-
Solvent: Dichloromethane (DCM)
-
Sample: this compound
Procedure:
-
Derivatization:
-
Dissolve ~1 mg of the amine in 0.5 mL of DCM.
-
Add 100 µL of TFAA and heat at 60 °C for 15 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Redissolve the residue in 1 mL of DCM.
-
-
Instrument Setup:
-
Install the chiral capillary column.
-
Set the oven temperature program (e.g., start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min).
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Use hydrogen or helium as the carrier gas at an appropriate flow rate.
-
-
Injection and Data Acquisition: Inject 1 µL of the derivatized sample solution and record the chromatogram.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
Expected Data
The resulting chromatogram should show two separated peaks corresponding to the derivatized enantiomers. The peak area ratio directly correlates with the enantiomeric ratio of the original sample.
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy: A Powerful Tool for Absolute Configuration and Purity
NMR spectroscopy offers a distinct approach for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them. This can be achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[6][7]
Scientific Principles
-
Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA (e.g., Mosher's acid chloride) to form a covalent bond, resulting in a mixture of diastereomers.[8] These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of their ratio.[8][9]
-
Chiral Solvating Agents (CSAs): The chiral amine forms non-covalent diastereomeric complexes with a CSA (e.g., a BINOL derivative).[10][11][12] This association is in rapid equilibrium, and the observed chemical shifts are the weighted average of the free and complexed states. The different spatial arrangements of the diastereomeric complexes lead to separate signals for the enantiomers.[11][12]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric excess of this compound using (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) as a CDA.
Materials:
-
NMR spectrometer
-
NMR tubes
-
(R)-Mosher's acid chloride
-
Sample: this compound
-
Deuterated solvent: Chloroform-d (CDCl₃)
-
A base (e.g., pyridine or triethylamine)
Procedure:
-
Derivatization:
-
In an NMR tube, dissolve ~5 mg of the amine in 0.6 mL of CDCl₃.
-
Add a slight excess of (R)-Mosher's acid chloride and a small amount of pyridine.
-
Shake the tube to ensure complete reaction.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric amides.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or the CF₃ group in ¹⁹F NMR) in the two diastereomers.
-
Integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
Calculate the enantiomeric excess.
-
Expected Data
The NMR spectrum will show two sets of signals for the diastereomeric products. By comparing the integrals of well-resolved, non-overlapping peaks, the relative abundance of each diastereomer, and thus each original enantiomer, can be determined.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
A Comparative Guide to Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for Chiral Amine Separation
For researchers, scientists, and professionals in drug development, the precise separation of chiral amines is a cornerstone of producing safe and effective pharmaceuticals. The stereochemistry of an amine can dramatically alter its pharmacological and toxicological profile, making robust enantioseparation a critical step in the development pipeline.[1][2] Two of the most powerful techniques in the chromatographer's arsenal for this challenge are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
This guide provides an in-depth, objective comparison of SFC and HPLC for the chiral resolution of primary amines. Moving beyond a simple list of pros and cons, we will explore the fundamental principles that drive separation in each technique, present supporting experimental data, and offer practical, step-by-step protocols to empower you to make an informed decision for your laboratory's specific needs.
At a Glance: Key Performance Metrics
Supercritical Fluid Chromatography has emerged as a powerful alternative to traditional HPLC for chiral separations, often providing comparable selectivity and resolution while offering significant advantages in speed and sustainability.[2][3][4]
| Performance Metric | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) - Normal Phase |
| Analysis Speed | 3 to 5 times faster than HPLC[5][6] | Slower, longer analysis times[2][3] |
| Solvent Consumption | Significantly lower, uses recycled CO2[6][7] | High consumption of organic solvents (e.g., hexane)[6] |
| Environmental Impact | "Green" technology, reduced hazardous waste[7][8] | Higher environmental footprint due to solvent use |
| Peak Symmetry | Often superior for basic compounds like amines[2][3] | Can be challenging, may require significant method development |
| Resolution | Comparable to HPLC, sometimes superior[6][9] | Can yield the greatest resolutions, but at the cost of time[2][3] |
| Column Equilibration | Faster, leading to higher throughput[7][9] | Slower equilibration times |
| Cost | Lower operational costs due to reduced solvent usage[6][10] | Higher solvent purchase and disposal costs |
The Core Principles: Understanding the "Why"
To effectively choose between SFC and HPLC, it's essential to understand the fundamental principles governing each technique and how they influence the separation of chiral amines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established technique that relies on a liquid mobile phase to transport a sample through a column packed with a stationary phase.[11] For chiral separations, a Chiral Stationary Phase (CSP) is employed. The separation of enantiomers is achieved through differential, transient diastereomeric interactions between the chiral analyte and the chiral selector on the stationary phase.[12][13]
The primary modes for chiral amine separation in HPLC are:
-
Normal-Phase (NP-HPLC): Utilizes a polar stationary phase and a non-polar mobile phase (e.g., hexane/ethanol). This mode often provides excellent selectivity for chiral compounds.[3]
-
Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile). While less common for initial chiral screening, it can be effective, especially with derivatized cyclodextrin or macrocyclic glycopeptide CSPs.[14]
-
Polar Organic Mode (PO-HPLC): Uses a polar mobile phase (like acetonitrile/methanol) with a polar CSP. This mode can offer shorter analysis times compared to NP-HPLC.[2][3]
The key to successful chiral HPLC of amines lies in the interactions between the analyte and the CSP, which can include hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[5][12] The choice of CSP, most commonly polysaccharide-based (cellulose or amylose derivatives), is critical and often determined through screening.[1][13]
Supercritical Fluid Chromatography (SFC)
SFC utilizes a mobile phase that is a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid.[8][15] The most common mobile phase is supercritical carbon dioxide (CO₂), often mixed with a small amount of a polar organic modifier like methanol.[5][15]
The unique properties of supercritical CO₂ are central to the advantages of SFC:
-
Low Viscosity: Allows for higher flow rates and thus faster separations without generating excessive backpressure.[7][16] This can reduce analysis times by a factor of 3 to 10 compared to HPLC.[17]
-
High Diffusivity: Leads to efficient mass transfer between the mobile and stationary phases, resulting in sharp peaks and high resolution.[7][8]
Like HPLC, SFC employs chiral stationary phases, and the separation mechanisms are similar, relying on stereoselective interactions.[5] However, the different nature of the CO₂-based mobile phase can lead to unique selectivities and elution orders compared to HPLC, making SFC a complementary technique.[5] For chiral amines, SFC often yields better peak shapes due to the properties of the mobile phase and the common use of additives.[2][3]
The Critical Role of Additives in Chiral Amine Separation
Chiral amines are basic compounds that can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and band broadening.[18][19] To counteract this, small amounts of additives are incorporated into the mobile phase in both HPLC and SFC.
-
In HPLC (Normal Phase): Basic additives like diethylamine (DEA) or triethylamine (TEA) are commonly used to improve peak shape.[1]
-
In SFC: A combination of an acidic additive (like trifluoroacetic acid, TFA) and a basic additive (like TEA) is often employed.[2][3] This combination can create a different selectivity environment compared to using the additives separately.[20] Basic additives are crucial for eluting basic compounds and improving peak symmetry.[18][19] Interestingly, in some SFC applications, adding the amine additive only to the sample diluent, rather than the entire mobile phase, can improve the chromatography and simplify post-purification removal of the additive.[21]
Experimental Workflows: A Visual Guide
The process of developing a chiral separation method follows a logical progression of screening and optimization for both techniques.
HPLC Method Development Workflow
Caption: General workflow for HPLC chiral method development.
SFC Method Development Workflow
Caption: General workflow for SFC chiral method development.
Representative Experimental Protocols
To provide a practical comparison, here are generalized, step-by-step protocols for the chiral separation of a primary amine. These protocols are intended as a starting point for method development.
Protocol 1: Chiral Amine Separation by NP-HPLC
Objective: To separate the enantiomers of a racemic primary amine using Normal-Phase HPLC.
1. Instrumentation:
- Standard HPLC system with a quaternary or binary pump.
- Autosampler.
- Column thermostat.
- UV/Vis or Photodiode Array (PDA) detector.
2. Materials:
- Column: Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IA, IB, or IC, 250 x 4.6 mm, 5 µm).
- Mobile Phase: HPLC-grade n-Hexane and Isopropyl Alcohol (IPA).
- Additive: Diethylamine (DEA).
- Sample: Racemic primary amine (~1 mg/mL) dissolved in the initial mobile phase composition.
3. Method:
- Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:IPA containing 0.1% DEA. Filter and degas the mobile phase.
- Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- System Parameters:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 220 nm (or the λmax of the analyte).
- Injection Volume: 10 µL.
- Data Acquisition: Inject the sample and acquire the chromatogram.
- Optimization: If separation is not optimal, adjust the ratio of Hexane:IPA (e.g., 80:20, 95:5) or the concentration of the DEA additive.[1]
Protocol 2: Chiral Amine Separation by SFC
Objective: To separate the enantiomers of the same racemic primary amine using SFC.
1. Instrumentation:
- SFC system with a CO₂ pump and a modifier pump.
- Autosampler.
- Column thermostat.
- Back-Pressure Regulator (BPR).
- UV/Vis or PDA detector.
2. Materials:
- Column: Use the same type of Polysaccharide-based CSP as in the HPLC protocol (e.g., CHIRALPAK® IA, IB, or IC, 250 x 4.6 mm, 5 µm).
- Mobile Phase: SFC-grade CO₂ and HPLC-grade Methanol (MeOH).
- Additives: Trifluoroacetic acid (TFA) and Triethylamine (TEA).
- Sample: Racemic primary amine (~1 mg/mL) dissolved in methanol.
3. Method:
- Modifier Preparation: Prepare a modifier solution of Methanol containing 0.3% TFA and 0.2% TEA.[2][3]
- Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% CO₂ / 5% Modifier) at a flow rate of 3.0 mL/min for 5-10 minutes.
- System Parameters:
- Flow Rate: 3.0 mL/min.
- Back Pressure: 150 bar.[2]
- Column Temperature: 40°C.[2]
- Detection Wavelength: 220 nm (or the λmax of the analyte).
- Injection Volume: 5 µL.
- Data Acquisition: Inject the sample and run a gradient from 5% to 50% modifier over 5-10 minutes to screen for the optimal elution conditions.
- Optimization: Once the elution window is found, develop an isocratic or a shallower gradient method to optimize the resolution. Adjust the BPR and temperature as needed to fine-tune selectivity.
Conclusion and Recommendation
Both HPLC and SFC are highly capable techniques for the chiral separation of primary amines. HPLC is a robust, well-understood, and widely available technology. Normal-phase HPLC, in particular, can provide excellent resolutions, though often with longer run times and significant solvent consumption.[2][3]
However, SFC presents a compelling and often superior alternative for this application. Its primary advantages of speed and reduced environmental impact are significant drivers for its adoption in modern pharmaceutical laboratories, especially for high-throughput screening.[3][15] The lower viscosity of the supercritical CO₂ mobile phase allows for 3-5 times faster separations and quicker column equilibration, dramatically increasing productivity.[5][7] Furthermore, the frequent observation of improved peak symmetry for basic compounds like amines in SFC can simplify method development and improve quantification.[2][3]
For laboratories focused on high-throughput analysis, "green chemistry" initiatives, and reducing operational costs, SFC is the recommended first choice for chiral amine separation . While HPLC remains a valid and powerful tool, the demonstrable efficiencies of SFC make it an increasingly indispensable technology in drug discovery and development. The ultimate choice will depend on available instrumentation, specific application requirements, and desired performance outcomes.[11]
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Agilent Technologies.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
- Applications of Chiral Supercritical Fluid Chrom
- Supercritical Fluid Chromatography and its Advantages. (n.d.). Longdom Publishing.
- HPLC method for enantiomeric separation of chiral amines. (2025). BenchChem.
- A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. (2025). BenchChem.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- HPLC or SFC? Which One Should I Choose?. (n.d.). Teledyne Labs.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2004).
- Chiral analysis. (n.d.). Wikipedia.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.
- Analytical Advantages of SFC. (n.d.). Shimadzu (Europe).
- Analytical Advantages of SFC. (n.d.).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. 1t. Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2022). Microbe Notes.
- Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. (n.d.).
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PubMed Central.
- Supercritical Fluid Chromatography (SFC). (2012). University of Southampton.
- Additives in Chiral Packed Column Supercritical Fluid Chromatography: A Little Goes a Long Way. (n.d.).
- Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. (1993). PubMed.
- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
- The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies.
- Additive concentration effects on enantioselective separations in supercritical fluid chromatography. (2018).
- Chiral Recognition in Separation Science: An Overview. (2012).
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlidePlayer.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
- Should I use SFC or HPLC for my Analysis?. (2023).
- Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015). AFMPS.
- Recent trends in chiral supercritical fluid chromatography. (2022).
- Supercritical fluid chromatography for the enantiosepar
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. selvita.com [selvita.com]
- 8. longdom.org [longdom.org]
- 9. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Advantages of SFC : Shimadzu (Europe) [shimadzu.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. microbenotes.com [microbenotes.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 16. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. afmps.be [afmps.be]
- 21. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of (S)-1-(4-nitrophenyl)ethanamine and Other Resolving Agents
An In-Depth Guide to Chiral Resolution:
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures—equal mixtures of both enantiomers—into their pure components is a foundational process. This separation, known as chiral resolution, remains one of the most practical and widely implemented strategies for obtaining enantiomerically pure compounds on both laboratory and industrial scales.[1][2]
The most common and time-honored method for chiral resolution is the formation of diastereomeric salts.[3][4] This technique ingeniously converts a pair of enantiomers, which share identical physical properties, into a pair of diastereomers by reacting them with an enantiomerically pure resolving agent.[5] These resulting diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation through fractional crystallization.[6][7] The choice of the resolving agent is the most critical variable in this process, often requiring empirical screening to find the optimal match for a given racemic compound.[8][9]
This guide provides a comprehensive comparison of (S)-1-(4-nitrophenyl)ethanamine, a synthetic chiral amine, with other classical and contemporary chiral resolving agents. We will delve into the mechanistic underpinnings of its function, present comparative performance data, and provide detailed, field-proven experimental protocols to empower researchers in making informed decisions for their chiral separation challenges.
The Resolving Agent in Focus: this compound
This compound is a chiral primary amine that serves as an effective resolving agent for racemic carboxylic acids and other acidic compounds. Its structure is distinguished by three key features that contribute to its efficacy in chiral discrimination:
-
The Basic Amine Group: This functional group readily reacts with acidic compounds to form salts.
-
The Chiral Center: The stereogenic carbon atom bearing the amine, methyl, and nitrophenyl groups provides the necessary three-dimensional framework for chiral recognition.
-
The 4-Nitrophenyl Ring: The electron-withdrawing nitro group and the rigid aromatic ring can engage in π-π stacking, dipole-dipole, and hydrogen bonding interactions within the crystal lattice of the diastereomeric salt, often enhancing the solubility differences between the two diastereomers.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂[10] |
| Molecular Weight | 166.18 g/mol [10] |
| Appearance | White to light yellow crystalline powder[11] |
| Solubility | Soluble in water and polar solvents (as hydrochloride salt)[11] |
| Melting Point (HCl Salt) | 248-250 °C[12][13] |
The general principle of using a chiral base like this compound to resolve a racemic acid is illustrated below. The racemic acid, (R/S)-Acid, reacts with the single enantiomer resolving agent, (S)-Base, to form two diastereomeric salts: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base]. Due to their different spatial arrangements, these salts exhibit different crystal packing energies and, therefore, different solubilities in a given solvent system, enabling their separation.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Comparative Analysis with Alternative Resolving Agents
The success of a chiral resolution is highly dependent on the specific substrate and the choice of resolving agent.[14][15] No single agent is universally superior. Below is a comparison of this compound with other commonly used agents for resolving racemic acids.
| Resolving Agent | Class | Key Structural Features | Typical Applications & Notes |
| This compound | Synthetic Chiral Amine | Aromatic ring with electron-withdrawing group. | Effective for a range of aromatic and aliphatic carboxylic acids. The nitro group can enhance crystal packing interactions. |
| (R)-1-Phenylethylamine | Synthetic Chiral Amine | Simple, widely available aromatic amine. A benchmark agent. | A versatile and cost-effective first choice for screening. Its simplicity can sometimes lead to less defined crystal structures compared to more complex agents.[5] |
| Brucine / Strychnine | Natural Alkaloids | Rigid, complex polycyclic structures with multiple stereocenters. | Historically important and highly effective for difficult resolutions due to their rigid structures providing excellent chiral recognition.[5][16] Their use is declining due to high toxicity. |
| (1S,2S)-2-Amino-1,2-diphenylethanol | Synthetic Amino Alcohol | Contains both amine and hydroxyl groups for multiple interaction points. | The presence of the hydroxyl group allows for additional hydrogen bonding, which can be crucial for forming stable, crystalline salts.[2] |
| N-methyl-D-glucamine (NMDG) | Sugar-derived Amine | Polyhydroxylated, flexible chain. | Derived from a natural sugar, it offers multiple hydrogen bonding sites. Its flexibility can be an advantage for some substrates but a disadvantage for others.[14] |
Performance Comparison: A Data-Driven Perspective
Quantifying the performance of a resolving agent involves assessing the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The success is highly contingent on experimental conditions such as the solvent, temperature, and stoichiometry.[15][17] The table below presents illustrative data for the resolution of various racemic acids using different chiral bases.
Disclaimer: The following data is compiled from different sources and is intended for illustrative comparison. Performance is substrate and condition-dependent.
| Racemic Acid | Resolving Agent | Solvent | Yield of Salt | e.e. of Liberated Acid | Reference |
| trans-1,2-Cyclohexanedicarboxylic Acid | (1S,2S)-(+)-1-(p-nitrophenyl)-2-amino-1,3-propanediol | Ethanol | - | >85% (initial) | [18] |
| trans-1,2-Cyclohexanedicarboxylic Acid | (1S,2S)-(+)-1-(p-nitrophenyl)-2-amino-1,3-propanediol | Ethanol | - | 96.5% (after 2 recrystallizations) | [18] |
| Racemic Ibuprofen | N-methyl-D-glucamine (NMDG) | - | - | Kinetic resolution required | [14] |
| Racemic Amine | (1S)-(+)-10-Camphorsulfonic Acid | CH₂Cl₂ | - | - | [6] |
| Racemic Phenyl-tetrahydroisoquinoline | (+)-Tartaric Acid | - | 80-90% | >85% | [19] |
*Note: This agent is structurally related to this compound and demonstrates the high efficacy achievable with nitrophenyl-containing resolving agents.[18]
The data highlights a crucial aspect of classical resolution: initial crystallization often yields a product with good but not perfect enantiomeric excess.[18] Subsequent recrystallizations are typically required to enhance the optical purity to >99% e.e., which is the standard for many pharmaceutical applications.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical chiral resolution and subsequent analysis.
Protocol 1: Resolution of a Racemic Carboxylic Acid
This protocol describes a generalized procedure for resolving a racemic carboxylic acid using this compound.
1. Salt Formation & Crystallization: a. In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and often requires screening.[20] b. In a separate flask, dissolve 0.5 equivalents of this compound in the same warm solvent. Using a sub-stoichiometric amount of the resolving agent is a common strategy to ensure the precipitated salt is of high diastereomeric purity. c. Slowly add the resolving agent solution to the racemic acid solution with stirring. d. Allow the solution to cool slowly to room temperature. Slow cooling is essential to promote the formation of well-defined crystals rather than an oil or amorphous solid. e. If no crystals form, try scratching the inside of the flask with a glass rod or seeding with a tiny crystal from a previous batch. f. Once crystallization begins, allow the mixture to stand at room temperature for several hours, then transfer to a refrigerator (4 °C) to maximize the yield of the precipitate.[20]
2. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum. At this stage, a small sample can be taken to determine the diastereomeric excess (d.e.) if an analytical method is available.
3. Liberation of the Enantiomerically Enriched Acid: a. Suspend the dried diastereomeric salt in water. b. Add a strong acid (e.g., 1M HCl) dropwise until the pH is acidic (pH ~2). This protonates the resolving agent, making it water-soluble as its hydrochloride salt. c. The free, enantiomerically enriched carboxylic acid will often precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).[6] d. If extracting, separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
4. Recovery of the Resolving Agent (Optional but Recommended): a. The aqueous layer from the previous step contains the hydrochloride salt of this compound. b. Basify the aqueous layer with a strong base (e.g., 1M NaOH) to pH ~12. c. Extract the free amine into an organic solvent, dry the organic layer, and evaporate the solvent to recover the resolving agent for reuse.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for accurately determining the e.e. of a chiral compound.[21][22][23]
Caption: Experimental workflow for enantiomeric excess (e.e.) determination by Chiral HPLC.
1. Instrument and Column:
-
An HPLC system equipped with a UV detector.[22]
-
A suitable Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®). The choice of column is substrate-dependent and may require screening.
2. Mobile Phase Preparation:
-
Prepare a mobile phase, typically a mixture of hexane and isopropanol (IPA) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) for acidic analytes (e.g., 90:10:0.1 v/v/v Hexane:IPA:TFA).[22]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.[22]
3. Sample Preparation:
-
Prepare a solution of the racemic standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. This is used to confirm the retention times of both enantiomers.
-
Prepare a solution of the resolved, enantiomerically enriched sample at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[22]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength at which the analyte has maximum absorbance.
-
Note: These conditions are a starting point and must be optimized for the specific analyte and column.
5. Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Conclusion
This compound stands as a valuable and effective chiral resolving agent for the separation of racemic acids. Its rigid aromatic structure, enhanced by the electronic influence of the nitro group, provides a distinct platform for chiral recognition, often leading to the formation of highly crystalline diastereomeric salts with significant solubility differences.
While benchmark agents like (R)-1-phenylethylamine offer a cost-effective starting point for resolution screening, this compound and its analogues present a powerful alternative, particularly when simpler agents fail to provide adequate separation. The ultimate choice of a resolving agent remains an empirical science, demanding careful screening of agents, solvents, and crystallization conditions.[9] By combining a systematic approach with the robust protocols detailed in this guide, researchers can confidently navigate the challenges of chiral resolution to obtain the high-purity enantiomers essential for their research and development endeavors.
References
- Wikipedia. Chiral resolution. [Link]
- Sistla, V. S., von Langermann, J., Lorenz, H., & Seidel-Morgenstern, A. (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. [Link]
- Chemistry LibreTexts. (2020). 6.
- Sánchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Lam, A. W. H., & Ng, K. M. Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting Proceedings. [Link]
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
- Farkas, E., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
- chemeurope.com. Chiral resolution. [Link]
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- ResearchGate. Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. [Link]
- ResearchGate.
- ResearchGate. Comparison of currently existing chiral resolution methods. [Link]
- ResearchGate.
- ChemBK. (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. [Link]
- TradeIndia. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. [Link]
- The Royal Society of Chemistry.
- PubChem. 1-(4-Nitrophenyl)ethanamine. [Link]
- Scribd. Resolution of Racemic Mixtures Complete 8 Methods. [Link]
- PubMed. Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 12. chembk.com [chembk.com]
- 13. (S)-1-(4-Nitrophenyl)ethylamine hydrochloride | 57233-86-0 [chemicalbook.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chiral_resolution [chemeurope.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. heraldopenaccess.us [heraldopenaccess.us]
A Senior Application Scientist's Guide to Alternative Chiral Amines in Asymmetric Synthesis
For researchers and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines, in particular, are not only prevalent structural motifs in over 40% of small-molecule pharmaceuticals but also serve as critical resolving agents, auxiliaries, and catalysts.[1] While classic approaches have their place, the landscape of asymmetric synthesis is continually evolving, offering a powerful toolkit of alternative chiral amines that provide distinct advantages in efficiency, selectivity, and sustainability.
This guide provides an in-depth comparison of three major classes of modern chiral amine alternatives: Organocatalysts, Biocatalysts (Transaminases), and Ligands for Transition-Metal Catalysis. We will move beyond a simple listing of options to explain the causality behind experimental choices, offering field-proven insights to help you select the optimal catalyst for your synthetic challenge.
The Organocatalytic Revolution: Metal-Free Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to induce stereoselectivity, offering a valuable alternative to potentially toxic or expensive metal-based catalysts.[2] Chiral amines are central to this field, operating primarily through two key activation modes: enamine and iminium ion catalysis.[3]
Mechanism: The Enamine and Iminium Ion Cycles
The power of chiral secondary amines like proline and its derivatives lies in their ability to form transient, covalently-bound intermediates with carbonyl substrates.[4]
-
Enamine Catalysis: The amine condenses with a ketone or aldehyde to form a nucleophilic enamine. The chiral backbone of the catalyst then sterically directs the approach of an electrophile, leading to a stereocontrolled bond formation.[3]
-
Iminium Ion Catalysis: The amine catalyst condenses with an α,β-unsaturated aldehyde or ketone, lowering its LUMO (Lowest Unoccupied Molecular Orbital). This activation makes the β-position more susceptible to attack by a nucleophile, with the catalyst's chiral scaffold guiding the facial selectivity.[3][4]
Caption: Dual activation modes of chiral secondary amine organocatalysts.
Key Classes of Chiral Amine Organocatalysts
a) Proline and Its Derivatives: L-Proline is arguably the simplest and most foundational chiral amine catalyst.[5][6] Its rigid cyclic structure and the presence of both a secondary amine and a carboxylic acid group allow it to form a well-defined, hydrogen-bonded Zimmerman-Traxler-type transition state, enabling high stereocontrol in reactions like aldol and Mannich additions.[6][7]
However, proline's low solubility in many organic solvents and sometimes sluggish reactivity prompted the development of derivatives. Diphenylprolinol silyl ethers, for example, exhibit superior solubility and steric shielding, often leading to dramatically improved yields and enantioselectivities.[2]
b) Cinchona Alkaloids: Derived from the bark of the Cinchona tree, alkaloids like quinine and quinidine are powerful, naturally occurring organocatalysts.[8][9] Their rigid bicyclic structure contains multiple stereocenters and functional groups (a quinoline ring, a secondary alcohol, and a quinuclidine tertiary amine) that can act in concert. This bifunctionality allows them to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis, making them highly effective in a vast range of reactions, including Michael additions and cycloadditions.[8][9][10] Modified Cinchona alkaloids, incorporating primary amine, urea, or thiourea moieties, have further expanded their synthetic utility.[8]
c) Chiral Primary Amines: While secondary amines have dominated the field, primary amines derived from amino acids or Cinchona alkaloids have emerged as complementary and sometimes superior catalysts.[11] They can also participate in enamine and iminium ion catalysis but often exhibit different reactivity profiles and can be particularly effective in cascade reactions.[11][12] Heterogenized primary amine catalysts, supported on polymers like polystyrene, offer the added benefits of easy separation and recyclability.[13]
Performance Comparison in an Asymmetric Michael Addition
The conjugate addition of aldehydes to nitroalkenes is a benchmark reaction for evaluating catalyst performance. The data below compares several amine organocatalysts in the reaction between propanal and nitrostyrene, highlighting the significant impact of catalyst structure on efficiency and stereoselectivity.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) | Source |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 | [2] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 | [2] |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 | [2] |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 | [2] |
Key Insight: The data clearly demonstrates the evolution from the foundational L-proline catalyst to its more sophisticated derivatives. The diphenylprolinol TMS ether provides a dramatic increase in reaction rate (1h vs. 24h), yield (82% vs. 10%), and enantioselectivity (99% vs. 22%) for this specific transformation.[2] This is attributed to its enhanced solubility and the bulky TMS group which provides superior facial shielding of the enamine intermediate.[2]
The Biocatalytic Approach: Amine Transaminases (ATAs)
Biocatalysis leverages the exquisite selectivity of enzymes for chemical transformations, offering an environmentally friendly and highly efficient route to chiral amines.[14] Amine transaminases (ATAs), particularly ω-transaminases, are powerful tools for the asymmetric synthesis of primary amines from prochiral ketones.[14][15][16]
Mechanism: Stereoselective Amino Group Transfer
ATAs catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone substrate.[16] The reaction equilibrium can be challenging, but it is often driven to completion by using a large excess of the amino donor or by removing the ketone byproduct (e.g., acetone).[17] This method avoids the use of costly and often sensitive metal catalysts and typically proceeds in aqueous media under mild conditions.[15][18]
Caption: Generalized workflow for chiral amine synthesis using an amine transaminase.
Advantages and Experimental Considerations:
-
Exceptional Selectivity: ATAs often provide >99% ee and can be either (R)- or (S)-selective, allowing access to both enantiomers of a target amine.[14]
-
Green Chemistry: Reactions are run in water, avoiding hazardous organic solvents. The catalysts are biodegradable.[14]
-
Process Integration: ATAs can be used in powerful enzymatic cascades, where a product from one enzymatic step becomes the substrate for the next, enabling complex syntheses in a single pot.[17]
-
Limitations: The substrate scope can be limited for wild-type enzymes, and they can be inhibited by high concentrations of substrate or product.[15] However, protein engineering and enzyme discovery are rapidly overcoming these challenges.[16]
Ligands for Transition-Metal Catalysis
While organocatalysis avoids metals entirely, another powerful strategy is to use chiral amines as ligands to control the stereochemical outcome of a transition-metal-catalyzed reaction.[1] This approach combines the high reactivity and broad substrate scope of metals like Iridium, Rhodium, and Palladium with the precise stereocontrol offered by a chiral environment.
Key Classes and Applications
-
Chiral Phosphine-Amines: These ligands, which contain both a soft phosphine donor and a hard amine donor, are exceptionally effective in asymmetric hydrogenation.[1][19] P-stereogenic aminophosphines, where the phosphorus atom itself is a chiral center, represent the state-of-the-art, providing unparalleled activity and selectivity in the hydrogenation of imines, enamines, and N-heteroarenes to yield chiral amines.[1][19][20]
-
N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as robust and highly tunable ligands for a wide array of metal-catalyzed reactions.[21][22] Their strong σ-donating ability forms very stable metal complexes, making them suitable for challenging transformations, including asymmetric C-H functionalization.[23]
-
Asymmetric Reductive Amination: This is arguably the most direct approach to preparing chiral amines, and it has been successfully applied on an industrial scale.[1] For instance, Iridium complexes bearing phosphino-oxazoline chiral ligands are highly active for the asymmetric hydrogenation of N-aryl imines, achieving up to 97% ee.[1]
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol is a representative example for the synthesis of a chiral γ-nitro aldehyde using a diphenylprolinol silyl ether catalyst, based on established methodologies.[2]
Objective: Synthesize an enantioenriched γ-nitro aldehyde via the Michael addition of propanal to (E)-β-nitrostyrene.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
(E)-β-Nitrostyrene
-
Propanal
-
Toluene (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (E)-β-nitrostyrene (0.25 mmol, 1.0 equiv).
-
Add anhydrous toluene (0.5 mL).
-
Add the (S)-Diphenylprolinol TMS ether catalyst (0.025 mmol, 10 mol%).
-
Add trifluoroacetic acid (TFA) as a co-catalyst (0.025 mmol, 10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propanal (1.25 mmol, 5.0 equiv) dropwise and stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Based on literature, the reaction should be complete within 1-2 hours.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[2]
Protocol 2: Biocatalytic Asymmetric Synthesis of a Chiral Amine
This is a generalized protocol for the synthesis of a chiral amine from a ketone using an amine transaminase (ATA).
Objective: Synthesize (S)-1-phenylethylamine from acetophenone using an (S)-selective ATA.
Materials:
-
(S)-selective Amine Transaminase (commercially available, e.g., ATA-117 or equivalent)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Acetophenone
-
Isopropylamine (amino donor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
DMSO (co-solvent, if needed for substrate solubility)
-
Incubator shaker or temperature-controlled water bath
Procedure:
-
Prepare the reaction buffer: In a suitable vessel, dissolve the (S)-ATA lyophilizate in the potassium phosphate buffer to the recommended concentration (e.g., 2-5 mg/mL).
-
Add the PLP cofactor to the enzyme solution to a final concentration of ~1 mM.
-
Add isopropylamine to the buffer to a final concentration of 0.5-1.0 M. This large excess serves as the amino donor and helps drive the reaction equilibrium.
-
Add acetophenone (e.g., to a final concentration of 10-50 mM). If the ketone has poor water solubility, it can be pre-dissolved in a minimal amount of a water-miscible co-solvent like DMSO (final concentration typically <5% v/v).
-
Seal the reaction vessel and place it in an incubator shaker set to the optimal temperature for the enzyme (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots over time and analyzing them by GC or HPLC to measure the conversion of acetophenone to the amine product.
-
Upon completion, stop the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH > 12.
-
Extract the product amine with an organic solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate.
-
Dry the organic layer, concentrate, and purify if necessary.
-
Analysis: Determine the enantiomeric excess of the product amine by chiral GC or HPLC.
Conclusion and Future Outlook
The selection of a chiral amine catalyst is a critical decision in the design of any asymmetric synthesis.[2] While traditional methods remain valuable, the alternatives presented here offer a broader and more powerful synthetic arsenal.
-
Organocatalysts , particularly modern proline and Cinchona alkaloid derivatives, provide exceptional control in a metal-free context, with performance being highly dependent on subtle structural modifications.[2][8]
-
Biocatalysis with transaminases represents the pinnacle of green chemistry, offering outstanding enantioselectivity under mild, aqueous conditions, an approach that is increasingly being adopted at industrial scale.[16]
-
Chiral amine ligands for transition metals merge the worlds of organocatalysis and metal catalysis, enabling highly efficient and direct transformations like asymmetric hydrogenation that are difficult to achieve otherwise.[1]
The future of the field lies in the synergy of these approaches. Chemoenzymatic cascades that combine the strengths of organocatalysis with the selectivity of biocatalysis are already pushing the boundaries of what is possible in one-pot syntheses.[17] For the modern researcher, a deep understanding of the mechanisms, advantages, and limitations of these alternative chiral amines is essential for the innovative and efficient development of the next generation of chiral molecules.
References
- Mathew, S., Renn, D., & Rueping, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Riera, M., & Verdaguer, X. (2021).
- BenchChem. (n.d.). A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis. BenchChem.
- Kelly, P. P., & Moody, T. S. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology.
- Xu, Y., Wang, J., Deng, G.-J., & Shao, W. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
- Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules.
- Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Organic & Biomolecular Chemistry.
- Contente, M. L., & Molinari, F. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Biotechnology Advances.
- Liu, J., & Wang, L. (2016).
- Kumar, A., & Kumar, S. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. International Journal of Pharmaceutical Sciences and Research.
- Wikipedia. (n.d.).
- Spiral. (n.d.). Cinchona Alkaloid-Mediated Asymmetric Synthesis of Amino Acids and Aziridines. Spiral.
- CoLab. (n.d.). Transaminases for chiral amine synthesis. CoLab.
- Zhang, Y., et al. (2023). Asymmetric Synthesis of Planar Chiral Carbonitriles and Amines via Carbene-Catalyzed Kinetic Resolution. Organic Letters.
- Liu, J., & Wang, L. (2016).
- Li, M., He, W., & Zhang, S.-Y. (2022). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Mini-Reviews in Organic Chemistry.
- Lu, T., & Kwon, O. (2012). Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. Molecules.
- Chen, X.-H., et al. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts.
- León, T., et al. (2020).
- Ube, H., et al. (2023). Primary amines as heterogeneous catalysts in an enantioselective[1][2]-Wittig rearrangement reaction. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis.
- ResearchGate. (n.d.). Chiral N-Heterocyclic Carbenes as Stereodirecting Ligands in Asymmetric Catalysis.
- Organic Chemistry Portal. (2006). Chiral N-Heterocyclic Carbenes. Organic Chemistry Portal.
- Halter, B., et al. (2020). Chiral N-Heterocyclic Carbene Ligands Enable Asymmetric C-H Bond Functionalization.
- Wang, Z., et al. (2019).
- Zhang, H., & Chen, Y. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 4. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. dovepress.com [dovepress.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Primary amines as heterogeneous catalysts in an enantioselective [2,3]-Wittig rearrangement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transaminases for chiral amine synthesis | CoLab [colab.ws]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Chiral N-Heterocyclic Carbenes [organic-chemistry.org]
- 23. Chiral N-Heterocyclic Carbene Ligands Enable Asymmetric C-H Bond Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Validation of (S)-1-(4-nitrophenyl)ethanamine
Introduction: The Critical Role of Chiral Amines in Drug Discovery
In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chiral amines, such as (S)-1-(4-nitrophenyl)ethanamine, are fundamental building blocks in the synthesis of a vast array of biologically active compounds. The precise spatial arrangement of substituents around a chiral center can dictate the molecule's interaction with its biological target, leading to significant differences in pharmacological activity between enantiomers. This compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents, making the validation of its synthetic route a paramount concern for researchers and drug development professionals.
This guide provides an in-depth comparison of the primary methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as chemical yield and enantiomeric excess (ee). Our objective is to equip you with the necessary technical insights to select and validate the most suitable synthetic strategy for your research and development needs.
Comparative Overview of Synthetic Methodologies
The synthesis of enantiomerically pure this compound can be broadly approached via three distinct strategies: asymmetric synthesis from a prochiral precursor, kinetic resolution of a racemic mixture, and classical chemical resolution. Each method presents a unique set of advantages and challenges in terms of efficiency, scalability, and cost.
| Methodology | Starting Material | Key Reagent/Catalyst | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| Asymmetric Reductive Amination | 4-Nitroacetophenone | Chiral Catalyst (e.g., Ru-TsDAEN) or Biocatalyst (e.g., Transaminase) | 60-95% | 90->99% | Direct, atom-economical, high potential for ee | Catalyst cost and sensitivity, optimization required |
| Enzymatic Kinetic Resolution | Racemic 1-(4-nitrophenyl)ethanamine | Lipase (e.g., Novozym 435) | Max. 50% (for amine) | >99% (for amine) | High enantioselectivity, mild conditions, readily available enzymes | Theoretical maximum yield of 50%, separation of product and starting material |
| Classical Chemical Resolution | Racemic 1-(4-nitrophenyl)ethanamine | Chiral Resolving Agent (e.g., (+)-Tartaric Acid) | 30-45% (per cycle) | >95% (after recrystallization) | Simple, inexpensive reagents, scalable | Multiple steps, lower yield per cycle, requires optimization of crystallization |
Method 1: Asymmetric Reductive Amination
Asymmetric reductive amination is an elegant and highly atom-economical approach that directly converts the prochiral ketone, 4-nitroacetophenone, into the desired chiral amine in a single step.[1] This transformation is typically achieved using either a transition-metal catalyst or a biocatalyst.
Mechanistic Insight: The Path to Enantioselectivity
The reaction proceeds through the initial formation of an imine intermediate from the condensation of 4-nitroacetophenone and an amine source (e.g., ammonia or an ammonium salt). A chiral catalyst then facilitates the stereoselective reduction of this imine to the amine.
In transition-metal catalysis, a chiral ligand coordinated to the metal center (e.g., Ruthenium) creates a chiral environment. The imine substrate coordinates to the metal complex in a specific orientation to minimize steric hindrance, leading to the preferential delivery of a hydride from one face of the imine, thus establishing the desired stereocenter.[2]
Biocatalysts, such as transaminases (TAs), operate with exquisite precision.[3][4] The ketone substrate enters the enzyme's active site, which is lined with chiral amino acid residues. A pyridoxal phosphate (PLP) cofactor facilitates the conversion of the ketone to an imine, which is then reduced stereoselectively.[5]
Caption: Workflow for Asymmetric Reductive Amination.
Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is adapted from the general principles of asymmetric transfer hydrogenation of aromatic ketones.
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDAEN) (0.011 mmol). Add anhydrous dichloromethane (DCM, 2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve 4-nitroacetophenone (1 mmol) in a 5:2 mixture of formic acid and triethylamine (2.8 mL).
-
Hydrogenation: Add the catalyst solution to the substrate solution under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at 28 °C and monitor the progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
-
Validation: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Method 2: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture.[6] In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of racemic 1-(4-nitrophenyl)ethanamine, leaving the other enantiomer unreacted and thus enantiomerically enriched. A significant drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer.[7]
Mechanistic Insight: The Role of Lipase in Enantioselective Acylation
Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are commonly employed for the kinetic resolution of amines.[8][9] The enzyme's active site is a chiral pocket that can preferentially accommodate one enantiomer of the amine. In the presence of an acyl donor (e.g., ethyl acetate), the lipase selectively catalyzes the acylation of the more reactive enantiomer (in this case, typically the (R)-enantiomer), forming an amide. The less reactive (S)-enantiomer remains largely unreacted.
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on established procedures for the kinetic resolution of primary amines using Novozym 435.[8]
-
Reaction Setup: To a 25 mL flask, add racemic 1-(4-nitrophenyl)ethanamine (1 mmol), an organic solvent such as methyl tert-butyl ether (MTBE) (10 mL), and an acyl donor like ethyl acetate (1.5 mmol).
-
Enzymatic Reaction: Add Novozym 435 (20 mg/mmol of substrate) to the mixture. Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.
-
Termination and Work-up: When the conversion reaches approximately 50% (ideally leading to >99% ee for the unreacted amine), stop the reaction by filtering off the immobilized enzyme.
-
Separation: The resulting mixture contains the (S)-amine and the (R)-amide. The unreacted (S)-amine can be separated from the amide by acid-base extraction or column chromatography on silica gel.
-
Validation: Confirm the enantiomeric excess of the isolated (S)-amine using chiral HPLC.
Method 3: Classical Chemical Resolution
Classical chemical resolution is a time-honored and robust method for separating enantiomers. It involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as fractional crystallization.[5]
Mechanistic Insight: Diastereomeric Salt Formation and Separation
For the resolution of a racemic amine, a chiral acid is used as the resolving agent. In the case of racemic 1-(4-nitrophenyl)ethanamine, an enantiomerically pure acid like (+)-tartaric acid can be employed.[10][11] The acidic resolving agent reacts with the basic amine to form two diastereomeric salts: [(S)-amine·(+)-tartrate] and [(R)-amine·(+)-tartrate]. These diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. The less soluble salt is then isolated by filtration, and the enantiomerically pure amine is recovered by treatment with a base.
Caption: Workflow for Classical Chemical Resolution.
Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol is adapted from a general procedure for the resolution of a similar amine, 1-phenylethylamine, with tartaric acid.[12]
-
Salt Formation: Dissolve (+)-tartaric acid (0.5 equivalents) in a suitable solvent, such as methanol. To this solution, add racemic 1-(4-nitrophenyl)ethanamine (1 equivalent).
-
Crystallization: Allow the solution to stand at room temperature for an extended period (e.g., 24 hours) to facilitate the crystallization of the less soluble diastereomeric salt. The process can be aided by slow cooling or seeding with a small crystal of the desired salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the salt from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage until a constant value is achieved.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 10% aqueous sodium hydroxide) until the solution is strongly alkaline (pH > 12). This will liberate the free amine.
-
Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Validation: Determine the enantiomeric excess of the final product by chiral HPLC.
Validation of Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)
Regardless of the synthetic route chosen, the definitive validation of the enantiomeric purity of the final product is non-negotiable. Chiral HPLC is the gold standard for this analysis, providing accurate and reproducible quantification of the enantiomeric excess.[13][14][15]
Principles of Chiral HPLC Separation
Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[16] This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[17]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or a Lux® Cellulose-3, is a good starting point.
-
Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase consists of a mixture of hexane and a polar modifier like 2-propanol (isopropanol). A common starting point is a 90:10 (v/v) mixture of hexane and 2-propanol. To improve peak shape and resolution for basic analytes like amines, a small amount of an additive such as diethylamine (DEA) or trifluoroacetic acid (TFA) may be required.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject a small volume of the sample solution and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Quantification of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
The synthesis of enantiomerically pure this compound is a critical step in the development of numerous pharmaceuticals. This guide has provided a comparative overview of three principal synthetic strategies: asymmetric reductive amination, enzymatic kinetic resolution, and classical chemical resolution.
-
Asymmetric reductive amination offers the most direct and atom-economical route, with the potential for high yields and excellent enantioselectivity, although it may require significant optimization of the catalyst system.
-
Enzymatic kinetic resolution provides a highly enantioselective method under mild conditions, but is inherently limited to a 50% theoretical yield of the desired amine.
-
Classical chemical resolution is a robust and scalable technique that uses simple reagents, but it is often a multi-step process with a lower yield per crystallization cycle.
The choice of the optimal method will depend on a variety of factors, including the desired scale of the synthesis, cost considerations, available equipment, and the specific purity requirements of the final product. In all cases, rigorous validation of the enantiomeric excess using a well-developed chiral HPLC method is essential to ensure the quality and stereochemical integrity of the synthesized this compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Kinetic Resolution of Amines. BenchChem.
- Ferreira, E. S., et al. (2019).
- uHPLCs. (2023). Chiral Column HPLC All You Should Know. uHPLCs.com.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- Alexanian, E. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis.
- Wikipedia. (n.d.). Chiral resolution.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of chiral amines.
- Royal Society of Chemistry. (2017).
- Guo, F., & Berglund, P. (2017).
- Kanto Chemical Co., Inc. (n.d.).
- ResearchGate. (n.d.).
- Pellissier, H. (2011). Recent developments in the use of Novozym 435 in kinetic resolution. Tetrahedron, 67(21), 3769-3802.
- YAKHAK HOEJI. (2021).
- MDPI. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Phenomenex. (n.d.).
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Science Learning Center, University of Colorado Boulder. (n.d.). Resolution of a Racemic Mixture.
- Cheng, L., et al. (2025). Improvement of the Resolution Experiment of Racemic Tartaric Acid. University Chemistry, 40(7), 277-285.
Sources
- 1. researchgate.net [researchgate.net]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. onyxipca.com [onyxipca.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Analytical methods for purity assessment of (S)-1-(4-nitrophenyl)ethanamine
An Expert's Guide to the Analytical Methods for Purity Assessment of (S)-1-(4-nitrophenyl)ethanamine
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical and chemical purity of chiral intermediates is paramount. This compound is a critical chiral building block, and its purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this key intermediate, grounded in scientific principles and practical laboratory insights.
The Criticality of Purity for this compound
This compound is a chiral primary amine widely used in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a single stereocenter, means it exists as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. In many pharmacological applications, one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects.[1][2] Therefore, rigorous control and accurate measurement of both the enantiomeric purity (the excess of the desired (S)-enantiomer over the undesired (R)-enantiomer) and the chemical purity (the absence of other organic or inorganic impurities) are non-negotiable regulatory and quality requirements.[3]
This guide will compare the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for enantiomeric purity, as well as Liquid Chromatography-Mass Spectrometry (LC-MS) for a broader chemical impurity profile.
Chromatographic Approaches to Enantiomeric Purity
The separation of enantiomers is most commonly achieved through chromatography using a chiral stationary phase (CSP).[4] The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies, leading to different retention times.[4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity determination due to its versatility, robustness, and wide availability.[5][6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of chiral compounds, including primary amines.[7]
For a polar molecule like 1-(4-nitrophenyl)ethanamine, normal-phase HPLC often provides better selectivity than reversed-phase. The choice of a polysaccharide-based CSP is based on its proven success in resolving a wide array of chiral amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The addition of a small amount of a basic modifier, like diethylamine (DEA), is a common strategy to improve peak shape and reduce tailing for basic analytes by masking residual acidic silanol groups on the silica support.[8]
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the nitrophenyl chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
A robust chiral HPLC method requires a system suitability test (SST) to ensure the system is performing correctly before sample analysis.
-
SST Sample: A solution containing approximately equal amounts of the (S)- and (R)-enantiomers (a racemic mixture).
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 2.0.
-
Tailing Factor (Tf): The tailing factor for the (S)-enantiomer peak should be less than 1.5.
-
Reproducibility: The relative standard deviation (%RSD) of the peak area for six replicate injections of the (S)-enantiomer should be less than 2.0%.
-
Caption: Workflow for Chiral HPLC Analysis.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[1][9] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations and column equilibration times.[9]
For chiral separations of primary amines, SFC is often superior to HPLC.[10][11] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, drastically reducing analysis times. The reduced consumption of organic solvents makes SFC a "greener" and more cost-effective technique.[1] The fundamental principles of chiral recognition on polysaccharide CSPs remain the same as in HPLC.
-
Instrumentation: SFC system with a back-pressure regulator and UV detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic, e.g., 85:15).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Similar to HPLC, an SST using a racemic standard is crucial. The acceptance criteria for resolution, tailing factor, and reproducibility are comparable to those for HPLC.
Caption: Workflow for Chiral SFC Analysis.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[12] For primary amines, derivatization is often necessary to improve volatility and chromatographic performance.[13]
While requiring an extra derivatization step, chiral GC can offer exceptional resolution and sensitivity.[14] Derivatization with an agent like N-trifluoroacetyl-L-prolyl chloride (TFAPC) converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. Alternatively, derivatizing with a simple achiral agent (like trifluoroacetic anhydride) allows for separation on a chiral GC column, often one coated with a cyclodextrin derivative.[12][13] The latter approach is generally preferred to avoid potential kinetic resolution during the derivatization reaction.
-
Derivatization Step:
-
Dissolve ~1 mg of the amine sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride.
-
Heat at 60 °C for 15 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin coated capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program: 120 °C hold for 2 min, then ramp to 180 °C at 5 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
Injection: 1 µL, split mode (e.g., 50:1).
Spectroscopic Approach: NMR for Enantiomeric Purity
NMR spectroscopy offers a distinct advantage as it can determine enantiomeric excess without chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[15][16]
The use of a CSA is a particularly rapid and straightforward method.[17] A CSA forms non-covalent diastereomeric complexes with the enantiomers in the NMR tube, which exist in fast exchange. This results in observable differences in the chemical shifts (Δδ) for specific protons of the two enantiomers, allowing their ratio to be determined by integration.[18] For primary amines, acidic CSAs like (R)-(-)-Mandelic acid or binaphthyl phosphoric acids are often effective.[18]
-
Accurately weigh and dissolve approximately 5-10 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl3) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.5 molar equivalents of a chiral solvating agent (e.g., (R)-(-)-Mandelic Acid) to the NMR tube.
-
Shake well to dissolve and acquire another ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal (e.g., the methine proton -CH or the methyl protons -CH3) that shows two distinct peaks or multiplets corresponding to the two diastereomeric complexes. Integrate the areas of these two signals to determine the enantiomeric ratio.
To validate this approach, a racemic sample should be analyzed. The integration of the split signals for the racemic sample should be 50:50, confirming that the CSA is capable of resolving the enantiomers and that there is no bias in the integration.
Chemical Purity Assessment by LC-MS
Beyond enantiomeric purity, the assessment of chemical purity is crucial. This involves identifying and quantifying any impurities arising from the synthesis or degradation of the substance.[3] LC-MS is the definitive tool for this task, combining the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[19]
Potential impurities in this compound could include starting materials (e.g., 4-nitroacetophenone), intermediates, by-products from the synthetic route (e.g., over-reduction products), and degradation products. A reversed-phase HPLC method coupled with a mass spectrometer allows for the separation of these components from the main compound and provides their molecular weights, which is the first critical step in structural elucidation.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.
-
Stationary Phase: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV (254 nm) and MS (Positive ESI mode, scanning a relevant mass range, e.g., m/z 100-500).
Comparative Summary of Analytical Methods
| Method | Primary Application | Advantages | Disadvantages | Typical Analysis Time |
| Chiral HPLC | Enantiomeric Purity | High versatility, robust, widely available.[5] | Slower than SFC, higher solvent consumption. | 15-30 min |
| Chiral SFC | Enantiomeric Purity | Very fast, low solvent use ("green"), excellent for primary amines.[1][10] | Higher initial instrument cost. | 3-10 min |
| Chiral GC | Enantiomeric Purity | High sensitivity and resolution.[12] | Requires derivatization for amines, sample must be volatile.[13] | 10-20 min |
| NMR with CSA | Enantiomeric Purity | Very fast (no separation needed), non-destructive.[16] | Lower sensitivity for minor enantiomer, requires pure CSA. | 5-10 min |
| LC-MS | Chemical Purity | High sensitivity and specificity for impurity identification and quantification.[19] | Not inherently chiral, complex instrumentation. | 15-25 min |
Conclusion and Recommendations
A multi-faceted approach is essential for the complete purity assessment of this compound.
-
For routine, high-throughput enantiomeric purity analysis in a production or quality control environment, Chiral SFC is the recommended technique due to its unparalleled speed and efficiency.[10][11]
-
Chiral HPLC remains a robust and reliable primary or orthogonal method that is readily available in most analytical laboratories.[6]
-
NMR with a chiral solvating agent is an excellent tool for rapid screening or when a non-chromatographic confirmation is required.[18]
-
A comprehensive chemical purity assessment is incomplete without LC-MS , which is essential for identifying and controlling process-related impurities and degradation products to meet stringent regulatory standards.[3]
By judiciously selecting and validating these complementary analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this vital chiral intermediate.
References
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.Restek.[Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chiral Columns.HPLC.eu.[Link]
- New GC investigation of chiral amine separ
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- A Guide to the Analysis of Chiral Compounds by GC.Restek.[Link]
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy.RSC Publishing.[Link]
- Chiral HPLC Separ
- NMR Chiral solvating agents.
- Chiral HPLC separation: str
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.The Analytical Scientist.[Link]
- (S)-1-(4-Nitrophenyl)
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.University of Pisa.[Link]
- Chiral Separation Using SFC and HPLC.
- A generic screening strategy for chiral separations in supercritical fluid chromatography.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Chiral Drug Analysis in Forensic Chemistry: An Overview.
- Chiral column chrom
- This compound.Veeprho.[Link]
- Contemporary Analysis of Chiral Molecules.
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester.Organic Syntheses.[Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity Reference Standards - Enamine [enamine.net]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. gcms.cz [gcms.cz]
- 15. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Chiral Resolution: Comparing Tartaric Acid Derivatives
Welcome to an in-depth technical guide on chiral resolution using one of the most enduring and versatile families of resolving agents: tartaric acid and its derivatives. In the world of pharmaceutical and fine chemical synthesis, achieving enantiomeric purity is not merely an academic exercise; it is a critical determinant of a molecule's therapeutic efficacy and safety profile. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles, field-proven insights, and comparative experimental data to inform your selection of the optimal chiral resolving agent.
The Principle: Diastereomeric Salt Formation
The cornerstone of classical chiral resolution is the conversion of a racemic mixture—an equal (50:50) mixture of two enantiomers—into a pair of diastereomers.[1][2] Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct characteristics, most critically, different solubilities in a given solvent.[3][4]
This physical difference is the key we exploit. By reacting a racemic base, for instance, with a single enantiomer of a chiral acid (the resolving agent), we form two diastereomeric salts. Due to its lower solubility, one diastereomer will preferentially crystallize from the solution, allowing for its separation by simple filtration. The enantiomerically enriched compound is then recovered by treating the isolated salt with an acid or base to break the ionic bond and liberate the free amine or acid from the resolving agent.[4][5][6]
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
Tartaric Acid: The Foundational Resolving Agent
Nature provides an excellent and cost-effective starting point in tartaric acid. Available in its dextrorotatory (+)/(2R,3R) and levorotatory (-)/(2S,3S) forms, it has been the workhorse of chiral resolution since Louis Pasteur's seminal work in 1853.[6] It is particularly effective for the resolution of amines.[3][7]
However, the efficacy of natural tartaric acid can be limited. The subtle structural differences between diastereomeric salts formed with tartaric acid may not always translate into a significant solubility differential, leading to poor separation. This is where its derivatives offer a significant advantage. By modifying the hydroxyl groups of tartaric acid, we can dramatically influence the properties of the resulting diastereomeric salts, enhancing crystallinity and separation efficiency.[3]
A Comparative Guide to Tartaric Acid Derivatives
The choice of a resolving agent is often the most critical parameter in developing a successful resolution process.[8] The modification of tartaric acid's hydroxyl groups with aromatic acyl groups introduces bulkier, more rigid structures. These modifications enhance the potential for secondary interactions (like π-π stacking) within the crystal lattice, which can amplify the solubility differences between the two diastereomers.
Below, we compare the most widely used tartaric acid derivatives.
| Resolving Agent | Structure | Key Advantages | Common Applications & Considerations |
| (+)-Tartaric Acid | L-(+)-(2R,3R)-Tartaric Acid | Inexpensive, readily available in both enantiomeric forms.[3] | A good first choice for screening, especially for amines.[7] May not provide sufficient solubility difference for all substrates. |
| (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Increased rigidity and potential for π-π stacking from benzoyl groups often leads to well-defined, crystalline salts.[4] | Highly effective for a broad range of amines.[4] The choice between DBTA and DTTA is often substrate-dependent and requires screening. | |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DTTA) | The p-methyl group on the benzoyl ring can subtly alter crystal packing and solubility compared to DBTA, sometimes offering superior resolution.[9] | Widely used for resolving amines, amino alcohols, and other basic compounds.[9][10][11] Often shows excellent efficiency.[11] | |
| (+)-O,O'-Di-o-toluoyl-D-tartaric acid (DOTA) | The ortho-methyl group introduces different steric hindrance, which can lead to unique crystal packing and, in some cases, the largest solubility difference among derivatives.[12] | A valuable alternative when DBTA and DTTA are less effective. Can form hydrates, unlike the ethanol solvates often formed by DBTA and DTTA.[12] |
Experimental Data Snapshot: Resolution of Finerenone
A study on the chiral separation of the drug Finerenone provides an excellent direct comparison of these derivatives.[12]
| Resolving Agent Used | Solubility of (S)-Fin Salt (mg/mL) | Solubility of (R)-Fin Salt (mg/mL) | Solubility Difference (ΔS, mg/mL) |
| D-DTTA | 12.50 | 11.25 | 1.25 |
| D-DBTA | 68.41 | 37.15 | 31.26 |
| D-DOTA | 111.41 | 14.73 | 96.68 |
Source: Adapted from ACS Figshare, 2025.[12]
Causality Insight: The data clearly shows that for Finerenone, D-DOTA provides a significantly larger solubility difference between the two diastereomeric salts compared to DTTA and DBTA.[12] This translates to a more efficient and higher-yielding separation. The reason lies in the distinct three-dimensional structures and intermolecular interactions (like hydrogen bonding) that each derivative promotes in the resulting crystal lattice. Single-crystal analysis revealed that D-DOTA formed a hydrated salt, while the others formed ethanol solvates, highlighting the profound impact of subtle structural changes on the macroscopic property of solubility.[12]
Experimental Protocols: A Self-Validating System
A robust resolution protocol is one that is reproducible and provides a clear path to enantiomeric purity. The following sections detail a generalized workflow and specific examples.
General Experimental Workflow
This workflow represents a typical process for the resolution of a racemic amine. The key to success is the meticulous optimization of parameters, especially the choice of solvent, which is often the hardest part of the process.[8]
Caption: Generalized Experimental Workflow for Chiral Resolution of an Amine.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This classic protocol details the resolution of a common racemic amine using the parent tartaric acid.[3]
-
Dissolution: In a suitable flask, dissolve 7.5 g of (+)-tartaric acid in 125 mL of methanol. Gentle heating may be necessary.
-
Addition: To the warm tartaric acid solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine. An exothermic reaction will occur.
-
Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature for a minimum of 24 hours. This allows for the complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Liberation: Suspend the collected salt in water. Add a 50% sodium hydroxide solution until the solution is strongly basic (pH > 12) to liberate the free amine.
-
Extraction: Extract the liberated amine from the aqueous solution using an appropriate organic solvent like dichloromethane (3x portions).
-
Final Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and evaporate the solvent to yield the enantiomerically enriched amine.
Protocol 2: Resolution of Racemic Albuterol with (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
This example demonstrates the use of a derivative for a pharmaceutical compound where enantiomeric purity is critical.[10]
-
Diastereomeric Salt Formation: Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.
-
Crystallization: Cool the solution to room temperature and stir for approximately 16 hours to facilitate the crystallization of the (R)-Albuterol-(+)-DPTTA salt.
-
Isolation: Collect the resulting precipitate by filtration and wash with a small volume of cold ethyl acetate.
-
Recrystallization (Optional): For higher purity, the isolated solid can be dissolved in a minimal amount of refluxing methanol, followed by gradual cooling to recrystallize.
-
Liberation: Decompose the purified tartrate salt in a dilute sulfuric acid solution.
-
Final Isolation: Basify the solution and extract the (R)-Albuterol (Levalbuterol) to yield the final product with high optical purity (e.e. >99.5%).[10]
Recovery and Reuse of Resolving Agents
A significant advantage of diastereomeric salt resolution, particularly from an industrial and environmental perspective, is the ability to recover the chiral resolving agent.[13] After the desired enantiomer has been liberated and extracted, the tartaric acid derivative remains in the aqueous layer. By acidifying this aqueous solution with a mineral acid, the resolving agent will precipitate and can be collected by filtration, washed, and dried for reuse, making the process more cost-effective and sustainable.[3]
Conclusion
Chiral resolution via diastereomeric salt formation remains a powerful, scalable, and cost-effective technique for producing enantiomerically pure compounds.[3][8] While natural tartaric acid is a valuable tool, its derivatives—notably DBTA, DTTA, and DOTA—provide an expanded toolkit, offering enhanced performance through superior crystallinity and separation efficiency. The optimal choice of resolving agent is substrate-dependent and must be determined experimentally. By systematically screening derivatives and carefully optimizing crystallization conditions, researchers can achieve high yields and excellent enantiomeric purities, meeting the stringent demands of modern drug development and chemical synthesis.
References
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
- Tartaric acid derivatives as chiral sources for enantioseparation in liquid chrom
- A Comparative Guide to Chiral Resolution: Di-p- toluoyl-D-tartaric Acid vs. Dibenzoyl. Benchchem.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Chiral resolution. Wikipedia.
- Chiral resolution of dl-leucine via salifying tartaric acid deriv
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Chiral Resolution Via Diastereomeric Salt Crystalliz
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.
- Application Notes and Protocols for the Chiral Resolution of Drug Compounds Using (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.
- Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d‑Tartaric Acid Deriv
- Highly efficient resolution of (±)-Tramadol with di-p-toluoyl-tartaric acid (DTTA).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 13. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Chiral Stationary Phases for Amine Enantioseparation
For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral amines is a critical analytical challenge. The enantiomers of a chiral amine can exhibit markedly different pharmacological, toxicological, and metabolic profiles, making their accurate separation and quantification paramount for safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as one of the most robust and widely adopted techniques for this purpose.[1]
This guide provides an in-depth, objective comparison of the efficacy of different classes of chiral stationary phases for the separation of amine enantiomers. Moving beyond a simple cataloging of options, we will delve into the mechanistic nuances behind the separation, provide actionable experimental protocols, and present comparative data to inform your selection process.
The Pillars of Chiral Recognition for Amines
The successful enantioseparation of amines hinges on the creation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[3] The stability of these complexes differs for each enantiomer, leading to differential retention times and, ultimately, separation. The primary interaction mechanisms at play include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic interactions.[3][4] The basic nature of amines often necessitates careful control of the mobile phase to modulate these interactions and achieve optimal selectivity.
A Comparative Analysis of Key Chiral Stationary Phases
The landscape of chiral stationary phases is diverse, with several classes demonstrating utility for amine separation. Here, we compare three of the most prominent types: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type CSPs.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are the workhorses of chiral separations due to their broad applicability and high success rates.[5][6][7] The chiral recognition mechanism arises from the complex three-dimensional structure of the polysaccharide derivatives, which creates chiral grooves and cavities.[6] Interactions are primarily a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone.[5][6]
Strengths:
-
Broad Enantioselectivity: Effective for a wide range of chiral compounds, including primary, secondary, and tertiary amines.[1][5]
-
Versatility in Mobile Phase: Can be used in normal-phase, reversed-phase, and polar organic modes.[6]
-
High Loading Capacity: Generally robust and suitable for preparative separations.[4]
Considerations:
-
Immobilized versions offer greater solvent compatibility compared to coated phases, allowing for the use of a wider range of organic solvents.[6][8]
-
Mobile phase additives, such as acids (e.g., trifluoroacetic acid, methanesulfonic acid) or bases (e.g., diethylamine, triethylamine), are often crucial for improving peak shape and selectivity for basic amines.[1][9][10]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are another powerful class of CSPs for separating a broad range of chiral molecules, including amino acids and various amine-containing compounds.[11][12][13] Their complex structure, featuring a peptide backbone and carbohydrate moieties, provides multiple sites for chiral recognition.[12] The primary interaction for amino acids is an ionic bond between the protonated amine of the analyte and an ionized carboxylic acid group on the selector.[12] Secondary interactions, including hydrogen bonding and π-π interactions with the peptide and sugar components, contribute to the overall enantioselectivity.[12][14]
Strengths:
-
Multimodal Operation: Can be used in reversed-phase, normal-phase, and a unique polar ionic mode (PIM).[13][14]
-
High Selectivity for Ionizable Compounds: Particularly effective for amino acids and other amphoteric molecules.[12]
-
Complementary Selectivity: Different macrocyclic glycopeptide phases (e.g., vancomycin vs. teicoplanin) can offer complementary separation capabilities.[11][12]
Considerations:
-
The pH of the mobile phase is a critical parameter for controlling the ionization state of both the analyte and the CSP, and thus, the retention and selectivity.
-
The polar ionic mode, typically using a mobile phase of methanol with small amounts of acid and base, can be very effective for separating polar amines.
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica support.[4] They are often referred to as "brush-type" phases and function on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4] Pirkle-type phases are categorized as π-electron acceptor or π-electron donor types. For the separation of amines, which are π-donors, a CSP with π-acceptor characteristics, such as those containing a 3,5-dinitrobenzoyl group, is typically employed.[4]
Strengths:
-
Rational Design: The mechanism of interaction is often more predictable, facilitating method development.[4]
-
High Efficiency: Often provide sharp, symmetrical peaks.[15]
-
Robustness: Covalently bonded phases are generally very durable and compatible with a wide range of solvents.[4][16]
Considerations:
-
Often require derivatization of the amine with a π-acidic group (e.g., dinitrobenzoyl chloride) to enhance interaction with the CSP, though some modern Pirkle-type phases can separate underivatized amines.[17]
-
The choice between a π-acceptor or π-donor CSP is critical and depends on the electronic properties of the analyte.[4]
Comparative Performance Data
The following tables summarize exemplary chromatographic conditions and performance data for the enantiomeric separation of various chiral amines on different CSPs. This data is synthesized from multiple sources for illustrative purposes.[1]
Table 1: Polysaccharide-Based CSPs - Exemplary Conditions
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | α | Rs |
| 1-Phenylethylamine | Chiralpak IA | Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 25 | 1.45 | 3.80 |
| Propranolol | Chiralcel OD-H | Hexane/EtOH (80:20) + 0.1% TFA | 1.0 | 25 | 1.82 | 5.20 |
| Metoprolol | Chiralpak AD-H | Hexane/IPA/DEA (80:20:0.1) | 0.8 | 30 | 1.30 | 2.50 |
| Tröger's Base | Chiralpak IE | ACN/MeOH (97:3) + 0.1% BA | 1.0 | RT | 1.67 | 2.24 |
α = Selectivity Factor; Rs = Resolution. DEA = Diethylamine, TFA = Trifluoroacetic acid, IPA = Isopropanol, EtOH = Ethanol, ACN = Acetonitrile, BA = Butylamine, RT = Room Temperature.
Table 2: Macrocyclic Glycopeptide-Based CSPs - Exemplary Conditions
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | α | Rs |
| Phenylalanine | Chirobiotic T | MeOH/HOAc/TEA (100:0.02:0.01) | 1.0 | 25 | 2.10 | 4.50 |
| Atenolol | Chirobiotic V | 10mM NH4OAc in MeOH | 0.5 | 25 | 1.40 | 2.80 |
| Baclofen | Chirobiotic TAG | EtOH/H2O (80:20) + 0.1% TFA | 1.0 | 25 | 1.55 | 3.10 |
| Citalopram | Chirobiotic V | MeOH/TEA (100:0.1) | 1.0 | RT | >1.2 | >2.0 |
MeOH = Methanol, HOAc = Acetic Acid, TEA = Triethylamine, NH4OAc = Ammonium Acetate, EtOH = Ethanol, TFA = Trifluoroacetic acid, RT = Room Temperature.
Table 3: Pirkle-Type CSPs - Exemplary Conditions
| Analyte (as derivative) | CSP | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | α | Rs |
| Amphetamine (as N-3,5-DNB) | (R)-DNBPG | Hexane/IPA (90:10) | 1.0 | 25 | 1.35 | 2.90 |
| Phenylglycinol (as N-3,5-DNB) | Whelk-O1 | Hexane/EtOH (80:20) | 1.0 | 25 | 1.60 | 4.10 |
| Leucine Methyl Ester (as N-3,5-DNB) | (S,S)-Whelk-O1 | Hexane/IPA (95:5) | 1.5 | 25 | 1.28 | 2.60 |
| Flurbiprofen | Whelk-O1 | ACN + 0.2% HOAc + 0.07% DEA | 2.5 | RT | >1.2 | >2.0 |
DNB = 3,5-Dinitrobenzoyl, DNBPG = Dinitrobenzoyl Phenylglycine, IPA = Isopropanol, EtOH = Ethanol, ACN = Acetonitrile, HOAc = Acetic Acid, DEA = Diethylamine, RT = Room Temperature.
Experimental Protocol: A Systematic Approach to CSP Screening for Amine Separation
This protocol outlines a generalized workflow for screening and optimizing the separation of a novel chiral amine.
Step 1: Analyte and Column Selection
-
Analyte Preparation: Dissolve the racemic amine in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Initial Column Selection: Begin with a broad-spectrum polysaccharide-based CSP (e.g., a cellulose or amylose derivative) and a macrocyclic glycopeptide CSP (e.g., vancomycin or teicoplanin-based). These offer a high probability of initial success.
Step 2: Initial Screening Conditions
-
Instrumentation: Standard HPLC system with a UV detector.
-
Polysaccharide CSP Screening:
-
Normal Phase: Mobile phase of n-Hexane/Ethanol (80:20 v/v) with 0.1% diethylamine (for basic amines).
-
Polar Organic Mode: Mobile phase of Acetonitrile/Methanol (90:10 v/v) with 0.1% triethylamine.
-
-
Macrocyclic Glycopeptide CSP Screening:
-
Polar Ionic Mode: Mobile phase of Methanol with 0.1% acetic acid and 0.1% triethylamine.
-
-
General Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength for the analyte.
-
Injection Volume: 5-10 µL.
-
Step 3: Evaluation and Optimization
-
Initial Evaluation: Assess the chromatograms for any signs of separation (e.g., peak broadening, shoulders, or partial separation).
-
Optimization: If partial separation is observed, systematically adjust the mobile phase composition.
-
Solvent Ratio: Vary the ratio of the strong to weak solvent (e.g., Hexane/Ethanol from 90:10 to 70:30).
-
Additive Concentration and Type: For basic amines, vary the concentration of the basic additive (e.g., 0.05% to 0.2% DEA or TEA). Consider using acidic additives like TFA if ionic interactions are desired.[9][10] The choice of additive can significantly impact the separation.[1]
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C) on selectivity.
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Step 4: Alternative CSPs and Derivatization
-
If No Separation is Achieved: If the initial screening on polysaccharide and macrocyclic glycopeptide phases is unsuccessful, consider a Pirkle-type CSP.
-
Derivatization (if necessary): For Pirkle-type CSPs, derivatize the amine with a suitable agent like 3,5-dinitrobenzoyl chloride to introduce a π-acceptor group.
-
Screening Pirkle-Type CSPs: Use a mobile phase typically consisting of hexane and an alcohol modifier (e.g., isopropanol or ethanol).
Conclusion
The selection of an appropriate chiral stationary phase is a critical, and often empirical, step in the development of a robust enantioselective separation method for amines. Polysaccharide-based CSPs offer broad applicability and are an excellent starting point for screening. Macrocyclic glycopeptide phases provide a powerful alternative, particularly for ionizable amines, and offer unique selectivity in the polar ionic mode. Pirkle-type CSPs, with their well-defined interaction mechanisms, can provide high efficiency and predictability, especially when derivatization is employed.
By understanding the fundamental principles of chiral recognition and employing a systematic screening approach as outlined in this guide, researchers can efficiently navigate the complexities of chiral amine separation and develop reliable analytical methods to support their research and development endeavors.
References
- Dwivedi, A. K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 108-118.
- BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325. [Link]
- Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 249-258. [Link]
- Wikipedia. (2023).
- Berthod, A. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(9), 927-936. [Link]
- Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]
- ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]
- BenchChem. (2025). A Comparative Guide: HPLC vs.
- MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325. [Link]
- Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs. [Link]
- Berthod, A., & Chen, X. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(5), 639-651.
- Chiralpedia. (2022). Polysaccharide-based CSPs. [Link]
- ResearchGate. (n.d.).
- Berthod, A. (2018). Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications.
- American Pharmaceutical Review. (2017).
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
- ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Element Lab Solutions. (n.d.).
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- LCGC International. (2018).
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection & Screening.
- LCGC International. (2003). Separation of Chiral Compounds by HPLC. [Link]
- American Pharmaceutical Review. (2017).
- ResearchGate. (n.d.).
- PubMed. (1998). Preparation and Evaluation of New Pirkle Type Chiral Stationary Phases With Long Alkyl Chains for the Separation of Amino Acid Enantiomers Derivatized With NBD-F. Analyst, 123(12), 2877-82. [Link]
- NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. columnex.com [columnex.com]
- 9. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications | Semantic Scholar [semanticscholar.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Spectroscopic Comparison of R and S Enantiomers of 1-(4-nitrophenyl)ethanamine
Abstract
In the realm of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers is not merely an academic exercise but a critical necessity. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological activities. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 1-(4-nitrophenyl)ethanamine, a chiral building block. We will move beyond a simple presentation of data to explore the underlying principles that govern why certain spectroscopic techniques succeed—and others fail—in chiral discrimination. This document serves as a practical and theoretical resource for researchers, detailing not only the expected outcomes but also the causality behind the experimental design and the step-by-step protocols required for robust, self-validating analysis.
The Spectroscopic Challenge of Chirality
Chirality is a fundamental geometric property of molecules that lack an internal plane of symmetry.[1] Enantiomers, the pair of molecules related by mirror reflection, share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1][2] This identity extends to their response to most standard spectroscopic techniques. In an achiral environment, enantiomers are spectroscopically indistinguishable because the interactions with the electromagnetic fields are identical. Conventional methods like UV-Visible and standard Nuclear Magnetic Resonance (NMR) spectroscopy are "blind" to chirality, as the spectral parameters are the same for both mirror-image forms.[3][4]
Therefore, to differentiate between the R and S enantiomers of 1-(4-nitrophenyl)ethanamine, we must employ methods that either use a chiral probe—circularly polarized light—or induce a chiral environment that forces the enantiomers to behave as distinct diastereomers. This guide will focus on a comparative analysis using four key techniques:
-
UV-Visible Spectroscopy: As an achiral baseline.
-
Electronic Circular Dichroism (CD): A chiroptical technique using UV-Vis wavelengths.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: A method to induce a diastereomeric interaction.
-
Vibrational Circular Dichroism (VCD): The infrared analogue to electronic CD.
UV-Visible Spectroscopy: Establishing the Achiral Baseline
Principle of Achiral Equivalence
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from the ground state to higher energy levels. The absorption is dictated by the molecule's chromophores—in this case, the 4-nitrophenyl group. Since both the R and S enantiomers of 1-(4-nitrophenyl)ethanamine possess the exact same chromophore and electronic structure, they absorb unpolarized light identically. The energy of the electronic transitions is not dependent on the spatial arrangement of the groups around the chiral center. Therefore, their UV-Vis spectra will be superimposable.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare separate solutions of (R)- and (S)-1-(4-nitrophenyl)ethanamine at a concentration of 0.05 mg/mL in methanol. Prepare a "blank" sample using only methanol.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Set the scan range from 400 nm down to 200 nm.
-
Baseline Correction: Record a baseline spectrum with the methanol blank in both the sample and reference cuvettes.
-
Sample Measurement:
-
Rinse the sample cuvette with the (R)-enantiomer solution, then fill it.
-
Place the sample cuvette in the sample beam path and the blank cuvette in the reference path.
-
Record the absorbance spectrum.
-
-
Repeat for S-enantiomer: Thoroughly clean the sample cuvette, then repeat step 4 with the (S)-enantiomer solution.
Expected Data & Interpretation
The data should confirm the spectroscopic identity of the enantiomers in an achiral context. Any deviation would suggest impurities or experimental error.
| Spectroscopic Parameter | (R)-1-(4-nitrophenyl)ethanamine | This compound |
| λmax (nm) | ~274 nm | ~274 nm |
| Molar Absorptivity (ε) | Identical | Identical |
Electronic Circular Dichroism: Probing with Chiral Light
Principle of Chiroptical Interaction
Circular Dichroism (CD) spectroscopy is a powerful technique that directly probes molecular chirality.[5][6] It measures the differential absorption of left- and right-circularly polarized light (L-CPL and R-CPL) by a chiral molecule.[7][8] Enantiomers, by their very nature, interact differently with chiral light; one enantiomer will preferentially absorb L-CPL at a specific wavelength, while its mirror image will preferentially absorb R-CPL at the same wavelength.[9] This results in CD spectra that are perfect mirror images of each other, exhibiting opposite signs but equal magnitudes. This phenomenon is known as the Cotton effect.[10]
Experimental Protocol: CD Spectrum Acquisition
-
Sample Preparation: Prepare solutions of (R)- and this compound at a concentration of approximately 0.1 mg/mL in a suitable solvent like methanol or acetonitrile.[11] The solvent must be transparent in the wavelength range of interest. Prepare a solvent blank.
-
Instrument Purging: Purge the spectropolarimeter's optical bench with dry nitrogen gas for at least 5 minutes to remove oxygen, which absorbs in the far-UV region.[12][13]
-
Instrument Setup:
-
Use a quartz cuvette with a 1 mm path length.
-
Set the scan range from 350 nm to 200 nm.
-
Typical parameters: Data pitch of 0.5 nm, scanning speed of 100 nm/min, and an accumulation of 3-5 scans to improve the signal-to-noise ratio.
-
-
Baseline Correction: Record a spectrum of the solvent blank and subtract it from all subsequent sample spectra.
-
Sample Measurement: Record the CD spectrum for the (R)-enantiomer solution.
-
Repeat for S-enantiomer: Clean the cuvette thoroughly and repeat the measurement for the (S)-enantiomer.
Workflow for Circular Dichroism Spectroscopy
Caption: Workflow for CD spectroscopic analysis.
Expected Data & Interpretation
The CD spectra provide unequivocal proof of enantiomeric identity. The data will show peaks at the same wavelengths but with opposite signs for the molar ellipticity ([θ]), confirming the mirror-image relationship.
| Spectroscopic Parameter | (R)-1-(4-nitrophenyl)ethanamine | This compound |
| λmax (nm) | e.g., ~270 nm | e.g., ~270 nm |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Positive Value (+) | Negative Value (-) |
| λmin (nm) | e.g., ~240 nm | e.g., ~240 nm |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Negative Value (-) | Positive Value (+) |
NMR Spectroscopy: Creating a Diastereomeric Difference
Principle of Induced Non-equivalence
In a standard achiral solvent (like CDCl₃), the proton (¹H) and carbon (¹³C) NMR spectra of the R and S enantiomers are identical.[4] This is because the magnetic environment experienced by each nucleus is averaged over all molecular orientations, resulting in no net difference between the enantiomers. To resolve them, we must introduce a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes.[14]
Chiral Lanthanide Shift Reagents (CLSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) or Eu(hfc)₃, are ideal for this purpose.[14][15] The amine group of 1-(4-nitrophenyl)ethanamine acts as a Lewis base and coordinates with the paramagnetic europium ion. Since the CLSR is enantiomerically pure, it forms two different diastereomeric complexes with the R and S enantiomers. These diastereomeric complexes have distinct spatial arrangements and, consequently, different NMR spectra, leading to a separation of previously overlapping signals.[15]
Experimental Protocol: NMR with a Chiral Shift Reagent
-
Sample Preparation: Dissolve ~10 mg of the racemic 1-(4-nitrophenyl)ethanamine in ~0.6 mL of a dry, achiral NMR solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the racemate to serve as a reference. Identify the key signals, such as the quartet for the methine proton (CH) and the doublet for the methyl protons (CH₃).
-
Introduce CLSR: Add a small, precisely weighed amount of the CLSR (e.g., Eu(hfc)₃, ~5-10 mg) to the NMR tube. Shake well to dissolve. The solution may become warm.
-
Acquire Shifted Spectra: Re-acquire the ¹H NMR spectrum. The signals should have shifted downfield. Observe for splitting of the methine quartet and/or the methyl doublet into two separate signals, corresponding to the two diastereomeric complexes.
-
Titration (Optional): If separation is not optimal, add further small increments of the CLSR and re-acquire the spectrum after each addition to achieve baseline resolution of the split signals. Note that excessive CLSR can cause significant line broadening.[15]
Workflow for NMR Chiral Discrimination using a CLSR
Caption: Workflow for NMR analysis with a chiral shift reagent.
Expected Data & Interpretation
The key result is the observation of signal splitting for protons near the chiral center. The difference in the chemical shift between the corresponding protons of the two diastereomeric complexes (ΔΔδ) is the direct evidence of chiral discrimination. The ratio of the integrals of the split peaks can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.
| Proton Signal | Chemical Shift (δ) without CLSR | Chemical Shift (δ) with CLSR | Induced Separation (ΔΔδ) |
| CH (quartet) | ~4.2 ppm | (R): δ₁, (S): δ₂ | |
| CH₃ (doublet) | ~1.5 ppm | (R): δ₃, (S): δ₄ |
Vibrational Circular Dichroism (VCD): An Emerging Standard
Principle of Vibrational Chiroptical Response
Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD.[16] It measures the differential absorption of left- and right-circularly polarized light in the mid-infrared region, corresponding to molecular vibrational transitions.[17] Since all organic molecules have IR absorptions, VCD is a nearly universal method for chiral analysis that does not require a chromophore.[17] VCD spectra are highly sensitive to the three-dimensional molecular structure, providing a rich "fingerprint" of the molecule's absolute configuration.[16] As with electronic CD, the VCD spectra of enantiomers are perfect mirror images.[18][19]
Experimental Protocol: VCD Spectrum Acquisition
-
Sample Preparation: VCD requires higher concentrations than other techniques. Prepare solutions of the pure (R)- and (S)-enantiomers at ~50 mg/mL in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).
-
Instrument Setup: Use an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).[16]
-
Data Acquisition: Collect interferograms for an extended period (e.g., 1-2 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude weaker than the parent IR absorption peaks.[16][18]
-
Processing: The instrument software processes the interferograms to generate both the standard IR absorption spectrum and the VCD spectrum (ΔA = Aₗ - Aᵣ).
Expected Data & Interpretation
The VCD spectra will show mirror-image bands corresponding to specific vibrational modes (e.g., C-H bending, N-H bending). The ability to compare experimental VCD spectra with ab initio calculations (e.g., using Density Functional Theory) has made VCD a powerful tool for the unambiguous determination of absolute configuration.[16]
| Spectroscopic Parameter | (R)-1-(4-nitrophenyl)ethanamine | This compound |
| VCD band at ν₁ (cm⁻¹) | Positive ΔA | Negative ΔA |
| VCD band at ν₂ (cm⁻¹) | Negative ΔA | Positive ΔA |
Comparative Summary and Conclusion
This guide demonstrates that a multi-faceted spectroscopic approach is essential for the comprehensive analysis of the enantiomers of 1-(4-nitrophenyl)ethanamine. Each technique provides a unique piece of the puzzle, underscoring fundamental principles of chirality and spectroscopy.
| Technique | Ability to Discriminate Enantiomers? | Key Principle | Primary Result |
| UV-Visible | No | Achiral interaction; identical chromophores. | Identical λmax and ε. |
| Circular Dichroism (CD) | Yes | Chiroptical interaction; differential absorption of CPL. | Mirror-image spectra (opposite Cotton effects). |
| NMR with CLSR | Yes | Induced diastereomeric environment. | Splitting of signals (ΔΔδ > 0). |
| Vibrational CD (VCD) | Yes | Chiroptical interaction with molecular vibrations. | Mirror-image spectra in the IR region. |
References
- Wikipedia. (n.d.). Ultraviolet–visible spectroscopy of stereoisomers.
- Stephens, P. J., McCann, D. M., Devlin, F. J., & Smith, A. B. (2006). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
- Wikipedia. (n.d.). Vibrational circular dichroism.
- Bohrium. (n.d.). Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers.
- Barron, L. D., & Garcia, M. (2010). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing.
- Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. SciSpace.
- Li, W., et al. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Publishing.
- Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR.
- Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed.
- Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423.
- Regalado, E. L., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health (NIH).
- Bruker. (n.d.). Vibrational circular dichroism (VCD).
- Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?.
- USP-NF. (n.d.). 〈782〉 Vibrational Circular Dichroism Spectroscopy.
- Fitas, R. E., et al. (1999). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2.
- Wang, C., et al. (2019). Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Analytical Chemistry, 91(21), 14036-14043.
- Slideshare. (n.d.). Lanthanide shift reagents in nmr.
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Journal of the American Chemical Society, 129(44), 13613.
- Li, W., et al. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared. RSC Publishing.
- Chemistry LibreTexts. (2022). Circular Dichroism.
- Unknown. (n.d.). Chirality and Enantiomers.
- Chemistry LibreTexts. (2023). Fundamentals of Chirality.
- arXiv. (2025). Strong coupling of chiral light with chiral matter: a macroscopic study.
- ResearchGate. (2025). Enantiomeric discrimination by UV–Vis-absorption chiral anisotropy of chiral nanostructured Au particles.
- Books. (2024). Chapter 2: Fundamentals of Chiral Spectroscopy.
- Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry.
- Spectroscopy Online. (n.d.). Microwave Spectroscopy for Enantiomeric Detection of Chiral Molecules.
- Wikipedia. (n.d.). Chirality (chemistry).
- National Institutes of Health (NIH). (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy.
- RSC Publishing. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy.
- CU Anschutz School of Medicine. (n.d.). Circular Dichroism Procedure.
- PubMed. (n.d.). Chiral discrimination and enantioselective analysis of drugs: an overview.
- ResearchGate. (2025). Chiral discrimination and enantioselective analysis of drugs: An overview.
- PubChem. (n.d.). 1-(4-Nitrophenyl)ethanamine.
- Journal of Emerging Technologies and Innovative Research. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank.
- TradeIndia. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride.
- Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- Harvard University. (n.d.). Circular Dichroism (CD) - Center for Macromolecular Interactions.
- ResearchGate. (2025). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations.
- YouTube. (2021). how to do circular dichroism || practical biochemistry.
- RSC Publishing. (n.d.). Time-resolved circular dichroism of excitonic systems: theory and experiment on an exemplary squaraine polymer.
Sources
- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fz-juelich.de [fz-juelich.de]
- 7. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strong coupling of chiral light with chiral matter: a macroscopic study [arxiv.org]
- 9. Khan Academy [khanacademy.org]
- 10. Ultraviolet–visible spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 13. youtube.com [youtube.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. jascoinc.com [jascoinc.com]
- 18. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 19. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
A Senior Application Scientist's Guide to Chiral Resolution: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging step. The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure the safety and efficacy of pharmaceutical products.[1][2] This guide provides an in-depth technical comparison of the most common chiral resolution methods, offering field-proven insights and experimental data to aid in the selection of the most appropriate technique for your specific needs.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design.[3] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1] Regulatory bodies like the FDA now strongly encourage the development of single-enantiomer drugs to minimize unpredictable effects and reduce the patient's metabolic burden.[1][2]
This guide will dissect four primary methods of chiral resolution:
-
Spontaneous Resolution by Preferential Crystallization
-
Diastereomeric Salt Crystallization
-
Chiral Chromatography
-
Enzymatic Kinetic Resolution
We will explore the underlying principles, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis for each.
Spontaneous Resolution by Preferential Crystallization
Spontaneous resolution is an elegant, albeit uncommon, method where the two enantiomers of a racemic mixture crystallize as separate entities, forming a conglomerate.[3] This phenomenon, first observed by Louis Pasteur with sodium ammonium tartrate crystals, occurs in only 5-10% of all racemates.[3]
Scientific Principles & Causality
This method relies on the fact that in a conglomerate, the crystal lattice of the R-enantiomer is the mirror image of the S-enantiomer's lattice. By seeding a supersaturated racemic solution with a crystal of one pure enantiomer, the crystallization of that enantiomer is induced, while the other remains in solution. This kinetically controlled process allows for the selective isolation of one enantiomer.[4] The success of this technique is highly dependent on the compound's crystallization behavior and the ability to control nucleation and crystal growth.
Experimental Protocol: Preferential Crystallization of a Racemic Mixture
This protocol is a generalized procedure and requires optimization for specific compounds.
-
Solubility Determination: Determine the solubility of the racemic compound in a suitable solvent at various temperatures to identify the supersaturation zone.
-
Preparation of Supersaturated Solution: Prepare a saturated solution of the racemate at a higher temperature and then cool it to a temperature where it is supersaturated.
-
Seeding: Introduce a small number of pure seed crystals of the desired enantiomer into the supersaturated solution.
-
Crystallization: Gently agitate the solution at a constant temperature to promote the growth of the seeded crystals. Monitor the crystallization process to avoid the spontaneous nucleation of the counter-enantiomer.
-
Isolation: Once a sufficient amount of the desired enantiomer has crystallized, filter the crystals and wash them with a small amount of cold solvent.
-
Analysis: Analyze the enantiomeric excess (ee) of the crystallized product and the mother liquor using a suitable analytical technique, such as chiral HPLC.
Workflow for Spontaneous Resolution
Caption: Workflow for Spontaneous Resolution.
Cost-Benefit Analysis
| Feature | Analysis |
| Cost | Low: Does not require expensive chiral auxiliaries or stationary phases. Primary costs are solvent and energy. |
| Speed | Variable: Can be slow due to the need for controlled crystallization. Process development can be time-consuming. |
| Scalability | High: Once optimized, the process is generally easy to scale up.[5] |
| Green Chemistry | High: Can be performed with a minimal number of reagents and allows for solvent recycling. |
| Applicability | Low: Limited to the small percentage of compounds that form conglomerates. |
| Yield | Theoretically up to 100%: The undesired enantiomer can be racemized and recycled. |
Diastereomeric Salt Crystallization
This is the most traditional and widely used method for chiral resolution on an industrial scale.[5][6] It involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.
Scientific Principles & Causality
Enantiomers have identical physical properties, making them difficult to separate. However, when they react with a single enantiomer of a chiral resolving agent, they form diastereomers. Diastereomers have different physical properties, including solubility.[7] This difference in solubility allows for their separation by fractional crystallization. The choice of resolving agent and solvent is critical and often requires empirical screening.[8]
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol is based on the resolution of ibuprofen using (S)-(-)-α-phenylethylamine as the resolving agent.[9]
-
Salt Formation: Dissolve racemic ibuprofen in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the ibuprofen solution with stirring. The diastereomeric salt of (S)-ibuprofen with (S)-(-)-α-phenylethylamine is less soluble and will precipitate. Allow the mixture to stand to complete the crystallization.
-
Isolation of Diastereomeric Salt: Filter the precipitated salt and wash it with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the ibuprofen and liberate the free (S)-(+)-ibuprofen.
-
Extraction: Extract the (S)-(+)-ibuprofen with an organic solvent (e.g., dichloromethane).
-
Isolation of Pure Enantiomer: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the pure (S)-(+)-ibuprofen.
-
Recovery of the Other Enantiomer (Optional): The (R)-(-)-ibuprofen can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.
Workflow for Diastereomeric Salt Crystallization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. scribd.com [scribd.com]
A Comparative Guide to the Performance of (S)-1-(4-nitrophenyl)ethanamine in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the Michael addition stands as a cornerstone for stereoselective carbon-carbon bond formation. The pursuit of enantiomerically pure compounds, a critical endeavor in pharmaceutical development, has led to the exploration of a diverse array of chiral catalysts. Among these, primary amines have carved out a significant niche, offering a distinct mode of activation through enamine catalysis. This guide provides an in-depth analysis of the performance of (S)-1-(4-nitrophenyl)ethanamine as an organocatalyst in asymmetric Michael additions, juxtaposed with other notable primary amine-based catalysts. Our objective is to furnish researchers with the necessary data and insights to make informed decisions in catalyst selection for the synthesis of complex chiral molecules.
The Enduring Significance of the Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a powerful and atom-economical method for forming C-C bonds.[1] In the context of drug discovery and development, the ability to control the stereochemical outcome of these reactions is paramount, as the chirality of a molecule is inextricably linked to its biological activity. Asymmetric organocatalysis has emerged as a vibrant field, providing metal-free alternatives for the synthesis of chiral compounds.[2] Primary amine catalysts, in particular, have demonstrated considerable utility in the asymmetric Michael addition of carbonyl compounds to various acceptors, most notably nitroalkenes, yielding valuable chiral synthons.[3]
This compound: A Closer Look
This compound is a chiral primary amine that has found application as an organocatalyst. The presence of the electron-withdrawing nitro group can influence the electronic properties of the amine and its performance in catalysis. While comprehensive, direct comparative studies are not abundant in the literature, we can infer its potential by examining its performance in specific reactions and comparing it to other catalysts under similar, though not identical, conditions.
The catalytic cycle of a primary amine-catalyzed Michael addition of a ketone to a nitroalkene is initiated by the formation of a chiral enamine intermediate. This enamine then attacks the Michael acceptor (the nitroalkene) in a stereocontrolled manner, directed by the chiral backbone of the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.
Comparative Performance Analysis of Chiral Primary Amine Catalysts
To provide a clear and objective comparison, we have compiled performance data for this compound and a selection of other primary amine-based organocatalysts in the asymmetric Michael addition of ketones or aldehydes to nitroolefins. It is crucial to note that the reaction conditions, including the specific substrates, solvents, and additives, vary between these examples. Therefore, this comparison should be viewed as a guide to the general efficacy of these catalyst classes rather than a direct head-to-head competition.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Additive | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| This compound | Cyclohexanone | trans-β-Nitrostyrene | Brine | - | 93 | 92:8 | 86 |
| Cinchona-derived Primary Amine | Pyrazolin-5-one | α,β-Unsaturated Ketone | CHCl₃ | (±)-Mandelic Acid | 80 | - | 94 |
| (R,R)-1,2-Diphenylethylenediamine-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Water | 4-Nitrophenol | 99 | 98:2 | 99 |
| L-Phenylalanine lithium salt | Propanal | trans-β-Nitrostyrene | DMF | - | 85 | 85:15 | 95 |
Key Observations:
-
This compound demonstrates good catalytic activity in an aqueous medium ("brine"), affording the Michael adduct in high yield and with good diastereoselectivity and enantioselectivity. The use of an environmentally benign solvent is a notable advantage.
-
Cinchona-derived primary amines , often used in conjunction with a Brønsted acid co-catalyst, can achieve excellent enantioselectivities.[4][5]
-
Bifunctional thiourea-primary amine catalysts , such as the (R,R)-1,2-diphenylethylenediamine derivative, are highly effective, often providing outstanding yields and stereoselectivities.[5][6] The thiourea moiety is believed to activate the nitroalkene through hydrogen bonding, leading to enhanced reactivity and stereocontrol.[7]
-
Simple amino acid salts , like L-phenylalanine lithium salt, represent a readily available and inexpensive class of primary amine catalysts that can also deliver high enantioselectivity.[8][9]
Experimental Protocols
To facilitate the practical application of the information presented in this guide, we provide detailed experimental protocols for a representative Michael addition reaction catalyzed by a chiral primary amine.
General Experimental Protocol for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Cyclohexanone (Michael donor)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Chiral primary amine catalyst (e.g., this compound)
-
Solvent (e.g., brine, toluene, or as specified in the literature)
-
Additive (if required)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the chiral primary amine catalyst (typically 5-20 mol%).
-
Add the chosen solvent (e.g., 1.0 mL).
-
If required, add the appropriate additive (e.g., a Brønsted acid).
-
To this solution, add cyclohexanone (typically 2-5 equivalents).
-
Finally, add trans-β-nitrostyrene (1.0 equivalent).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or as optimized).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, etc.).
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanistic Insights and Catalyst Design
The stereochemical outcome of the primary amine-catalyzed Michael addition is governed by the transition state geometry. The chiral catalyst forms an enamine with the carbonyl donor, creating a chiral environment that directs the facial selectivity of the attack on the Michael acceptor.
Caption: Catalytic cycle of a primary amine-catalyzed Michael addition.
The design of more effective primary amine catalysts often focuses on introducing additional functionalities that can pre-organize the transition state through non-covalent interactions, such as hydrogen bonding. This is exemplified by the success of thiourea-based catalysts.
Caption: Key relationships in catalyst design for asymmetric Michael additions.
Conclusion
This compound is a capable organocatalyst for asymmetric Michael additions, particularly noteworthy for its effectiveness in environmentally benign aqueous media. While it may not always achieve the exceptionally high enantioselectivities seen with more complex, bifunctional catalysts like the thiourea-based systems, its ready availability and solid performance make it a valuable tool in the synthetic chemist's arsenal. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired level of stereocontrol, the nature of the substrates, and considerations of cost and environmental impact. This guide provides a foundational dataset to aid in this critical decision-making process, empowering researchers to select the most appropriate catalyst to achieve their synthetic goals.
References
- Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.). MDPI.
- Recent advances in asymmetric organocatalysis. (n.d.).
- Asymmetric Michael addition of aldehydes to nitroalkenes using a primary amino acid lithium salt. (2010). Organic & Biomolecular Chemistry.
- Asymmetric Michael addition of aldehydes to nitroalkenes using a primary amino acid lithium salt. (2010). SciSpace.
- Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2021). MDPI.
- Enantioselective Michael addition reaction of ketones to nitroolefins. (n.d.). ResearchGate.
- Michael addition reaction of ketones and nitroolefins to give γ‐nitro... (n.d.). ResearchGate.
- Scheme 9. Michael addition of unactivated ketones to nitroolefins... (n.d.). ResearchGate.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2021). National Institutes of Health.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). MDPI.
- Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. (2024). National Institutes of Health.
- (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (2022). ResearchGate.
- (S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity. (2012). ResearchGate.
- Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. (2024). Beilstein Journals.
- Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (2022). MDPI.
- An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (2022). White Rose Research Online.
- Michael Addition. (n.d.). Organic Chemistry Portal.
Sources
- 1. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Comparing Classical and Enzymatic Resolution of Amines
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical development. The biological activity of a drug molecule is often confined to a single enantiomer, making the separation of racemic mixtures a critical, non-negotiable step in the manufacturing process. This guide provides an in-depth, objective comparison between two principal strategies for amine resolution: the time-honored method of classical diastereomeric salt formation and the increasingly adopted technique of enzymatic kinetic resolution. We will explore the fundamental principles, practical methodologies, and relative performance of each approach, supported by experimental data and detailed protocols to inform your selection process.
Part 1: The Classical Approach: Diastereomeric Salt Resolution
Classical resolution is a robust, foundational technique that leverages the different physical properties of diastereomers to achieve separation.[1][2] It has been an industrial workhorse for decades and remains a viable option, particularly for large-scale syntheses.[3]
The Principle of Separation
The core of this method lies in the reaction of a racemic amine (a 50:50 mixture of R and S enantiomers) with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent. This acid-base reaction forms a pair of diastereomeric salts (e.g., R-amine/R-acid and S-amine/R-acid). Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, most critically, different solubilities in a given solvent.[1][3][4][5] This solubility difference allows for their separation via fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution.
Experimental Workflow
The process is a multi-step sequence involving salt formation, selective crystallization, and liberation of the desired amine enantiomer.
Caption: Workflow for classical resolution via diastereomeric salt formation.
Advantages and Limitations
-
Strengths: The primary advantage of classical resolution is its technological maturity and scalability. The methodology is well-documented, and for many processes, it can be the most cost-effective route at an industrial scale.[3]
-
Weaknesses: The most significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is part of the more soluble salt unless a racemization and recycling process for the unwanted enantiomer is implemented.[3][6] The process often requires extensive, iterative recrystallizations to achieve high enantiomeric purity, which can be labor-intensive and generate considerable solvent waste.[1][2] Success is also highly dependent on the empirical selection of the right resolving agent and solvent system.[5]
Part 2: The Biocatalytic Approach: Enzymatic Kinetic Resolution
Enzymatic resolution has emerged as a powerful and "green" alternative, utilizing the exquisite stereoselectivity of enzymes to differentiate between enantiomers.[7]
The Principle of Separation
This technique is a form of kinetic resolution. It relies on the principle that the two enantiomers of a racemic substrate will react at different rates in the presence of a chiral catalyst—in this case, an enzyme. For amine resolution, lipases are commonly employed to catalyze an acylation reaction. The enzyme will selectively acylate one enantiomer at a much higher rate than the other.[8][9] If the reaction is stopped at or near 50% conversion, the mixture will contain one enantiomer as the unreacted amine and the other as the acylated amide. These two compounds have different chemical properties and can be easily separated.
Experimental Workflow
The enzymatic process is typically more streamlined, involving a single catalytic step followed by product separation.
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Advantages and Limitations
-
Strengths: The hallmark of enzymatic resolution is its exceptional enantioselectivity, frequently yielding products with an enantiomeric excess (ee) greater than 99%.[10][11] Reactions are performed under mild, environmentally friendly conditions (neutral pH, ambient temperature).[7][8] Furthermore, enzymes can be immobilized on solid supports, which dramatically simplifies their removal from the reaction and allows for their reuse over multiple cycles, enhancing process economics and sustainability.[7][12][13]
-
Weaknesses: Like classical resolution, standard kinetic resolution is limited to a 50% theoretical maximum yield for a single enantiomer.[6][7][8] However, this can be overcome by implementing a Dynamic Kinetic Resolution (DKR) , where the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical conversion of up to 100% to the desired product.[6][14][15] Enzymes can also exhibit limited stability in certain organic solvents or at elevated temperatures, and their substrate scope may be narrower than that of chemical catalysts.[16]
Part 3: Performance Comparison at a Glance
The choice between classical and enzymatic resolution depends on a variety of factors, including scale, cost, environmental considerations, and the specific amine substrate.
| Feature | Classical Resolution (Diastereomeric Salt Formation) | Enzymatic Resolution (Kinetic Resolution) |
| Principle | Separation based on differential solubility of diastereomers.[4][5] | Separation based on differential reaction rates of enantiomers with an enzyme.[8][9] |
| Theoretical Max. Yield | 50% (for one enantiomer, without racemization/recycling).[3] | 50% (for Kinetic Resolution); Up to 100% (with Dynamic Kinetic Resolution).[8][14] |
| Enantioselectivity | Variable, often requires multiple recrystallizations for high ee. | Typically very high (>95%, often >99% ee).[10][11] |
| Reaction Conditions | Can involve heating and a range of organic solvents. | Mild conditions (room temperature, neutral pH).[7][8] |
| Scalability | Well-established for large industrial scales.[3] | Readily scalable, especially with immobilized enzymes.[12][13] |
| Substrate Scope | Broad, but requires suitable acidic/basic handles. | Can be limited by the enzyme's active site, but enzyme engineering is expanding scope.[7][17] |
| Environmental Impact | Can generate significant solvent waste. | Generally considered "greener"; uses biodegradable catalysts and often milder solvents.[18] |
| Development Effort | Requires extensive screening of resolving agents and crystallization solvents. | Requires screening of enzymes and reaction conditions (solvent, acyl donor). |
Part 4: Detailed Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the resolution of a model substrate, (±)-1-phenylethylamine.
Protocol 1: Classical Resolution with (+)-Tartaric Acid
This protocol is based on the well-established method of forming diastereomeric salts of (±)-1-phenylethylamine.[19][20][21]
Materials:
-
Racemic (±)-1-phenylethylamine
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In an Erlenmeyer flask, dissolve (+)-tartaric acid (1 equivalent) in a minimum amount of warm methanol. Slowly add the racemic (±)-1-phenylethylamine (1 equivalent) to the tartaric acid solution with stirring. The reaction is exothermic.[21]
-
Crystallization: Cork the flask and allow the mixture to cool slowly to room temperature and stand undisturbed for at least 24 hours. Crystals of the less soluble diastereomeric salt ((S)-amine-(R,R)-tartrate) will form.[19][20]
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble salt.
-
Liberation of the Enriched Amine: Transfer the dried crystals to a beaker. Add water and then slowly add 50% NaOH solution with stirring until the solution is strongly basic (test with pH paper) and the crystals have completely dissolved. This neutralizes the tartaric acid and liberates the free amine, which may form an oily layer.[20][21]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with three portions of diethyl ether.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess (ee) of the recovered amine using a suitable analytical technique such as chiral HPLC, chiral GC, or by measuring the specific optical rotation.[3]
Protocol 2: Enzymatic Resolution with Candida antarctica Lipase B (CaLB)
This protocol describes a typical lipase-catalyzed acylation for kinetic resolution.[8][11]
Materials:
-
Racemic (±)-1-phenylethylamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate or vinyl acetate)
-
Organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE))
-
Standard laboratory glassware with stirring/shaking capabilities
Procedure:
-
Reaction Setup: To a flask, add the racemic (±)-1-phenylethylamine (1 equivalent), the organic solvent (e.g., MTBE), and the acyl donor (at least 0.5 equivalents).
-
Enzyme Addition: Add the immobilized CaLB (typically 10-20 mg per 0.5 mmol of amine).[11]
-
Reaction: Stir or shake the mixture at a controlled temperature (e.g., 40 °C).[11][22] Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to track the conversion and enantiomeric excess of the remaining amine.
-
Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Workup and Separation: The filtrate contains the unreacted (R)-amine and the newly formed (S)-amide. These can be separated by several methods, including acid-base extraction. Add aqueous HCl to the filtrate to protonate the unreacted amine, making it water-soluble. Extract the organic layer to isolate the neutral amide. Then, basify the aqueous layer and extract again to isolate the pure, unreacted amine.
-
Analysis: Confirm the enantiomeric excess of the recovered amine and the isolated amide product using chiral GC or HPLC.
Conclusion and Future Outlook
Both classical and enzymatic resolution are powerful, relevant techniques for obtaining enantiopure amines. Classical resolution, while burdened by a 50% yield cap and often intensive optimization, remains a pillar of industrial chemistry due to its scalability and low-cost reagents.
However, the tide is clearly turning towards biocatalysis. The exceptional selectivity, mild operating conditions, and reduced environmental footprint of enzymatic methods are highly compelling. The development of robust, immobilized enzymes and the advent of Dynamic Kinetic Resolution—which elegantly solves the 50% yield problem—position enzymatic strategies as the more efficient, sustainable, and often superior choice for modern chiral amine synthesis. The final decision will always rest on the specific project's needs, balancing factors of scale, timeline, cost, and green chemistry imperatives.
References
- Lalonde, J., et al. (2011). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry. [Link]
- Araujo, Y., & Porto, A. L. M. (2015). Biocatalytic Acetylation of Primary Amines by Lipases under Orbital Shaking and Microwave Radiation. Journal of the Brazilian Chemical Society. [Link]
- Taylor, S. J. C., et al. (2000). Resolution of chiral amines.
- Abdel-Hamid, M. K., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Lalonde, J., et al. (2011). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase.
- Tiritiris, I., et al. (2001). Measurement of enantiomeric excess of amines by mass spectrometry following kinetic resolution with solid-phase chiral acylating agents. Tetrahedron Letters. [Link]
- Lia, A., et al. (2005). Fully Enzymatic Resolution of Chiral Amines: Acylation and Deacylation in the Presence of Candida antarctica Lipase B.
- Afonso, C. A. M., et al. (2012). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- Wuyts, S., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry. [Link]
- Szałkowska, A., et al. (2022).
- Ahmed, S. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Drug Design, Development and Therapy. [Link]
- de Miranda, A. S., et al. (2015). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines.
- Forró, E., & Fülöp, F. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering. [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Gopishetty, B., et al. (2012).
- Cheung, Y., et al. (2021). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Bertrand, F., et al. (2007).
- Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]
- Bode Research Group. Kinetic resolution of amines. ETH Zurich. [Link]
- You, L., et al. (2005). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
- Hellsten, S. (2015). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
- Thompson, M. P., et al. (2019). Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks.
- Forró, E., & Fülöp, F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences. [Link]
- Nieto, S., et al. (2016). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
- Chen, K., et al. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase.
- Guppi, S. R., et al. (2012). Enzymatic Resolution of beta-Amino Methyl Esters using Lipase B from Candida antarctica.
- Roberts, J. D., & Caserio, M. C. (1964). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Soderberg, T. (2020). Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Martin, C., et al. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Green Chemistry. [Link]
- Ferreira-Batista, F. L., et al. (2006). Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B. A Collaborative Experiment for Advanced Undergraduates.
- Gutman, A. L., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-1-(4-nitrophenyl)ethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-1-(4-nitrophenyl)ethanamine, a compound that, while valuable in synthesis, requires meticulous handling due to its potential hazards. Our commitment to robust safety practices not only protects ourselves and our environment but also underpins the trustworthiness and reproducibility of our scientific endeavors.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound, and closely related nitrophenyl compounds, present several health and environmental hazards. Safety Data Sheets (SDS) for analogous compounds, such as (S)-1-(2-Nitrophenyl)ethanamine hydrochloride, indicate classifications for acute oral toxicity, skin irritation, and serious eye irritation[1]. The presence of the nitro group on the phenyl ring is a key structural feature that often imparts toxicological properties to this class of molecules. Therefore, treating this compound as hazardous waste is a mandatory starting point for any disposal protocol.
Core Principle: The fundamental principle of disposal for this compound is to prevent its release into the environment. This means it should never be disposed of down the drain or in regular solid waste streams.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, ensuring adequate personal protection is paramount. The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation[1]. |
| Eye Protection | Safety glasses with side-shields or safety goggles. | To protect against splashes that can cause serious eye irritation[1]. |
| Protective Clothing | A standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. A dust mask may be necessary for solids. | To avoid inhalation of dust or vapors, which may cause respiratory irritation[1]. Working in a fume hood is the preferred engineering control. |
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. The following workflow outlines the necessary steps.
Caption: Workflow for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated disposable materials such as weighing papers, gloves, and pipette tips.
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
-
This waste must be segregated as hazardous chemical waste. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
For solid waste, a securely sealed bag or a wide-mouthed plastic container is suitable. Care should be taken to avoid generating dust[1].
-
For liquid waste, use a screw-cap bottle.
-
The container must be in good condition and have a secure lid to prevent spills and evaporation.
3. Labeling:
-
Properly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Keep a log of the waste added to the container, including the date and quantity.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
One common method of disposal for organic compounds of this nature is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Regulatory Considerations: EPA Hazardous Waste Classification
While this compound is not explicitly listed on the EPA's "P-list" of acutely hazardous wastes, its chemical properties and the presence of the nitrophenyl group suggest it should be managed as a hazardous waste[2][3][4][5]. The waste may be classified under the following EPA hazardous waste codes based on its characteristics:
-
Toxicity Characteristic (D-codes): If the compound exhibits toxicity as defined by the Toxicity Characteristic Leaching Procedure (TCLP), it would be assigned a D-code. The specific code would depend on the leachable contaminants.
-
Ignitability (D001): If the waste is a liquid with a flashpoint below 140°F (60°C)[6].
-
Corrosivity (D002): If the waste is aqueous and has a pH less than or equal to 2, or greater than or equal to 12.5[6].
-
Reactivity (D003): If the waste is unstable under normal conditions[6].
It is the responsibility of the waste generator (the laboratory) to properly characterize their waste. When in doubt, it is always best to manage the waste as hazardous.
Spill Management: A Contingency Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container[1]. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of careful planning, proper handling, and compliant disposal are as integral to good science as the experiments themselves.
References
- Angene Chemical. (2024-08-23). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.
- Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Environmental Protection Agency. (n.d.). P-List.
- HW Drugs. (n.d.). EPA Subpart P Regulations.
- Minnesota Pollution Control Agency. (2020-03-08). P-list and F-list of acute hazardous wastes.
- EPA Hazardous Waste Codes. (n.d.).
Sources
Technical Guide: Personal Protective Equipment for Handling (S)-1-(4-nitrophenyl)ethanamine
This guide provides an in-depth operational plan for the safe handling of (S)-1-(4-nitrophenyl)ethanamine. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring that every action is grounded in a comprehensive understanding of the material's chemical hazards. Our objective is to create a self-validating safety system that empowers researchers to work with confidence and precision.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the intrinsic hazards of this compound is fundamental to establishing effective safety protocols. The molecule's structure, featuring both a primary amine and a nitroaromatic group, dictates its reactivity and toxicological profile.
According to safety data sheets, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2][3].
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation[1][2][3].
-
Respiratory Tract Irritation (Category 3): May cause irritation to the respiratory system, particularly when handled as a dust or aerosol[1][2].
The causality for these classifications lies in its chemical nature. The amine group can be corrosive to tissues, while nitroaromatic compounds as a class are known for potential systemic effects and require careful handling to minimize exposure[4][5]. Therefore, our personal protective equipment (PPE) strategy is designed not merely for compliance, but as an integrated defense against these specific, well-defined risks.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<5g) | Chemical Splash Goggles | Disposable Nitrile Gloves | Full-Length Lab Coat | Certified Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Disposable Nitrile Gloves | Full-Length Lab Coat | Certified Chemical Fume Hood |
| Reaction/Workup | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Full-Length Lab Coat | Certified Chemical Fume Hood |
| Large Spill (>5g) Cleanup | Face Shield over Goggles | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical-Resistant Apron over Lab Coat | NIOSH-Approved Respirator with appropriate cartridges |
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation[1][3].
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are mandatory for all handling procedures[6][7][8].
-
Causality: Goggles provide a 360-degree seal around the eyes, which is critical for protecting against splashes of solutions or accidental projection of solid particles, a risk not mitigated by standard safety glasses[9].
-
Enhanced Protection: During procedures with a higher risk of splashing, such as reaction workups or transfers of larger quantities, a full-face shield must be worn over the safety goggles[6][10].
Hand Protection
The compound is a known skin irritant[1][2].
-
Minimum Requirement: Disposable nitrile gloves are suitable for handling small quantities and for short-duration tasks[6][11]. Always inspect gloves for tears or punctures before use[12].
-
Causality: Nitrile provides a good barrier against a wide range of chemicals for incidental contact[13]. However, no glove material offers indefinite protection. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide[6].
-
Best Practices: When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves[14][15].
Body Protection
Preventing incidental skin contact is crucial.
-
Minimum Requirement: A clean, full-length laboratory coat must be worn and buttoned[6][12]. Long pants and closed-toe shoes that cover the entire foot are also required personal attire[6][9].
-
Causality: The lab coat provides a removable barrier that protects personal clothing and skin from contamination[11]. Non-porous, closed-toe shoes protect the feet from spills of corrosive or irritating materials[16].
Respiratory Protection
Inhalation of dust or aerosols can lead to respiratory tract irritation[1][2].
-
Primary Control: The most effective way to prevent inhalation exposure is through engineering controls. All procedures that may generate dust (e.g., weighing, transferring solids) or aerosols must be conducted within a certified chemical fume hood[9][10][12].
-
Causality: A fume hood provides constant airflow that draws contaminants away from the user's breathing zone, offering a superior level of protection compared to respiratory masks alone.
-
Secondary Control: In the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary[6][12]. Use of a respirator requires prior medical evaluation, fit-testing, and training.
Operational Protocol: Safe Handling Workflow
This section provides a step-by-step workflow for the common task of weighing the solid compound and preparing a stock solution. This protocol is designed to be a self-validating system where safety is built into the process.
Step 1: Preparation
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as specified in the table above (goggles, gloves, lab coat).
-
Assemble all necessary equipment (spatula, weigh paper/boat, beaker, solvent, magnetic stir bar) and place it at least six inches inside the fume hood[15].
-
Label the destination container appropriately.
Step 2: Aliquoting the Solid
-
Carefully open the reagent bottle inside the fume hood.
-
Use a clean spatula to transfer the desired amount of this compound onto the weigh paper or boat on a tared balance.
-
Perform the transfer slowly and deliberately to minimize the generation of airborne dust[12].
-
Securely close the main reagent bottle immediately after aliquoting.
Step 3: Dissolution
-
Carefully add the weighed solid to the beaker containing the solvent and stir bar.
-
Rinse the weigh paper and spatula with a small amount of the solvent, adding the rinse to the beaker to ensure a complete transfer.
-
Allow the compound to fully dissolve with gentle stirring.
Step 4: Cleanup and Waste Disposal
-
Dispose of the used weigh paper and any contaminated wipes in a designated solid hazardous waste container located within the fume hood[2][12].
-
Wipe down the spatula and the work surface inside the fume hood with a suitable solvent.
-
Remove gloves and dispose of them in the solid hazardous waste container. Don a new pair of gloves before proceeding.
Below is a diagram illustrating this procedural workflow for safely handling the compound.
Caption: Workflow for weighing and dissolving this compound.
Emergency Preparedness and Disposal
Spill Response:
-
Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Carefully scoop the absorbed material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Only trained personnel with appropriate respiratory protection should attempt cleanup[4].
Disposal: All materials contaminated with this compound, including gloves, weigh boats, and excess chemical, must be treated as hazardous waste[12].
By adhering to these scientifically-grounded protocols, you build a robust framework of safety that protects you, your colleagues, and the integrity of your research.
References
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
- Safety Data Sheet for (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. Angene Chemical. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. Ali-bet. [Link]
- Safety Data Sheet for 2-(4-Nitrophenyl)ethylamine hydrochloride. Fisher Scientific. [Link]
- Working with Chemicals.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
- Safety in the Organic Chemistry Laboratory.
- Lab Safety Equipment & PPE. ChemTalk. [Link]
- School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Hazard Substance Fact Sheet: Nitrofen. New Jersey Department of Health. [Link]
- Hazard Substance Fact Sheet: 4-Nitrophenol. New Jersey Department of Health. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. csub.edu [csub.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 14. fishersci.es [fishersci.es]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. cloudfront.zoro.com [cloudfront.zoro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
